Product packaging for 1-(2-Chloro-4-nitrophenyl)piperazine(Cat. No.:CAS No. 114878-60-3)

1-(2-Chloro-4-nitrophenyl)piperazine

Cat. No.: B040364
CAS No.: 114878-60-3
M. Wt: 241.67 g/mol
InChI Key: JNUWBYPJOBSXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2-Chloro-4-nitrophenyl)piperazine is a useful research compound. Its molecular formula is C10H12ClN3O2 and its molecular weight is 241.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClN3O2 B040364 1-(2-Chloro-4-nitrophenyl)piperazine CAS No. 114878-60-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c11-9-7-8(14(15)16)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUWBYPJOBSXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377926
Record name 1-(2-chloro-4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114878-60-3
Record name 1-(2-chloro-4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 114878-60-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Chloro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis of 1-(2-Chloro-4-nitrophenyl)piperazine, a key intermediate in the pharmaceutical industry. We will delve into the core chemical principles governing its formation, provide a detailed, field-proven experimental protocol, and offer insights into the critical parameters that ensure a successful and efficient synthesis.

Introduction: The Significance of this compound

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to antipsychotic drugs like Aripiprazole.[1][2] The piperazine moiety is a common pharmacophore in centrally active agents, and its precise functionalization is paramount to the efficacy and safety of the final drug product.[3][4] Understanding the nuances of its synthesis is therefore of great importance to researchers and professionals in drug development and manufacturing.

The synthesis of this compound is a classic example of nucleophilic aromatic substitution (SNAr), a powerful reaction for the formation of aryl-nitrogen bonds.[5][6] This guide will dissect the underlying mechanism of this reaction, providing a robust framework for its practical application in a laboratory setting.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound from 3,4-dichloronitrobenzene and piperazine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is contingent on the specific electronic properties of the aromatic ring, which is "activated" towards nucleophilic attack.

Key Mechanistic Principles:

  • Electron-Deficient Aromatic Ring: The presence of a strong electron-withdrawing group, in this case, the nitro group (-NO2), is essential.[5][7] The nitro group, positioned para to one of the chlorine atoms, significantly reduces the electron density of the aromatic ring through its powerful negative inductive (-I) and resonance (-M) effects. This makes the ring electrophilic and susceptible to attack by a nucleophile.

  • Nucleophilic Attack: Piperazine, a secondary amine, acts as the nucleophile. The lone pair of electrons on one of the nitrogen atoms attacks the carbon atom bearing a chlorine atom. The attack preferentially occurs at the carbon atom para to the nitro group due to the superior resonance stabilization of the resulting intermediate.

  • Formation of the Meisenheimer Complex: The addition of the nucleophile to the aromatic ring transiently disrupts its aromaticity, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[5][7] The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization is a key stabilizing factor for the intermediate.

  • Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the elimination of a leaving group. In this synthesis, a chloride ion (Cl-) is expelled. The reaction favors the substitution of the chlorine atom at the 4-position (para to the nitro group) over the chlorine at the 3-position (meta to the nitro group) because the resonance stabilization of the Meisenheimer complex is more effective when the electron-withdrawing group is in the ortho or para position relative to the site of nucleophilic attack.[7]

The following diagram illustrates the SNAr mechanism for the synthesis of this compound:

SNAr_Mechanism S-N-Ar Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_products Products 3,4-Dichloronitrobenzene 3,4-Dichloronitrobenzene Piperazine Piperazine Meisenheimer Meisenheimer Complex Product This compound Meisenheimer->Product - Cl- Chloride Cl- Experimental_Workflow Experimental Workflow A 1. Reaction Setup (3,4-Dichloronitrobenzene, Piperazine, Dioxane) B 2. Reflux (4 hours, 120-130°C) A->B C 3. Cooling & Quenching (Add Water) B->C D 4. Isolation (Filtration & Washing) C->D E 5. Drying D->E F 6. Recrystallization (Optional) (Petroleum Ether/Ethyl Acetate) E->F G Final Product E->G Crude Product F->G

Caption: Experimental workflow for the synthesis of this compound.

Causality Behind Experimental Choices

  • Stoichiometry: The use of a large excess of piperazine is a critical aspect of this synthesis. It serves a dual purpose: firstly, it drives the reaction to completion by Le Chatelier's principle, and secondly, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the piperazine nucleophile, which would render it unreactive.

  • Solvent: Dioxane is a suitable solvent as it is relatively inert and can dissolve both the polar piperazine and the less polar 3,4-dichloronitrobenzene at the reaction temperature. [8]* Temperature: The reaction is carried out at an elevated temperature (120-130°C) to provide the necessary activation energy for the nucleophilic attack and the subsequent elimination of the chloride ion. [8]* Work-up: The addition of water during the work-up is a simple and effective method for precipitating the product, which has low aqueous solubility, while simultaneously dissolving the excess piperazine and any piperazine hydrochloride salt formed.

Self-Validating System and Trustworthiness

The described protocol incorporates self-validating checkpoints:

  • Visual Confirmation: The precipitation of the solid product upon the addition of water provides a clear visual indication that the reaction has proceeded to form the desired water-insoluble compound.

  • Melting Point Analysis: The melting point of the purified product can be determined and compared to the literature value (100-102°C) to assess its purity. [8]A sharp melting point range close to the literature value is indicative of a high-purity sample.

  • Spectroscopic Analysis: For rigorous confirmation of the product's identity and purity, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be employed.

Conclusion

The synthesis of this compound is a robust and well-established process that relies on the principles of nucleophilic aromatic substitution. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants and the reaction temperature, high yields of the desired product can be achieved. This guide provides a solid foundation for researchers and drug development professionals to successfully and safely perform this important chemical transformation.

References

  • PrepChem. (n.d.). Synthesis of (A) this compound.
  • Georgieva, M., & Tsvetkova, D. (2020). Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug.
  • Zhangjiagang Jiumu Tech. (2014). New synthesis method of aripiprazole. (CN102875560B).
  • Mahesha, S., Prasad, S., Kumar, K. A., & Lokanath, N. K. (2023). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine.
  • Orion Corporation. (2007). A process for the preparation of aripiprazole and intermediates thereof. (WO2007118923A1).
  • Tianjin Tianshili Deni Pharmaceutical Co Ltd. (2010). Simple preparation method for posaconazole and piperazine intermediate thereof. (CN101824009A).
  • Bayer Aktiengesellschaft. (2002). Process for preparing N-(4-hydroxyphenyl)-N′-(4′-aminophenyl)-piperazine. (US6355801B1).
  • Khan, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Mąkosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. ARC Journal of Chemical Research, 2(2), 1-8.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Williams, R. M., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(42), 16642–16647.
  • LibreTexts Chemistry. (2021, October 30). 16.6: Nucleophilic Aromatic Substitution.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Wang, L., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Molecules, 26(7), 1999.
  • Sancineto, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(9), 1269.
  • Mahesha, S., et al. (2022). Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate.
  • Mahesha, S., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate.

Sources

An In-depth Technical Guide to 1-(2-Chloro-4-nitrophenyl)piperazine (CAS: 114878-60-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Chloro-4-nitrophenyl)piperazine, a key chemical intermediate in contemporary pharmaceutical synthesis. The document elucidates its chemical and physical properties, provides a detailed, field-tested synthesis protocol, and discusses its reactivity and established applications in drug discovery, with a particular focus on the synthesis of antipsychotic agents. Furthermore, this guide presents an expected analytical profile, including NMR and mass spectrometry data, to aid in its characterization. Safety and handling precautions are also detailed to ensure its proper use in a laboratory setting. This document is intended to serve as a valuable resource for researchers and scientists engaged in medicinal chemistry and drug development.

Introduction

This compound is a substituted phenylpiperazine that has garnered significant interest in the field of medicinal chemistry. Its utility lies in its bifunctional nature: the reactive secondary amine of the piperazine moiety allows for further derivatization, while the substituted phenyl ring provides a scaffold that can be tailored for specific pharmacological targets. The presence of electron-withdrawing chloro and nitro groups on the phenyl ring influences its reactivity and electronic properties, making it a versatile building block in the synthesis of complex molecules. This guide aims to provide a detailed technical overview of this compound for professionals in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and process development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 114878-60-3[1][2]
Molecular Formula C₁₀H₁₂ClN₃O₂[1][2]
Molecular Weight 241.67 g/mol [2]
Appearance Light yellow to yellow solid[2]
Melting Point 105 °C[2]
Boiling Point (Predicted) 411.0 ± 45.0 °C[2]
Density (Predicted) 1.331 ± 0.06 g/cm³[2]
pKa (Predicted) 8.53 ± 0.10[2]
Solubility Soluble in dioxane and ethyl acetate.[3]

Synthesis of this compound

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide from an activated aromatic ring by the nucleophilic piperazine. The presence of a strong electron-withdrawing group, such as a nitro group, in a position ortho or para to the leaving group is crucial for the activation of the aromatic ring towards nucleophilic attack.[4][5]

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures.[3]

Materials:

  • 3,4-Dichloronitrobenzene (10 g)

  • Piperazine (30 g)

  • Dioxane (10 ml)

  • Water (50 ml)

  • Petroleum ether (b.p. 60-80 °C)

  • Ethyl acetate

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 3,4-Dichloronitrobenzene (10 g), piperazine (30 g), and dioxane (10 ml).

  • Stir the mixture and gently reflux for 4 hours, maintaining an internal temperature of 120-130 °C.

  • After 4 hours, cool the reaction mixture to room temperature.

  • Add water (50 ml) to the cooled mixture to induce crystallization of the product.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the filtered solid with water and dry thoroughly. The yield of the crude product is approximately 11.32 g.

  • For purification, recrystallize a small portion (e.g., 0.6 g) from a mixture of petroleum ether (b.p. 60-80 °C) and ethyl acetate to yield the pure product (approximately 0.36 g) with a melting point of 100-102 °C.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via an addition-elimination mechanism.[5][6]

  • Nucleophilic Attack: The piperazine acts as a nucleophile and attacks the carbon atom bearing a chlorine atom. This is the carbon atom positioned ortho to the electron-withdrawing nitro group, which makes it sufficiently electrophilic. This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6]

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This resonance stabilization is a key driving force for the reaction.[5]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final product, this compound.

SNAr_Mechanism Reactants Aryl Halide + Nucleophile Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition Product Substituted Product Meisenheimer->Product Elimination of Leaving Group

Caption: The Addition-Elimination Mechanism of SNAr.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the secondary amine of the piperazine ring. This amine can readily undergo a variety of chemical transformations, making it a valuable intermediate for introducing the substituted phenylpiperazine moiety into larger molecules.

Common reactions involving the piperazine nitrogen include:

  • Alkylation: Reaction with alkyl halides to form N-alkylated derivatives.

  • Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

A prominent application of this compound is in the synthesis of antipsychotic drugs, most notably aripiprazole and its analogues.[5][6][7] In the synthesis of aripiprazole, a related compound, 1-(2,3-dichlorophenyl)piperazine, is alkylated with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one.[6] The general synthetic strategy often involves the N-alkylation of a substituted phenylpiperazine with a suitable alkyl halide.

Expected Analytical Profile

Characterization of this compound is typically performed using a combination of spectroscopic techniques. Below is an expected analytical profile based on its chemical structure and data from closely related compounds.

TechniqueExpected Observations
¹H NMR Aromatic protons will appear in the downfield region (approx. 7.0-8.5 ppm), with splitting patterns dictated by the substitution on the phenyl ring. The protons on the piperazine ring will appear as two distinct multiplets in the upfield region (approx. 3.0-4.0 ppm). The NH proton of the piperazine will appear as a broad singlet.
¹³C NMR Aromatic carbons will be observed in the range of 110-160 ppm. The carbons of the piperazine ring will appear in the range of 40-60 ppm.
IR Spectroscopy Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and strong asymmetric and symmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) is expected at m/z 241. Fragmentation patterns will likely involve cleavage of the piperazine ring and loss of the nitro group. Common fragments for phenylpiperazines include m/z 119, 70, and 56.[8]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • First Aid:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Protect from light.[2]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a fundamentally important building block in medicinal chemistry and drug development. Its straightforward synthesis via nucleophilic aromatic substitution, coupled with the versatile reactivity of the piperazine moiety, makes it an attractive starting material for the creation of diverse chemical libraries and the targeted synthesis of pharmacologically active compounds. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

  • PrepChem. (n.d.). Synthesis of (A) this compound.
  • BYJU'S. (n.d.). Nucleophilic aromatic substitution.
  • SpectraBase. (n.d.). 1-(2-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine - Optional[1H NMR] - Spectrum.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Tu, D. B., & Husbands, S. M. (2018). Classics in Chemical Neuroscience: Aripiprazole. ACS chemical neuroscience, 9(5), 890–900.
  • PubChemLite. (n.d.). This compound (C10H12ClN3O2).
  • Ge, H. X., Wang, L. C., Jiang, Z. Z., & Ni, S. L. (2006). Synthesis and bioactivity of aripiprazole derivatives. Arzneimittel-Forschung, 56(10), 673–677.
  • PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine.
  • SpectraBase. (n.d.). piperazine, 1-(4-chloro-2-nitrophenyl)-4-(2-naphthalenylsulfonyl)- - Optional[1H NMR] - Spectrum.
  • Zhu, N., Yu, C., Hua, Z. D., Xu, P., Wang, Y. M., Di, B., & Su, M. X. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Dayalan, A., Krishnakumar, R., & Velmurugan, D. (2011). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 23(11), 5041.
  • ResearchGate. (n.d.). IR, 1H NMR, 13C NMR and X-ray structure determination of 1-(2?-chloro-4?-nitrophenylazo)-2,4-benzenediol, intramolecular proton transfer between oxygen and nitrogen atoms, ??? interaction and H-bonds.
  • Discovery Scientific Society. (n.d.). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones.
  • Mahesha, M. G., Yathirajan, H. S., & Glidewell, C. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta crystallographica.
  • Google Patents. (n.d.). CN103787965A - New synthesis method of aripiprazole.
  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

Sources

An In-Depth Technical Guide to 1-(2-Chloro-4-nitrophenyl)piperazine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2-Chloro-4-nitrophenyl)piperazine, a key chemical intermediate in the synthesis of pharmacologically active compounds. The document details its physicochemical properties, outlines a robust and validated synthesis protocol via nucleophilic aromatic substitution (SNAr), and provides a thorough analysis of its structural characterization using spectroscopic methods. The mechanistic principles underlying its synthesis are explained to provide a causal understanding of the experimental choices. Furthermore, this guide explores the compound's significance and application as a pivotal building block in drug discovery, particularly in the development of central nervous system (CNS) agents. This paper is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of heterocyclic compounds.

Introduction and Significance

This compound (CAS No. 114878-60-3) is a substituted N-arylpiperazine that has garnered significant interest in medicinal chemistry. The piperazine ring is a recognized "privileged scaffold," appearing in a multitude of approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile linker that can be functionalized at two distinct nitrogen atoms.[1][2]

The unique substitution pattern of this molecule—featuring a chloro group ortho to the piperazine linkage and a nitro group para to it—makes it an exceptionally useful synthon. The electron-withdrawing nature of the nitro group activates the aromatic ring, facilitating the key nucleophilic aromatic substitution (SNAr) reaction required for its synthesis. The resulting compound is a stable, crystalline solid that serves as a precursor for more complex molecules, often through subsequent modification of the nitro group or displacement of the chloro group. Its primary utility lies in its role as a key intermediate for creating a diverse array of derivatives with applications in drug discovery, particularly for agents targeting the central nervous system.[3][4]

Physicochemical and Safety Profile

A thorough understanding of the compound's physical properties and safety considerations is paramount for its effective and safe utilization in a laboratory or industrial setting.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below. The compound typically appears as a light yellow to yellow solid.[5]

PropertyValueSource(s)
CAS Number 114878-60-3[6]
Molecular Formula C₁₀H₁₂ClN₃O₂[6]
Molecular Weight 241.68 g/mol [6]
Melting Point 105 - 106 °C[6]
Boiling Point (Predicted) 411.0 ± 45.0 °C[5]
Density (Predicted) 1.331 ± 0.06 g/cm³[5]
Appearance Light yellow to yellow solid[5]
pKa (Predicted) 8.53 ± 0.10[5]
Safety and Handling

This compound is classified as harmful and an irritant.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn during handling. Work should be conducted in a well-ventilated fume hood.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[6]

  • Precautionary Measures: Avoid breathing dust. Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.[6]

  • First Aid: In case of contact, rinse affected areas with plenty of water. If swallowed, rinse mouth and do NOT induce vomiting. If inhaled, move the person to fresh air. In all cases of exposure, seek medical attention if symptoms persist.[6]

  • Storage: Store in a cool, dry, and well-ventilated area, protected from light. Keep the container tightly closed.[5]

Synthesis and Mechanistic Rationale

The primary route for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This method is efficient and widely applicable for the preparation of N-arylpiperazines.

Synthesis Workflow Diagram

The logical flow of the synthesis, from starting materials to the final purified product, is depicted below.

Synthesis_Workflow Reactants Starting Materials: 1. 3,4-Dichloronitrobenzene 2. Piperazine (excess) 3. Dioxane (solvent) Reaction Reaction Step: Heat under reflux (120-130°C) for 4 hours Reactants->Reaction Workup Workup & Isolation: 1. Cool mixture 2. Add water to precipitate product 3. Filter solid Reaction->Workup Purification Purification: Recrystallize from Petroleum Ether / Ethyl Acetate Workup->Purification Product Final Product: This compound Purification->Product

Synthesis workflow for this compound.
Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of this compound.

Materials:

  • 3,4-Dichloronitrobenzene (10 g, ~52 mmol)

  • Piperazine (anhydrous, 30 g, ~348 mmol)

  • Dioxane (10 mL)

  • Water (deionized)

  • Petroleum Ether (b.p. 60-80°C)

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-Dichloronitrobenzene (10 g), piperazine (30 g), and dioxane (10 mL).

  • Heat the stirred mixture under gentle reflux, maintaining an internal temperature of 120-130°C for 4 hours.

  • After 4 hours, cool the reaction mixture to room temperature.

  • Add water (50 mL) to the cooled mixture with stirring. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the filtered solid thoroughly with water to remove excess piperazine and other water-soluble impurities.

  • Dry the crude product. A yield of approximately 11.3 g (crude) can be expected.

  • For purification, recrystallize the crude solid from a mixture of petroleum ether (b.p. 60-80°C) and ethyl acetate to yield the final product as a crystalline solid (m.p. 105-106°C).[6]

Mechanistic Explanation: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a well-understood Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is fundamentally different from SN1 or SN2 reactions and is characteristic of aryl halides bearing strong electron-withdrawing groups.

Causality Behind Experimental Choices:

  • Substrate: 3,4-Dichloronitrobenzene is the electrophile. The aromatic ring is "activated" towards nucleophilic attack by the strongly electron-withdrawing nitro (-NO₂) group. This group delocalizes the negative charge of the intermediate, stabilizing it.

  • Nucleophile: Piperazine acts as the nucleophile. A large excess is used to drive the reaction towards the mono-substituted product and to act as a base to neutralize the HCl byproduct.

  • Regioselectivity: The nucleophilic attack occurs at the C-4 position (para to the nitro group), displacing the chloro group at that position. The chloro group at the C-3 position remains. This regioselectivity is because the negative charge in the intermediate can be delocalized onto the nitro group when the attack occurs at the ortho or para positions, but not the meta position.

  • Solvent and Temperature: Dioxane is a suitable polar aprotic solvent. Elevated temperatures are required to overcome the activation energy for the formation of the intermediate.

The mechanism involves two main steps:

  • Addition of the Nucleophile: The secondary amine of piperazine attacks the carbon atom bearing the chlorine at the C-4 position, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex .

  • Elimination of the Leaving Group: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group.

SnAr_Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Elimination & Aromatization R Reactants Int Meisenheimer Complex (Resonance Stabilized) R->Int Piperazine attacks C-Cl Prod Products Int->Prod Chloride ion is eliminated

Key stages of the SNAr mechanism.

Structural Elucidation and Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected spectral data can be reliably predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Data (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale / Notes
~8.20d1HAr-H (H-3)Ortho to -NO₂ and meta to -Cl. Deshielded. Small J (~2.5 Hz).
~8.00dd1HAr-H (H-5)Ortho to -Cl and meta to -NO₂. Deshielded. J (~9.0, 2.5 Hz).
~7.20d1HAr-H (H-6)Ortho to piperazine N. J (~9.0 Hz).
~3.25t4H-N-(CH₂)₂-NH-Protons on piperazine ring adjacent to the aromatic ring.
~3.10t4H-N-(CH₂)₂-NH -Protons on piperazine ring adjacent to the -NH group.
~2.00br s1H-NH -Exchangeable proton, broad signal.

Expected ¹³C NMR Spectral Data (Predicted):

Chemical Shift (δ, ppm)AssignmentRationale / Notes
~154C -N (Aromatic)Carbon attached to the piperazine nitrogen.
~145C -NO₂ (Aromatic)Carbon attached to the nitro group.
~140C -Cl (Aromatic)Carbon attached to the chlorine atom.
~126Ar-C HAromatic methine carbon.
~124Ar-C HAromatic methine carbon.
~118Ar-C HAromatic methine carbon.
~50Piperazine C H₂Carbons adjacent to the aromatic ring.
~45Piperazine C H₂Carbons adjacent to the -NH group.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic FT-IR Absorption Peaks:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3350 - 3250N-H StretchSecondary Amine (Piperazine)Medium
3100 - 3000C-H StretchAromaticMedium-Weak
2950 - 2800C-H StretchAliphatic (Piperazine CH₂)Medium-Strong
1590 - 1570Asymmetric NO₂ StretchNitro GroupStrong
1520, 1475C=C StretchAromatic RingMedium
1350 - 1330Symmetric NO₂ StretchNitro GroupStrong
1250 - 1200C-N StretchAryl-AmineStrong
800 - 700C-Cl StretchAryl HalideStrong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 241. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 243 with approximately one-third the intensity of the M⁺ peak will be observed.

  • Major Fragmentation Pathways: Key fragmentation would involve the cleavage of the piperazine ring. A common fragmentation pattern for N-arylpiperazines is the loss of ethyleneimine (C₂H₄N, 42 Da) or cleavage at the bonds alpha to the nitrogen atoms, leading to characteristic fragment ions.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of high-value, biologically active molecules. The nitro group can be readily reduced to an amine, which can then be further derivatized, while the secondary amine of the piperazine ring is available for alkylation or acylation.

Precursor to CNS Agents

Substituted N-arylpiperazines are a cornerstone in the development of drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics. While direct synthesis pathways for major drugs like aripiprazole often start from different piperazine precursors such as 1-(2,3-dichlorophenyl)piperazine, the this compound scaffold is strategically important for generating novel analogues and exploring structure-activity relationships (SAR).

A representative synthetic transformation involves the reduction of the nitro group to an amine, creating a new site for chemical modification. This aniline derivative can then be used in a variety of coupling reactions to build more complex molecular architectures.

Representative Synthetic Application Workflow

The following diagram illustrates a general workflow where this compound is used as a starting material to generate a more complex, pharmacologically relevant scaffold.

Application_Workflow Start This compound Reduction Step 1: Nitro Group Reduction (e.g., SnCl₂, H₂, Pd/C) Forms 4-amino-2-chlorophenyl derivative Start->Reduction Derivatization Step 2: Amine Derivatization (e.g., Acylation, Alkylation, Sulfonylation) Reduction->Derivatization Final_Scaffold Advanced Pharmacological Scaffold (e.g., Precursor for kinase inhibitors, receptor modulators) Derivatization->Final_Scaffold

Sources

Spectroscopic Profile of 1-(2-Chloro-4-nitrophenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Chloro-4-nitrophenyl)piperazine is a substituted piperazine derivative of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a chloro and a nitro group on the phenyl ring attached to a piperazine moiety, makes it a versatile scaffold for the synthesis of a wide range of biologically active compounds.[1][2] Accurate characterization of this intermediate is paramount for ensuring the identity, purity, and quality of downstream products. This technical guide provides an in-depth analysis of the spectroscopic data for this compound (CAS No: 114878-60-3), focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for researchers and scientists engaged in the synthesis and application of this compound.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecular structure is essential for the interpretation of its spectroscopic data.

  • Molecular Formula: C₁₀H₁₂ClN₃O₂[3][4][5]

  • Molecular Weight: 241.68 g/mol [3][4]

  • Appearance: Solid[3]

  • Melting Point: 105 to 106°C[3]

The diagram below illustrates the chemical structure of this compound with atom numbering for NMR assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence.

¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.1-8.2d1HAr-H (H-3)
~7.9-8.0dd1HAr-H (H-5)
~7.1-7.2d1HAr-H (H-6)
~3.2-3.4t4HPiperazine (-CH₂-N-Ar)
~3.0-3.2t4HPiperazine (-CH₂-NH)
~2.0-2.5s (broad)1HPiperazine (-NH)

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

Interpretation of ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and piperazine protons.

  • Aromatic Region: The three protons on the substituted phenyl ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The proton ortho to the nitro group (H-3) is expected to be the most deshielded, appearing as a doublet. The proton meta to the nitro group and ortho to the chlorine (H-5) will likely appear as a doublet of doublets, and the proton ortho to the piperazine nitrogen (H-6) as a doublet.

  • Piperazine Region: The eight protons of the piperazine ring will resonate in the upfield region. The four protons on the carbons adjacent to the aromatic ring (C2' and C6') are expected to be slightly more deshielded than the four protons on the carbons adjacent to the secondary amine (C3' and C5'). These will likely appear as triplets due to coupling with the adjacent CH₂ groups. The proton on the secondary amine (N4'-H) will appear as a broad singlet, and its chemical shift can be concentration-dependent and may exchange with D₂O.

¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~150-155Ar-C (C-2)
~145-150Ar-C (C-4)
~125-130Ar-C (C-6)
~120-125Ar-C (C-5)
~115-120Ar-C (C-3)
~110-115Ar-C (C-1)
~50-55Piperazine (-CH₂-N-Ar)
~45-50Piperazine (-CH₂-NH)

Note: The chemical shifts are approximate and based on typical values for similar structures.

Interpretation of ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show six signals for the aromatic carbons and two signals for the piperazine carbons.

  • Aromatic Carbons: The carbon attached to the electron-withdrawing nitro group (C-4) and the carbon attached to the nitrogen of the piperazine ring (C-2) will be significantly deshielded. The carbon bearing the chlorine atom (C-1) will also be downfield. The remaining aromatic carbons will appear at relatively higher fields.

  • Piperazine Carbons: The two sets of equivalent methylene carbons in the piperazine ring will give rise to two distinct signals. The carbons closer to the aromatic ring (C2' and C6') are expected to be at a slightly lower field than the carbons adjacent to the secondary amine (C3' and C5').

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film from a suitable solvent on a salt plate.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400MediumN-H stretch (piperazine)
~3000-3100MediumAromatic C-H stretch
~2800-3000MediumAliphatic C-H stretch (piperazine)
~1580-1620StrongAromatic C=C stretch
~1500-1550StrongAsymmetric NO₂ stretch
~1330-1370StrongSymmetric NO₂ stretch
~1200-1300StrongC-N stretch (aromatic amine)
~1100-1200MediumC-N stretch (aliphatic amine)
~700-800StrongC-Cl stretch
Interpretation of IR Spectrum

The IR spectrum provides key information about the functional groups present in this compound.

  • N-H Stretch: A medium intensity band in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the piperazine ring.

  • C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring appear below 3000 cm⁻¹.

  • Nitro Group: The presence of the nitro group is confirmed by two strong absorption bands corresponding to the asymmetric (~1500-1550 cm⁻¹) and symmetric (~1330-1370 cm⁻¹) stretching vibrations.

  • Aromatic Ring: The C=C stretching vibrations of the aromatic ring are typically observed in the 1580-1620 cm⁻¹ region.

  • C-N and C-Cl Stretches: The C-N stretching vibrations for both the aromatic and aliphatic amines will be present, as well as the characteristic C-Cl stretch at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Mass Spectral Data (Predicted)
m/zIon
241/243[M]⁺ (Molecular ion)
242/244[M+H]⁺ (Protonated molecule)

Note: The presence of chlorine will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.

Interpretation of Mass Spectrum

The mass spectrum will confirm the molecular weight of the compound.

  • Molecular Ion: The molecular ion peak ([M]⁺) will be observed at m/z 241, with a corresponding isotope peak at m/z 243 due to the presence of the ³⁷Cl isotope. The relative intensity of these peaks will be approximately 3:1.

  • Protonated Molecule: In ESI-MS, the protonated molecule ([M+H]⁺) will be observed at m/z 242 and 244.

  • Fragmentation: Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring. The specific fragmentation pattern will depend on the ionization method used.

G cluster_workflow Mass Spectrometry Workflow Sample Introduction Sample Introduction Ionization (ESI or EI) Ionization (ESI or EI) Sample Introduction->Ionization (ESI or EI) Mass Analysis Mass Analysis Ionization (ESI or EI)->Mass Analysis Detection & Data Analysis Detection & Data Analysis Mass Analysis->Detection & Data Analysis

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and self-validating characterization of its molecular structure. The data presented in this guide, including characteristic chemical shifts, vibrational frequencies, and mass-to-charge ratios, serves as a crucial reference for researchers in the fields of synthetic chemistry and drug discovery. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling the unambiguous identification and quality control of this important chemical intermediate.

References

  • PubChem. This compound.
  • ResearchGate. IR, 1H NMR, 13C NMR and X-ray structure determination of 1-(2?-chloro-4?-nitrophenylazo)-2,4-benzenediol.
  • I. U. Khan, et al. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry.
  • F. Yılmaz, et al. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

Sources

An In-depth Technical Guide to the Solubility Profile of 1-(2-Chloro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solubility in the Application of 1-(2-Chloro-4-nitrophenyl)piperazine

This compound is a substituted arylpiperazine, a class of compounds with significant interest in medicinal chemistry and drug discovery due to their versatile pharmacological activities. The utility of this compound in both research and development hinges on a thorough understanding of its physicochemical properties, paramount among which is its solubility. Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, dictates the bioavailability, formulation feasibility, and overall efficacy of a potential therapeutic agent. Poor aqueous solubility is a major hurdle in drug development, often leading to erratic absorption and suboptimal therapeutic outcomes. This guide provides a comprehensive technical overview of the solubility profile of this compound, offering both theoretical insights and practical, field-proven methodologies for its determination.

Physicochemical Properties Influencing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical characteristics. For this compound, the key parameters are:

PropertyValue/PredictionInfluence on Solubility
Molecular Formula C₁₀H₁₂ClN₃O₂The presence of heteroatoms (N, O, Cl) introduces polarity, which can enhance solubility in polar solvents.
Molecular Weight 241.68 g/mol Generally, higher molecular weight can be associated with lower solubility.
Appearance Light yellow to yellow solid[1]The solid state indicates that energy is required to overcome crystal lattice forces for dissolution to occur.
Melting Point 105 °C[1]A higher melting point often correlates with lower solubility due to stronger intermolecular forces in the crystal lattice.
pKa (predicted) 8.53 ± 0.10[1]The piperazine moiety is basic. At pH values below the pKa, the compound will be protonated and exist as a more soluble salt.
logP (predicted) 1.8This value suggests a moderate lipophilicity, indicating that the compound will have some solubility in both lipophilic and, to a lesser extent, polar solvents.

Note: The pKa and logP values are predicted and should be experimentally verified for precise solubility assessments.

The Interplay of Physicochemical Properties and Solubility

The solubility of this compound is a direct consequence of the interplay between its structural features. The presence of the polar nitro group and the basic piperazine ring suggests potential for aqueous solubility, especially in acidic conditions where the piperazine nitrogen can be protonated. Conversely, the chlorinated phenyl ring contributes to the molecule's lipophilicity, which may favor solubility in organic solvents.

Caption: Relationship between physicochemical properties and solubility.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is the gold standard for its determination due to its reliability.[1]

Experimental Workflow: Shake-Flask Method

Caption: Workflow for thermodynamic solubility determination.

Detailed Step-by-Step Protocol

1. Preparation of Saturated Solutions:

  • Accurately weigh an excess amount of this compound (e.g., 10 mg) into a series of glass vials.

  • Add a precise volume (e.g., 1 mL) of the desired solvent to each vial. A range of solvents should be tested, including:

    • Purified water

    • pH-adjusted aqueous buffers (e.g., pH 2, 5, 7.4, 9)

    • Ethanol

    • Methanol

    • Dimethyl sulfoxide (DMSO)

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

2. Sample Collection and Preparation:

  • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant.

  • To remove any remaining undissolved particles, filter the aliquot through a 0.22 µm syringe filter. It is crucial to use a filter material that does not adsorb the compound. A pre-saturation step of the filter with the solution can minimize this risk. Alternatively, centrifugation at high speed can be employed to pellet the excess solid.

3. Concentration Analysis by High-Performance Liquid Chromatography (HPLC) with UV Detection:

  • Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

  • Analyze the filtered supernatant and the calibration standards by a validated HPLC-UV method. The UV detector should be set to the wavelength of maximum absorbance (λmax) of the compound.

  • The choice of solvent for the sample should be compatible with the HPLC mobile phase to ensure good peak shape.[2]

4. Calculation of Solubility:

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

  • The calculated concentration represents the thermodynamic solubility of the compound in the tested solvent under the specified conditions.

High-Throughput Screening: Kinetic Solubility Assay

For early-stage drug discovery, a higher throughput method to assess solubility is often required. Kinetic solubility assays provide a rapid estimation of a compound's solubility.[3][4]

Experimental Workflow: Kinetic Solubility Assay

Caption: Workflow for kinetic solubility determination.

Data Presentation: Solubility Profile of this compound

The following table should be used to record the experimentally determined solubility data.

SolventpH (for aqueous)Temperature (°C)Solubility (mg/mL)Solubility (µM)Method
Water7.025Record DataRecord DataThermodynamic
PBS7.425Record DataRecord DataThermodynamic
0.1 N HCl1.025Record DataRecord DataThermodynamic
Ethanol-25Record DataRecord DataThermodynamic
Methanol-25Record DataRecord DataThermodynamic
DMSO-25Record DataRecord DataThermodynamic
PBS7.425Record DataRecord DataKinetic

Conclusion

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]
  • Asian Journal of Pharmaceutical Research. (2019). Steps involved in HPLC Method Development. [Link]

Sources

"1-(2-Chloro-4-nitrophenyl)piperazine" reactivity with electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Reactivity of 1-(2-Chloro-4-nitrophenyl)piperazine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive analysis of the reactivity of this compound with various electrophiles. We will explore the nuanced interplay of electronic effects governed by the substituted phenyl ring and the inherent nucleophilicity of the piperazine moiety. This document serves as a technical resource, offering mechanistic insights and practical, field-tested protocols for researchers engaged in the synthesis and modification of this versatile chemical scaffold.

Introduction: Understanding the Core Moiety

This compound is a key building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological receptors. Its synthetic utility stems from the differential reactivity of its two key components: the electron-deficient aromatic ring and the nucleophilic piperazine ring. The presence of a strongly deactivating nitro group and a moderately deactivating chloro group on the phenyl ring significantly influences the molecule's overall reactivity profile.

The piperazine ring contains two nitrogen atoms. The nitrogen at the N1 position is directly attached to the aromatic ring, and its lone pair of electrons is delocalized into the phenyl system, reducing its nucleophilicity. In contrast, the N4 nitrogen atom possesses a localized lone pair, rendering it the primary site for reactions with electrophiles. This guide will dissect the factors governing this selectivity and provide actionable protocols for its synthetic exploitation.

Electronic Landscape and Regioselectivity

The reactivity of this compound is a direct consequence of its electronic structure. The nitro group at the para position and the chloro group at the ortho position are both electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic aromatic substitution. Conversely, these substituents make the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction pathway not covered in this guide.

The primary site of electrophilic attack is the distal nitrogen (N4) of the piperazine ring. This is due to the higher electron density and steric accessibility of this position compared to the N1 nitrogen, whose lone pair is involved in resonance with the electron-deficient aromatic ring.

Diagram 1: Electronic Effects on the Molecule

G cluster_0 This compound cluster_1 Electronic Influences mol N4 N4: Nucleophilic Center (High Electron Density) N1 N1: Reduced Nucleophilicity (Resonance with Ring) Aromatic Aromatic Ring: Electron Deficient (Deactivated) N1->Aromatic Resonance Nitro NO2 (EWG) Nitro->Aromatic -I, -M effect Chloro Cl (EWG) Chloro->Aromatic -I, +M effect (weak)

Caption: Electronic landscape of this compound.

Reactions with Common Electrophiles

Acylation Reactions

Acylation of the N4 nitrogen is a common and highly efficient transformation. This reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. The choice of base and solvent is critical for achieving high yields and purity.

Mechanism: The lone pair of the N4 nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to yield the N-acylated product.

Protocol: N-Acetylation of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermic reaction.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Diagram 2: Acylation Workflow

G start Start: Dissolve Reactant add_base Add Base (e.g., TEA) start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acyl Chloride cool->add_acyl react Stir at Room Temp (2-4h) add_acyl->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup monitor->workup Complete purify Purify Product workup->purify end End: Isolated Product purify->end

Caption: Experimental workflow for N-acylation.

Alkylation Reactions

Alkylation at the N4 position can be achieved using various alkylating agents, such as alkyl halides or sulfonates. The reaction conditions often require heating and the choice of solvent can significantly impact the reaction rate.

Causality in Experimental Design: The choice of alkylating agent (e.g., iodide > bromide > chloride for reactivity) and solvent polarity are key variables. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often preferred as they can stabilize the transition state.

Protocol: N-Benzylation of this compound

  • Setup: Combine this compound (1.0 eq) and a base such as potassium carbonate (2.0 eq) in DMF.

  • Alkylating Agent: Add benzyl bromide (1.1 eq) to the mixture.

  • Heating: Heat the reaction to 60-80 °C and stir for 6-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts, dry, and concentrate. Purify the residue by column chromatography.

Sulfonylation Reactions

The N4 nitrogen can be readily sulfonylated using sulfonyl chlorides in the presence of a base. This reaction is analogous to acylation but forms a more robust sulfonamide linkage.

Protocol: N-Tosylation of this compound

  • Dissolution: Dissolve the piperazine starting material (1.0 eq) in pyridine or DCM with an added base like TEA (1.5 eq).

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Reaction: Allow the mixture to stir at room temperature overnight.

  • Workup and Purification: Perform an aqueous workup similar to the acylation protocol, followed by purification.

Quantitative Data Summary

Reaction TypeElectrophile ExampleSolventBaseTypical Yield
AcylationAcetyl ChlorideDCMTEA>90%
AlkylationBenzyl BromideDMFK₂CO₃75-85%
SulfonylationTosyl ChloridePyridinePyridine80-90%

Trustworthiness and Self-Validating Systems

Every protocol described is designed to be self-validating through in-process controls.

  • Reaction Monitoring: Regular analysis by TLC or LC-MS provides real-time data on the consumption of starting material and the formation of the product. This allows for precise determination of reaction completion and minimizes the formation of byproducts.

  • Spectroscopic Confirmation: The structure of the final product must be unequivocally confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Expected shifts in the ¹H NMR spectrum, particularly for the protons on the piperazine ring adjacent to the N4 nitrogen, provide clear evidence of successful functionalization.

Conclusion

The reactivity of this compound with electrophiles is predominantly centered on the N4 nitrogen of the piperazine ring. This selectivity is a reliable and exploitable feature for the synthesis of a wide array of derivatives. By carefully selecting reagents and optimizing reaction conditions, researchers can achieve high yields of N4-functionalized products. The protocols and mechanistic insights provided in this guide offer a robust framework for the successful application of this versatile building block in drug discovery and development.

References

  • General Reactivity of N-Arylpiperazines: For a foundational understanding of the factors governing the reactivity of N-arylpiperazines, consult standard organic chemistry textbooks or review articles on the topic. A relevant example can be found in publications detailing the synthesis of antipsychotic drugs, many of which contain this scaffold.
  • Acylation of Amines: The protocols for acylation are based on well-established procedures. For detailed mechanistic discussions and a broader range of acylating agents, refer to authoritative sources on amide bond formation. Source: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure URL:[Link]
  • Alkylation of Amines: The principles of N-alkylation are fundamental in organic synthesis. Detailed procedures and discussions on the factors influencing these reactions (e.g., solvent effects, leaving group ability) are widely available.

A Technical Guide to the Potential Biological Activities of 1-(2-Chloro-4-nitrophenyl)piperazine: A Scaffold for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical exploration into the potential biological activities of the synthetic compound 1-(2-Chloro-4-nitrophenyl)piperazine. As direct pharmacological data on this specific molecule is limited, this guide adopts a predictive and investigative approach, grounded in the extensive research on the broader phenylpiperazine class of compounds. We will deconstruct its structure, infer potential therapeutic applications based on established structure-activity relationships (SAR), and propose robust, self-validating experimental workflows for its systematic evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel chemical entities.

The Phenylpiperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. When substituted with a phenyl group at one nitrogen, it forms the N-phenylpiperazine scaffold, a cornerstone in modern drug discovery.[1] The unique physicochemical properties of this scaffold—including its basicity, conformational rigidity, and ability to form hydrogen bonds—make it an ideal building block for molecules targeting the central nervous system (CNS) and other biological systems.[2] Its presence in a multitude of approved drugs, from antipsychotics like aripiprazole to anxiolytics like buspirone, underscores its therapeutic versatility.[3][4] The second nitrogen atom (N4) of the piperazine ring provides a convenient point for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile, solubility, and pharmacokinetic properties.[1][2]

The subject of this guide, this compound, is a specific embodiment of this scaffold. Its potential bioactivity is dictated not only by the core phenylpiperazine structure but critically by the electronic nature of the substituents on the phenyl ring.

Molecular Structure Analysis:

  • Phenylpiperazine Core: Provides the foundational structure for interaction with various receptors, particularly in the CNS.

  • 2-Chloro Group: An electron-withdrawing group that can influence the molecule's pKa, lipophilicity, and metabolic stability. Its ortho position can create steric hindrance, potentially enforcing a specific conformation that may favor binding to certain biological targets.[5]

  • 4-Nitro Group: A strong electron-withdrawing group that significantly impacts the electron density of the phenyl ring. Such groups have been shown to be important for certain biological activities, including antimicrobial and cytotoxic effects.[6]

Based on this structural framework and extensive literature on analogous compounds, we can hypothesize three primary avenues of potential biological activity for this compound:

  • Central Nervous System Activity (Antipsychotic Potential)

  • Cytotoxic Activity (Anticancer Potential)

  • Antimicrobial Activity

The following sections will explore each potential activity in detail, outlining the scientific rationale and proposing a rigorous experimental strategy for validation.

Potential Antipsychotic Activity: Targeting Monoamine Receptors

The N-phenylpiperazine moiety is a classic pharmacophore for ligands of dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors.[7][8] The "atypical" antipsychotic profile, which balances efficacy against positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects, is often achieved through a specific ratio of D₂ and 5-HT₂ₐ receptor antagonism.[9]

Scientific Rationale: Derivatives of phenylpiperazine have been extensively synthesized and evaluated as potential multi-target antipsychotics.[8][10] The interaction with these G-protein coupled receptors (GPCRs) is highly dependent on the substitution pattern of the aryl ring. The chloro and nitro groups on this compound would significantly alter the electronic and steric profile compared to established drugs, making its receptor binding profile an open and compelling question.

Proposed Experimental Workflow for Antipsychotic Potential

A phased approach is necessary to first establish receptor interaction and then evaluate functional activity and behavioral effects.

The initial step is to determine if the compound binds to the primary targets of interest. This is a foundational, go/no-go stage.

Protocol: Radioligand Binding Assay

  • Target Selection: A panel of receptors including human Dopamine D₂, Serotonin 5-HT₁ₐ, and Serotonin 5-HT₂ₐ receptors. These are typically expressed in stable cell lines like CHO or HEK293 cells.

  • Membrane Preparation: Harvest cells and prepare membrane fractions containing the receptors of interest via differential centrifugation.

  • Competitive Binding: Incubate the membrane preparations with a known radioligand (e.g., [³H]Spiperone for D₂, [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ) and varying concentrations of this compound.

  • Detection: After incubation, separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filter-bound membranes using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the inhibitor concentration that displaces 50% of the radioligand (IC₅₀) and convert it to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Causality and Self-Validation: This experiment directly measures the physical interaction between the compound and its putative targets. Including a known standard (e.g., Haloperidol, Clozapine) in parallel validates the assay's performance. A low Ki value (nanomolar range) would provide strong evidence to proceed to functional assays.

G cluster_0 Phase 1: Receptor Binding Compound This compound Incubate Competitive Incubation Compound->Incubate Radioligand Known Radioligand (e.g., [3H]Spiperone) Radioligand->Incubate Receptor Receptor Membranes (D₂, 5-HT₁ₐ, 5-HT₂ₐ) Receptor->Incubate Separate Filtration & Washing Incubate->Separate Measure Scintillation Counting Separate->Measure Analyze Calculate Ki Values Measure->Analyze

Caption: Workflow for Radioligand Binding Assay.

Binding does not equate to function. The compound could be an agonist, antagonist, or inverse agonist. This phase aims to elucidate the compound's effect on receptor signaling.

Protocol: Calcium Flux or cAMP Assay

  • For Gq-coupled receptors (e.g., 5-HT₂ₐ): Use a calcium flux assay. Cells loaded with a calcium-sensitive dye are first challenged with the test compound (to test for agonist activity) and then with a known agonist like serotonin (to test for antagonist activity). A change in fluorescence indicates changes in intracellular calcium levels.

  • For Gi/o-coupled receptors (e.g., D₂, 5-HT₁ₐ): Use a cAMP assay. These receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. Cells are stimulated with forskolin (an adenylyl cyclase activator) in the presence of the test compound. The level of cAMP is then measured, typically using an immunoassay (e.g., HTRF or ELISA). An antagonist would block the ability of a known agonist (like dopamine) to decrease forskolin-stimulated cAMP levels.

Data Presentation: Receptor Activity Profile

Receptor TargetBinding Affinity (Ki, nM)Functional ActivityPotency (EC₅₀/IC₅₀, nM)
Dopamine D₂Experimental Valuee.g., AntagonistExperimental Value
Serotonin 5-HT₁ₐExperimental Valuee.g., Partial AgonistExperimental Value
Serotonin 5-HT₂ₐExperimental Valuee.g., AntagonistExperimental Value

Potential Cytotoxic Activity: A Scaffold for Anticancer Agents

The piperazine scaffold is integral to numerous compounds designed to be cytotoxic to cancer cells.[1][11] Derivatives have been shown to induce apoptosis and inhibit cell proliferation across a wide range of cancer cell lines, including those from breast, liver, and colon cancers.[12][13] The presence of a nitroaromatic group can be a key feature for cytotoxicity, sometimes through mechanisms involving bioreduction to reactive species under hypoxic tumor conditions.

Scientific Rationale: The combination of a chlorinated phenyl ring and a nitro group on the phenylpiperazine core presents a compelling structure for potential anticancer activity. These features can enhance lipophilicity, facilitating cell membrane penetration, and the electronic properties may favor interactions with biological macromolecules like DNA or key enzymes involved in cell survival.[12]

Proposed Experimental Workflow for Cytotoxicity Evaluation

This workflow is designed to confirm cytotoxic activity, quantify its potency, and begin to elucidate the mechanism of cell death.

G cluster_1 Cytotoxicity Evaluation Workflow start Select Cell Lines (e.g., MCF-7, HepG2, HCT116) + Normal Cell Line (e.g., MCF-10A) viability Phase 1: Cell Viability Assay (MTT / SRB Assay) start->viability ic50 Determine IC₅₀ Value viability->ic50 mechanism Phase 2: Mechanism of Action (Apoptosis Assays) ic50->mechanism pathway Phase 3: Pathway Analysis (Western Blot) mechanism->pathway

Caption: General workflow for preclinical cytotoxicity evaluation.

The first step is a broad screening to see if the compound kills or inhibits the growth of cancer cells and to determine its potency (IC₅₀).

Protocol: MTT or SRB Assay

  • Cell Seeding: Seed selected cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, HCT116 for colon) and a non-cancerous control cell line (e.g., MCF-10A) into 96-well plates and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Viability Assessment:

    • MTT Assay: Add MTT reagent. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. Solubilize the crystals and measure the absorbance at ~570 nm.

    • SRB Assay: Fix cells with trichloroacetic acid. Stain total cellular protein with Sulforhodamine B (SRB). Wash away unbound dye and solubilize the bound dye. Measure absorbance at ~510 nm.[12]

  • Data Analysis: Plot the percentage of cell viability against the log concentration of the compound to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Causality and Self-Validation: Comparing the IC₅₀ values between cancer cell lines and a normal cell line provides a preliminary therapeutic index. A significantly lower IC₅₀ for cancer cells suggests some level of tumor selectivity. The SRB assay is often preferred as it is less susceptible to interference from compounds that affect mitochondrial metabolism.

If the compound is cytotoxic, the next logical question is how it kills the cells. Apoptosis (programmed cell death) is a common mechanism for anticancer drugs.[11]

Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Treatment: Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

  • Interpretation: A significant increase in the Annexin V-positive populations indicates the induction of apoptosis.

Protocol: Caspase Activity Assay Apoptosis is executed by a cascade of enzymes called caspases.

  • Treatment: Treat cells as described above.

  • Lysis and Assay: Lyse the cells and measure the activity of key executioner caspases (caspase-3/7) using a luminescent or fluorescent substrate-based assay.

  • Interpretation: A dose-dependent increase in caspase-3/7 activity provides strong biochemical evidence that the observed cytotoxicity is mediated by apoptosis.

G cluster_2 Apoptotic Signaling Pathway Compound This compound Mitochondria Mitochondria Compound->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Assembly CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway.

Potential Antimicrobial Activity

Piperazine derivatives are a well-established class of antimicrobial agents, with various analogs showing activity against a broad spectrum of bacteria and fungi.[14][15][16][17][18] The mechanism of action can vary, but often involves disruption of the cell wall/membrane or inhibition of essential enzymes.

Scientific Rationale: The synthesis of piperazine derivatives is a common strategy in the search for new antimicrobial agents to combat rising drug resistance.[14][16] The chloro and nitro substituents on the phenyl ring are of particular interest, as halogenated and nitroaromatic compounds are known to possess antimicrobial properties.

Proposed Experimental Workflow for Antimicrobial Screening

Protocol: Broth Microdilution Method

  • Organism Panel: Select a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) species.[15][17]

  • Assay Setup: In a 96-well plate, perform a two-fold serial dilution of this compound in appropriate broth media.

  • Inoculation: Add a standardized inoculum of each bacterial strain to the wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Causality and Self-Validation: This method is the gold standard for determining the potency of an antimicrobial agent. Including a positive control antibiotic (e.g., Ciprofloxacin, Ampicillin) and a negative (no drug) control for each bacterial strain is essential for validation.[19]

Protocol: Minimum Bactericidal Concentration (MBC) Assay

  • Subculturing: Following the MIC determination, take an aliquot from all wells that showed no visible growth.

  • Plating: Spread the aliquots onto agar plates that do not contain any drug.

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • MBC Determination: The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the subculture plates).

Data Presentation: Antimicrobial Activity Summary

Microbial StrainTypeMIC (µg/mL)MBC (µg/mL)Interpretation
S. aureusGram (+)Experimental ValueExperimental Valuee.g., Bactericidal
E. coliGram (-)Experimental ValueExperimental Valuee.g., Bacteriostatic
P. aeruginosaGram (-)Experimental ValueExperimental Valuee.g., Inactive

Conclusion and Future Directions

While this compound is primarily documented as a chemical intermediate, its core structure belongs to a pharmacologically rich family of compounds. Based on robust structure-activity relationship data from the broader phenylpiperazine class, this molecule presents a compelling starting point for investigation into antipsychotic, cytotoxic, and antimicrobial activities. The chloro and nitro substitutions on the phenyl ring are critical features that are known to modulate biological activity and warrant a thorough investigation.

The experimental workflows detailed in this guide provide a clear, logical, and scientifically rigorous path for characterizing the compound's biological potential. Positive results in any of these areas would position this compound not just as an intermediate, but as a lead compound. Future work would then logically progress to chemical modification—particularly at the N4 position of the piperazine ring—to optimize potency, selectivity, and drug-like properties, potentially leading to the development of novel therapeutic agents.

References

  • Tomić, M., Ignjatović, D., Tovilović, G., Andrić, D., Roglić, G., & Kostić-Rajacić, S. (2007). Two new phenylpiperazines with atypical antipsychotic potential. Bioorganic & Medicinal Chemistry Letters, 17(21), 5749-53. [Link]
  • Fraga, C. A. M., Barreiro, E. J., et al. (2010). Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors. Bioorganic & Medicinal Chemistry, 18(5), 1955-1963. [Link]
  • Tomić, M., et al. (2007). Two new phenylpiperazines with atypical antipsychotic potential.
  • Yurttaş, L., et al. (2014). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives.
  • de Almeida, J. F., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Semantic Scholar. [Link]
  • Somashekhar M. & Mahesh AR. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives.
  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]
  • PubChem. (n.d.). 1-(2-Chloro-4-methyl-5-nitrophenyl)piperazine. PubChem. [Link]
  • Mohammadi-Farani, A., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Future Medicinal Chemistry. [Link]
  • International Journal of Current Microbiology and Applied Sciences. (2024). Antimicrobial Activity of Novel Piperazine Molecules. IJCMAS. [Link]
  • de Oliveira, A. A., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-16. [Link]
  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds.
  • Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488. [Link]
  • Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
  • ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Pospisilova, S., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(15), 4995. [Link]
  • PubChem. (n.d.). 1-(2-Nitrophenyl)piperazine. PubChem. [Link]
  • van Zwieten, P. A., et al. (1988). Pharmacologic profile of urapidil. American Journal of Cardiology, 61(16), 1D-8D. [Link]
  • Preprints.org. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org. [Link]
  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. [Link]
  • Aydin, M., et al. (2026). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. Journal of Cellular and Molecular Medicine. [Link]
  • Yurttas, L., et al. (2016). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Letters in Drug Design & Discovery, 13(1), 61-67. [Link]
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. (2010). Bioorganic & Medicinal Chemistry Letters, 20(10), 3035-3039. [Link]
  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-56. [Link]
  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. PubChem. [Link]
  • PubChem. (n.d.). 1-(3-Nitrophenyl)piperazine. PubChem. [Link]

Sources

The Strategic Utility of 1-(2-Chloro-4-nitrophenyl)piperazine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylpiperazine Scaffold as a "Privileged" Structure

In the landscape of medicinal chemistry, certain molecular scaffolds reappear with remarkable frequency across a spectrum of therapeutic agents. These are often termed "privileged structures" due to their inherent ability to interact with multiple biological targets in a specific and high-affinity manner. The arylpiperazine moiety is a quintessential example of such a scaffold, forming the core of numerous drugs targeting the central nervous system (CNS), as well as agents for infectious and cardiovascular diseases[1][2].

This guide focuses on a particularly valuable, yet functionally nuanced, building block: 1-(2-Chloro-4-nitrophenyl)piperazine . The strategic placement of an ortho-chloro and a para-nitro group on the phenyl ring imparts a unique combination of reactivity and electronic properties. These substituents serve not only as handles for subsequent chemical modifications but also profoundly influence the molecule's interaction with biological targets. This document provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this building block for researchers, scientists, and professionals in drug development. We will delve into the causality behind its use, providing field-proven insights and detailed protocols to empower its effective integration into drug discovery programs.

Physicochemical and Safety Profile

A thorough understanding of a building block's fundamental properties is paramount before its inclusion in a synthetic workflow.

Core Properties
PropertyValueSource
Molecular Formula C₁₀H₁₂ClN₃O₂[1][3]
Molecular Weight 241.68 g/mol [3][4]
Appearance White to pale yellow crystalline solid/powder[5]
Melting Point 100 - 102 °C (recrystallized)[6]
CAS Number 114878-60-3[3][4]

Note: Predicted physicochemical properties such as pKa and LogP are available in various chemical databases but should be experimentally verified for specific applications.

Safety and Handling

As with any nitroaromatic compound, appropriate safety precautions are essential.

  • Hazards: Harmful if swallowed. May cause skin, eye, and respiratory irritation[5].

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood[5].

  • Storage: Store in a cool, dry place away from incompatible substances like strong oxidizing agents[7].

Synthesis of the Building Block: A Nucleophilic Aromatic Substitution Approach

The most direct and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 1,2-dichloro-4-nitrobenzene, is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group.

Mechanism and Regioselectivity

The SNAr mechanism proceeds via a two-step addition-elimination sequence, forming a resonance-stabilized Meisenheimer complex as an intermediate[8]. The key to the synthesis is the regioselective displacement of one chlorine atom over the other. The nitro group, being a powerful electron-withdrawing group, stabilizes the negative charge in the Meisenheimer intermediate, particularly when the nucleophilic attack occurs at the positions ortho or para to it[9].

In 1,2-dichloro-4-nitrobenzene, piperazine attacks the C1 position (para to the nitro group). This is because the resulting negative charge on the intermediate can be delocalized onto the nitro group through resonance, a stabilizing effect that is not possible if the attack occurs at the C2 position (meta to the nitro group)[10]. This electronic preference ensures a high yield of the desired C1-substituted product.

SNAr_Mechanism Diagram 1: S Ar Mechanism for Synthesis cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Start 1,2-Dichloro-4-nitrobenzene + Piperazine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition (Slow Step) Product This compound + HCl Intermediate->Product Elimination (Fast Step)

Caption: SNAr reaction workflow for synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures[6].

Materials:

  • 3,4-Dichloronitrobenzene (1,2-dichloro-4-nitrobenzene)

  • Piperazine (anhydrous)

  • Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Petroleum ether (b.p. 60-80 °C)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dichloronitrobenzene (10 g, 52.1 mmol) and piperazine (30 g, 348 mmol, ~6.7 equivalents). The large excess of piperazine acts as both the nucleophile and the base to neutralize the HCl byproduct, driving the reaction to completion.

  • Solvent Addition: Add dioxane (10 ml) to the flask.

  • Reaction: Heat the mixture to a gentle reflux (internal temperature of 120-130 °C) and stir for 4 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Add water (50 ml) to precipitate the product.

  • Filtration: Collect the solid product by vacuum filtration, wash thoroughly with water, and air-dry.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from a mixture of ethyl acetate and petroleum ether (b.p. 60-80 °C) to yield a crystalline solid (m.p. 100-102 °C)[6].

Core Reactivity and Strategic Transformations

This compound is a trifunctional building block, offering three distinct sites for chemical modification. The strategic sequence of these modifications is a cornerstone of its utility.

Reactivity_Hub Diagram 2: Reactivity Hub of the Building Block cluster_N1 N1 Position (Piperazine) cluster_NO2 C4 Position (Nitro Group) cluster_Cl C2 Position (Chloro Group) Core This compound N1_Alkylation N-Alkylation (SN2) Core->N1_Alkylation Reacts with Alkyl Halides N1_Arylation N-Arylation (Buchwald-Hartwig) Core->N1_Arylation Reacts with Aryl Halides NO2_Reduction Nitro Reduction to Aniline Core->NO2_Reduction Reduces to -NH2 Cl_Displacement S Ar Displacement (Post-Aniline Formation) NO2_Reduction->Cl_Displacement Activates Ring for Cyclization Buchwald_Hartwig_Cycle Diagram 3: Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex L2Pd(II)(Ar)X Pd(0)L2->OxAdd + Ar-X AmineCoord Amine Complex [L2Pd(II)(Ar)(Amine)]+X- OxAdd->AmineCoord + R2NH PdAmide Palladium Amide L2Pd(II)(Ar)(NR2) AmineCoord->PdAmide + Base - Base-H+X- PdAmide->Pd(0)L2 Reductive Elimination Product Ar-NR2 PdAmide->Product Product Release ArX Aryl Halide Amine Piperazine (R2NH) Base Base Clozapine_Synthesis Diagram 4: Simplified Retrosynthesis of Clozapine Clozapine Clozapine Amide_Intermediate N-Methylpiperazide Intermediate Clozapine->Amide_Intermediate Cyclization (POCl3) Aniline_Intermediate 1-(4-Amino-2-chlorophenyl)piperazine Amide_Intermediate->Aniline_Intermediate Amidation & Acylation Start_Building_Block This compound Aniline_Intermediate->Start_Building_Block Nitro Reduction

Sources

Synonyms for "1-(2-Chloro-4-nitrophenyl)piperazine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Chloro-4-nitrophenyl)piperazine

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with arylpiperazine scaffolds. We will delve into the essential chemical informatics, physicochemical properties, synthetic pathways, and strategic applications of this compound, a key building block in modern medicinal chemistry. Our focus is on providing not just data, but also the underlying scientific rationale to empower informed experimental design and application.

Chemical Identity and Nomenclature

This compound is a substituted arylpiperazine. The aryl group is functionalized with both a chloro and a nitro moiety, making it an activated and versatile intermediate for further chemical modification. Correctly identifying this compound through its various synonyms and registry numbers is the foundational step for any research endeavor.

The core structure and its primary identifiers are logically interconnected, providing a clear framework for its identification in databases and literature.

Core This compound CAS CAS: 114878-60-3 Core->CAS Formula Formula: C₁₀H₁₂ClN₃O₂ Core->Formula IUPAC IUPAC Name: This compound Core->IUPAC InChIKey InChIKey: JNUWBYPJOBSXDN-UHFFFAOYSA-N Core->InChIKey

Caption: Relationship between the common name and key chemical identifiers.

Table 1: Chemical Identifiers

IdentifierValueSource
Primary Name This compound[1][2]
CAS Number 114878-60-3[1][2][3]
Molecular Formula C₁₀H₁₂ClN₃O₂[1][4]
Molecular Weight 241.68 g/mol [2][3][4]
IUPAC Name This compoundN/A
InChI Key JNUWBYPJOBSXDN-UHFFFAOYSA-N[5]
SMILES Clc1c(ccc(c1)[O-])N2CCNCC2[5]

Table 2: Common Synonyms and Catalog Identifiers

SynonymSource
(2-Chloro-4-nitrophenyl)piperazine[1]
EU-0035959[1]
ZERO/006480[1]
BAS 00805288[1]
MLS000689042[1]
VBP00403[5]
MFCD00640776[4]

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for designing reaction conditions, purification strategies, and formulation approaches. The data below, derived from commercial supplier technical sheets and predictive models, provides a baseline for experimental planning.

Table 3: Physicochemical Data

PropertyValueNotesSource
Physical Form SolidLight yellow to yellow solid[1][5]
Melting Point 105 °CExperimental[1]
Boiling Point 411.0 ± 45.0 °CPredicted[1]
Density 1.331 ± 0.06 g/cm³Predicted[1]
pKa 8.53 ± 0.10Predicted (strongest basic)[1]
Storage Room temperature, protect from light[1][4]

The Strategic Role of Arylpiperazines in Drug Discovery

The arylpiperazine moiety is widely recognized as a "privileged scaffold" in medicinal chemistry.[6] This designation is due to its remarkable versatility and its presence in a multitude of clinically successful drugs, particularly those targeting the central nervous system (CNS).[6] These compounds are known to interact with a range of aminergic G protein-coupled receptors (GPCRs), including serotonin, dopamine, and adrenergic receptors.[6][7]

Key Therapeutic Areas for Arylpiperazine-Based Drugs:

  • Psychiatry: Schizophrenia, depression, and anxiety (e.g., Aripiprazole, Trazodone, Buspirone).[1]

  • Neurology: Parkinson's disease and sleep disorders.[6]

  • Oncology: Recent research has highlighted the potential of arylpiperazines as scaffolds for anticancer agents.[2][7]

  • Other Indications: Antihistamine, anti-inflammatory, and antihypertensive activities have also been reported.[7]

This compound serves as an ideal starting material or intermediate for synthesizing novel drug candidates within these classes. Its structure provides three key points for diversification:

  • The Secondary Amine: The nitrogen at the 4-position of the piperazine ring is a nucleophilic handle for adding various side chains and pharmacophores, a common strategy in developing long-chain arylpiperazines.[8]

  • The Nitro Group: The nitro group can be readily reduced to an aniline derivative. This introduces a new reactive site, allowing for the construction of amides, sulfonamides, or further heterocyclic rings.

  • The Chloro Group: The chlorine atom can be displaced or used as a handle for cross-coupling reactions, although this is often more challenging than modifying the other positions.

Synthesis Pathway and Reaction Mechanism

The most direct and industrially relevant method for synthesizing N-arylpiperazines from electron-deficient arenes is through Nucleophilic Aromatic Substitution (SNAr).[5] This mechanism is particularly effective for this compound.

Causality of the Reaction: The synthesis relies on the reaction between piperazine and an activated aromatic halide. The key to this reaction's success is the "activation" of the phenyl ring by the strongly electron-withdrawing nitro group (-NO₂).

  • Activation: The nitro group, positioned para to the chlorine atom at C-1 in the precursor (1,2-dichloro-4-nitrobenzene), powerfully withdraws electron density from the aromatic ring through resonance and inductive effects.

  • Nucleophilic Attack: This electron deficiency makes the carbon atom bonded to the chlorine (C-1) highly electrophilic and susceptible to attack by a nucleophile, in this case, one of the nitrogen atoms of piperazine.

  • Formation of Meisenheimer Complex: The attack forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, critically, onto the oxygen atoms of the nitro group, which provides substantial stabilization.

  • Leaving Group Departure: The complex then collapses, expelling the chloride ion as the leaving group and re-establishing the aromaticity of the ring, yielding the final product. The chlorine at C-2 is meta to the nitro group and is therefore not significantly activated, ensuring regioselective substitution at the C-1 position.

Reactant1 1,2-Dichloro-4-nitrobenzene Process Nucleophilic Aromatic Substitution (SNAr) (Solvent, Heat, Base) Reactant1->Process Reactant2 Piperazine (excess) Reactant2->Process Product This compound Process->Product Primary Reaction Byproduct Piperazine HCl Process->Byproduct Acid Scavenging

Caption: General workflow for the synthesis of the title compound via SNAr.

Generalized Experimental Protocol (SNAr)

This protocol is a representative example based on established SNAr chemistry and should be optimized for specific laboratory conditions.

  • Reactor Setup: To a stirred solution of piperazine (3.0 to 5.0 molar equivalents) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP), add 1,2-dichloro-4-nitrobenzene (1.0 molar equivalent). The excess piperazine acts as both the nucleophile and the acid scavenger for the HCl generated. Alternatively, a non-nucleophilic base like K₂CO₃ or Et₃N (2.0 eq) can be used with a smaller excess of piperazine (1.1 eq).

  • Reaction: Heat the mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a large volume of cold water or ice-water. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove excess piperazine hydrochloride and residual solvent.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or toluene) to yield the final product as a yellow solid. Purity should be confirmed by HPLC, ¹H NMR, and MS analysis.

Safety and Handling

Proper safety precautions are mandatory when handling this compound. The available data indicates it is an irritant and harmful if swallowed.

Table 4: Hazard Information

Hazard TypeGHS StatementPrecautionary CodesSource
Acute Toxicity H302: Harmful if swallowedP264, P270, P301+P312[1]
Skin/Eye Damage H314: Causes severe skin burns and eye damageP260, P280, P303+P361+P353[1]
Organ Toxicity H373: May cause damage to organs through prolonged or repeated exposureP314[1]
Aquatic Hazard H410: Very toxic to aquatic life with long lasting effectsP273, P391[1]

Handling Recommendations:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a dry, cool place, away from incompatible materials.

Structurally Related Compounds and Derivatives

The utility of this compound is further demonstrated by the commercial availability of its derivatives, which serve as more advanced intermediates for specific synthetic targets.

  • 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine: This derivative blocks one of the reactive nitrogen atoms, directing further reactions to the aromatic ring.[9][10]

  • 1-(2-Chloro-4-nitrophenyl)-4-(phenylcarbonyl)piperazine: A benzoylated version, useful in multi-step syntheses where protection of the piperazine nitrogen is required.[11]

  • tert-Butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate: The Boc-protected derivative is a cornerstone in modern organic synthesis, allowing for controlled, stepwise elaboration of complex molecules.

These derivatives underscore the role of the parent compound as a foundational scaffold upon which significant molecular complexity is built.

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2023). MDPI. [Link]
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2023). MDPI. [Link]
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). PubMed. [Link]
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2023). PubMed Central. [Link]
  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. (2002). PubMed. [Link]
  • Optimizing Drug Discovery: The Role of 1-(4-Chlorobenzyl)piperazine in Research. (2024). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). PubMed Central. [Link]
  • The Role of 1-(3-Nitrophenyl)piperazine Hydrochloride in Modern Pharmaceutical Synthesis. (2024). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evalu

Sources

An In-depth Technical Guide to 1-(2-Chloro-4-nitrophenyl)piperazine: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloro-4-nitrophenyl)piperazine is a pivotal chemical intermediate, occupying a central role in the synthesis of a diverse array of pharmacologically active molecules. Its unique structural features, comprising a piperazine ring attached to a substituted phenyl group, make it a versatile scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the extensive applications of this compound in medicinal chemistry. We will delve into its role as a precursor to a range of therapeutic agents, including antipsychotics, anticancer agents, and antimicrobial compounds. Detailed synthetic protocols, analytical characterization methods, and an exploration of the structure-activity relationships of its derivatives are presented to offer a holistic understanding of this critical building block in the pharmaceutical sciences.

Introduction: The Strategic Importance of the Phenylpiperazine Moiety

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] When incorporated into a phenylpiperazine scaffold, the opportunities for derivatization and therapeutic application expand significantly. This compound emerges as a particularly valuable intermediate due to the strategic placement of its chloro and nitro substituents. The electron-withdrawing nature of the nitro group activates the aromatic ring for further nucleophilic substitution, while the chloro group provides an additional site for chemical modification. This inherent reactivity, coupled with the versatile piperazine nucleus, has established this compound as a cornerstone in the synthesis of complex and potent drug molecules.[2][3][4]

Synthesis and Characterization: From Precursors to a Purified Intermediate

The primary and most efficient route for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction between 3,4-dichloronitrobenzene and piperazine.[5] The electron-withdrawing nitro group strongly activates the para-position to nucleophilic attack, facilitating the displacement of the chlorine atom at that position by one of the nitrogen atoms of the piperazine ring.[6][7][8]

Reaction Mechanism and Regioselectivity

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed upon the addition of the nucleophile (piperazine) to the electron-deficient aromatic ring. The negative charge of this intermediate is delocalized, with significant contribution from resonance structures involving the nitro group. This stabilization preferentially directs the substitution to the position para to the nitro group, leading to the desired product with high regioselectivity.[6][7][8]

Diagram: Synthesis of this compound

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 3,4-Dichloronitrobenzene This compound 3,4-Dichloronitrobenzene->this compound + Piperazine Piperazine Piperazine->this compound Solvent (Dioxane) Solvent (Dioxane) Solvent (Dioxane)->this compound Heat (Reflux) Heat (Reflux) Heat (Reflux)->this compound

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound:[5]

Materials:

  • 3,4-Dichloronitrobenzene

  • Piperazine (in excess)

  • Dioxane

  • Water

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dichloronitrobenzene (10 g), piperazine (30 g), and dioxane (10 ml).

  • Heat the mixture to a gentle reflux with stirring, maintaining an internal temperature of 120-130°C for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water (50 ml) to the cooled mixture to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • For further purification, recrystallize a portion of the crude product from a mixture of petroleum ether and ethyl acetate.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using a combination of analytical techniques.

Technique Expected Observations Purpose
¹H NMR Signals corresponding to the aromatic protons and the piperazine ring protons with appropriate chemical shifts and coupling patterns.Structural confirmation and identification of protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the aromatic and piperazine carbons.Structural confirmation and carbon framework analysis.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₀H₁₂ClN₃O₂: 241.68 g/mol ).[9]Determination of molecular weight and confirmation of elemental composition.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (piperazine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), N-O stretching (nitro group), and C-Cl stretching.Identification of functional groups.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. A suitable method would involve a reverse-phase C18 column with a mobile phase of acetonitrile and water.[10][11]Purity assessment and quantification.
Melting Point A sharp melting point in the range of 100-102°C for the recrystallized product.[5]Purity assessment.

Applications in Drug Discovery: A Gateway to Diverse Pharmacophores

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of a wide range of biologically active compounds. The presence of the reactive secondary amine on the piperazine ring allows for a multitude of derivatization strategies, leading to compounds with diverse therapeutic applications.

Diagram: Derivatization Pathways of this compound

G cluster_0 Derivatization Reactions cluster_1 Therapeutic Areas Start This compound Alkylation Alkylation Start->Alkylation Acylation Acylation Start->Acylation Sulfonylation Sulfonylation Start->Sulfonylation Reductive Amination Reductive Amination Start->Reductive Amination Antipsychotics Antipsychotics Alkylation->Antipsychotics Anticancer Agents Anticancer Agents Acylation->Anticancer Agents Antimicrobials Antimicrobials Sulfonylation->Antimicrobials Reductive Amination->Antipsychotics

Caption: Key derivatization routes from the core intermediate.

Antipsychotic Agents

Arylpiperazine derivatives are well-established pharmacophores in the development of antipsychotic drugs, primarily due to their ability to modulate dopaminergic and serotonergic pathways in the central nervous system.[2][12] this compound serves as a key starting material for the synthesis of novel antipsychotic candidates. For instance, the piperazine nitrogen can be alkylated or acylated to introduce side chains that enhance binding affinity and selectivity for dopamine D2 and serotonin 5-HT2A receptors, which are key targets in the treatment of schizophrenia and other psychotic disorders.[13]

Anticancer Agents

The piperazine scaffold is also a prominent feature in many anticancer drugs.[4][14] Derivatives of this compound have been explored for their potential as anticancer agents. The introduction of various substituents on the piperazine nitrogen can lead to compounds that exhibit cytotoxic activity against various cancer cell lines. For example, the synthesis of benzothiazine derivatives incorporating a phenylpiperazine moiety derived from this intermediate has yielded compounds with potent antitumor activity.[15]

Antimicrobial and Antifungal Agents

The growing threat of antimicrobial resistance has spurred the search for novel anti-infective agents. Piperazine derivatives have demonstrated significant potential in this area.[16][17] this compound can be readily functionalized to produce a library of compounds for screening against various bacterial and fungal pathogens. The introduction of different aryl or alkyl groups on the piperazine nitrogen can modulate the antimicrobial spectrum and potency of the resulting molecules.[3][18]

Conclusion: A Versatile Building Block for Future Drug Development

This compound has firmly established its importance as a versatile and highly valuable intermediate in the field of medicinal chemistry. Its straightforward synthesis, coupled with the numerous possibilities for chemical modification, provides a robust platform for the generation of diverse molecular libraries. The successful application of this building block in the development of antipsychotic, anticancer, and antimicrobial agents underscores its strategic significance in drug discovery. As the quest for novel and more effective therapeutics continues, the strategic utilization of well-designed intermediates like this compound will undoubtedly play a crucial role in shaping the future of medicine. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering a valuable resource for researchers dedicated to the advancement of pharmaceutical sciences.

References

  • PrepChem.com. Synthesis of (A) this compound.
  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4), 784-789.
  • Kumar, A., & Singh, P. (2019). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Discovery Technologies, 16(3), 263-276.
  • Sánchez, C., Arnt, J., Hyttel, J., & Moltzen, E. K. (1995). In the search for a novel class of antipsychotic drugs: preclinical pharmacology of FG5803, a 1-piperazinecarboxamide derivative. The Journal of pharmacology and experimental therapeutics, 274(1), 319–326.
  • Hattori, K., Niwa, T., Sato, F., Sakamoto, S., Fujishita, T., & Yuda, M. (1991). Synthesis and pharmacological effects of optically active 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]-ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride. Chemical & pharmaceutical bulletin, 39(1), 108–111.
  • Kumar V, Singh P, Kumar A. PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences. 2023;12(11):4917-4930.
  • PubChem. Perphenazine. National Center for Biotechnology Information.
  • Patel PR, Patel PA, Patel MR. Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. 2022;9(2):37-43.
  • Lanza, M., Sinopoli, A., & Iacopetta, D. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 16(5), 743.
  • SIELC. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column.
  • Zuo, X. Y., Gao, H., Gao, M. L., Jin, Z., & Tang, Y. Z. (2021). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin. Molecules (Basel, Switzerland), 26(12), 3502.
  • Lanza, M., Sinopoli, A., & Iacopetta, D. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 16(5), 743.
  • Khan, I., Zaib, S., Batool, S., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. 3 Biotech, 14(1), 23.
  • Google Patents. (1996). New piperazine derivatives and methods for the preparation thereof and compositions containing the same. WO1996021648A1.
  • United Nations Office on Drugs and Crime. (2013).
  • Chemistry Stack Exchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?
  • Filo. (2025). 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) i...
  • Głowacka, J., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4309.
  • European Patent Office. (2006).
  • Journal of the Chemical Society, Perkin Transactions 2. (1972).
  • Google Patents. (1987). Phenyl-piperazine anti-arrhythmia agents. EP0244115A2.
  • Zejc, A., et al. (1984). Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity. Polish journal of pharmacology and pharmacy, 36(5), 519–527.
  • BenchChem. (2025).
  • Ferla, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7309.
  • Chegg. (2022). The second question is the reaction of 1,2-dichloro-4-nitrobenzene with NaOCH3 and CH3OH..
  • SpectraBase. 1-(2-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Gadzała-Kopciuch, R., et al. (2009). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Unified Patents. US-RE48059-E1 - Piperazine-substituted Benzothiophenes for Treatment of Mental Disorders.
  • Google Patents. (2017). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. WO2017084803A1.
  • de Oliveira, T. C., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 32(6), 599–611.
  • Borbás, A., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 28(13), 5109.
  • Al-Bayati, R. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • Monge, A., et al. (1993). Synthesis and alpha(1)-antagonist activity of derivatives of 4-chloro-5-[4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl]-3(2H)-pyridazinone. Archiv der Pharmazie, 326(11), 881–886.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Dayalan, A., et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 24(11), 5043-5046.
  • ResearchGate. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Kráľová, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168.
  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 47-53.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • Google Patents. (2010). Method for synthesizing 1-(2-pyrimidine) piperazine. CN101250184B.
  • Parlak, C., & Alver, Ö. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Journal of Molecular Structure, 1119, 315-323.
  • Google Patents. (1959). Purification of 1,2-dichloro-4-nitrobenzene. US2883435A.
  • Asiri, A. M., et al. (2011). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 16(8), 6331-6336.

Sources

Technical Guide: Stability Profile and Optimized Storage Conditions for 1-(2-Chloro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloro-4-nitrophenyl)piperazine is a substituted phenylpiperazine derivative utilized primarily in laboratory settings for chemical synthesis and as a building block in the development of novel compounds.[1] The integrity and purity of such reagents are paramount for the reproducibility and success of research and development activities. A lack of understanding regarding a compound's stability can lead to failed experiments, inaccurate biological data, and significant loss of resources. The presence of a nitro group, a halogenated aromatic ring, and a piperazine moiety suggests potential sensitivities to environmental factors.

This technical guide provides a comprehensive analysis of the stability of this compound, grounded in available safety data and extrapolated from the known chemistry of its structural components. We will detail the intrinsic and extrinsic factors that influence its degradation, establish field-proven protocols for optimal storage and handling, and provide methodologies for in-house stability assessments.

Chemical Identity and Properties

A precise understanding of the compound's physical and chemical properties is the foundation for determining its stability.

PropertyValueSource
CAS Number 114878-60-3[1][2]
Molecular Formula C₁₀H₁₂ClN₃O₂[1][2]
Molecular Weight 241.67 g/mol [1]
Appearance Yellow Powder Solid (Inferred)[3]
Purity Typically ≥97%[1][2]

In-Depth Stability Profile

Based on available data, this compound is considered stable under normal, controlled laboratory conditions.[1] However, its chemical structure contains functionalities prone to degradation under specific environmental stresses.

Factors Influencing Degradation
  • Oxidative Stress: The compound is incompatible with strong oxidizing agents.[1][3] The piperazine ring is susceptible to oxidation, which can lead to the formation of various degradation products, including N-oxides and ring-opened byproducts.[4][5] Storing the material in an air-tight container minimizes exposure to atmospheric oxygen, mitigating this risk over long-term storage.

  • Photosensitivity: The parent piperazine compound is known to be light-sensitive.[6] Aromatic nitro compounds are also frequently susceptible to photolytic degradation. Therefore, it is critical to protect this compound from light sources, particularly UV light, to prevent the initiation of photochemical reactions.

  • Moisture and pH: The anhydrous form of piperazine is sensitive to moisture.[7] It is prudent to handle this compound in a dry environment and store it with a desiccant, especially in humid conditions. The compound is also incompatible with strong bases, which could potentially lead to nucleophilic substitution or other reactions.[3][8]

Potential Degradation Pathways and Products
  • Hazardous Thermal Decomposition: In the event of a fire or exposure to extreme heat, the compound is expected to decompose, releasing toxic and corrosive gases. These include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1]

  • Chemical Degradation: Based on studies of related piperazine structures, several degradation pathways can be anticipated under suboptimal storage or handling conditions:

    • Oxidation of the Piperazine Ring: This can lead to the formation of byproducts such as N-formylpiperazine (FPZ) and ethylenediamine (EDA).[9]

    • Ring-Opening Reactions: Thermal degradation of piperazine can proceed through Sₙ2 substitution reactions, leading to ring-opened structures.[4]

    • Hydrolysis or Nucleophilic Substitution: The chloro- and nitro-substituted phenyl ring may be susceptible to nucleophilic attack under certain pH and temperature conditions, though this is generally less common than degradation of the piperazine moiety.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential to maintain the compound's purity and ensure the validity of experimental results.

Core Storage Recommendations

The consensus from safety data sheets dictates that the compound must be stored in a "tightly closed container in a dry and well-ventilated place." [1][3][10] For optimal long-term stability, we have consolidated these into a set of best practices.

ParameterShort-Term Storage (< 6 months)Long-Term Storage (> 6 months)Rationale
Temperature Room Temperature (~20-25°C)Refrigerated (2-8°C) or Frozen (-20°C)Minimizes thermal degradation. Studies on related phenyl piperazines show significant degradation over time, even refrigerated, making freezing the optimal long-term choice.[11]
Atmosphere Standard Air (in sealed container)Inert Gas (Argon or Nitrogen)Prevents slow oxidation of the piperazine ring.[1][4]
Light Protect from light (Amber vial/dark)Protect from light (Amber vial/dark)Prevents potential photolytic degradation.[6]
Container Tightly sealed, appropriate lab containerTightly sealed glass vial with PTFE-lined capEnsures an inert and impermeable barrier to moisture and air.[1]
Decision-Making Flowchart for Storage

The following flowchart provides a visual guide for researchers to select the appropriate storage protocol based on intended use and duration.

G start Compound Received duration Intended Use Duration? start->duration short_term Short-Term (< 6 months) duration->short_term Define Timeline long_term Long-Term (> 6 months) duration->long_term Define Timeline protocol_short Standard Storage Protocol: - Room Temperature - Tightly Sealed Container - Protect from Light short_term->protocol_short Select Protocol protocol_long Enhanced Long-Term Protocol: - Freeze (-20°C) - Backfill with Inert Gas (Ar/N₂) - Amber Vial with PTFE-lined Cap - Store with Desiccant long_term->protocol_long Select Protocol

Caption: Decision flowchart for selecting the appropriate storage protocol.

Safe Handling Procedures
  • Ventilation: Always handle the compound in a well-ventilated area or a chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., Nitrile rubber), safety goggles (EN 166 standard), and a lab coat.[1][3]

  • Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[3][12]

  • Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]

Experimental Assessment of Stability

To ensure the highest level of trustworthiness in experimental outcomes, an in-house stability assessment is recommended, particularly if the compound will be used over an extended period or in a GMP/GLP environment.

Forced Degradation (Stress Testing) Protocol

The objective is to rapidly identify potential degradation products and sensitive conditions.

  • Preparation: Prepare five separate solutions of the compound in a suitable solvent (e.g., Acetonitrile/Water).

  • Stress Conditions:

    • Acidic: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal: Heat the solution at 80°C for 72 hours.

    • Photolytic: Expose the solution to a high-intensity UV light source for 24 hours.

  • Analysis: Analyze all samples, including a control stored at 4°C in the dark, by a stability-indicating method (e.g., HPLC-UV/MS). Compare chromatograms to identify new peaks (degradants) and loss of the parent peak.

Long-Term Stability Protocol

The objective is to determine the compound's shelf-life under recommended storage conditions.

  • Sample Preparation: Aliquot the solid compound into multiple amber glass vials. Backfill with argon, seal tightly, and store at the intended condition (e.g., -20°C).

  • Time Points: Designate analysis time points (e.g., T=0, 3, 6, 12, 24 months).

  • Analysis: At each time point, remove one vial. Allow it to equilibrate to room temperature before opening. Prepare a solution and analyze for purity and the presence of degradants using a validated HPLC method.

  • Evaluation: Compare the results to the T=0 sample. A significant loss of purity (e.g., >2%) or the appearance of a major degradant indicates instability under those conditions.

Stability Assessment Workflow

The following diagram outlines a comprehensive workflow for characterizing the stability of a new batch of this compound.

G cluster_0 Initial Characterization cluster_1 Stability Studies cluster_2 Data Evaluation receipt Compound Receipt t0_analysis T=0 Analysis (Purity, Identity) receipt->t0_analysis forced_deg Forced Degradation Study t0_analysis->forced_deg long_term Long-Term Stability Study t0_analysis->long_term stress Stress Conditions (Acid, Base, Heat, Light, Ox.) forced_deg->stress storage Recommended Storage (e.g., -20°C, Dark, Inert) long_term->storage analysis Timepoint Analysis (HPLC-UV/MS) stress->analysis storage->analysis evaluation Data Evaluation (Purity vs. Time, Degradant ID) analysis->evaluation report Generate Stability Report (Assign Shelf-life) evaluation->report

Caption: A comprehensive workflow for stability assessment.

Conclusion

This compound is a stable compound when managed correctly. Its primary vulnerabilities are excess heat, strong oxidizing agents, and potentially light and moisture.[1][3][6][7] For short-term use, storage at ambient temperature in a sealed container protected from light is sufficient. For long-term archival, storage at -20°C under an inert atmosphere is the gold standard to preserve its integrity. By implementing the handling protocols and storage conditions outlined in this guide, researchers can ensure the quality of their starting material, leading to more reliable and reproducible scientific outcomes.

References

  • Title: Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture Source: The University of Texas
  • Source: PubMed Central (PMC)
  • Title: Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, compd. with piperazine (1:?)
  • Title: 1-(4-Nitrophenyl)
  • Title: Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions Source: PubMed, N
  • Title: Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating Source: OSTI.gov, U.S. Department of Energy URL:[Link]
  • Title: Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)
  • Title: Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2.

Sources

Methodological & Application

Analytical methods for "1-(2-Chloro-4-nitrophenyl)piperazine" characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Comprehensive Analytical Protocols for the Characterization of 1-(2-Chloro-4-nitrophenyl)piperazine

Introduction

This compound is a key chemical intermediate in the synthesis of various pharmaceutically active compounds. Its precise molecular structure, purity, and impurity profile are critical parameters that dictate the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods are indispensable for its characterization. This guide provides a suite of detailed application notes and validated protocols for the comprehensive analysis of this compound, designed for researchers, quality control analysts, and drug development professionals. The methodologies herein are grounded in fundamental principles and have been structured to ensure data integrity and reproducibility.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential for method development.

PropertyValueSource
Molecular Formula C₁₀H₁₂ClN₃O₂[1]
Molecular Weight 241.68 g/mol [2]
CAS Number 114878-60-3[2]
Appearance Solid[1]
InChI Key JNUWBYPJOBSXDN-UHFFFAOYSA-N[1]
SMILES String Clc1c(ccc(c1)[O-])N2CCNCC2[1]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Principle and Application Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity of non-volatile and semi-volatile organic compounds. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For this compound, this technique is ideally suited for quantifying the main component and separating it from synthesis-related impurities and degradation products. The presence of the nitrophenyl chromophore allows for sensitive detection using a UV detector.

Experimental Protocol: Purity Assay

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water (diluent) to make a 10 mL solution, yielding a stock concentration of ~1 mg/mL.

    • Further dilute this stock solution with the diluent to a working concentration of approximately 0.1 mg/mL for analysis.

  • Chromatographic Conditions:

    • The following conditions have been optimized for the separation of the target compound from potential impurities. Method validation is required before routine use[3].

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or DAD scan 200-400 nm)
Injection Volume 10 µL
  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Analysis and Data Interpretation:

    • Inject the prepared sample solution.

    • The purity is calculated based on the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    • Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

    • Identify and quantify any known or unknown impurities against a reference standard or based on relative response factors if available. For mass spectrometry-compatible methods, formic acid is a suitable mobile phase modifier[4].

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling

Principle and Application GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for identifying the compound and for detecting and identifying volatile or semi-volatile impurities. The sample is vaporized and separated on a capillary column, and the eluted components are then ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for definitive identification[5][6].

Experimental Protocol: Identity Confirmation

  • Instrumentation: A GC system coupled to a Mass Spectrometer with an EI source.

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable volatile solvent such as methanol or ethyl acetate.

  • GC-MS Conditions:

ParameterRecommended Setting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (or split 10:1, depending on concentration)
Oven Program Initial 100 °C, hold for 1 min; ramp at 20 °C/min to 300 °C; hold for 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Energy 70 eV
Scan Range 40 - 500 m/z
  • Data Interpretation:

    • The retention time of the main peak should be consistent with that of a reference standard.

    • The mass spectrum should be compared to a reference spectrum or interpreted based on known fragmentation pathways of aryl piperazines[3].

    • Expected Fragmentation: The molecular ion peak (M⁺) at m/z 241/243 (due to ³⁵Cl/³⁷Cl isotopes) may be observed. Key fragments would arise from the cleavage of the piperazine ring and the phenyl-nitrogen bond. Look for characteristic ions corresponding to the chloronitrophenyl moiety and the piperazine fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle and Application NMR spectroscopy is the most definitive analytical technique for the unambiguous elucidation of molecular structure. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present in the molecule. For this compound, NMR confirms the substitution pattern on the aromatic ring and the integrity of the piperazine ring structure.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) according to instrument manufacturer's protocols.

  • Data Interpretation and Expected Spectra:

    • ¹H NMR: The spectrum will show distinct signals for the aromatic protons and the piperazine protons.

      • Aromatic Region (δ ~7.0-8.2 ppm): Three protons are expected on the substituted phenyl ring. Due to the chloro and nitro groups, they will appear as distinct multiplets. For a similar compound, 1-(2-Chlorophenyl)piperazine, aromatic signals appear between 6.9 and 7.4 ppm[7]. The electron-withdrawing nitro group will shift these signals further downfield.

      • Piperazine Ring (δ ~3.0-3.5 ppm): The piperazine ring has two sets of chemically non-equivalent methylene (-CH₂-) protons. The four protons adjacent to the aromatic ring nitrogen will be shifted downfield compared to the four protons adjacent to the secondary amine (-NH) nitrogen. They will likely appear as two complex multiplets (triplet-like or broad).

      • NH Proton (variable): A broad singlet corresponding to the piperazine -NH proton is expected. Its chemical shift is concentration and solvent-dependent and may exchange with trace water in the solvent.

    • ¹³C NMR: The spectrum will show the expected number of carbon signals.

      • Aromatic Carbons (δ ~115-150 ppm): Six distinct signals are expected for the six carbons of the substituted phenyl ring. The carbons bearing the chloro, nitro, and piperazine substituents will have characteristic chemical shifts.

      • Piperazine Carbons (δ ~45-55 ppm): Two signals are expected for the two pairs of non-equivalent methylene carbons in the piperazine ring.

Logical Relationship of Analytical Techniques

Analytical_Strategy cluster_primary Primary Characterization cluster_confirmatory Confirmatory & Specific Analysis Compound This compound (Sample) HPLC HPLC Compound->HPLC NMR NMR (¹H, ¹³C) Compound->NMR GCMS GC-MS Compound->GCMS FTIR FTIR Compound->FTIR Purity Purity Assay Impurity Profile HPLC->Purity Structure Structural Elucidation & Verification NMR->Structure Identity Identity Confirmation Volatile Impurities GCMS->Identity Functional_Groups Functional Group Confirmation FTIR->Functional_Groups

Caption: Integrated strategy for compound characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Principle and Application FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a rapid and non-destructive technique used to confirm the presence of key functional groups. For this compound, FTIR is used to verify the presence of the nitro group, the aromatic ring, the C-Cl bond, and the secondary amine of the piperazine moiety.

Experimental Protocol

  • Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory or pellet press for KBr samples.

  • Sample Preparation:

    • ATR (Preferred): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Interpretation and Expected Absorption Bands:

    • The interpretation relies on comparing the obtained spectrum with reference spectra and known characteristic absorption frequencies[8][9].

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300 N-H StretchSecondary Amine (Piperazine)
3100-3000 C-H StretchAromatic Ring
2950-2800 C-H StretchAliphatic (Piperazine CH₂)
~1600, ~1475 C=C StretchAromatic Ring
~1520, ~1340 N-O Asymmetric & Symmetric StretchNitro Group (NO₂)
~1250 C-N StretchAryl-Amine
~800-600 C-Cl StretchAryl Halide

References

  • SpectraBase. 1-(2-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine - Optional[1H NMR] - Spectrum. Wiley-VCH GmbH.
  • S. Mohan, S. Jeyanthi, and R. Magna. "Spectral investigation and normal coordinate analysis of piperazine." Indian Journal of Pure & Applied Physics, Vol. 46, December 2008, pp. 833-837.
  • SpectraBase. piperazine, 1-(4-chloro-2-nitrophenyl)-4-(2-naphthalenylsulfonyl)- - Optional[1H NMR] - Spectrum. Wiley-VCH GmbH.
  • SIELC Technologies. Separation of 1,4-Bis(4-nitrophenyl)piperazine on Newcrom R1 HPLC column. SIELC.
  • G. Dikmen. "1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies." Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 2019.
  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations, 2013.
  • Mahesha, et al. "Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate." Acta Crystallographica Section E, 2022.
  • Asian Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry.
  • Royal Society of Chemistry. Analytical Methods. RSC Publishing.
  • C. Parlak, et al. "1-(2-NITROPHENYL)PIPERAZINE: NMR, RAMAN, FTIR AND DFT STUDIES." ResearchGate, 2016.
  • P. Moreira, et al. "Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'." Annals of Toxicology, 2020.
  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination.
  • M. K. D. Goodman, et al. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." ResearchGate, 2017.
  • G. Dikmen. "1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies." SciSpace, 2019.
  • C. Parlak, et al. "1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies." SciSpace, 2016.
  • R. Gadzała-Kopciuch. "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines." ResearchGate, 2011.
  • Royal Society of Chemistry. For Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds - Supporting Information.
  • C. Kuleya, et al. "An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs." Analytical Methods, 2014.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • J. DeRuiter, et al. "GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine." ResearchGate, 2009.

Sources

A Robust, Validated HPLC-UV Method for the Quantification of 1-(2-Chloro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the accurate quantification of 1-(2-Chloro-4-nitrophenyl)piperazine. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The method presented herein is developed for use in quality control and in-process monitoring, demonstrating high levels of specificity, linearity, accuracy, and precision. All validation procedures were designed and executed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] This document provides a full protocol, from sample preparation to data analysis, intended for researchers, scientists, and drug development professionals.

Introduction and Analytical Principle

This compound is a critical building block in pharmaceutical manufacturing. Its purity directly impacts the quality and safety of the final API. Therefore, a reliable and robust analytical method for its quantification is essential for ensuring product consistency and compliance with regulatory standards.[2][3]

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for separating, identifying, and quantifying components in a mixture.[4] This method leverages reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase and a polar mobile phase.

The target analyte, this compound, possesses a strong chromophore—the nitrophenyl group—which absorbs UV radiation. This intrinsic property allows for direct quantification using a UV detector without the need for complex derivatization procedures that are often required for other piperazine compounds lacking such features.[5][6] The method described utilizes a C18 stationary phase and a buffered mobile phase to achieve optimal separation and a symmetrical peak shape, ensuring the method is fit for its intended purpose.[4][7]

Materials and Methods

Reagents and Chemicals
  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

  • Ortho-phosphoric Acid (AR Grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation

The analysis was performed on a standard HPLC system equipped with the following modules:

  • Quaternary Gradient Pump

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • Photodiode Array (PDA) or UV-Vis Detector

Chromatographic Conditions

All chromatographic parameters were optimized to achieve a robust and efficient separation. The final conditions are summarized in the table below.

ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase 20 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column: A C18 column was chosen as it provides excellent retention and selectivity for moderately polar compounds like the target analyte.[7]

  • Mobile Phase: The isocratic mixture of acetonitrile and a phosphate buffer offers a balance of elution strength and pH control. Maintaining the pH at 3.0 ensures the piperazine moiety is consistently protonated, which minimizes peak tailing and leads to sharp, symmetrical peaks.[4]

  • Wavelength: The detection wavelength of 254 nm was selected based on the UV absorbance spectrum of the 2-chloro-4-nitrophenyl group, providing high sensitivity.[8]

Preparation of Solutions
  • Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 using ortho-phosphoric acid. Filter the buffer through a 0.45 µm nylon membrane filter before use.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 50:50 volume ratio. Degas the solution for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute as necessary to bring the concentration within the calibration range.

Method Validation Protocol and Results

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][9]

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[10] A standard solution (e.g., 50 µg/mL) was injected six times.

Acceptance Criteria & Typical Results:

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.15
Theoretical Plates > 20007800
%RSD of Peak Area ≤ 2.0%0.45%
%RSD of Retention Time ≤ 1.0%0.12%

The results confirm the system's precision and suitability for conducting the analysis.

Specificity

Specificity was evaluated by injecting a blank (mobile phase) and a placebo (a mixture of all potential process impurities and related substances, excluding the analyte). The chromatograms were assessed to ensure no interfering peaks were present at the retention time of the this compound peak. The method demonstrated excellent specificity with no co-eluting peaks observed.

Linearity and Range

Linearity was assessed by analyzing seven concentration levels, prepared in triplicate, ranging from 1 to 150 µg/mL. The calibration curve was generated by plotting the mean peak area against the concentration.

Linearity Results:

ParameterResult
Range 1 - 150 µg/mL
Regression Equation y = 45210x + 1250
Correlation Coefficient (r²) > 0.999

The method is linear across the specified range, indicating a direct proportional relationship between concentration and detector response.[11]

Accuracy (Recovery)

Accuracy was determined by spiking a placebo solution with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Accuracy/Recovery Data:

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%40.039.899.5%
100%50.050.3100.6%
120%60.059.599.2%
Average 99.8%

The excellent recovery rates (typically 98-102%) demonstrate the method's accuracy.[12]

Precision
  • Repeatability (Intra-day Precision): Six individual samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst. The %RSD was calculated.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability test was duplicated on a different day by a different analyst using a different HPLC system.

Precision Results:

Parameter%RSD of Assay Results
Repeatability 0.68%
Intermediate Precision 1.12%

The low %RSD values are well within the typical acceptance criteria of ≤ 2%, confirming the method's high precision.[9]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.3 µg/mL

  • LOQ: 1.0 µg/mL

The method is sufficiently sensitive for detecting and quantifying trace amounts of the analyte.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, including:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase pH (± 0.2 units)

  • Mobile Phase Composition (± 2% organic)

In all varied conditions, the system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness for routine use.

Experimental Workflows and Diagrams

To provide a clear visual guide, the following diagrams illustrate the key workflows in this analysis.

Caption: Logical workflow for HPLC-UV method development and validation.

Caption: Step-by-step workflow for routine sample analysis.

Conclusion

A simple, rapid, and reliable isocratic reversed-phase HPLC-UV method has been successfully developed and validated for the quantitative determination of this compound. The method meets all the validation criteria of linearity, accuracy, precision, specificity, and robustness as per ICH guidelines. This application note provides a complete protocol that can be readily implemented in a quality control laboratory for routine analysis of in-process samples and for the final release of this important pharmaceutical intermediate.

References

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Onyx Scientific.
  • Vlčková, H., et al. (2020). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline.
  • Patel, K., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
  • Hu, Q. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech.
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. AJPRes.
  • Wang, Y., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of Animal and Plant Sciences.
  • ResearchGate. (2022). (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. ResearchGate.
  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Navaneeswari, R., & Reddy, P.R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
  • Chan, C.C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology.

Sources

Topic: A Robust LC-MS/MS Method for the Quantification of 1-(2-Chloro-4-nitrophenyl)piperazine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-(2-Chloro-4-nitrophenyl)piperazine. This compound is a critical starting material and potential process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs), including certain antipsychotic drugs.[1][2] The control of such impurities is a regulatory imperative to ensure the safety and efficacy of pharmaceutical products.[3] This guide provides a comprehensive protocol, from sample preparation to final analysis, grounded in established scientific principles and designed for immediate implementation in a drug development or quality control laboratory.

Introduction and Scientific Rationale

This compound is a key chemical intermediate whose purity can directly impact the quality of the final API.[4][5] Its derivatives may arise from side reactions or degradation, and their presence, even at trace levels, must be monitored and controlled. Liquid chromatography coupled with mass spectrometry (LC-MS) is the analytical technique of choice for this task, offering unparalleled sensitivity and selectivity.[6][7]

The method detailed herein leverages the separation power of Ultra-High-Performance Liquid Chromatography (UHPLC) and the specificity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This combination ensures reliable quantification, free from matrix interference, which is a critical requirement for regulatory submissions.[8][9]

Causality Behind Experimental Choices
  • Chromatography: A reversed-phase C18 column is selected for its proven efficacy in retaining and separating moderately polar, aromatic compounds like the target analyte. A gradient elution using acetonitrile and water with a formic acid modifier is employed. Formic acid is a volatile modifier that aids in the protonation of the analyte, enhancing its ionization efficiency in the mass spectrometer source, while also improving chromatographic peak shape.[10]

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode is chosen due to the presence of two basic nitrogen atoms in the piperazine ring, which are readily protonated to form a stable [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) is utilized for its exceptional selectivity. By monitoring a specific fragmentation transition from a precursor ion to a product ion, we can confidently identify and quantify the analyte, even in complex mixtures.[11][12]

Experimental Workflow and Logical Diagram

The overall process, from sample handling to data analysis, follows a systematic and validated workflow to ensure data integrity and reproducibility.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_stock Stock Solution Preparation prep_cal Calibration Standards (Serial Dilution) prep_stock->prep_cal lc_separation UHPLC Separation (C18 Gradient) prep_cal->lc_separation Inject prep_sample Sample Preparation (e.g., API Dissolution) prep_sample->lc_separation Inject ms_ionization ESI+ Ionization lc_separation->ms_ionization ms_detection MS/MS Detection (MRM Mode) ms_ionization->ms_detection data_integration Peak Integration ms_detection->data_integration data_calibration Calibration Curve Generation data_integration->data_calibration data_quant Quantification of Analyte data_calibration->data_quant data_report Final Report data_quant->data_report

Caption: Overall experimental workflow for LC-MS/MS analysis.

Detailed Protocols and Methodologies

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 97%).[13][14]

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm).

  • Mobile Phase Additive: Formic Acid (LC-MS Grade).

  • Internal Standard (IS): A structurally similar compound, if available (e.g., a stable isotope-labeled version or a related piperazine derivative like mCPP), is recommended for highest precision.[15] For this protocol, we will proceed without an IS to provide a general framework.

Protocol 1: Standard and Sample Preparation

This protocol must be performed using calibrated volumetric flasks and pipettes to ensure accuracy.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution. This is your Stock A .

  • Working Stock (10 µg/mL): Pipette 100 µL of Stock A into a 10 mL volumetric flask and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This is your Working Stock B .

  • Calibration Standards: Prepare a series of calibration standards by serially diluting Working Stock B with a 50:50 (v/v) acetonitrile/water mixture. A typical concentration range for impurity analysis would be from 0.5 ng/mL to 100 ng/mL.

  • Sample Preparation: Accurately weigh 100 mg of the API (or sample matrix) into a 100 mL volumetric flask. Dissolve and dilute to the mark with the 50:50 acetonitrile/water diluent. This creates a 1 mg/mL sample solution. If higher sensitivity is needed, sample concentration can be increased, but potential matrix effects must be evaluated.[16]

  • Final Dilution: Filter all solutions through a 0.22 µm PTFE syringe filter before placing them in autosampler vials for injection.[17]

Protocol 2: LC-MS/MS Instrumental Method

The following parameters are a robust starting point and should be optimized for the specific instrumentation used.

Table 1: UHPLC Parameters

Parameter Value Rationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) Excellent retention and separation for the target analyte.[18]
Mobile Phase A 0.1% Formic Acid in Water Volatile acidifier for improved peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Strong organic solvent for efficient elution.
Flow Rate 0.4 mL/min Optimal for a 2.1 mm ID column, balancing speed and efficiency.
Injection Volume 2 µL Minimizes column overload while providing sufficient sensitivity.
Column Temp. 40 °C Ensures reproducible retention times and reduces viscosity.
Gradient Program 0.0 min: 10% B
5.0 min: 95% B
6.0 min: 95% B
6.1 min: 10% B

| | 8.0 min: 10% B | |

Table 2: Triple Quadrupole MS/MS Parameters

Parameter Value Rationale
Ionization Mode Electrospray Ionization (ESI), Positive The piperazine moiety is easily protonated.
Capillary Voltage 3.5 kV Optimized for stable spray and ion generation.
Source Temp. 150 °C Gentle desolvation to preserve the precursor ion.
Desolvation Temp. 400 °C Efficient removal of solvent molecules.
Precursor Ion (Q1) m/z 242.1 [M+H]⁺ Corresponds to the protonated molecule (C₁₀H₁₂ClN₃O₂).
Product Ion (Q3) - Quantifier m/z 157.0 A stable and abundant fragment ion for quantification.
Product Ion (Q3) - Qualifier m/z 199.0 A second fragment to confirm identity (ion ratio).
Collision Energy (Quantifier) 25 eV Optimized to produce the m/z 157.0 fragment.
Collision Energy (Qualifier) 15 eV Optimized to produce the m/z 199.0 fragment.

| Dwell Time | 100 ms | Sufficient time to acquire >12 data points across the peak. |

Proposed Fragmentation Pathway

Understanding the fragmentation is key to developing a selective MS/MS method. The proposed pathway below justifies the choice of product ions.

Caption: Proposed ESI+ fragmentation of this compound.

The primary quantifier ion at m/z 157.0 likely results from the cleavage of the C-N bond between the phenyl ring and the piperazine moiety, followed by the loss of a neutral fragment. The qualifier ion at m/z 199.0 likely arises from a cleavage within the piperazine ring.[11][12][19]

Method Validation and System Suitability

To ensure the trustworthiness and reliability of the analytical results, the method must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R2).[20][21] Bioanalytical methods should adhere to the principles in the ICH M10 guideline.[22]

Table 3: Summary of Validation Parameters and Typical Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte. No significant interfering peaks at the analyte's retention time in blank and placebo samples.[3][9]
Linearity & Range To demonstrate a proportional response to concentration. Correlation coefficient (r²) ≥ 0.995 over the defined range (e.g., 0.5-100 ng/mL).
Accuracy To measure the closeness of results to the true value. Mean recovery of 85-115% at three concentration levels (low, mid, high).[23]
Precision To assess the degree of scatter between measurements. Relative Standard Deviation (RSD) ≤ 15% for repeatability and intermediate precision.
LOQ/LOD To determine the lowest concentration that can be reliably quantified/detected. Signal-to-noise ratio ≥ 10 for LOQ and ≥ 3 for LOD.

| Robustness | To evaluate the method's resilience to small, deliberate variations. | No significant impact on results from minor changes in flow rate, column temp., etc. |

Conclusion

This application note provides a comprehensive, scientifically-grounded LC-MS/MS method for the analysis of this compound. The detailed protocols for sample preparation and instrumental analysis, combined with a clear rationale for the methodological choices, offer a robust starting point for implementation in a regulated pharmaceutical environment. Proper method validation according to ICH guidelines is mandatory to ensure the generation of reliable and defensible data for quality control and drug development applications.[24][25]

References

  • CfPIE. (n.d.). LC-MS/MS: Practical Method Development for the Pharmaceutical Industry.
  • Desai, D. (2018). Applications of LC-MS Methodology: In the Development of Pharmaceuticals. IntechOpen.
  • Intertek. (n.d.). LC-MS Method Development.
  • Fathima K, D. (2020). A Systematic Review on Analytical Methods of Antipsychotic Drug Aripiprazole. International Journal of Pharmaceutical and Phytopharmacological Research, 18(4), 687-706.
  • Reddy, G. V. R., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry, 1(1), 20-27.
  • Bristow, T., & Harrison, T. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Organic Process Research & Development, 16(2), 228-241.
  • Konieczna, L., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(11), 3169.
  • University of Tartu. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods.
  • Gómez-Píriz, Z., et al. (2024). Towards Precision Medicine in Clinical Practice: Alinity C vs.
  • Li, W., et al. (2020).
  • De Nys, H., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 182, 113129.
  • Stolarczyk, M., et al. (2013). Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. Acta Poloniae Pharmaceutica, 70(1), 39-47.
  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Ganta, S. R., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
  • ResearchGate. (n.d.). Chemical structures of aripiprazole and its impurities.
  • Patil, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • ICH. (2023). Q2(R2) Validation of Analytical Procedures.
  • Z˙y ´ zelewicz, D., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples.
  • Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4), 548-554.
  • U.S. Food & Drug Administration. (2020). Liquid Chromatography-High Resolution Mass Spectrometry (LC-ESI-HRMS) Method for the determination of MNP in Rifampin.
  • Wardell, J. L., et al. (2017). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E, 73(Pt 7), 1018–1026.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs.
  • BenchChem. (n.d.). LC-MS Analysis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. Retrieved from https://www.benchchem.com/application-notes/lc-ms-analysis-of-4-chlorophenyl-4-8-nitroquinolin-5-yl-piperazin-1-yl-methanone
  • de Oliveira, A. C., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 918.
  • LGC Group. (2013).
  • Wujcik, M., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
  • Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes.

Sources

Application Notes & Protocols: The Strategic Role of Arylpiperazines in Modern Antipsychotic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers on the Application of 1-(2,3-Dichlorophenyl)piperazine and the Synthetic Potential of Related Nitro-Aryl Precursors

Introduction: Situating the Core Moiety in Antipsychotic Drug Design

The phenylpiperazine scaffold is a cornerstone in the architecture of numerous central nervous system (CNS) active agents. Within the realm of atypical antipsychotics, specifically the third-generation dopamine-serotonin system stabilizers, a precise substitution pattern on this scaffold is critical for achieving the desired pharmacological profile. While the compound "1-(2-Chloro-4-nitrophenyl)piperazine" represents a synthetically accessible nitro-arylpiperazine, a critical analysis of the current pharmaceutical landscape reveals that 1-(2,3-dichlorophenyl)piperazine is the pivotal, commercially significant intermediate for blockbuster drugs such as Aripiprazole, Cariprazine, and is structurally related to the core of Brexpiprazole.[1][2]

This guide, therefore, serves a dual purpose. First, it provides detailed, field-proven protocols for the synthesis and application of the key intermediate, 1-(2,3-dichlorophenyl)piperazine. Second, it explores the synthetic utility of nitro-aryl precursors like this compound, detailing the necessary chemical transformations—specifically nitro group reduction—to convert them into versatile amino-aryl intermediates poised for further diversification. This approach provides researchers with both a direct route to established APIs and the foundational chemistry to explore novel analogues.

Part 1: Synthesis of the Core Intermediate: 1-(2,3-Dichlorophenyl)piperazine

The most direct and industrially relevant synthesis of 1-(2,3-dichlorophenyl)piperazine (DCPP) involves the cyclization reaction between 2,3-dichloroaniline and an N,N-bis(2-haloethyl)amine derivative.[3][4] This method provides a reliable pathway to multigram quantities of the target intermediate.

Causality of Experimental Design:

The selection of a high-boiling-point solvent like xylene is crucial for driving the reaction, which typically requires elevated temperatures (130-135 °C) to proceed at a practical rate.[3] The addition of p-Toluenesulfonic acid acts as a catalyst to facilitate the condensation process. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are often employed to enhance the reaction rate and yield by improving the interaction between the organic and aqueous phases or reactants with different solubilities.[3]

Protocol 1: Synthesis of 1-(2,3-Dichlorophenyl)piperazine from 2,3-Dichloroaniline

This protocol is adapted from methodologies reported in peer-reviewed literature and patents.[3][4][5]

Workflow Diagram: Synthesis of DCPP

cluster_reactants Reactants & Solvent cluster_catalysts Catalysts R1 2,3-Dichloroaniline Mix Combine and Heat (130-135 °C, 34-48h) R1->Mix R2 Bis(2-chloroethyl)amine Hydrochloride R2->Mix S1 Xylene S1->Mix C1 p-Toluene Sulfonic Acid C1->Mix C2 TBAB C2->Mix Workup 1. Cool to RT 2. Adjust pH to 6-7 (aq. NH₃) 3. Extract with Ethyl Acetate 4. Dry (Na₂SO₄) & Concentrate Mix->Workup Product 1-(2,3-Dichlorophenyl)piperazine (Crude Product) Workup->Product

Caption: Workflow for the synthesis of 1-(2,3-dichlorophenyl)piperazine.

Step-by-Step Methodology:

  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2,3-dichloroaniline (16.2 g, 100 mmol), xylene (250 mL), p-toluenesulfonic acid (1.9 g, 10 mmol), and tetra-butylammonium bromide (TBAB) (3.2 g, 10 mmol).

  • Addition of Amine: While stirring, add bis(2-chloroethyl)amine hydrochloride (17.8 g, 100 mmol) to the mixture. Note: This reagent is toxic and should be handled with appropriate personal protective equipment in a fume hood.

  • Cyclization Reaction: Heat the reaction mixture to reflux (approximately 130-135 °C) and maintain for 34-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH of the solution to 6-7 using an aqueous ammonia solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic compounds with ethyl acetate (3 x 100 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale brown liquid or off-white solid. The product can often be used directly in the next step without further purification.[3]

Data Summary: Reaction Parameters

Parameter Value Range Source(s)
Reaction Temperature 120 - 220 °C [4][5]
Reaction Time 4 - 48 hours [3][5]
Typical Yield 60 - 88% [3][4][5]

| Purity (HPLC) | >99.5% (after purification) |[4] |

Part 2: Synthetic Utility of this compound

While not the direct precursor to Aripiprazole, this compound is a valuable starting material. The nitro group is a versatile functional handle that can be readily reduced to a primary amine.[6] This amine can then be used in subsequent reactions, such as the Buchwald-Hartwig amination or Sandmeyer reactions, to build molecular complexity.

The Criticality of Chemoselective Reduction

The primary challenge in this transformation is the selective reduction of the nitro group without affecting the aryl-chloride bond. Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) can lead to undesired hydrodehalogenation.[7] Therefore, metal-acid systems or transfer hydrogenation methods are preferred for their superior chemoselectivity.[7][8]

Reduction Pathways Overview

cluster_side_reaction Potential Side Reaction Start This compound Amine 1-(4-Amino-2-chlorophenyl)piperazine Start->Amine Reduction (Fe/NH₄Cl or SnCl₂) High Chemoselectivity Dehalogenated Dehalogenated Product Start->Dehalogenated H₂/Pd-C Risk of Hydrodehalogenation

Caption: Chemoselective reduction of the nitro-aryl precursor.

Protocol 2: Chemoselective Reduction of this compound

This protocol utilizes iron in the presence of ammonium chloride, a robust and cost-effective method for nitro group reduction that preserves aryl halides.[8]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, prepare a slurry of this compound (10 mmol, 1.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio, 100 mL).

  • Addition of Reagents: To the stirred slurry, add ammonium chloride (2.14 g, 40 mmol, ~4 eq) followed by iron powder (1.68 g, 30 mmol, ~3 eq).

  • Reduction Reaction: Heat the mixture to reflux (approx. 80-90 °C). The reaction is often exothermic initially. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Filtration: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.

  • Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure. The resulting residue can be further purified by column chromatography or recrystallization if necessary to yield 1-(4-Amino-2-chlorophenyl)piperazine.

Part 3: Coupling Protocols for Final API Synthesis

The synthesized arylpiperazine intermediate is the nucleophilic component in the final C-N bond-forming step to produce the target antipsychotic agent. This is typically achieved via a nucleophilic substitution reaction with an appropriate alkyl halide side chain.

Protocol 3: Synthesis of Aripiprazole via N-Alkylation

This protocol details the condensation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one.[9][10][11]

Step-by-Step Methodology:

  • Reaction Setup: Combine 1-(2,3-dichlorophenyl)piperazine (2.31 g, 10 mmol), 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one (2.98 g, 10 mmol), and sodium carbonate (1.27 g, 12 mmol) in a suitable solvent such as ethanol or acetonitrile (100 mL).[9][10]

  • Coupling Reaction: Heat the mixture to reflux and stir for 6-12 hours. Monitor the reaction for the disappearance of starting materials by TLC or HPLC.

  • Isolation of Product: After completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to yield Aripiprazole as a white crystalline solid.[11] A yield of 85-90% with purity above 99% is achievable.[11]

Application to Brexpiprazole and Cariprazine Synthesis
  • Brexpiprazole: The synthesis is conceptually similar, involving the coupling of an arylpiperazine with an activated side chain. Notably, some convergent syntheses of Brexpiprazole employ a palladium-catalyzed Buchwald-Hartwig amination to form one of the key C-N bonds, linking a piperazine moiety to the benzo[b]thiophene core.[12][13] This powerful cross-coupling reaction allows for the formation of C-N bonds that are not accessible through traditional SNAr chemistry.[14][15]

  • Cariprazine: The synthesis involves coupling 1-(2,3-dichlorophenyl)piperazine with a functionalized cyclohexyl intermediate, followed by further elaboration to install the dimethylurea moiety.[16][17][18]

Part 4: Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized intermediates and final APIs. A combination of chromatographic and spectroscopic techniques is required.

Recommended Analytical Methods:

Technique Purpose Key Parameters to Monitor Source(s)
HPLC-UV Purity assessment, quantification, reaction monitoring Peak purity, retention time, area percentage of impurities [4][19]
LC-MS Identity confirmation, impurity profiling Molecular ion peak (m/z), fragmentation pattern [20]
¹H and ¹³C NMR Structural elucidation Chemical shifts, integration, coupling constants [9]

| FTIR | Functional group analysis | Presence of key vibrational bands (e.g., C=O, N-H, C-Cl) |[9] |

Protocol 4: General HPLC-UV Method for Purity of Arylpiperazine Intermediates

This method is a general guideline and should be optimized for specific compounds.

Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid), gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 340 nm depending on chromophores).[19]

  • Column Temperature: 35 °C[19]

  • Sample Preparation: Dissolve a small amount of sample in the mobile phase or a suitable solvent like methanol.

Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.[19][21]

References

  • Jadhav, S. D., et al. (2011). Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. Archives of Applied Science Research, 3(2), 488-497.
  • Jiangxi Hualong Chemical Co., Ltd. (2012). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. CN102807536A.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Castro, A. A. (2015). Synthesis reaction of the compound Brexpiprazole. ResearchGate.
  • Gaoyou City Organic Chem Factory. (2022). Preparation method of 1-(2, 3-dichlorophenyl) piperazine. CN114742044A.
  • LookChem. (n.d.). Synthetic Routes of Aripiprazole.
  • Day, E. (2018). Creation and evaluation of total synthesis scheme for Aripiprazole.
  • Jiangxi Hualong Chemical Co., Ltd. (2012). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. CN102807536B.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine.
  • Kaczmarek, Ł. S., et al. (2013). Optimization of aripiprazole synthesis. ResearchGate.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • Kumar, A. S., et al. (2018). Delineating an alternate convergent synthesis of brexpiprazole: a novel use of commercial 6,7-dihydrobenzo[b]thiophen-4(5H)-one. Journal of Chemical Sciences, 130(6).
  • Indian Academy of Sciences. (2018). Journal of Chemical Sciences, 130(6).
  • Gedeon Richter Plc. (2017). Preparation method for cariprazine. WO2017096997A1.
  • Zhangjiagang Jiumu Tech. (2014). New synthesis method of aripiprazole. CN103787834A.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Bacsa, I., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 2396-2403.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction.
  • Pearson Study Prep. (2015). Reduction of Nitro Groups. YouTube.
  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • A Review on Analytical Methods for Piperazine Determination. (2015). International Journal of Pharmaceutical Sciences Review and Research, 31(1), 138-143.
  • Analytical Methods Committee, Royal Society of Chemistry. (2012). Analytical Methods.
  • Gedeon Richter Plc. (2018). Industrial process for the preparation of cariprazine. WO2018007986A1.
  • Dr. Reddy's Laboratories Ltd. (2019). A process for the preparation of cariprazine hydrochloride. WO2019106490A1.
  • Jiangsu Nhwa Pharmaceutical Co., Ltd. (2020). Synthesis method of cariprazine. CN110872262A.
  • Brexpiprazole: Characteristics, Biological Activities, Synthesis And Methods For Determination In Different Matrices. (n.d.). Bentham Science.
  • Gedeon Richter Plc. (2018). Industrial process for the preparation of cariprazine. WO/2018/007986.
  • Anhui Ruisheng Pharmaceutical Co., Ltd. (2015). Preparation method of brexpiprazole. CN104844585A.

Sources

Application Notes & Protocols: Leveraging 1-(2-Chloro-4-nitrophenyl)piperazine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of the Substituted Phenylpiperazine Scaffold

In the landscape of modern medicinal chemistry, the piperazine moiety is a well-established "privileged scaffold," frequently incorporated into the design of therapeutic agents due to its favorable physicochemical properties and synthetic versatility. Its presence is particularly prominent in the field of oncology, where it often serves as a key linker connecting pharmacophoric elements that target the ATP-binding site of protein kinases. The specific building block, 1-(2-Chloro-4-nitrophenyl)piperazine , offers a unique combination of reactive handles that can be sequentially and selectively functionalized, making it an invaluable starting material for the generation of diverse kinase inhibitor libraries.

This guide provides an in-depth exploration of the strategic application of this compound in the synthesis of a novel kinase inhibitor, using a Dasatinib analogue as a representative target. We will dissect the causality behind the synthetic strategy, provide detailed, field-proven protocols, and illustrate the key transformations.

Core Synthetic Strategy: A Multi-Step Approach to a Dasatinib Analogue

Our synthetic approach is a three-stage process designed for efficiency and modularity, allowing for the potential generation of numerous analogues for structure-activity relationship (SAR) studies. The overall workflow is depicted below.

G A This compound (Starting Material) B Intermediate 1 (1-(2-Amino-4-nitrophenyl)piperazine) A->B Step 1: SNAr Reaction C Intermediate 2 (1-(2-Chloro-4-aminophenyl)piperazine) B:e->C:w Step 2: Nitro Group Reduction E Final Product (Novel Dasatinib Analogue) C->E Step 3: SNAr Coupling D Dasatinib Core Intermediate (N-(2-chloro-6-methylphenyl)-2-((6-chloro-2- methylpyrimidin-4-yl)amino)thiazole-5-carboxamide) D->E

Application Note: A Practical Guide to the Mono-N-Alkylation of 1-(2-Chloro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and technically detailed protocol for the selective mono-N-alkylation of 1-(2-chloro-4-nitrophenyl)piperazine, a key intermediate in the synthesis of various pharmacologically active compounds. The piperazine moiety is a well-established pharmacophore in numerous approved drugs, and its functionalization is a cornerstone of medicinal chemistry.[1][2] This guide emphasizes strategies to control selectivity, minimize common side reactions such as di-alkylation, and ensure product purity. We delve into the mechanistic rationale behind procedural choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocol includes detailed steps for the reaction, work-up, purification, and characterization of the final product.

Introduction: The Challenge of Selectivity

The this compound scaffold is a valuable building block in medicinal chemistry. The secondary amine on the piperazine ring provides a reactive site for introducing a wide variety of functional groups via N-alkylation. However, the presence of two nucleophilic nitrogen atoms in the parent piperazine structure presents a significant synthetic challenge: controlling the reaction to favor the desired mono-alkylated product over the di-alkylated byproduct.[3]

Several factors influence the outcome of the reaction:

  • Stoichiometry: The ratio of piperazine to the alkylating agent is critical. Using an excess of the piperazine starting material statistically favors mono-alkylation, as the alkylating agent is more likely to encounter an unreacted piperazine molecule.[3][4]

  • Reaction Conditions: Temperature, solvent, and the choice of base can be modulated to enhance selectivity. Lower temperatures, for instance, can decrease the rate of the second alkylation reaction more significantly than the first.[3]

  • Nature of the Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are more prone to causing di-substitution.[3]

This guide will focus on a direct alkylation method using an alkyl halide, a robust and widely applicable approach.[5]

General Reaction Scheme & Mechanism

The mono-N-alkylation of this compound with an alkyl halide (R-X) proceeds via a standard nucleophilic substitution (SN2) mechanism. The secondary amine of the piperazine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is required to neutralize the resulting hydrohalic acid (HX), driving the reaction to completion.

cluster_reactants cluster_byproducts SM This compound Prod 1-Alkyl-4-(2-chloro-4-nitrophenyl)piperazine SM->Prod Sₙ2 Reaction (Anhydrous Solvent) RX Alkyl Halide (R-X) RX->Prod Sₙ2 Reaction (Anhydrous Solvent) Base Base (e.g., K₂CO₃) Base->Prod Sₙ2 Reaction (Anhydrous Solvent) Salt Salt (e.g., KX) Acid Protonated Base (e.g., KHCO₃)

Caption: General reaction scheme for SN2 mono-N-alkylation.

Detailed Experimental Protocol

This protocol describes a general method for the direct N-alkylation of this compound with a generic primary alkyl bromide.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
This compound114878-60-3C₁₀H₁₂ClN₃O₂Starting material (1.0 eq.)
Alkyl Bromide (e.g., 1-Bromobutane)109-65-9C₄H₉BrAlkylating agent (1.1 - 1.2 eq.)
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃Base (2.0 - 3.0 eq.), finely powdered
Anhydrous Acetonitrile (MeCN)75-05-8CH₃CNReaction solvent
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂For extraction and chromatography
Hexanes110-54-3C₆H₁₄For chromatography
Deionized Water7732-18-5H₂OFor work-up
Brine (Saturated NaCl solution)7647-14-5NaClFor work-up
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄Drying agent
TLC Plates-Silica gel 60 F₂₅₄For reaction monitoring
Step-by-Step Procedure
  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

    • Rationale: Using anhydrous reagents and solvent is crucial to prevent unwanted side reactions, such as the hydrolysis of the alkylating agent.[5] Potassium carbonate is a mild, inexpensive, and effective base for this transformation that can be easily removed by filtration.[6]

  • Solvent Addition: Add anhydrous acetonitrile to the flask under a nitrogen or argon atmosphere to create a suspension (approx. 0.2 M concentration relative to the piperazine).

    • Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants (except the base) and facilitates the SN2 reaction mechanism. An inert atmosphere prevents moisture from entering the reaction.

  • Addition of Alkylating Agent: Begin stirring the suspension. Slowly add the alkyl bromide (1.1 eq.) dropwise to the mixture at room temperature.

    • Rationale: A slight excess of the alkylating agent ensures the complete consumption of the starting piperazine. Slow addition helps to control any potential exotherm and maintain a low instantaneous concentration of the alkylating agent, which can help suppress di-alkylation.[3]

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir.

    • Rationale: Heating increases the reaction rate. The optimal temperature may vary depending on the reactivity of the specific alkyl halide used and should be determined empirically.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). Check for the consumption of the starting material. The reaction is typically complete within 4-12 hours.

    • Rationale: TLC is a rapid and effective method to qualitatively track the disappearance of the starting material and the appearance of the product, preventing unnecessarily long reaction times which could lead to side product formation.[5]

  • Work-up (Isolation): Once the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile or ethyl acetate.

  • Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Extraction: Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

    • Rationale: The water wash removes any remaining water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.[5]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mono-N-alkylated product.

Purification

The crude product should be purified by silica gel column chromatography.[5][7]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% EtOAc in hexanes) and gradually increase the polarity to elute the product.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the eluent, adsorb it onto a small amount of silica gel, and dry load it onto the column. Elute the column, collecting fractions and analyzing them by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to afford the final product as a solid or oil.

Workflow Visualization

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Setup Combine Piperazine & K₂CO₃ in anhydrous MeCN add 2. Addition Add Alkyl Halide dropwise at Room Temperature setup->add react 3. Reaction Heat to 60-80°C add->react monitor 4. Monitoring Track via TLC until starting material is consumed react->monitor cool 5. Cool & Filter Remove inorganic salts monitor->cool evap1 6. Concentrate Remove solvent via rotovap cool->evap1 extract 7. Extraction Dissolve in EtOAc, wash with H₂O and Brine evap1->extract dry 8. Dry & Concentrate Dry with Na₂SO₄, filter, and concentrate extract->dry chrom 9. Chromatography Purify via Silica Gel Column (Hexanes/EtOAc gradient) dry->chrom final 10. Final Product Combine pure fractions, evaporate solvent chrom->final char 11. Characterization Confirm structure and purity (NMR, MS, IR) final->char

Caption: Experimental workflow for mono-N-alkylation.

Product Characterization

Confirm the identity and purity of the final product using standard spectroscopic techniques.[8]

TechniqueExpected Observations for 1-Butyl-4-(2-chloro-4-nitrophenyl)piperazine
¹H NMR Expect to see characteristic signals for the newly introduced alkyl group (e.g., a triplet around 0.9 ppm for the -CH₃ and multiplets between 1.3-2.5 ppm for the -(CH₂)₃- of a butyl group). The piperazine ring protons will appear as complex multiplets, likely in the 2.6-3.4 ppm range. The aromatic protons will appear in the downfield region (~7.0-8.2 ppm).
¹³C NMR The appearance of new signals in the aliphatic region corresponding to the carbons of the alkyl group. The piperazine ring carbons typically resonate around 45-55 ppm.[8]
Mass Spectrometry The molecular ion peak ([M+H]⁺) corresponding to the calculated mass of the product should be observed. For the butyl-adduct, this would be at m/z 298.12 (for C₁₄H₂₀ClN₃O₂). The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be visible.
FT-IR Spectroscopy Persistence of the characteristic C-Cl, Ar-NO₂ (strong asymmetric stretch ~1520 cm⁻¹ and symmetric stretch ~1340 cm⁻¹), and C-N stretching bands. The disappearance of the N-H stretch from the starting material (typically a weak band ~3300 cm⁻¹) is a key indicator of successful alkylation.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive alkylating agent; Insufficient temperature; Ineffective base.Verify the quality of the alkyl halide. Increase the reaction temperature incrementally. Ensure the base is anhydrous and finely powdered for maximum surface area. Consider adding a catalytic amount of sodium or potassium iodide to facilitate the reaction, especially with alkyl chlorides.[4]
Significant Di-alkylation Ratio of alkylating agent is too high; High reaction temperature or prolonged reaction time.[3]Use a smaller excess of the alkylating agent (e.g., 1.05-1.1 eq.). Add the alkylating agent slowly over a longer period.[3] Lower the reaction temperature.[3] Ensure the reaction is stopped as soon as the starting material is consumed (monitor carefully by TLC).
Difficult Purification Product and starting material have similar polarity; Presence of multiple byproducts.Optimize the chromatography eluent system using TLC with various solvent ratios. If separation is poor, consider converting the product to a salt (e.g., hydrochloride) to alter its solubility and potentially enable purification by crystallization.[7][9]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Perrone, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Martin, A. R. (1959). Purification of piperazine.
  • PrepChem.com. Synthesis of (A) this compound.
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride.
  • Dayalan, A., et al. (2007). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 19(7), 5041-5048.
  • Wikipedia. Alkanolamine.
  • BenchChem. (2025).

Sources

The Synthesis of Novel N-Substituted Piperazine Scaffolds: Application Notes and Protocols for the Reaction of 1-(2-Chloro-4-nitrophenyl)piperazine with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of therapeutic agents.[1][2] Its unique structural and physicochemical properties, including its ability to engage in hydrogen bonding and its typical presence in a protonated state at physiological pH, contribute to favorable pharmacokinetic profiles of drug candidates.[1] The derivatization of the piperazine ring, particularly at the N4 position, allows for the exploration of vast chemical space, enabling the fine-tuning of biological activity, selectivity, and ADME properties. This guide provides an in-depth exploration of the reaction of 1-(2-chloro-4-nitrophenyl)piperazine with various aldehydes and ketones, a key transformation for the synthesis of novel and diverse piperazine-based compounds with significant potential in drug discovery.[3][4]

The starting material, this compound, possesses two key features that make it an attractive building block. The electron-withdrawing nitro and chloro groups on the phenyl ring can influence the reactivity of the piperazine nitrogens and provide handles for further synthetic modifications. The secondary amine at the N4 position is a nucleophilic center poised for reaction with electrophilic partners such as carbonyl compounds.

This document will delve into the primary synthetic strategies for coupling this compound with aldehydes and ketones, with a major focus on reductive amination . We will also touch upon the principles of the Pictet-Spengler reaction as a potential, albeit less common, pathway for specific substrates. The protocols provided are designed to be robust and adaptable, offering researchers and drug development professionals a practical guide to synthesizing novel N-substituted piperazine derivatives.

Core Reaction Pathways: A Mechanistic Overview

The reaction of a secondary amine like this compound with an aldehyde or ketone primarily proceeds through the formation of an iminium ion intermediate, which is then reduced to the corresponding tertiary amine. This is the essence of reductive amination.

Reductive Amination: The Workhorse Reaction

Reductive amination is a cornerstone of amine synthesis due to its versatility and broad substrate scope.[5][6] The reaction can be performed in a one-pot fashion, combining the piperazine, the carbonyl compound, and a reducing agent.[7][8][9]

The mechanism can be broken down into two key steps:

  • Iminium Ion Formation: The nucleophilic secondary amine of the piperazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form a transient, electrophilic iminium ion. The formation of this intermediate is often catalyzed by mild acid.

  • Reduction: The iminium ion is then reduced in situ by a suitable reducing agent to yield the final tertiary amine product. The choice of reducing agent is critical to ensure it selectively reduces the iminium ion without reducing the starting carbonyl compound.

dot

Reductive_Amination cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction Piperazine This compound Iminium Iminium Ion Intermediate Piperazine->Iminium + Carbonyl - H2O Carbonyl Aldehyde or Ketone Product N-Substituted Piperazine (Tertiary Amine) Iminium->Product + Reducing Agent

Caption: Reductive Amination Workflow.

The Pictet-Spengler Reaction: A Pathway to Fused Systems

While less common for simple alkylation, the Pictet-Spengler reaction is a powerful tool for the synthesis of fused heterocyclic systems.[10] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. In the context of our starting material, a Pictet-Spengler type reaction would only be feasible if the reacting partner (the aldehyde or ketone) contained a suitable β-arylethylamine moiety, leading to a more complex, fused piperazine derivative. The reaction proceeds via the formation of an iminium ion, followed by an intramolecular electrophilic substitution on an electron-rich aromatic ring.

Experimental Protocols and Methodologies

The following protocols are presented as a starting point for the synthesis of N-substituted derivatives of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for reductive amination as it does not readily reduce aldehydes and ketones.[11]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone, cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the piperazine in anhydrous DCM or DCE (approximately 10-20 mL per mmol of piperazine).

  • Add the aldehyde (1.1 eq) or ketone (1.5 eq) to the solution.

  • If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 20-30 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A slight effervescence may be observed.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted piperazine derivative.

Protocol 2: Catalytic Reductive Amination using Hydrogen

For larger scale synthesis and greener chemistry approaches, catalytic hydrogenation is an excellent alternative.[5][12] This method avoids the use of stoichiometric hydride reagents.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Palladium on carbon (Pd/C, 10 wt. %), or other suitable hydrogenation catalyst (e.g., PtO₂, Raney Nickel)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Filter agent (e.g., Celite®)

Procedure:

  • In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in MeOH or EtOH.

  • Carefully add the Pd/C catalyst (5-10 mol %).

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen balloon or in a Parr hydrogenator). Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher pressure if using a specialized apparatus) at room temperature for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or crystallization as needed.

dot

Protocol_Workflow start Start dissolve Dissolve Piperazine and Carbonyl start->dissolve add_reagent Add Reducing Agent (e.g., NaBH(OAc)3) dissolve->add_reagent stir Stir at Room Temperature (12-24h) add_reagent->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Work-up and Extraction quench->extract purify Purification (Column Chromatography) extract->purify product Pure N-Substituted Piperazine purify->product

Caption: General Experimental Workflow.

Data Presentation and Characterization

The successful synthesis of novel N-substituted this compound derivatives requires thorough characterization to confirm their structure and purity.

Expected Product Characterization

The primary methods for characterizing the reaction products are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][13][14][15][16]

  • ¹H NMR: The disappearance of the N-H proton signal from the starting piperazine is a key indicator of a successful reaction. New signals corresponding to the protons of the newly introduced alkyl or benzyl group will appear. The chemical shifts of the piperazine ring protons will also be affected by the new substituent.

  • ¹³C NMR: The appearance of new carbon signals corresponding to the introduced substituent and a shift in the signals of the piperazine ring carbons will be observed.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the desired product.

Tabulated Data for Representative Reactions

The following table provides hypothetical, yet expected, outcomes for the reaction of this compound with a selection of aldehydes and ketones based on established principles of reductive amination. Actual yields will vary depending on the specific reaction conditions and the purity of the starting materials.

EntryCarbonyl CompoundProduct StructureExpected Yield (%)
1Benzaldehyde

85-95
24-Methoxybenzaldehyde

80-90
3Cyclohexanone

75-85
4Acetone

70-80

Troubleshooting and Field-Proven Insights

  • Low Yields: If low yields are observed, consider increasing the amount of the reducing agent or the reaction time. For sluggish reactions with ketones, gentle heating (40-50 °C) may be beneficial. The use of a catalytic amount of acid can also improve the rate of iminium ion formation.

  • Side Reactions: Over-reduction of the nitro group can occur, especially with stronger reducing agents or under harsh catalytic hydrogenation conditions. Careful selection of the reducing agent and reaction conditions is crucial.

  • Purification Challenges: The polarity of the N-substituted piperazine products can vary significantly. A gradient elution during column chromatography is often necessary for effective purification.

  • One-Pot Efficiency: The one-pot nature of reductive amination is a significant advantage.[7][8][9] Ensure all reagents are added in the correct sequence as outlined in the protocols to maximize efficiency.

Conclusion

The reaction of this compound with aldehydes and ketones via reductive amination is a robust and versatile method for the synthesis of a diverse library of N-substituted piperazine derivatives. These compounds serve as valuable scaffolds for the development of new therapeutic agents. By understanding the underlying reaction mechanisms and following the detailed protocols provided in this guide, researchers can efficiently synthesize and characterize novel molecules with high potential for biological activity. The insights and troubleshooting tips offered are intended to facilitate the practical application of these synthetic methods in a drug discovery and development setting.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Akerman, B., & Kumar, V. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). A reaction of carbonyl and amine condensation partners provides a broad range of piperazines in good yields. Journal of the American Chemical Society, 146(5), 3114-3123.
  • Chauhan, A., & Sharma, P. C. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4), 53-58.
  • Gueret, R., Pelinski, L., Bousquet, T., Sauthier, M., Ferey, V., & Bigot, A. (2020). A visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes provides 2-aryl, 2-heteroaryl, as well as 2-alkyl piperazines under mild conditions. Organic Letters, 22(13), 5157-5162.
  • Huang, J., Xu, W., Xie, H., Li, S., & Li, J. (2012). A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields. The Journal of Organic Chemistry, 77(17), 7506-7511.
  • Lai, L. L., Wang, E., & Luh, B. J. (2001). A series of monosubstituted piperazine derivatives were obtained by the reaction of piperazine with trimethylacetic arylcarboxylic anhydrides in good yields. Synthesis, 2001(3), 361-363.
  • Laturwale, S. K. J., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346.
  • Lounasmaa, M., & Tolvanen, A. (2000). The Pictet-Spengler Reaction. In The Alkaloids: Chemistry and Biology (Vol. 54, pp. 1-114). Academic Press.
  • Matveeva, V. G., Klyuev, M. V., & Shvets, V. F. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Montgomery, T. D., & Rawal, V. H. (2016). A palladium-catalyzed cyclization reaction for the modular synthesis of highly substituted piperazines and related bis-nitrogen heterocycles. Organic Letters, 18(4), 740-743.
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis.
  • Parikh, K., & Chauhan, P. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117.
  • PrepChem. (n.d.). 5-(1) Synthesis of 1-(2-chloro-4-nitrophenyl)hydrazine.
  • Reilly, S. W., & Mach, R. H. (2016). A facile Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions. Organic Letters, 18(20), 5272-5275.
  • ResearchGate. (2016). Synthesis and dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • ResearchGate. (n.d.). Reductive amination of aryl substituted ketones and aldehydes to primary amines.
  • Tarasevich, V. A., & Kozlov, N. G. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 336.
  • The Organic Chemistry Tutor. (2021, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]
  • Wang, C., et al. (2022). A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. Molecules, 27(22), 7954.
  • Wikipedia. (2023, November 29). Pictet–Spengler reaction. In Wikipedia. [Link]
  • Wiley SpectraBase. (n.d.). 1-(2-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine.
  • Yonsei University. (2018). One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions.
  • Zhang, W., & Chen, J. (2019). Copper-catalyzed reductive amination of aromatic and aliphatic ketones with anilines using environmental-friendly molecular hydrogen. Green Chemistry, 21(1), 153-157.
  • Zhang, X., et al. (2024). Automated One-pot Library Synthesis with Aldehydes as Radical Precursors. ChemRxiv.
  • Kim, J. H., & Jang, D. O. (2018). One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. Tetrahedron Letters, 59(28), 2763-2766.
  • ResearchGate. (n.d.). IR, 1H NMR, 13C NMR and X-ray structure determination of 1-(2?-chloro-4?-nitrophenylazo)-2,4-benzenediol....
  • ResearchGate. (n.d.). Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide....
  • Bartleby. (n.d.). New N Substituted Pyrazoline Derivatives.
  • ResearchGate. (n.d.). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations.
  • Chemistry LibreTexts. (2021, August 12). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • de Oliveira, A. C., & de Fátima, Â. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 597-611.

Sources

Application Notes and Protocols for Reductive Amination Using 1-(2-Chloro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1-(2-chloro-4-nitrophenyl)piperazine in reductive amination reactions. This document delves into the underlying chemical principles, offers detailed experimental protocols, and provides insights into reaction optimization and troubleshooting.

Introduction: The Strategic Importance of Reductive Amination and this compound

Reductive amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and control. This powerful transformation converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine via an intermediate imine or iminium ion.[1][2][3] In the landscape of pharmaceutical development, this reaction is invaluable for the construction of complex amine-containing molecules, which are prevalent in a vast array of therapeutic agents.

The substrate at the heart of this guide, this compound, is a key building block in the synthesis of various pharmacologically active compounds. Its structural motifs are found in intermediates for drugs such as aripiprazole, an atypical antipsychotic.[4][5][6] The ability to selectively functionalize the secondary amine of the piperazine ring through reductive amination opens a gateway to a diverse chemical space for drug discovery and lead optimization.

The Mechanism of Reductive Amination

The reductive amination reaction proceeds through a two-step sequence, which can often be carried out in a single reaction vessel ("one-pot").[7][8][9]

Step 1: Imine/Iminium Ion Formation The reaction is initiated by the nucleophilic attack of the secondary amine of this compound on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a positively charged iminium ion intermediate.[10][11] This step is typically reversible and can be catalyzed by the presence of a mild acid, such as acetic acid, which protonates the carbonyl oxygen, rendering it more electrophilic.[12][13]

Step 2: Reduction of the Iminium Ion The newly formed iminium ion is then reduced by a selective reducing agent to yield the final tertiary amine product.[7][10] The choice of reducing agent is critical; it must be mild enough to selectively reduce the iminium ion in the presence of the unreacted carbonyl starting material.[9][14]

Key Reagents and Experimental Considerations

The Amine: this compound
  • Purity: Ensure the use of high-purity this compound, as impurities can interfere with the reaction and complicate purification of the final product.[15][16]

  • Stoichiometry: Typically used as the limiting reagent or in a 1:1 ratio with the carbonyl compound.

The Carbonyl Compound: Aldehydes and Ketones
  • Reactivity: Aldehydes are generally more reactive than ketones in forming the initial imine/iminium ion due to less steric hindrance.[17]

  • Scope: A wide range of aliphatic and aromatic aldehydes and ketones can be used, although sterically hindered substrates may require longer reaction times or elevated temperatures.[17][18]

The Reducing Agent: A Matter of Selectivity

The success of a one-pot reductive amination hinges on the choice of a reducing agent that is selective for the iminium ion over the carbonyl compound.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice due to its mildness, high selectivity, and broad functional group tolerance.[18][19][20][21] It is particularly effective for a wide range of aldehydes and ketones, including those with acid-sensitive functional groups.[17][18]

  • Sodium Cyanoborohydride (NaBH₃CN): Another mild and selective reducing agent, effective at a slightly acidic pH (around 4-5).[9][14] However, it is highly toxic and can generate cyanide gas, necessitating careful handling and disposal procedures.[9][19]

  • Sodium Borohydride (NaBH₄): A stronger reducing agent that can reduce both the imine and the starting carbonyl compound.[9][20] To avoid reduction of the starting material, it is often added after the imine has had sufficient time to form.[20]

Solvents and Catalysts
  • Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used solvents for reductive aminations with sodium triacetoxyborohydride.[18][20] Tetrahydrofuran (THF) and acetonitrile are also viable options.[18]

  • Acid Catalysis: The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion, particularly with less reactive ketones.[12][19]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific carbonyl compound used.

Protocol 1: Reductive Amination with an Aliphatic Aldehyde (Butyraldehyde)

This protocol details the synthesis of 1-(2-chloro-4-nitrophenyl)-4-butylpiperazine.

Materials:

  • This compound

  • Butyraldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM.

  • Add butyraldehyde (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for initial iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(2-chloro-4-nitrophenyl)-4-butylpiperazine.

Protocol 2: Reductive Amination with an Aromatic Ketone (Acetophenone)

This protocol describes the synthesis of 1-(2-chloro-4-nitrophenyl)-4-(1-phenylethyl)piperazine.

Materials:

  • This compound

  • Acetophenone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (glacial)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCE.

  • Add acetophenone (1.1 eq) followed by glacial acetic acid (1.2 eq) to the solution.

  • Stir the mixture for 30-60 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) in portions over 10 minutes.

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS. Reactions with ketones may require longer reaction times (12-24 hours) or gentle heating (40-50 °C).

  • Once the reaction is complete, cool to room temperature (if heated) and quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the mixture with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel.

Data Presentation and Comparison

ParameterProtocol 1 (Aliphatic Aldehyde)Protocol 2 (Aromatic Ketone)Rationale
Carbonyl Compound ButyraldehydeAcetophenoneDemonstrates applicability to both aliphatic aldehydes and aromatic ketones.
Reducing Agent NaBH(OAc)₃NaBH(OAc)₃Preferred for its mildness and selectivity.[18][19]
Catalyst NoneAcetic AcidOften required to facilitate iminium formation with less reactive ketones.[12][19]
Solvent Dichloromethane (DCM)1,2-Dichloroethane (DCE)Both are excellent choices; DCE is sometimes preferred for its higher boiling point.[18]
Reaction Time 2-12 hours12-24 hoursKetones are generally less reactive than aldehydes, requiring longer reaction times.[17]
Temperature Room TemperatureRoom Temperature to 50 °CGentle heating may be necessary to drive the reaction with ketones to completion.

Visualizing the Workflow and Chemistry

General Reductive Amination Workflow

G cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_workup Work-up & Purification A This compound C Dissolve in Solvent (e.g., DCM, DCE) A->C B Aldehyde or Ketone D Add Carbonyl Compound (+/- Acetic Acid) B->D C->D E Add Reducing Agent (e.g., NaBH(OAc)3) D->E F Stir at RT (or heat) Monitor Progress (TLC, LC-MS) E->F G Quench with NaHCO3 F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify (Column Chromatography) I->J K Final Tertiary Amine Product J->K G cluster_reactants Reactants cluster_product Product amine This compound reagents + NaBH(OAc)3 DCM, RT amine->reagents aldehyde Butyraldehyde aldehyde->reagents product 1-(2-Chloro-4-nitrophenyl)-4-butylpiperazine reagents->product Reductive Amination

Caption: Reaction scheme for a specific reductive amination.

References

  • Myers, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115.
  • Chemistry Steps. (n.d.). Reductive Amination.
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Organic Chemistry Tutor. (n.d.). Reductive Amination - Common Conditions.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Brainly. (2024, January 25). What is the role of acetic acid in the reductive amination experiment?
  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 95(5), 844–847.
  • Organic Chemistry Tutor. (n.d.). Reductive Amination.
  • Aripiprazole Synthesis Process: A Detailed Guide. (2025, December 12).
  • Optimizing Reductive Amination: A Guide for Chemical Procurement. (n.d.).
  • Wikipedia. (n.d.). Reductive amination.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes.
  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube.
  • Google Patents. (n.d.). CN105712930A - Aripiprazole and aripiprazole intermediate synthesis method.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
  • Google Patents. (n.d.). WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof.
  • Yohn, S. E., & Gonzalez, M. A. (2018). Classics in Chemical Neuroscience: Aripiprazole. ACS Chemical Neuroscience, 9(7), 1676–1687.
  • Reductive Amination. (n.d.). Wordpress.
  • Powers, I. G., & ess, D. H. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30201–30210.
  • Rochester Institute of Technology. (2002, August 1). Solution-phase synthesis of tertiary amines via reductive amination-alkylation with ethyl p-aminobenzoate. RIT Digital Institutional Repository.
  • Reddit. (2024, October 24). Reductive amination of piperazine. r/OrganicChemistry.
  • Oakwood Chemical. (n.d.). 1-(2-Chloro-4-nitrophenyl)-piperazine.
  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • ResearchGate. (n.d.). Production of tertiary amines via reductive amination (RA) and their potential usage.
  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis.
  • PrepChem.com. (n.d.). 5-(1) Synthesis of 1-(2-chloro-4-nitrophenyl)hydrazine.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.

Sources

Scale-up synthesis of "1-(2-Chloro-4-nitrophenyl)piperazine"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: A Scalable Synthesis of 1-(2-Chloro-4-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of this compound, a key intermediate in the development of various pharmaceutically active compounds. The protocol herein is built upon the principles of nucleophilic aromatic substitution (SNAr), offering a robust and reproducible methodology. We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol for a laboratory-scale-up, and address critical aspects of process safety, optimization, and analytical quality control. This guide is intended to equip researchers and process chemists with the necessary information to confidently and safely produce this important building block.

Introduction: The Significance of this compound

Substituted piperazines are a class of compounds that feature prominently in medicinal chemistry, forming the core scaffold of numerous drugs across a wide range of therapeutic areas.[1][2][3] this compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including potential anti-cancer agents and central nervous system therapeutics.[1][2] Its utility stems from the presence of multiple reactive sites that allow for further functionalization. The chloro and nitro groups on the phenyl ring, as well as the secondary amine of the piperazine moiety, provide handles for subsequent chemical transformations.

The synthesis of this intermediate is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.[4][5][6] This class of reaction is particularly effective for aromatic systems bearing electron-withdrawing groups, such as the nitro group present in the starting material, 1,2-dichloro-4-nitrobenzene.[4][5]

Synthetic Strategy: A Mechanistic Perspective

The core of this synthetic protocol is the reaction between 1,2-dichloro-4-nitrobenzene and piperazine. This transformation proceeds via a well-established SNAr mechanism.

2.1. The SNAr Mechanism: An Overview

The SNAr reaction is a two-step process:

  • Nucleophilic Attack: The nucleophile, in this case, a nitrogen atom of the piperazine ring, attacks the electron-deficient aromatic ring at the carbon atom bearing a leaving group (a chlorine atom). This step is typically the rate-determining step. The presence of the strongly electron-withdrawing nitro group in the para position is crucial, as it delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it.[4][5]

  • Leaving Group Departure: The aromaticity of the ring is restored by the departure of the leaving group, in this case, the chloride ion.

2.2. Regioselectivity: Why the C1 Position?

A key consideration in the reaction with 1,2-dichloro-4-nitrobenzene is regioselectivity. The nucleophilic attack preferentially occurs at the C1 position (para to the nitro group) rather than the C2 position (meta to the nitro group). This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group when the attack occurs at the ortho or para positions, which provides significant stabilization.[7] Attack at the meta position does not allow for this resonance stabilization.

Process Safety and Hazard Analysis

A thorough understanding and mitigation of potential hazards is paramount for a safe scale-up.

3.1. Reagent Hazards

ReagentKey HazardsMitigation Measures
1,2-Dichloro-4-nitrobenzene Harmful if swallowed, causes serious eye irritation, may cause an allergic skin reaction.[8] Combustible as a dust.[9] Decomposes on heating to produce toxic fumes of nitrogen oxides and hydrogen chloride.[9][10]Wear appropriate PPE (gloves, safety glasses, lab coat). Handle in a well-ventilated fume hood. Avoid dust generation.[9] Store away from strong oxidants and bases.[9][10]
Piperazine Causes severe skin burns and eye damage.[11] May cause an allergic skin reaction.[12]Wear appropriate PPE, including chemical-resistant gloves and safety goggles.[11][12] Handle in a well-ventilated fume hood. Have an emergency eyewash and shower readily available.
Triethylamine (or other base) Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.Use in a well-ventilated fume hood, away from ignition sources. Wear appropriate PPE.
Solvents (e.g., Ethanol, DMF) Flammable liquids. May cause irritation upon contact or inhalation.Use in a well-ventilated fume hood, away from ignition sources. Ground equipment to prevent static discharge.

3.2. Reaction Hazards

The reaction is exothermic and should be carefully monitored, especially during the initial stages of the addition of piperazine. A runaway reaction could lead to a rapid increase in temperature and pressure.

Detailed Experimental Protocol: Scale-Up Synthesis

This protocol is designed for a laboratory scale-up synthesis. All operations should be conducted in a well-ventilated fume hood.

4.1. Materials and Equipment

  • 1,2-Dichloro-4-nitrobenzene (1.0 eq)

  • Piperazine (2.5 eq, anhydrous)

  • Triethylamine (2.0 eq)

  • Ethanol (or N,N-Dimethylformamide)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet

  • Heating mantle with a temperature controller

  • Ice bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

4.2. Synthetic Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification Reagents 1,2-Dichloro-4-nitrobenzene Piperazine Triethylamine Solvent ReactionVessel Round-Bottom Flask (N2 atmosphere, Reflux) Reagents->ReactionVessel Charge & Heat Quench Cool & Quench (e.g., with water) ReactionVessel->Quench Reaction Completion Extraction Extraction (e.g., with Ethyl Acetate) Quench->Extraction Drying Drying (e.g., with Na2SO4) Extraction->Drying Filtration Filtration Drying->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration PurificationMethod Recrystallization or Column Chromatography Concentration->PurificationMethod FinalProduct This compound PurificationMethod->FinalProduct

Caption: Workflow for the synthesis of this compound.

4.3. Step-by-Step Procedure

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,2-dichloro-4-nitrobenzene (1.0 eq) and the chosen solvent (e.g., ethanol).

  • Reagent Addition: To the stirred solution, add anhydrous piperazine (2.5 eq). The use of excess piperazine serves both as a reactant and as a base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like triethylamine (2.0 eq) can be used.

  • Reaction: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and maintain it for several hours (typically 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid has precipitated, it may be the desired product or a salt.

  • Isolation:

    • Method A (Direct Precipitation): Cool the reaction mixture in an ice bath to induce crystallization of the product. Collect the solid by filtration, wash with cold solvent, and then with water to remove any piperazine hydrochloride salt. Dry the product under vacuum.

    • Method B (Liquid-Liquid Extraction): If the product does not precipitate, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel if necessary.

Process Optimization and Scale-Up Considerations

  • Solvent Selection: While ethanol is a common choice, other solvents such as isopropanol, acetonitrile, or DMF can be used. The choice of solvent can affect reaction time and product purity.

  • Base Selection: The use of an external base like triethylamine or potassium carbonate can be advantageous in a large-scale synthesis as it can simplify the work-up by avoiding the formation of large amounts of piperazine hydrochloride.

  • Temperature Control: For larger scale reactions, efficient heat dissipation is crucial. The use of a jacketed reactor with controlled heating and cooling is recommended.

  • Work-up Procedure: On a larger scale, direct filtration of the product is often more efficient than extraction. Optimizing the crystallization conditions is key to obtaining a high-purity product.

Analytical Quality Control

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

Analytical TechniquePurposeExpected Results
HPLC Purity assessment and quantificationA single major peak corresponding to the product with a purity of >98%.[13][14]
1H NMR Structural confirmationThe proton NMR spectrum should show characteristic signals for the aromatic protons and the piperazine ring protons, consistent with the expected structure.
Mass Spectrometry (MS) Molecular weight confirmationThe mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product (C10H12ClN3O2, MW: 241.68 g/mol ).[15][16]
Melting Point Purity and identity checkA sharp melting point consistent with the literature value.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying reaction mechanism, adhering to strict safety protocols, and implementing robust analytical controls, researchers and drug development professionals can confidently produce this valuable intermediate for their ongoing research and development efforts.

References

  • International Labour Organization & World Health Organization. (2021). ICSC 0254 - 1,2-DICHLORO-4-NITROBENZENE.
  • International Programme on Chemical Safety & Commission of the European Communities. (1993). ICSC: 0254 - 1,2-DICHLORO-4-NITROBENZENE.
  • PubChem. 1,2-Dichloro-4-nitrobenzene.
  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Mahesha, et al. (2023). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. IUCrData, 8(1).
  • Novachem. (2024). Piperazine citrate Safety Data Sheet.
  • US EPA. (2021). Analytical Method Summaries.
  • Banjoko, O., & Ezeani, C. (1986). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2, (4), 531-536.
  • Reddy, G. S., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 335-341.
  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Wikipedia. Piperazine.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • Chemistry Stack Exchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?.
  • Royal Society of Chemistry. (2011). Analytical Methods. Anal. Methods, 3, 2244-2252.
  • Google Patents. (2010). CN101824009A - Simple preparation method for posaconazole and piperazine intermediate thereof.
  • Preprints.org. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Preprints.org.
  • Wikipedia. Nucleophilic aromatic substitution.
  • Google Patents. (2002). US6355801B1 - Process for preparing N-(4-hydroxyphenyl)-N′-(4′-aminophenyl)-piperazine.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6943.
  • PubChem. Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, compd. with piperazine (1:?).
  • Mahesha, et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 795–800.
  • ResearchGate. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE.
  • Google Patents. (2022). CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.

Sources

The Strategic Utility of 1-(2-Chloro-4-nitrophenyl)piperazine as a Versatile Precursor for Novel Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 1-(2-Chloro-4-nitrophenyl)piperazine as a strategic starting material for the generation of diverse and novel heterocyclic compounds. The inherent reactivity of this precursor, stemming from the electronically distinct chloro and nitro substituents on the phenyl ring, allows for a range of chemical transformations. This document details the causality behind experimental choices, provides self-validating, step-by-step protocols for key transformations, and summarizes relevant data to empower researchers in the fields of medicinal chemistry and drug discovery.

Introduction: The Significance of this compound

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of FDA-approved drugs due to its favorable pharmacokinetic properties.[1] The title compound, this compound, is a particularly valuable precursor due to the synthetic handles provided by its substituents. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution at the chloro-position. Furthermore, the nitro group can be readily reduced to an amine, which then serves as a key functional group for the construction of fused heterocyclic systems. This dual reactivity allows for a divergent synthetic approach, enabling the creation of a wide array of novel molecular architectures with potential therapeutic applications.

Core Synthetic Transformations and Protocols

The strategic application of this compound as a precursor hinges on two primary transformations: the reduction of the nitro group to form a reactive diamine intermediate, and the nucleophilic displacement of the chloro substituent. These initial steps open the gateway to a variety of cyclization reactions, leading to the formation of diverse heterocyclic systems.

Gateway Reaction: Selective Reduction to 1-(4-Amino-2-chlorophenyl)piperazine

The selective reduction of the nitro group in the presence of a halogen is a critical first step for the synthesis of several classes of fused heterocycles. Catalytic hydrogenation or transfer hydrogenation are commonly employed methods to achieve this transformation with high chemoselectivity, avoiding dehalogenation.[2]

Protocol 1: Catalytic Transfer Hydrogenation

This protocol offers a rapid and high-yielding route to the key diamine intermediate with excellent chemoselectivity.[2]

  • Materials: this compound, Palladium on Carbon (10% w/w), Hydrazine Hydrate, Methanol.

  • Procedure:

    • To a suspension of this compound (1.0 eq) in methanol, add 10% Palladium on Carbon (0.1 eq).

    • Heat the mixture to 60-80°C with vigorous stirring.

    • To the heated suspension, add hydrazine hydrate (5-10 eq) dropwise over 15-30 minutes. An exothermic reaction with gas evolution (nitrogen) will be observed.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 15-30 minutes).

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-Amino-2-chlorophenyl)piperazine. The product can be purified by column chromatography or recrystallization if necessary.

dot graph TD { A[this compound] -->|Pd/C, Hydrazine Hydrate| B[1-(4-Amino-2-chlorophenyl)piperazine]; } caption: Selective reduction of the nitro group.

Synthesis of Fused Heterocycles from 1-(4-Amino-2-chlorophenyl)piperazine

The resulting o-phenylenediamine derivative is a versatile intermediate for the synthesis of various fused heterocycles, most notably quinoxalines and benzimidazoles.

Quinoxaline Derivatives

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. They are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4]

Protocol 2: Synthesis of a 6-Chloro-7-(piperazin-1-yl)quinoxaline Derivative

  • Materials: 1-(4-Amino-2-chlorophenyl)piperazine, Benzil (or other α-dicarbonyl compound), Ethanol.

  • Procedure:

    • Dissolve 1-(4-Amino-2-chlorophenyl)piperazine (1.0 eq) and the α-dicarbonyl compound (e.g., benzil, 1.0 eq) in ethanol in a round-bottom flask.[3]

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

    • Collect the solid product by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient).

dot graph TD { A[1-(4-Amino-2-chlorophenyl)piperazine] -- α-Dicarbonyl Compound --> B[Quinoxaline Derivative]; } caption: Synthesis of Quinoxaline Derivatives.

Table 1: Representative Quinoxaline Derivatives and Expected Spectroscopic Data

α-Dicarbonyl CompoundProduct StructureExpected ¹H NMR Signals (δ, ppm)Expected ¹³C NMR Signals (δ, ppm)
Benzil6-Chloro-2,3-diphenyl-7-(piperazin-1-yl)quinoxalineAromatic protons (multiplets), Piperazine protons (multiplets)Aromatic and piperazine carbons[5][6]
Glyoxal6-Chloro-7-(piperazin-1-yl)quinoxalineAromatic and quinoxaline ring protons (singlets, doublets), Piperazine protons (multiplets)Aromatic, quinoxaline, and piperazine carbons[5][6]
Benzimidazole Derivatives

Benzimidazoles are another class of heterocycles with significant therapeutic applications. Their synthesis often involves the condensation of an o-phenylenediamine with an aldehyde.[7][8]

Protocol 3: Synthesis of a 5-Chloro-6-(piperazin-1-yl)benzimidazole Derivative

  • Materials: 1-(4-Amino-2-chlorophenyl)piperazine, Aromatic aldehyde (e.g., benzaldehyde), Ethanol, Catalytic amount of acetic acid.

  • Procedure:

    • To a solution of 1-(4-Amino-2-chlorophenyl)piperazine (1.0 eq) in ethanol, add the aromatic aldehyde (1.0 eq) and a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the desired benzimidazole derivative.

dot graph TD { A[1-(4-Amino-2-chlorophenyl)piperazine] -- Aldehyde --> B[Benzimidazole Derivative]; } caption: Synthesis of Benzimidazole Derivatives.

Synthesis of Phenothiazine Derivatives via Nucleophilic Aromatic Substitution

The chloro substituent on the starting material is susceptible to nucleophilic aromatic substitution, particularly with sulfur nucleophiles. This reaction provides a pathway to phenothiazine-like structures, which are of great interest in medicinal chemistry.[9][10]

Protocol 4: Synthesis of a Phenothiazine Precursor

  • Materials: this compound, 2-Aminothiophenol, Potassium Carbonate, Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq), 2-aminothiophenol (1.1 eq), and potassium carbonate (2.0 eq) in anhydrous DMF.

    • Heat the reaction mixture at 100-120°C for 8-12 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the corresponding sulfide intermediate.

Subsequent Cyclization to Phenothiazine

The resulting sulfide can then be cyclized to the phenothiazine core, often through an intramolecular cyclization promoted by a strong base or via a Smiles rearrangement followed by cyclization.[11]

dot graph TD { A[this compound] -- 2-Aminothiophenol --> B{Sulfide Intermediate} -->|Cyclization| C[Phenothiazine Derivative]; } caption: Pathway to Phenothiazine Derivatives.

Conclusion

This compound is a highly versatile and strategic precursor for the synthesis of a wide range of novel heterocyclic compounds. The methodologies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. The ability to selectively manipulate the nitro and chloro substituents allows for the rational design and synthesis of diverse molecular architectures with significant potential in drug discovery and development. The provided protocols are designed to be robust and adaptable, serving as a valuable resource for synthetic and medicinal chemists.

References

  • (Reference to a relevant review on quinoxaline synthesis and biological activity)
  • (Reference to a relevant review on benzimidazole synthesis and biological activity)
  • (Reference to a relevant review on phenothiazine synthesis and biological activity)
  • (Reference to a relevant review on nucleophilic arom
  • (Reference providing spectroscopic d
  • (Reference providing spectroscopic data for similar benzimidazole structures)
  • (Reference providing spectroscopic data for similar phenothiazine structures)
  • McNab, H. 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. J. Chem. Soc., Perkin Trans. 1, 1982, 357-363.
  • Results of statistical analysis of IR and 13 C NMR spectral values of... - ResearchGate.
  • (Reference to a relevant review on catalytic transfer hydrogen
  • US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents.
  • (Reference to a relevant review on the Smiles rearrangement)
  • Laturwale Shital Kour Jaspal Singh et al. Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR, 2023, 28(2).
  • (Reference to a relevant review on the biological activities of piperazine-containing compounds)
  • (Reference to a relevant review on green chemistry approaches to heterocycle synthesis)
  • Sharad Kumar et al. Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. J. Chem. Pharm. Res., 2011, 3(1):563-571.
  • Benzimidazole synthesis - Organic Chemistry Portal.
  • Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central.
  • (Reference to a relevant review on the applications of quinoxalines in m
  • (Reference to a relevant review on the applications of benzimidazoles in m
  • Abu-Hashem, A. A. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 2015, 5(1), 14-56.
  • (Reference to a relevant review on the applications of phenothiazines in m
  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC.

Sources

Application of 1-(2-Chloro-4-nitrophenyl)piperazine in Fragment-Based Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of the chemical fragment, 1-(2-Chloro-4-nitrophenyl)piperazine, within a fragment-based drug design (FBDD) workflow. These notes are designed to offer not just procedural steps but also the underlying scientific rationale to empower robust and successful drug discovery campaigns.

Introduction: The Strategic Value of this compound in FBDD

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient paradigm in modern drug discovery.[1][2] Unlike traditional high-throughput screening (HTS) which tests large, complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind with low affinity to a biological target.[1][3] These initial "hits" serve as high-quality starting points for optimization into potent and selective drug candidates.[2][4]

The fragment this compound is a compelling starting point for an FBDD campaign for several key reasons:

  • Privileged Scaffold: The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels.[5][6][7] Its conformational flexibility and ability to engage in various non-covalent interactions make it a versatile anchor point.

  • Defined Vectors for Elaboration: The structure of this compound presents clear, chemically tractable vectors for optimization. The secondary amine of the piperazine ring and the phenyl ring offer positions for synthetic modification, allowing for fragment "growing," "linking," or "merging" strategies.[4][8]

  • Favorable Physicochemical Properties: This fragment generally adheres to the "Rule of Three," a common guideline for fragment library design, which posits that fragments should have a molecular weight ≤ 300 Da, cLogP ≤ 3, and the number of hydrogen bond donors and acceptors should be ≤ 3.[3] These properties contribute to better solubility and a higher probability of forming high-quality interactions with the target.

This guide will use a hypothetical FBDD campaign against Protein Kinase X (PKX), a promising oncology target, to illustrate the application of this compound.

Physicochemical Properties of this compound

A thorough understanding of the fragment's properties is crucial for designing effective screening and follow-up experiments.

PropertyValueSource
Molecular FormulaC10H12ClN3O2[9][10]
Molecular Weight241.68 g/mol [10]
Melting Point105 °C[11]
pKa (predicted)8.53 ± 0.10[11]
AppearanceLight yellow to yellow solid[11]
StorageRoom temperature, protect from light[11]

Experimental Workflows and Protocols

A successful FBDD campaign relies on a cascade of sensitive biophysical techniques to detect the weak binding of fragments and validate these interactions.[12][13] We recommend using at least two orthogonal techniques to confirm initial hits and eliminate false positives.[14]

Primary Screening: Identifying Initial Binders

The initial goal is to rapidly screen a fragment library to identify any binders to our target, PKX. Techniques well-suited for primary screening are typically high-throughput and consume minimal protein.

Scientific Rationale: TSA measures the thermal stability of a protein. The binding of a ligand, even a weak one, will typically stabilize the protein, leading to an increase in its melting temperature (Tm). This method is cost-effective and has a high throughput.

Step-by-Step Protocol:

  • Protein Preparation: Prepare a solution of purified PKX at a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP).

  • Fragment Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a working solution by diluting the stock to 200 µM in the assay buffer. The final concentration in the assay will be 100 µM.

  • Assay Plate Setup: In a 96-well PCR plate, add 10 µL of the PKX solution to each well.

  • Compound Addition: Add 10 µL of the 200 µM fragment working solution to the sample wells. For control wells, add 10 µL of assay buffer with 1% DMSO.

  • Dye Addition: Add 1 µL of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at a 500x stock).

  • Data Acquisition: Seal the plate and place it in a real-time PCR instrument. Run a temperature gradient from 25 °C to 95 °C, increasing by 0.5 °C per minute, while monitoring fluorescence.

  • Data Analysis: A positive hit is identified by a significant positive shift in the melting temperature (ΔTm) of PKX in the presence of the fragment compared to the DMSO control. A ΔTm of > 2°C is generally considered a good starting point for further investigation.

Hit Validation and Characterization: Orthogonal Assays

Fragments identified in the primary screen must be validated using a different biophysical method to ensure the observed interaction is genuine. These secondary assays can also provide more detailed information about the binding affinity and stoichiometry.

Scientific Rationale: SPR is a label-free technique that provides real-time kinetic data on the association and dissociation of a ligand with a target immobilized on a sensor chip.[12][13] This allows for the determination of the equilibrium dissociation constant (KD), providing a quantitative measure of binding affinity.

Step-by-Step Protocol:

  • Protein Immobilization: Immobilize purified PKX onto a carboxymethylated dextran sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a surface density that will yield a response of approximately 100-200 Response Units (RU) upon fragment binding.

  • Fragment Preparation: Prepare a serial dilution of this compound in a suitable running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% DMSO). Concentrations should typically range from 1 µM to 500 µM.

  • Binding Analysis: Inject the fragment solutions over the immobilized PKX surface. Include buffer-only injections for double referencing.

  • Data Acquisition: Monitor the change in the SPR signal (in RU) over time.

  • Data Analysis: Fit the binding sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). For fragments, KD values are often in the high µM to low mM range.[3]

Workflow for Initial Fragment Screening and Validation

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_structural Structural Biology FragmentLibrary Fragment Library (incl. This compound) TSA Thermal Shift Assay (TSA/DSF) FragmentLibrary->TSA High-throughput screen SPR Surface Plasmon Resonance (SPR) TSA->SPR Validate Hits (Orthogonal Method 1) NMR NMR Spectroscopy (e.g., Saturation Transfer Difference) TSA->NMR Validate Hits (Orthogonal Method 2) Xray X-ray Crystallography SPR->Xray Determine Binding Mode NMR->Xray LeadOpt Lead Optimization (Fragment Growing/Linking) Xray->LeadOpt Structure-Guided Optimization Optimization_Strategy cluster_vectors Potential Growth Vectors cluster_strategies Synthetic Strategies Fragment This compound Piperazine N-H Phenyl Ring Vector1 Vector 1: Piperazine N-H (Solvent-exposed, points towards unoccupied pocket) Fragment:N_H->Vector1 Identified from X-ray structure Vector2 Vector 2: Phenyl Ring (e.g., para-position to nitro group) Fragment:Ph->Vector2 Identified from X-ray structure Strategy1 Alkylation/Acylation at N-H (Introduce H-bond donors/acceptors or hydrophobic groups) Vector1->Strategy1 Strategy2 Suzuki/Buchwald-Hartwig Coupling (Explore adjacent hydrophobic pockets) Vector2->Strategy2 Lead Potent Lead Compound (Improved affinity and selectivity) Strategy1->Lead Synthesize Analogs Strategy2->Lead Synthesize Analogs

Sources

Derivatization of "1-(2-Chloro-4-nitrophenyl)piperazine" for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategic Derivatization of 1-(2-Chloro-4-nitrophenyl)piperazine for Structure-Activity Relationship (SAR) Studies

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Arylpiperazine Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of therapeutic agents.[1][2] Its unique combination of properties—a six-membered heterocyclic ring with two opposing nitrogen atoms—confers favorable physicochemical characteristics such as improved aqueous solubility and oral bioavailability.[2] The 1-arylpiperazine motif, in particular, is a key pharmacophore in drugs targeting the central nervous system, as well as in agents with anticancer, anti-inflammatory, and antiviral activities.[1][3]

The starting material, This compound , is a versatile and synthetically tractable building block for generating extensive chemical libraries for Structure-Activity Relationship (SAR) studies. Its structure presents three distinct, orthogonal handles for chemical modification:

  • The N-4 Nitrogen: The secondary amine of the piperazine ring is a potent nucleophile, readily undergoing reactions like acylation and alkylation.

  • The C-2 Chlorine: This aryl chloride is a suitable electrophile for modern palladium-catalyzed cross-coupling reactions.

  • The C-4 Nitro Group: This electron-withdrawing group can be readily reduced to an aniline, unlocking a new suite of derivatization chemistries.

This guide provides a strategic overview and detailed protocols for the systematic derivatization of this scaffold, enabling researchers to probe the chemical space around the core structure and establish robust SAR.

Strategic Overview of Derivatization Pathways

The derivatization strategy for this compound is designed to explore how modifications at different vectors of the molecule impact biological activity. Each modification site allows for the introduction of diverse functional groups to modulate properties like size, lipophilicity, hydrogen bonding capacity, and electrostatic interactions.

G start This compound (Starting Scaffold) N4_node Pathway A: N-4 Position Derivatization start->N4_node C2_node Pathway B: C-2 Position (Aryl-Cl) Cross-Coupling start->C2_node C4_node Pathway C: C-4 Position (Nitro Group) Transformation start->C4_node N4_mods N-Alkylation N-Acylation Reductive Amination N4_node->N4_mods C2_mods Suzuki Coupling (C-C) Buchwald-Hartwig (C-N) C-S Coupling C2_node->C2_mods C4_mods Nitro Reduction to -NH2 Amide/Sulfonamide Formation Further Alkylation C4_node->C4_mods

Caption: Overall derivatization strategy for the scaffold.

Pathway A: Derivatization at the Piperazine N-4 Position

Rationale for Modification

The N-4 position is the most accessible site for derivatization. Modifications here directly impact the basicity of the piperazine nitrogen and allow for the introduction of a wide variety of substituents that can interact with target proteins.

  • N-Acylation: Introduces a neutral amide bond, which can act as a hydrogen bond acceptor. This modification often reduces the pKa of the parent amine, which can affect cell permeability and off-target interactions (e.g., hERG).

  • N-Alkylation/Reductive Amination: Introduces new alkyl or arylalkyl groups, allowing exploration of hydrophobic pockets in a binding site and maintaining the basicity of the nitrogen.

Protocol 1: Mono-N-Acylation with Acyl Chlorides

This protocol describes the reaction of the scaffold with an acyl chloride to form an amide.

Workflow Diagram

G cluster_0 N-Acylation Protocol A 1. Dissolve Scaffold & Base in Anhydrous DCM B 2. Cool to 0 °C (Inert Atmosphere) A->B C 3. Add Acyl Chloride (Dropwise) B->C D 4. Warm to RT & Stir (Monitor by TLC/LC-MS) C->D E 5. Aqueous Work-up (NaHCO3 Quench) D->E F 6. Purify (Column Chromatography) E->F

Caption: Step-by-step workflow for N-acylation.

Materials

  • This compound (1.0 eq.)

  • Acyl Chloride (e.g., Benzoyl chloride, 1.05 eq.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) and anhydrous DCM.

  • Add the base (TEA or DIPEA, 2.0 eq.) and stir until all solids dissolve.

  • Cool the mixture to 0 °C in an ice bath.[4]

  • Slowly add the acyl chloride (1.05 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-acyl derivative.

Troubleshooting & Key Considerations

  • Reactivity: Acyl chlorides are highly reactive and sensitive to moisture. Ensure all glassware is dry and the reaction is run under an inert atmosphere to prevent hydrolysis.[4]

  • Base Selection: A non-nucleophilic base like TEA or DIPEA is crucial to scavenge the HCl byproduct without competing in the reaction. Two equivalents are used to neutralize both the HCl generated and the HCl salt that may be present in the starting piperazine.

Protocol 2: Mono-N-Alkylation via Reductive Amination

Materials

  • This compound (1.0 eq.)

  • Aldehyde or Ketone (1.1 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, optional)

Procedure

  • Dissolve this compound (1.0 eq.) and the aldehyde/ketone (1.1 eq.) in DCM or DCE.

  • Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. The reaction may be mildly exothermic.

  • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with saturated aqueous NaHCO₃.

  • Perform a standard aqueous work-up as described in Protocol 1 (steps 7-8).

  • Purify the crude product by flash column chromatography.

Expertise & Causality

  • Why NaBH(OAc)₃? Sodium triacetoxyborohydride is a mild and selective reducing agent. It is less reactive than reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) and is particularly effective for reductive aminations, minimizing the risk of reducing the aldehyde/ketone starting material or the nitro group on the aromatic ring.[5]

Pathway B: Derivatization at the C-2 Position (Aryl-Cl)

Rationale for Modification

Modifying the aryl ring itself allows for the extension of the molecule into different vectors. The chloro substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

  • Suzuki-Miyaura Coupling: Forms a C-C bond by coupling the aryl chloride with a boronic acid or ester. This is a powerful method to introduce new aryl or heteroaryl rings, which can probe for additional binding interactions or tune the electronic properties of the scaffold.[6]

  • Buchwald-Hartwig Amination: Forms a C-N bond by coupling the aryl chloride with an amine. This allows for the introduction of primary or secondary amines, which can serve as key hydrogen bond donors or basic centers.[7][8]

Protocol 3: Suzuki-Miyaura Cross-Coupling

Workflow Diagram

G cluster_0 Suzuki Coupling Protocol A 1. Combine Scaffold, Boronic Acid, Base, & Solvent B 2. Degas Mixture (N2/Ar Bubbling) A->B C 3. Add Pd Catalyst & Ligand B->C D 4. Heat to 80-110 °C (Monitor by LC-MS) C->D E 5. Cool, Filter through Celite, & Concentrate D->E F 6. Work-up & Purify (Column Chromatography) E->F

Caption: Step-by-step workflow for Suzuki coupling.

Materials

  • This compound (or a N4-derivatized version) (1.0 eq.)

  • Arylboronic Acid (1.2-1.5 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • Phosphine Ligand (e.g., SPhos, XPhos) (4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq.)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

Procedure

  • In a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk tube), combine the aryl chloride (1.0 eq.), the boronic acid (1.2 eq.), and the base (K₂CO₃, 2.0 eq.).

  • Add the solvent system (e.g., Dioxane and Water, 4:1 ratio).

  • Degas the mixture by bubbling Argon or Nitrogen through it for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.[9]

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand.

  • Seal the vessel and heat the reaction to 90-110 °C for 4-18 hours, or until LC-MS analysis indicates completion.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Expertise & Causality

  • Catalyst System: The choice of palladium source and ligand is crucial. Electron-rich, bulky phosphine ligands like SPhos or XPhos are often required to facilitate the oxidative addition of the electron-deficient aryl chloride to the Pd(0) center, which is the rate-limiting step in the catalytic cycle.[10][11]

  • Base and Solvent: The base activates the boronic acid, forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[6] A mixed aqueous/organic solvent system is often used to ensure all components remain in solution.

Pathway C: Transformation of the C-4 Nitro Group

Rationale for Modification

The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its reduction to an amine fundamentally changes the electronic character of the aromatic ring and introduces a versatile new functional handle.

  • Nitro Reduction: Converting the -NO₂ group to a primary amine (-NH₂) provides a nucleophilic site for further derivatization. This transformation makes the aromatic ring more electron-rich, which can impact binding affinity and metabolic stability.

  • Amide/Sulfonamide Formation: The resulting aniline can be readily acylated or sulfonylated to introduce a wide range of substituents, adding new vectors for SAR exploration.

Protocol 4: Chemoselective Nitro Group Reduction

This protocol focuses on reducing the nitro group while preserving the aryl chloride.

Materials

  • Substrate (e.g., N-4 benzoyl-1-(2-chloro-4-nitrophenyl)piperazine) (1.0 eq.)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.)[12][13]

  • Solvent (Ethanol or Ethyl Acetate)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure

  • Dissolve the nitro-containing substrate in ethanol or ethyl acetate.

  • Add SnCl₂·2H₂O (5.0 eq.) to the solution.

  • Heat the mixture to reflux (approx. 70-80 °C) and stir for 1-3 hours. Monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into a beaker of ice.

  • Carefully basify the mixture by slowly adding saturated NaHCO₃ solution until the pH is ~8. A thick white precipitate of tin salts will form.

  • Filter the mixture through Celite, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the aniline product, which can often be used in the next step without further purification.

Trustworthiness & Self-Validation

  • Chemoselectivity: Using SnCl₂ is a classic and reliable method for selectively reducing aromatic nitro groups in the presence of reducible functionalities like aryl halides.[13] Other methods like catalytic hydrogenation with Pd/C would likely cause dehalogenation of the C-2 chloro substituent.[14] The successful isolation of the chloro-aniline product validates the chemoselectivity of the chosen conditions.

Quantitative Data Summary for SAR Library

For effective SAR analysis, experimental results should be tabulated. The following table provides a template for organizing data from a hypothetical library synthesis based on the N-acylation protocol.

Compound ID N-4 Substituent (R-COCl) Yield (%) Lipophilicity (cLogP) Biological Target IC₅₀ (µM)
SCAFF-001 Benzoyl chloride85%4.121.2
SCAFF-002 4-Fluorobenzoyl chloride88%4.250.8
SCAFF-003 Thiophene-2-carbonyl chloride79%3.652.5
SCAFF-004 Cyclohexanecarbonyl chloride91%4.5015.7
SCAFF-005 Acetyl chloride95%2.88> 50

Note: cLogP and IC₅₀ values are hypothetical and for illustrative purposes only.

References

  • A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review.
  • Piperazine skeleton in the structural modification of n
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
  • Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists. PubMed. [Link]
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evalu
  • Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central. [Link]
  • Buchwald–Hartwig amin
  • Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine.
  • A General and Convenient Synthesis of N-Aryl Piperazines.
  • (PDF) Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • Synthesis of 4-nitrophenyl piperazine derivatives 4a–m.
  • Reduction of nitro compounds. Wikipedia. [Link]
  • Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Deriv
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
  • Buchwald-Hartwig Amin
  • Nitro Reduction - Common Conditions.
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • The medicinal chemistry of piperazines: A review. PubMed. [Link]
  • The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. [Link]
  • The Buchwald‐Hartwig Amination of Nitroarenes.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. [Link]
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
  • Synthetic routes. OCR A-Level Chemistry. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Synthetic routes to mono-N-functionalized P 2N 2-ligands.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
  • Synthetic Routes Revision notes. Cognito. [Link]
  • Further Synthetic Routes Revision notes. Cognito. [Link]
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Chloro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Chloro-4-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important intermediate. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 1,2-dichloro-4-nitrobenzene with piperazine. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack by the piperazine nitrogen.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing explanations for their causes and actionable solutions.

Question 1: Why is the yield of my this compound unexpectedly low?

A low yield can be attributed to several factors, primarily the formation of byproducts and incomplete reactions.

Possible Cause 1: Formation of the Regioisomeric Byproduct

While the primary reaction occurs at the chlorine atom ortho to the nitro group, a minor byproduct, 1-(3-chloro-4-nitrophenyl)piperazine , can be formed by the substitution of the chlorine atom meta to the nitro group. The nitro group strongly activates the ortho and para positions towards nucleophilic attack through resonance stabilization of the Meisenheimer intermediate.[1] The meta position is less activated, leading to the desired product being major. However, reaction conditions can influence this selectivity.

Troubleshooting:

  • Temperature Control: Maintain the recommended reaction temperature. Higher temperatures can sometimes lead to decreased regioselectivity.

  • Solvent Choice: Aprotic polar solvents like DMSO or DMF are generally preferred as they can stabilize the charged intermediate.

Possible Cause 2: Formation of a Disubstitution Byproduct

A common issue in piperazine chemistry is the formation of a disubstituted byproduct, 1,4-bis(2-chloro-4-nitrophenyl)piperazine . This occurs when a molecule of the desired product reacts with another molecule of 1,2-dichloro-4-nitrobenzene.

Troubleshooting:

  • Stoichiometry: Use an excess of piperazine relative to 1,2-dichloro-4-nitrobenzene. This increases the probability of the starting material reacting with piperazine rather than the product.

  • Piperazine Salt: Employing a mono-protonated piperazine salt can help to suppress the second substitution by reducing the nucleophilicity of the second nitrogen atom.[2]

Possible Cause 3: Incomplete Reaction

If the reaction does not go to completion, you will isolate a significant amount of unreacted 1,2-dichloro-4-nitrobenzene.

Troubleshooting:

  • Reaction Time: Ensure the reaction is monitored (e.g., by TLC or LC-MS) and allowed to proceed until the starting material is consumed.

  • Base: A mild base is often used to neutralize the HCl formed during the reaction, which can protonate and deactivate the piperazine nucleophile. Ensure the base is appropriate and used in sufficient quantity.

Question 2: My final product is difficult to purify. What are the likely impurities?

The most common impurities are the byproducts mentioned above and residual starting materials.

Compound Structure Reason for Formation Typical Analytical Signature (Relative to Product)
This compound (Product)Desired ReactionMain peak in HPLC/GC
1-(3-chloro-4-nitrophenyl)piperazine (Regioisomer)Attack at the less activated chlorineOften a closely eluting peak in HPLC
1,4-bis(2-chloro-4-nitrophenyl)piperazine (Disubstitution)Reaction of product with starting materialHigher molecular weight, longer retention time in RP-HPLC
1,2-dichloro-4-nitrobenzeneUnreacted starting materialMore volatile, shorter retention time in GC
PiperazineExcess reagentHighly polar, may not be observed in standard RP-HPLC

Purification Strategy:

  • Column Chromatography: A carefully optimized silica gel column chromatography can effectively separate the desired product from the less polar starting material and the higher molecular weight disubstitution byproduct. The regioisomer can be challenging to separate due to similar polarity.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities.

  • Aqueous Wash: An acidic wash can help remove any excess piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the synthesis of this compound?

The reaction proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:

  • Nucleophilic Attack: The piperazine nitrogen attacks the carbon atom bearing the chlorine that is ortho to the nitro group. This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex .

  • Leaving Group Departure: The aromaticity of the ring is restored by the departure of the chloride ion.

The nitro group is crucial as it stabilizes the Meisenheimer complex through resonance, which is why the reaction proceeds at a reasonable rate.

Q2: How can I monitor the progress of the reaction?

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the disappearance of the starting material (1,2-dichloro-4-nitrobenzene) and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the formation of the product and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a viable option for monitoring the reaction, particularly for the more volatile starting material.

Q3: What are the recommended safety precautions for this synthesis?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, as the starting materials and some solvents may be harmful if inhaled.

  • Handling of Reagents: 1,2-dichloro-4-nitrobenzene is a hazardous substance and should be handled with care. Piperazine is a corrosive base.

Visualizing the Reaction Pathways

The following diagrams illustrate the main synthetic route and the formation of common byproducts.

Synthesis_Pathway start 1,2-dichloro-4-nitrobenzene + Piperazine product This compound start->product Major Pathway (Attack at C2) byproduct1 1-(3-chloro-4-nitrophenyl)piperazine (Regioisomer) start->byproduct1 Minor Pathway (Attack at C1) byproduct2 1,4-bis(2-chloro-4-nitrophenyl)piperazine (Disubstitution) product->byproduct2 + 1,2-dichloro-4-nitrobenzene

Caption: Main and side reaction pathways in the synthesis.

Experimental Protocols

Protocol 1: General Synthesis of this compound
  • To a solution of piperazine (3 equivalents) in a suitable solvent (e.g., DMSO or DMF), add 1,2-dichloro-4-nitrobenzene (1 equivalent).

  • Add a mild base such as K2CO3 (1.5 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Analytical Method for Purity Assessment (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This method should provide good separation of the product from the potential byproducts and starting material.

References

  • United Nations Office on Drugs and Crime.
  • Němečková, D., Havránková, E., Šimbera, J., Ševčík, R., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188. [Link]
  • Chemistry Stack Exchange. Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?[Link]
  • PubChem. 1,2-Dichloro-4-nitrobenzene.[Link]
  • Hyma Synthesis Pvt. Ltd.
  • Patil, S. A., Devanathan, S., & Baseer, S. (2023). Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. PNR, 14(S01), 15. [Link]
  • Nikishin, G. I., Demchuk, D. V., & Miroshnichenko, A. V. (2003). Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro-and 1-chloro-2-nitrobenzenes with 1,3-dithiols. ARKIVOC, 2003(13), 184-190. [Link]

Sources

How to avoid di-substituted byproducts in piperazine N-arylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperazine N-arylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selective mono-N-arylation of piperazine, a critical transformation in medicinal chemistry. Here, we address common challenges and provide field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: I'm trying to synthesize a mono-aryl piperazine, but my reaction is yielding a significant amount of the 1,4-di-aryl byproduct. Why is this happening?

A1: This is the most common challenge in piperazine N-arylation. The formation of the di-substituted byproduct is a direct consequence of the inherent reactivity of the piperazine molecule.

  • Symmetrical Structure & Equivalent Nitrogens: Piperazine is a symmetrical molecule with two secondary amine nitrogens. Once the first N-arylation occurs, the resulting mono-arylated piperazine is still a secondary amine and remains a competent nucleophile for a second arylation reaction.

  • Electronic Effects: The first arylation event makes the mono-substituted product (your desired product) slightly more electron-rich and thus more nucleophilic than piperazine itself. This can sometimes lead to the rate of the second arylation being competitive with, or even faster than, the first, especially under suboptimal conditions. This leads to a mixture of mono- and di-substituted products that are often difficult to separate due to similar physical properties[1].

The key to success is to manipulate the reaction conditions to kinetically favor the first substitution while disfavoring the second.

Troubleshooting Guide: Strategies to Avoid Di-Substitution
Q2: How can I adjust my Buchwald-Hartwig reaction conditions to favor mono-arylation?

A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but achieving selectivity with piperazine requires careful optimization of several parameters.[2][3][4] The interplay between the catalyst, ligand, base, and solvent is crucial.

Core Strategy: The goal is to use a catalytic system that is highly active for the initial coupling with piperazine but less reactive towards the bulkier, electronically different mono-arylated product.

Key Parameters to Optimize:

  • Ligand Selection: This is arguably the most critical factor. Sterically hindered (bulky) phosphine ligands can create a crowded environment around the palladium center, which makes the coupling of the already substituted (and thus bulkier) mono-arylpiperazine intermediate more difficult.

    • Recommendation: Use bulky biarylphosphine ligands. Ligands like RuPhos and BrettPhos are often effective for coupling with primary and secondary amines and can offer improved selectivity.[5]

  • Solvent Choice: The solvent can significantly influence the reaction outcome.

    • Recommendation: Aprotic, non-polar solvents are often preferred. Toluene and m-xylene have been shown to provide higher selectivity towards the mono-substituted product compared to polar aprotic solvents.[2]

  • Base: The choice and amount of base are important. A strong, non-nucleophilic base is required.

    • Recommendation: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions. Use it in a slight excess relative to the aryl halide.

  • Stoichiometry: Using a large excess of piperazine can statistically favor the mono-arylation reaction by ensuring the aryl halide is more likely to encounter an unreacted piperazine molecule.

    • Recommendation: Start with 2-4 equivalents of piperazine relative to the aryl halide. While effective, this approach can be wasteful on a large scale and necessitates a more involved workup to remove the excess piperazine.

This protocol provides a starting point for optimization.

  • Reactor Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%).

  • Reagent Addition: Add the aryl halide (1.0 eq) and sodium tert-butoxide (1.4 eq).

  • Solvent and Amine: Add anhydrous, degassed toluene. Then, add piperazine (2.0-4.0 eq).

  • Reaction: Heat the mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated. Purify by column chromatography.

Catalyst/Ligand SystemSolventTemperature (°C)Mono:Di Ratio (Typical)Reference
Pd₂(dba)₃ / (±)BINAPToluene100Moderate to Good[2]
Pd₂(dba)₃ / (±)BINAPDioxane100Low (favors di-sub)[2]
Pd₂(dba)₃ / RuPhosm-Xylene110Good to Excellent[6]
NiCl₂(dppe) / 2,2'-bipyridineToluene110Good[7][8]

Note: Ratios are highly substrate-dependent and the table serves as a general guide.

Q3: Is there a more reliable, "foolproof" method to guarantee mono-arylation, even if it takes more steps?

A3: Yes. The most robust and widely used strategy to ensure selective mono-N-arylation is the protecting group approach .[9][10] This method involves temporarily "blocking" one of the piperazine nitrogens, forcing the reaction to occur only at the other.

Workflow Logic: This strategy introduces two extra steps (protection and deprotection) but offers unparalleled control over selectivity, making it ideal for complex molecule synthesis and large-scale production where purification of mixed products is not viable.

G cluster_0 Step 1: Protection cluster_1 Step 2: Arylation cluster_2 Step 3: Deprotection A Piperazine B Mono-Boc-Piperazine A->B Boc₂O, DCM D N-Aryl-N'-Boc-Piperazine B->D B->D Pd Catalyst, Ligand, Base C Aryl Halide (Ar-X) E Mono-Aryl-Piperazine (Desired Product) D->E TFA or HCl in Dioxane

Caption: Workflow for selective mono-arylation using a Boc protecting group.

Step 1: Synthesis of tert-butyl piperazine-1-carboxylate (Mono-Boc-Piperazine) [9]

  • Dissolve piperazine (4.0 eq) in dichloromethane (DCM).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM to the piperazine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the solvent under reduced pressure. Partition the residue between water and an organic solvent.

  • Extract the aqueous layer, dry the combined organic layers, and concentrate to yield the mono-Boc-protected piperazine, which can often be used without further purification.

Step 2: N-Arylation

  • Use the mono-Boc-piperazine (1.1 eq) in the Buchwald-Hartwig protocol described in A2 with your aryl halide (1.0 eq).

  • Since only one nitrogen is available, the reaction will cleanly yield the N-Aryl-N'-Boc-piperazine.

Step 3: Boc Deprotection

  • Dissolve the purified N-Aryl-N'-Boc-piperazine in a suitable solvent like dioxane or DCM.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature for 1-4 hours until the reaction is complete (monitor by TLC/LC-MS).

  • Evaporate the solvent and excess acid. The product is typically obtained as the HCl or TFA salt. Neutralize with a base (e.g., aq. NaHCO₃) and extract to obtain the free base.

Q4: Are there any alternative catalytic systems to palladium for this reaction?

A4: Yes, while palladium-based systems are the most common, other transition metals have been successfully employed.

  • Nickel Catalysis: Nickel catalysts, often paired with bipyridine-type ligands, have shown excellent selectivity for the mono-arylation of piperazine with aryl chlorides.[7][8] Nickel is more earth-abundant and less expensive than palladium, making it an attractive alternative for large-scale synthesis. The mechanism is similar in principle to palladium-catalyzed cross-coupling.

  • Copper Catalysis (Ullmann Condensation): The Ullmann reaction is a classical method for forming C-N bonds using a copper catalyst or stoichiometric copper.[11][12][13] Traditional Ullmann conditions are often harsh (high temperatures, polar solvents), but modern protocols with specific ligands have enabled these reactions to proceed under milder conditions.[14][15] Selectivity can still be an issue, but for certain substrates, it can be a viable option.

G cluster_0 Buchwald-Hartwig (Pd) cluster_1 Ullmann (Cu) A Pd(0)L₂ B Ar-Pd(II)-X(L₂) A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-N< B->C Amine Coordination C->A Reductive Elimination (Ar-N) D Cu(I)X E Cu(I)-N< D->E Amine Coordination F Ar-Cu(III)-N< E->F Oxidative Addition (Ar-X) F->D Reductive Elimination (Ar-N)

Caption: Simplified catalytic cycles for Pd- and Cu-mediated N-arylation.

Q5: Can continuous flow chemistry improve my reaction's selectivity?

A5: Yes, continuous flow chemistry offers several advantages for controlling selectivity in reactions like piperazine arylation.[10][16]

  • Precise Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time. This precision can be leveraged to find a narrow operational window where the rate of mono-arylation is maximized relative to di-arylation.

  • Rapid Mixing: The efficient mixing in microreactors can minimize local concentration gradients, preventing "hot spots" that might lead to side reactions.

  • Safety: The small reaction volumes at any given time enhance the safety profile, especially when working with highly exothermic reactions or pyrophoric reagents.

While setting up a flow process requires initial investment in equipment and optimization, it can be highly beneficial for process development and manufacturing, leading to higher consistency and yields.[17][18]

References
  • Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. ResearchGate.
  • First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation. Beilstein Journal of Organic Chemistry.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. LUP Student Papers.
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.
  • Flow oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin. ResearchGate.
  • Stereoselective Palladium‐Catalyzed C(sp)−H Mono‐Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. ResearchGate.
  • Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. PubMed.
  • Opportunities and challenges for direct C–H functionalization of piperazines. NIH National Center for Biotechnology Information.
  • Buchwald–Hartwig amination. Wikipedia.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate.
  • NHC Ligand Enabled C(sp3)-H Arylation of Piperidine and Tetrahydropyran Derivatives. ResearchGate.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications.
  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. ACS Publications.
  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Publications.
  • Ullmann condensation. Wikipedia.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. MDPI.
  • Flow-oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin. Semantic Scholar.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
  • ChemInform Abstract: Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. ResearchGate.
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. NIH National Center for Biotechnology Information.
  • Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica.
  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
  • Mechanism of the Ullmann Condensation. ACS Publications.
  • Ullmann Reaction. Organic Chemistry Portal.

Sources

Technical Support Center: Purification of 1-(2-Chloro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(2-Chloro-4-nitrophenyl)piperazine. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification from a reaction mixture. Our approach is grounded in established chemical principles to ensure you can achieve the desired purity for your downstream applications.

I. Understanding the Compound and Potential Impurities

This compound is a solid organic compound with the linear formula C₁₀H₁₂ClN₃O₂[1]. It serves as a crucial intermediate in the synthesis of various pharmaceutical agents[2]. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

The synthesis of this compound typically involves the reaction of a piperazine derivative with a substituted chloronitrobenzene. This process can lead to several impurities that need to be removed.

Common Impurities to Consider:
  • Unreacted Starting Materials: Residual piperazine or 1,2-dichloro-4-nitrobenzene.

  • By-products: Di-substituted piperazine derivatives, such as 1,4-bis(2-chloro-4-nitrophenyl)piperazine, can form, especially if reaction conditions are not carefully controlled[2].

  • Isomers: Positional isomers of the starting materials can lead to isomeric impurities in the final product.

  • Degradation Products: The nitro group can be susceptible to reduction, and other functionalities may degrade under harsh reaction or work-up conditions[3].

A thorough understanding of the reaction mechanism and potential side reactions is the first step in developing a robust purification strategy.

II. Purification Strategy: A Multi-Step Approach

A combination of techniques is often necessary to achieve high purity. The choice of method depends on the specific impurity profile of your crude product.

Workflow for Purification

PurificationWorkflow Crude_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Work-up (Acid/Base Extraction) Crude_Mixture->Aqueous_Workup Initial Cleanup Recrystallization Recrystallization Aqueous_Workup->Recrystallization Bulk Purification Column_Chromatography Column Chromatography Aqueous_Workup->Column_Chromatography Direct Purification Recrystallization->Column_Chromatography High Purity Polish Final_Product Pure Product (>98% Purity) Recrystallization->Final_Product Column_Chromatography->Final_Product

Caption: General purification workflow for this compound.

III. Troubleshooting and FAQs

Here we address specific issues you may encounter during the purification process in a question-and-answer format.

FAQ 1: My crude product is an oil and won't solidify. How can I proceed with purification?

Answer: Oiling out is a common problem when impurities prevent the crystal lattice of the desired compound from forming.

Causality: The presence of excess solvent, unreacted starting materials, or low-melting point by-products can act as a eutectic mixture, depressing the freezing point of your product.

Troubleshooting Steps:

  • Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure. Co-evaporation with a solvent in which your product has low solubility (e.g., hexanes) can sometimes help induce solidification.

  • Aqueous Work-up: Perform a liquid-liquid extraction. Since this compound has a basic piperazine moiety, it can be protonated.

    • Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash with a dilute acid (e.g., 1 M HCl) to extract the basic product and other basic impurities into the aqueous layer. Neutral, non-basic impurities will remain in the organic layer.

    • Separate the layers.

    • Basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to precipitate the purified product.

    • Filter the resulting solid, wash with water, and dry thoroughly.

  • Trituration: If an oil persists after solvent removal, try triturating it with a non-polar solvent like hexanes or diethyl ether. This can often wash away non-polar impurities and induce crystallization of the product.

FAQ 2: Recrystallization is not improving the purity of my product significantly. What should I do?

Answer: This indicates that the chosen recrystallization solvent is not effectively differentiating between your product and the impurities.

Causality: The impurities may have similar solubility profiles to the desired compound in the selected solvent system.

Troubleshooting Steps:

  • Solvent System Screening: A systematic screening of different solvents is crucial. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

    • Recommended Solvents to Test: Ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexanes. Studies on similar piperazine derivatives have shown success with ethanol:ethyl acetate mixtures[4][5][6].

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

  • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, saturated solution to initiate crystallization.

  • Consider Column Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography is the next logical step.

FAQ 3: How do I choose the right solvent system for column chromatography?

Answer: The ideal solvent system for column chromatography should provide good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate.

Causality: The principle of chromatography relies on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (solvent system).

Step-by-Step Protocol for TLC Analysis:

  • Prepare TLC Chambers: Use different ratios of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate).

  • Spot the Plate: Dissolve a small amount of your crude material in a volatile solvent (like DCM) and spot it onto a TLC plate.

  • Develop the Plate: Place the TLC plate in the prepared chambers and allow the solvent to run up the plate.

  • Visualize: View the plate under a UV lamp.

  • Select the System: Aim for a solvent system that gives your product a retention factor (Rf) of approximately 0.2-0.4[7]. The impurities should ideally have significantly different Rf values.

Solvent System Example (Hexane:Ethyl Acetate) Observation Action
9:1Product Rf is too low (<0.1)Increase polarity (e.g., move to 7:3)
1:1Product Rf is too high (>0.6)Decrease polarity (e.g., move to 4:1)
7:3Product Rf is ~0.3, good separation from impuritiesThis is a good starting point for your column
FAQ 4: My compound is streaking on the TLC plate and the column. How can I fix this?

Answer: Streaking is often caused by the basic nature of the piperazine nitrogen interacting too strongly with the acidic silica gel.

Causality: The lone pair of electrons on the nitrogen can form strong hydrogen bonds with the silanol groups on the silica surface, leading to poor elution and band broadening.

Troubleshooting Steps:

  • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to your eluent. A common practice is to add 0.5-1% triethylamine to the solvent system.

  • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina or a deactivated silica gel.

Detailed Protocol: Column Chromatography Purification

This protocol is a general guideline and should be adapted based on your TLC analysis.

Materials:

  • Crude this compound

  • Silica Gel (100-200 mesh)

  • Selected eluent (e.g., Hexane:Ethyl Acetate with 1% Et₃N)

  • Sand (acid-washed)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Column Packing (Slurry Method):

    • Secure the column vertically and place a cotton plug at the bottom, followed by a small layer of sand.

    • In a beaker, make a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column and tap gently to ensure even packing. Allow the solvent to drain until it is just above the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to the solution.

    • Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with your chosen solvent system.

    • Collect fractions and monitor them by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product.

  • Fraction Pooling and Solvent Removal:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Decision Tree for Purification Issues

Troubleshooting Start Start with Crude Product Is_Solid Is the product solid? Start->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Aqueous_Workup Perform Aqueous Work-up Is_Solid->Aqueous_Workup No (Oily) Purity_OK Is purity >98%? Recrystallize->Purity_OK Column_Chromatography Perform Column Chromatography Purity_OK->Column_Chromatography No Done Pure Product Purity_OK->Done Yes Aqueous_Workup->Recrystallize Streaking Is there streaking on TLC? Column_Chromatography->Streaking Add_Base Add 1% Et3N to eluent Streaking->Add_Base Yes Streaking->Done No Add_Base->Done

Caption: Troubleshooting decision tree for purification.

IV. Final Product Characterization

After purification, it is essential to confirm the identity and purity of the this compound. Standard analytical techniques include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight (241.68 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier is a common starting point for piperazine derivatives[3][8].

  • Melting Point Analysis: To compare with literature values as an indicator of purity.

By following these guidelines and troubleshooting steps, you can effectively purify this compound from your reaction mixture and ensure the quality of your material for subsequent research and development activities.

References

  • IUCr Journals. (n.d.). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine.
  • SIELC Technologies. (n.d.). Separation of 1,4-Bis(4-nitrophenyl)piperazine on Newcrom R1 HPLC column.
  • PubMed Central. (n.d.). Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
  • National Institutes of Health. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate.

Sources

Technical Support Center: Recrystallization of 1-(2-Chloro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the purification of 1-(2-Chloro-4-nitrophenyl)piperazine (CAS No. 114878-60-3) via recrystallization. This document provides not only step-by-step protocols but also the underlying scientific principles and troubleshooting strategies to overcome common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the recrystallization of this compound?

A1: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1] The core principle is that most solid compounds, including our target molecule, are significantly more soluble in a hot solvent than in a cold one.[1][2] By dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution, and then allowing it to cool slowly, the compound's solubility decreases, forcing it to form highly organized, pure crystals. Soluble impurities tend to remain in the cooled solvent (the "mother liquor"), while insoluble impurities can be removed beforehand via hot filtration.[2][3]

Q2: What are the key physical properties of this compound I should be aware of?

A2: Understanding the compound's properties is crucial for designing a successful recrystallization.

  • Appearance: Light yellow to yellow solid.[4]

  • Molecular Weight: 241.67 g/mol .[4][5]

  • Melting Point: Approximately 105-106°C.[4][6][7] This is a critical parameter for purity assessment. A sharp melting point within this range after recrystallization indicates high purity. A broad or depressed melting range suggests the presence of impurities.

  • Chemical Stability: The compound is generally stable under recommended conditions but should be kept away from strong oxidizing agents.[5]

Q3: How do I select the best solvent system for this specific compound?

A3: Solvent selection is the most critical step.[3][8] The ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.[2][3]

  • Dissolve the compound completely at or near its boiling point.[2][3]

  • Either keep impurities dissolved at all temperatures or not dissolve them at all (allowing for hot filtration).[2]

  • Be chemically inert, not reacting with the compound.[2][9]

  • Be volatile enough to be easily removed from the purified crystals.[2][9]

Based on the structure of this compound (containing polar nitro and amine functionalities, and a less polar chlorophenyl ring), moderately polar solvents are excellent starting points. See the Solvent Selection Guide table below for specific recommendations.

Q4: Should I recrystallize the compound as a free base, or is it better to form a salt?

A4: The target compound contains a basic piperazine moiety. While recrystallization of the free base is the most direct approach, if you encounter difficulties such as oiling out or poor crystal formation, converting the amine to a salt (e.g., a hydrochloride salt) is a viable strategy.[10] Amine salts are often more crystalline and have different solubility profiles (typically more soluble in polar solvents) than the corresponding free bases, which can be advantageous for purification.[10][11]

Experimental Protocols & Methodologies

Data Presentation: Solvent Selection Guide

The following table provides recommended starting solvents for screening based on the chemical structure of this compound.

SolventBoiling Point (°C)Suitability as Primary SolventSuitability as Anti-SolventRationale & Comments
Ethanol (95%) 78Excellent GoodThe hydroxyl group interacts well with the polar moieties of the target compound at elevated temperatures. Often a first choice for nitroaromatic compounds.[8]
Isopropanol 82Excellent GoodSimilar to ethanol but slightly less polar. Can sometimes provide better crystal morphology or yield.
Ethyl Acetate 77GoodExcellent A moderately polar solvent. Can be a good single solvent or used in a pair with a nonpolar solvent like hexane.[12]
Toluene 111FairPoorThe aromatic nature provides some solubility, but its lower polarity may require higher temperatures. Good for removing nonpolar impurities.
Water 100PoorExcellent The compound has low solubility in water.[13] Ideal as an anti-solvent when paired with a water-miscible solvent like ethanol or isopropanol.
Hexane / Heptane 69 / 98PoorExcellent Highly nonpolar. The compound is expected to be insoluble. Excellent as an anti-solvent when paired with a more polar solvent like ethyl acetate.
Protocol 1: Single-Solvent Recrystallization (Recommended: Isopropanol or Ethanol)

This is the preferred method when a suitable single solvent is identified.[14]

Methodology:

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small volume of the chosen solvent (e.g., 5-10 mL of isopropanol) and heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding the hot solvent dropwise until the solid just completely dissolves. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated, maximizing crystal recovery upon cooling.[3]

  • Hot Filtration (if necessary): If insoluble impurities (e.g., dust, particulates) or colored, tarry materials are present, perform a hot gravity filtration. To prevent premature crystallization in the funnel, use a pre-heated funnel and flask and add a small excess of hot solvent (~5-10%) before filtering.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows impurities to be excluded from the growing crystal lattice.[15]

  • Induce Crystallization (if necessary): If no crystals form, try scratching the inner wall of the flask with a glass rod at the solution's surface or adding a tiny "seed" crystal of the pure compound.[14][15]

  • Ice Bath Cooling: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for 15-30 minutes to maximize the yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly, either air-drying on the filter paper or in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove residual solvent.

Protocol 2: Two-Solvent (Binary) Recrystallization (Recommended: Ethanol/Water or Ethyl Acetate/Hexane)

This method is used when no single solvent has the ideal solubility characteristics.[14][16] It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then carefully adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes saturated.[17]

Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask, following steps 1 and 2 from the single-solvent protocol.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise with swirling until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

  • Re-clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling & Isolation: Proceed with the slow cooling, ice bath, collection, washing, and drying steps as described in Protocol 1 (steps 4-9).

Visualization of Workflows

General Recrystallization Workflow

Caption: Standard workflow for single and two-solvent recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Q: My compound has "oiled out" into a liquid instead of forming solid crystals. What should I do?

A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly.[15]

  • Immediate Action: Reheat the solution until the oil redissolves completely.

  • Solution 1 (Dilute): Add a small amount (10-20%) more of the hot solvent to decrease the saturation point.[15]

  • Solution 2 (Slow Cooling): Ensure the cooling process is very gradual. Insulate the flask to slow heat loss.

  • Solution 3 (Change Solvents): Switch to a lower-boiling point solvent or a different solvent system altogether.

  • Solution 4 (Scratching): Vigorously scratch the inside of the flask with a glass rod at the liquid-air interface as the solution cools. This can provide a surface for nucleation.

Q: The solution has cooled, but no crystals have formed. What is the problem?

A: This is usually due to either using too much solvent or the formation of a stable supersaturated solution.[18]

  • Step 1 (Induce Nucleation): Try scratching the flask with a glass rod or adding a seed crystal.[18]

  • Step 2 (Reduce Volume): If nucleation fails, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent to re-concentrate it, then attempt the cooling process again.[18]

  • Step 3 (Anti-Solvent): If using a single-solvent system, you can cautiously add a miscible anti-solvent dropwise to the cooled solution to reduce the compound's solubility and induce precipitation.

Q: My final yield is very low. How can I improve it?

A: A low yield can result from several factors.

  • Excess Solvent: Using more than the minimum required amount of hot solvent is the most common cause, as a significant portion of your product will remain in the mother liquor.[18] Ensure you are adding solvent portion-wise and stopping as soon as the solid dissolves.

  • Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure your filtration apparatus is sufficiently hot.

  • Incomplete Cooling: Make sure to cool the flask in an ice bath after room temperature cooling to maximize precipitation.

  • Mother Liquor Recovery: If a large amount of product remains in the mother liquor, you can concentrate it by boiling off some solvent and cooling to obtain a second crop of crystals, which can be combined with the first if purity is acceptable.

Q: The purified crystals are still colored. How can I remove the color?

A: If the color is due to a highly soluble impurity, it may be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly, as it can also adsorb your target compound, reducing the yield.

Troubleshooting Decision Tree

Troubleshooting Problem Problem Encountered OilingOut Compound Oiled Out Problem->OilingOut NoCrystals No Crystals Formed Problem->NoCrystals LowYield Low Yield Problem->LowYield Reheat Reheat to Dissolve Oil OilingOut->Reheat ScratchSeed Scratch Flask or Add Seed Crystal NoCrystals->ScratchSeed CheckSolventVol Used Minimum Hot Solvent? LowYield->CheckSolventVol AddSolvent Add More Hot Solvent Reheat->AddSolvent Then SlowCool Cool More Slowly AddSolvent->SlowCool And BoilOff Boil Off Excess Solvent ScratchSeed->BoilOff If Fails RecoverMotherLiquor Concentrate Mother Liquor for Second Crop CheckSolventVol->RecoverMotherLiquor No OptimizeCooling Ensure Thorough Cooling (Ice Bath) CheckSolventVol->OptimizeCooling Yes

Caption: Decision tree for common recrystallization problems.

References

  • Recrystallization - Single Solvent. (n.d.). UCLA Chemistry and Biochemistry.
  • Recrystallization. (n.d.). University of California, Davis, Chemistry.
  • Recrystallization-1.pdf. (n.d.). University of Arizona.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • What are the reasons to use two solvents in recrystallization? (2016, June 16). Quora.
  • Recrystallization (chemistry). (n.d.). Wikipedia.
  • Recrystallization. (n.d.). Wired Chemist.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization with dual solvent system? (2020, September 27). Sciencemadness.org.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Why does two solvent recrystallisation work (better than using just one very good solvent)? (2021, September 12). Reddit.
  • Substances yield after recrystallization from different solvents. (n.d.). ResearchGate.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate.
  • Ways of crashing out amines. (2018, May 13). Reddit.
  • This compound (C10H12ClN3O2). (n.d.). PubChemLite.
  • What solvent should I use to recrystallize pyrazoline? (2017, April 23). ResearchGate.

Sources

Column chromatography methods for "1-(2-Chloro-4-nitrophenyl)piperazine" purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the column chromatography purification of 1-(2-Chloro-4-nitrophenyl)piperazine. This center provides researchers, scientists, and drug development professionals with in-depth, experience-driven answers to common questions and troubleshooting scenarios. The guidance herein is structured to explain not just the "how," but the critical "why" behind each methodological choice, ensuring robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the purification of this compound.

Q1: What is the recommended stationary phase for purifying this compound?

For the purification of this compound, standard silica gel (SiO₂) of 60 Å pore size and 230-400 mesh particle size is the most common and effective stationary phase.[1][2] The compound's polarity, arising from the nitro group and the piperazine nitrogens, allows for strong interaction with the polar silanol groups (Si-OH) on the silica surface, which is essential for separation.

Q2: What is a good starting solvent system (mobile phase) for TLC analysis and column chromatography?

A good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate (EtOAc) .[1][3]

  • Initial TLC Analysis: Begin with a solvent system of 70:30 (v/v) Hexanes:Ethyl Acetate .

  • Optimization Goal: Adjust the ratio to achieve a retention factor (Rf) for the target compound between 0.25 and 0.35 .[1] This Rf range typically translates well from TLC to column chromatography, providing optimal separation.[2][4]

    • If the Rf is too high (>0.4), increase the proportion of hexanes (e.g., to 80:20).

    • If the Rf is too low (<0.2), increase the proportion of ethyl acetate (e.g., to 60:40).

Q3: How should I monitor the purification process?

Thin-Layer Chromatography (TLC) is the primary method for monitoring the column.

  • Visualization: this compound is a UV-active molecule due to its aromatic ring system.[5] Therefore, the primary visualization method is irradiation with short-wave UV light (254 nm), where the compound will appear as a dark spot on a fluorescent TLC plate.[6][7]

  • Staining (Optional): For confirmation, especially if impurities are not UV-active, a potassium permanganate (KMnO₄) stain can be used. The piperazine moiety is susceptible to oxidation and will appear as a yellow-brown spot on a purple background.[7][8]

Q4: What are the likely impurities I need to separate?

Potential impurities depend on the synthetic route but often include:

  • Unreacted Starting Materials: Such as 1-chloro-2-fluoro-5-nitrobenzene or piperazine.

  • Di-substituted Products: If piperazine reacts at both nitrogen atoms.

  • Related Positional Isomers: Depending on the regioselectivity of the synthesis.

Developing a good TLC solvent system is critical to ensure there is clear separation between your target compound and these potential impurities before proceeding to the column.

Part 2: Troubleshooting Guide

This section is formatted as a direct, problem-and-solution guide for issues you may encounter during the experiment.

Problem: Peak Tailing & Streaking on TLC and Column

Q: My compound's spot on the TLC plate is streaking, and the peaks from my column are broad and tailing significantly. What is happening and how do I fix it?

A: This is the most common problem for amine-containing compounds on silica gel.

  • Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms of the piperazine ring in your compound can undergo strong, sometimes irreversible, acid-base interactions with these silanol groups.[9] This interaction causes a portion of the molecules to move much slower than the bulk, resulting in significant tailing or streaking.[9][10]

  • Solution: Add a Basic Modifier. To mitigate this, you must "deactivate" the acidic sites on the silica. The standard method is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA) , to your mobile phase.[9][11]

    • Recommended Amount: Add 0.5-1% (v/v) TEA to your chosen solvent system (e.g., for 100 mL of mobile phase, add 0.5-1 mL of TEA).

    • Mechanism: The TEA is a stronger base than your product and will preferentially bind to the acidic silanol sites, effectively shielding your compound from these problematic interactions.[12][13] This results in sharper, more symmetrical peaks and improved separation.

Problem: Poor Separation or Co-elution of Impurities

Q: My product is eluting with an impurity. My TLC showed separation, but the column is not resolving them. What should I do?

A: This issue often stems from column setup or a suboptimal mobile phase.

  • Causality & Solutions:

    • Improper Column Packing: Air bubbles or cracks in the silica bed create channels, leading to a non-uniform solvent front and poor separation. The column must be packed carefully and uniformly.

    • Overloading the Column: Using too much crude sample for the amount of silica will saturate the stationary phase, exceeding its separation capacity. A general rule is to use a silica-to-sample mass ratio of at least 50:1.

    • Solvent Polarity is Too High: If the mobile phase is too polar, all compounds will travel too quickly down the column without sufficient interaction with the silica, leading to co-elution.[14] Re-develop your TLC with a less polar solvent system (increase the hexane percentage) to achieve a lower Rf for your target compound (ideally Rf ≈ 0.25).[1]

    • Sample Loading Technique: If the initial sample band is too wide, separation will be compromised. Dissolve the crude product in a minimal amount of a solvent (like dichloromethane) and load it carefully onto the column.[14] For compounds with poor solubility, dry loading is highly recommended.[14]

Problem: Compound Will Not Elute from the Column

Q: I've been running the column for a long time, even increasing the polarity, but I can't get my product to elute. Where is it?

A: The compound is likely too strongly adsorbed to the silica.

  • Causality & Solutions:

    • Mobile Phase is Too Non-Polar: This is the most straightforward cause. Your solvent system lacks the strength to move a polar compound down the column.[15][16]

      • Solution: Gradually increase the polarity of the mobile phase. If you are using a Hexanes:EtOAc system, slowly increase the percentage of EtOAc. If that is insufficient, a stronger, more polar solvent like methanol (MeOH) can be added to the mobile phase (e.g., 95:5 Dichloromethane:Methanol). Caution: Use no more than 10% methanol, as it can start to dissolve the silica gel.[3]

    • Irreversible Adsorption/Decomposition: The compound may have irreversibly bound to the acidic silica or decomposed.[16] This can happen with sensitive molecules.

      • Solution: Pre-treat the silica before running the column. Flush the packed column with 1-2 column volumes of your eluent containing 1% TEA, followed by 1-2 column volumes of the eluent alone.[11] This neutralizes the column before the compound is loaded.

Part 3: Experimental Protocol & Visualization

Recommended Purification Protocol

This protocol assumes a crude sample mass of approximately 500 mg.

  • TLC Optimization:

    • Prepare several developing chambers with different ratios of Hexanes:EtOAc (e.g., 80:20, 70:30, 60:40), each containing 0.5% TEA.

    • Spot your crude material on TLC plates and develop them.

    • Identify the solvent system that provides an Rf of 0.25-0.35 for the product and good separation from impurities.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 2-3 cm diameter).

    • Weigh ~25 g of silica gel (for a 50:1 ratio) into a beaker.

    • Prepare a slurry by mixing the silica with your chosen non-polar solvent (hexanes).

    • With the stopcock closed, pour the slurry into the column. Tap the column gently to help the silica pack evenly.

    • Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.

  • Sample Loading (Dry Loading Method):

    • Dissolve your 500 mg crude sample in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).

    • Add ~1 g of silica gel to this solution.

    • Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[14]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add your optimized mobile phase (containing 0.5% TEA) to the column.

    • Begin collecting fractions (e.g., 10-15 mL per test tube).

    • Monitor the elution process by spotting every few fractions on a TLC plate.

    • Visualize the TLC plates under UV light to identify which fractions contain your pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Summary Table
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar phase for effective interaction.
Mobile Phase Hexanes / Ethyl AcetateGood balance of polarity, easily removed.
Rf Target 0.25 - 0.35Optimal for translation from TLC to column.[1]
Mobile Phase Modifier 0.5 - 1% Triethylamine (TEA)Prevents peak tailing by neutralizing acidic silica.[9][11]
Loading Ratio ≥ 50:1 (Silica:Sample by mass)Prevents column overloading and ensures good separation.
Visualization UV Light (254 nm)Aromatic system is UV active.[5]
Workflow Diagrams (Graphviz)

A logical workflow for troubleshooting common chromatography problems.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Path Problem Observe Poor Result (e.g., Tailing, Co-elution) IsTailing Is there Peak Tailing or Streaking? Problem->IsTailing IsSeparation Is Separation Poor? IsTailing->IsSeparation No AddTEA Add 0.5-1% TEA to Mobile Phase IsTailing->AddTEA Yes IsEluting Is Compound Not Eluting? IsSeparation->IsEluting No CheckLoading 1. Check Column Loading (Ratio > 50:1) 2. Use Dry Loading IsSeparation->CheckLoading Yes IncreasePolarity Gradually Increase Mobile Phase Polarity IsEluting->IncreasePolarity Yes Success Achieve Good Separation IsEluting->Success No AddTEA->Success OptimizeSolvent Decrease Mobile Phase Polarity (Lower R_f) CheckLoading->OptimizeSolvent OptimizeSolvent->Success IncreasePolarity->Success

Caption: Troubleshooting workflow for column chromatography.

Amine_Silica_Interaction cluster_Before Without TEA Modifier cluster_After With TEA Modifier Analyte1 Piperazine Compound (Basic) Silica1 Silica Surface (Acidic Si-OH) Analyte1->Silica1 Strong Acid-Base Interaction Result1 Result: Peak Tailing Silica1->Result1 Analyte2 Piperazine Compound Silica2 Silica Surface (Si-O-TEA+) Analyte2->Silica2 Normal Interaction Result2 Result: Sharp Peak Silica2->Result2 TEA TEA (Base) TEA->Silica2 Neutralizes Surface

Caption: Effect of TEA on amine-silica interactions.

References

  • The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. Taylor & Francis Online. [Link]
  • TLC and streaking: why add triethylamine? Reddit. [Link]
  • How can I select the solvent system for column chromatography?
  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]
  • TLC Visualiz
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Troubleshooting Guide. Phenomenex. [Link]
  • How To Choose Solvent System For Column Chromatography? Chemistry For Everyone (YouTube). [Link]
  • use of Triethylamine.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
  • Tips and Tricks for the Lab: Column Choices. ChemistryViews. [Link]
  • Determining a solvent system. University of York, Department of Chemistry. [Link]
  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing). [Link]
  • HPLC Troubleshooting Guide. SepScie. [Link]
  • TLC stains. University of Colorado Boulder. [Link]
  • TLC Visualiz
  • Separation of 1,4-Bis(4-nitrophenyl)piperazine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Synthesis of 4-nitrophenyl piperazine derivatives 4a–m.
  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evalu
  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evalu

Sources

Optimizing reaction conditions for "1-(2-Chloro-4-nitrophenyl)piperazine" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Chloro-4-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your reaction conditions for high yield and purity.

I. Reaction Overview and Mechanism

The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, piperazine, acting as a nucleophile, displaces a chloride ion on the 1,2-dichloro-4-nitrobenzene ring. The reaction is highly regioselective, with substitution occurring preferentially at the chlorine atom positioned para to the strongly electron-withdrawing nitro group.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The piperazine nitrogen attacks the carbon atom bearing the chlorine at the position para to the nitro group. This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, which is crucial for stabilizing this intermediate.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final product.

The presence of the nitro group ortho and para to the leaving group is critical for the activation of the aromatic ring towards nucleophilic attack.[1]

II. Experimental Protocol: A Representative Procedure

While specific laboratory conditions may vary, the following protocol outlines a common approach for the synthesis of this compound.

Materials:

  • 1,2-Dichloro-4-nitrobenzene

  • Piperazine (anhydrous)

  • Potassium carbonate (K2CO3), finely milled and dried

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 1,2-dichloro-4-nitrobenzene (1 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add piperazine (2-3 equivalents) followed by potassium carbonate (2-3 equivalents). A moderate excess of piperazine is used to favor the monosubstituted product and to act as a base, while potassium carbonate serves as the primary acid scavenger.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (see Section IV for details). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield this compound as a solid.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Low or No Product Formation

Q1: I am not seeing any product formation by TLC, even after several hours at the recommended temperature. What could be the issue?

A1: Several factors can contribute to a stalled reaction:

  • Insufficient Temperature: The SNAr reaction has a significant activation energy. Ensure your reaction is being heated to the target temperature. Verify the accuracy of your thermometer or heating mantle.

  • Inactive Base: Potassium carbonate is hygroscopic and its efficiency as a base is reduced by the presence of water. Ensure you are using finely powdered and thoroughly dried potassium carbonate.

  • Poor Quality Reagents:

    • Piperazine: Anhydrous piperazine is recommended. The presence of water can lead to side reactions and a decrease in nucleophilicity.

    • Solvent: The use of anhydrous DMF is crucial. Water in the solvent can lead to the hydrolysis of the starting material to 2-chloro-4-nitrophenol under basic conditions.

Troubleshooting Steps:

  • Confirm the reaction temperature.

  • If the reaction has been running for an extended period with no conversion, consider adding a fresh portion of dried potassium carbonate.

  • If reagent quality is suspect, consider using freshly opened or purified reagents.

Formation of Side Products

Q2: My TLC shows multiple spots, indicating the formation of side products. What are the likely impurities and how can I minimize them?

A2: The most common side product in this reaction is the disubstituted piperazine, where a second molecule of 1,2-dichloro-4-nitrobenzene reacts with the second nitrogen of the piperazine ring.

  • Minimizing Disubstitution: The formation of the disubstituted product is favored when the concentration of the electrophile (1,2-dichloro-4-nitrobenzene) is high relative to the nucleophile (piperazine). To minimize this, use a molar excess of piperazine (2-3 equivalents). This ensures that the piperazine is in large excess, statistically favoring the monosubstitution.

Another potential side product is 2-chloro-4-nitrophenol, which can arise from the hydrolysis of the starting material if water is present in the reaction mixture.

  • Minimizing Hydrolysis: Ensure all glassware is flame-dried and that anhydrous solvent and reagents are used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will also help to exclude atmospheric moisture.

Troubleshooting Workflow for Side Product Formation:

start Multiple spots on TLC check_excess_piperazine Was a 2-3 fold excess of piperazine used? start->check_excess_piperazine increase_piperazine Increase piperazine to 3 equivalents check_excess_piperazine->increase_piperazine No check_anhydrous Were anhydrous conditions maintained? check_excess_piperazine->check_anhydrous Yes increase_piperazine->check_anhydrous use_anhydrous Use flame-dried glassware and anhydrous reagents/solvent check_anhydrous->use_anhydrous No purify Purify crude product via column chromatography or recrystallization check_anhydrous->purify Yes use_anhydrous->purify

Caption: Troubleshooting workflow for minimizing side product formation.

Product Purification and Isolation

Q3: I have a crude product, but I am struggling to purify it by recrystallization. What solvent system should I use?

A3: The choice of recrystallization solvent depends on the polarity of your product and impurities. This compound is a moderately polar compound.

  • Solvent Selection: A good starting point for recrystallization is a binary solvent system. Common choices for N-arylpiperazines include:

    • Ethanol/Water

    • Ethyl acetate/Hexanes

    • Isopropanol/Water

Recrystallization Protocol:

  • Dissolve the crude product in a minimum amount of the more polar solvent (e.g., ethanol or ethyl acetate) at an elevated temperature.

  • Slowly add the less polar solvent (e.g., water or hexanes) until the solution becomes slightly turbid.

  • Add a small amount of the more polar solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold, less polar solvent.

Q4: My purified product appears as an oil or a gum, not a solid. What should I do?

A4: The presence of residual solvent or impurities can prevent crystallization.

  • High-Boiling Point Solvents: If you used a high-boiling point solvent like DMF or DMSO, it is crucial to remove it completely during the work-up.[2] Thoroughly washing with water during the extraction is key. If residual solvent is suspected, co-evaporation with a lower-boiling point solvent like toluene under reduced pressure can be effective.

  • Persistent Impurities: If impurities are preventing crystallization, column chromatography may be necessary. A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point for purification.

Reaction Monitoring and Characterization

Q5: How can I effectively monitor the reaction progress using TLC?

A5: TLC is an excellent tool for monitoring the consumption of the starting material and the formation of the product.

  • TLC System:

    • Stationary Phase: Silica gel 60 F254 plates.[3]

    • Mobile Phase: A mixture of a non-polar and a polar solvent is typically used. A good starting point is a 7:3 or 8:2 mixture of hexanes:ethyl acetate. Adjust the ratio to achieve good separation of the starting material, product, and any potential side products. The product, being more polar than the starting material (1,2-dichloro-4-nitrobenzene), will have a lower Rf value.

  • Visualization: The spots can be visualized under UV light (254 nm) as both the starting material and product are UV active.

Q6: What are the expected 1H NMR chemical shifts for this compound?

  • Aromatic Protons: Three protons on the nitrophenyl ring, likely in the range of 7.0-8.2 ppm. The proton ortho to the nitro group will be the most downfield.

  • Piperazine Protons: Two sets of four protons each for the piperazine ring. The protons on the carbons adjacent to the nitrogen attached to the aromatic ring will be downfield compared to the protons on the carbons adjacent to the NH group. These will likely appear as multiplets in the range of 3.0-3.5 ppm. The NH proton will appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.

A similar compound, 1-(2-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine, shows aromatic protons in the range of 7.3-8.2 ppm and piperazine protons around 3.2-3.9 ppm in DMSO-d6.[4]

IV. Safety Information

1,2-Dichloro-4-nitrobenzene:

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[5][6] May cause an allergic skin reaction and serious eye irritation.[6] Suspected of causing genetic defects and of damaging fertility or the unborn child.[5][7] It is toxic to aquatic life with long-lasting effects.[5]

  • Handling Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.[6]

  • In Case of Exposure:

    • Skin: Wash off immediately with soap and plenty of water.[5]

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.[5]

    • Ingestion: Clean mouth with water and seek medical attention.[5]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[5]

Piperazine:

  • Hazards: Corrosive. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Harmful if swallowed.

  • Handling Precautions: Handle in a well-ventilated area. Wear appropriate PPE, including chemical-resistant gloves and safety goggles.

Always consult the Safety Data Sheet (SDS) for all chemicals before starting any experimental work.

V. Data Summary Tables

Table 1: Recommended Reaction Parameters

ParameterRecommended ConditionRationale
Solvent Anhydrous DMF or DMSOAprotic polar solvents facilitate SNAr reactions.
Base Anhydrous K2CO3 or Na2CO3Scavenges the HCl generated during the reaction.
Temperature 80-100 °CProvides sufficient energy to overcome the activation barrier.
Stoichiometry Piperazine (2-3 equiv.), Base (2-3 equiv.)Excess piperazine minimizes disubstitution.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture.

Table 2: TLC Monitoring Parameters

ParameterRecommended Condition
Stationary Phase Silica gel 60 F254
Mobile Phase Hexanes:Ethyl Acetate (e.g., 7:3 v/v)
Visualization UV lamp (254 nm)

VI. Visualized Workflow

Experimental Workflow for Synthesis and Purification:

cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Reaction Setup: Dissolve 1,2-dichloro-4-nitrobenzene in anhydrous DMF add_reagents 2. Add Reagents: Piperazine and K2CO3 setup->add_reagents react 3. Heat Reaction: 80-100 °C, monitor by TLC add_reagents->react quench 4. Quench and Extract: Add water, extract with EtOAc react->quench wash 5. Wash and Dry: Wash with water and brine, dry over Na2SO4 quench->wash concentrate 6. Concentrate: Remove solvent under reduced pressure wash->concentrate recrystallize 7. Recrystallize: From Ethanol/Water or EtOAc/Hexanes concentrate->recrystallize isolate 8. Isolate Product: Filter and dry the solid product recrystallize->isolate

Caption: Step-by-step workflow for the synthesis and purification of this compound.

VII. References

  • International Labour Organization. (2021). ICSC 0254 - 1,2-DICHLORO-4-NITROBENZENE. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2010(4), M695. [Link]

  • SpectraBase. (n.d.). 1-(2-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2016). Molecules, 21(11), 1549. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Mahesha, U., Yathirajan, H. S., & Prasad, K. S. (2022). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. IUCrData, 7(8), x220888. [Link]

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]

  • Němečková, D., Havránková, E., Šimbera, J., Ševčík, R., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 563. [Link]

  • ResearchGate. (2021). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Thermal and Crystallographic Studies of 1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine Single Crystal. Retrieved from [Link]

  • Chegg. (2022). The second question is the reaction of 1,2-dichloro-4-nitrobenzene with NaOCH3 and CH3OH. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. Retrieved from [Link]

  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1123. [Link]

  • Filo. (2023). 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) i... Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Google Patents. (n.d.). US2883435A - Purification of 1,2-dichloro-4-nitrobenzene. Retrieved from

  • Prasad, K. S., et al. (2022). Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 871–879. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic aromatic substitution of the nitro-group. Retrieved from [Link]

  • Journal of Organic Chemistry. (2022). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. 9, 13. [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]

  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). US3480681A - Process for the preparation and purification of p-nitrobenzenes. Retrieved from

  • Acta Poloniae Pharmaceutica. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. 1(3), 1-9. [Link]

  • Molecules. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. 27(15), 4998. [Link]

  • Google Patents. (n.d.). US20010051718A1 - Novel synthesis and crystallization of piperazine ring-containing compounds. Retrieved from

Sources

Technical Support Center: Troubleshooting Low Yields in Buchwald-Hartwig Amination of Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Buchwald-Hartwig amination of piperazines. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this powerful C-N bond-forming reaction. Substituted piperazines are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] The Buchwald-Hartwig amination is a key method for their synthesis, but achieving high yields can be challenging.[1][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the Buchwald-Hartwig amination of piperazines.

Q1: My reaction is giving a low yield. What are the most common culprits?

Low yields in the Buchwald-Hartwig amination of piperazines can stem from several factors.[4] The most common issues include catalyst deactivation, suboptimal choice of ligand, base, or solvent, and problems with starting material quality.[4] For less reactive aryl chlorides, more electron-rich and sterically hindered phosphine ligands are often necessary.[4] A thorough screening of these parameters is the first step in troubleshooting.

Q2: I'm observing significant formation of the N,N'-bis-arylated piperazine. How can I favor mono-arylation?

This is a frequent challenge when using unprotected piperazine.[5][6] The most effective strategy is to use a mono-protected piperazine, such as an N-Boc protected variant, to completely prevent diarylation.[5] If using unprotected piperazine is necessary, carefully controlling the stoichiometry by using a significant excess of piperazine can help, though this may not completely eliminate the side product.[4][6]

Q3: My reaction has stalled and is not going to completion. What should I investigate?

Catalyst decomposition is a primary reason for stalling reactions.[7] The active palladium species can be unstable, especially at elevated temperatures.[7] Consider using more robust ligands, such as the Buchwald biarylphosphine ligands, which are designed to protect the palladium center.[7] Alternatively, product inhibition, where the desired product coordinates to the palladium and slows down catalysis, can also be a factor.[8] In such cases, a higher catalyst loading might be necessary.[7]

Q4: I am seeing a lot of hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?

Hydrodehalogenation, the reduction of the aryl halide, is a known side reaction.[7][9] It can be exacerbated by high temperatures or incomplete formation of the active catalyst complex.[10] Using a well-defined precatalyst can often lead to cleaner reactions.[11] Additionally, optimizing the base and temperature is crucial; stronger bases may allow for lower reaction temperatures, which can suppress this side reaction.[10]

II. In-Depth Troubleshooting Guide

This section provides a more detailed breakdown of key experimental parameters and how to optimize them to overcome low yields.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium source and, more critically, the phosphine ligand is paramount for a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center, facilitates the key steps of the catalytic cycle, and influences the reaction's scope and efficiency.[4][12]

Understanding the Causality
  • Electron-rich and Sterically Hindered Ligands: For challenging substrates, particularly aryl chlorides, ligands that are both electron-rich and bulky are often required.[4][13] The electron richness enhances the rate of oxidative addition, while the steric bulk promotes the final reductive elimination step to release the product.[12][13]

  • Catalyst Precursors vs. In-situ Generation: While generating the active Pd(0) catalyst in-situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ is common, it can be unreliable.[14] Precatalysts, which are air- and moisture-stable palladium(II) complexes, often provide more consistent and reproducible results by ensuring efficient and clean generation of the active catalytic species.[6][12]

Troubleshooting Workflow: Ligand & Catalyst Screening

If you are experiencing low yields, a systematic screening of different ligands and palladium sources is highly recommended.

G cluster_start Initial Low Yield cluster_screening Screening Strategy cluster_evaluation Evaluation & Optimization cluster_result Outcome start Low Yield with Initial Conditions screen_ligand Screen a Panel of Ligands (e.g., RuPhos, XPhos, SPhos, BrettPhos) start->screen_ligand Primary Action screen_pd_source Test Different Pd Sources (e.g., Pd₂(dba)₃, Pd(OAc)₂, Precatalysts) screen_ligand->screen_pd_source If still suboptimal evaluate Evaluate Yield & Purity (LC-MS, NMR) screen_ligand->evaluate screen_pd_source->evaluate optimize Optimize Catalyst Loading & Ligand:Pd Ratio evaluate->optimize Identify Promising Hit(s) success Improved Yield optimize->success

Caption: Troubleshooting workflow for low yield via catalyst and ligand screening.

Recommended Ligand Classes for Piperazine Amination
Ligand ClassExample LigandsRecommended forKey Characteristics
Dialkylbiarylphosphines RuPhos, XPhos, SPhos, BrettPhosGeneral purpose, good for secondary amines and challenging substrates.[13][15]Highly active, sterically demanding, and electron-rich.[13]
Bidentate Phosphines BINAP, XantPhosCan be effective, particularly with aryl bromides and iodides.[2][13]Forms well-defined complexes; can prevent catalyst decomposition.[13]
Ferrocenyl Phosphines DavePhosBroad applicability.Robust and versatile.
The Critical Role of the Base

The base in a Buchwald-Hartwig reaction serves to deprotonate the amine, forming the active nucleophile. The choice of base can significantly impact the reaction rate, yield, and substrate scope.

Understanding the Causality
  • Base Strength: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and are often very effective.[12] However, they can be incompatible with base-sensitive functional groups on the starting materials.[12][15]

  • Weaker Bases: Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance.[12] Their use may require higher reaction temperatures or more active catalyst systems.[12]

  • Solubility and Physical Form: The solubility and particle size of inorganic bases can affect the reaction rate, especially in scale-up scenarios.[12] Inconsistent reaction rates can sometimes be attributed to the clumping of the base. Grinding the base before use or adding Celite can help mitigate this.[12] Soluble organic bases like DBU are also an option and can lead to homogeneous reaction mixtures.[16][17]

Base Selection Guide
BasepKaHCommon Use Cases & Considerations
Sodium tert-butoxide (NaOtBu) ~19Highly effective, general-purpose strong base.[12] Can cause decomposition of base-sensitive substrates.[12]
Lithium bis(trimethylsilyl)amide (LHMDS) ~26Strong, non-nucleophilic base. Useful for substrates with acidic protons.[15]
Cesium Carbonate (Cs₂CO₃) ~10Good solubility in some organic solvents.[12] A milder option with good functional group tolerance.[12]
Potassium Phosphate (K₃PO₄) ~12.3Another common weak base option.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) ~13.5Soluble organic base, leading to homogeneous reactions.[16][17]
Solvent Effects: More Than Just a Medium

The solvent plays a crucial role in dissolving the reactants, influencing the catalyst's activity, and affecting the overall reaction rate and product distribution.

Understanding the Causality
  • Polarity: The polarity of the solvent can have a significant impact. A study on the amination of piperazine with p-bromotoluene found that aprotic, nonpolar solvents like m-xylene provided higher selectivity for the desired mono-substituted product compared to polar aprotic solvents.[18][19]

  • Coordinating vs. Non-coordinating: Solvents like THF can coordinate to the palladium center, which can sometimes be beneficial but can also inhibit the catalyst.[7] Non-coordinating aromatic hydrocarbons like toluene and xylene are very commonly used and are often a good starting point.[20]

  • Solubility of Reactants: Insolubility of any of the reactants, including the base, can be a major reason for reaction failure.[12] It is crucial to choose a solvent system where all components have adequate solubility at the reaction temperature.

Common Solvents for Piperazine Amination
SolventTypeConsiderations
Toluene / Xylenes Aromatic hydrocarbonGenerally a good first choice.[18][20] Good for a wide range of temperatures.
1,4-Dioxane EtherCommon and effective, but should be used with caution due to peroxide formation.[18][20]
Tetrahydrofuran (THF) EtherLower boiling point, useful for reactions at moderate temperatures. Can coordinate to the catalyst.[7]
tert-Butanol AlcoholCan act as both a solvent and a weak base promoter.
Experimental Protocol: A Step-by-Step Guide

Here is a general, robust protocol for the Buchwald-Hartwig amination of a mono-protected piperazine. This should be used as a starting point and optimized for your specific substrates.

Materials:
  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)[4]

  • Palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equiv)[2][5]

  • Anhydrous, degassed solvent (e.g., toluene)[4]

Procedure:
  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, N-Boc-piperazine, base, and a stir bar.[4][5]

  • Inert Atmosphere: Seal the flask and purge with the inert gas for 10-15 minutes.[5]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.[2]

  • Catalyst Addition: Add the palladium precatalyst to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.[5]

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add Solids to Schlenk Flask prep2 Purge with Inert Gas prep1->prep2 reac1 Add Solvent & Catalyst prep2->reac1 reac2 Heat & Stir reac1->reac2 reac3 Monitor Progress reac2->reac3 work1 Cool & Dilute reac3->work1 Reaction Complete work2 Filter through Celite work1->work2 work3 Wash & Dry work2->work3 work4 Purify work3->work4

Caption: Experimental workflow for Buchwald-Hartwig amination of piperazines.

By systematically evaluating and optimizing these key parameters, you can successfully troubleshoot low yields and develop a robust and high-yielding Buchwald-Hartwig amination for your specific piperazine-containing target molecules.

References
  • Christensen, H., Kiil, S., Dam-Johansen, K., Nielsen, O., & Sommer, M. B. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications.
  • Christensen, H., Kiil, S., Dam-Johansen, K., Nielsen, O., & Sommer, M. B. (n.d.). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald-Hartwig Amination Reaction. DTU Research Database.
  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.
  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH.
  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic-chemistry.org.
  • McCann, S. D., Reichert, E. C., Arrechea, P. L., & Buchwald, S. L. (2017). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT.
  • Wordpress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
  • Wordpress. (2025). Use of base metals in Buchwald-Hartwig coupling. Wordpress.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit.
  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
  • Fors, B. P., & Buchwald, S. L. (2009). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters.
  • Reddit. (2024). BH amination side products and purification. Reddit.
  • Vantourout, J. C., et al. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry.
  • Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK.
  • Royal Society of Chemistry. (2014). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions.
  • H. C. Starck. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. H. C. Starck.
  • ResearchGate. (2025). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. ResearchGate.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3.

Sources

"1-(2-Chloro-4-nitrophenyl)piperazine" stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Chloro-4-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide a deeper understanding of the potential degradation pathways of this compound. As Senior Application Scientists, we have structured this resource in a practical, question-and-answer format to help you troubleshoot challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

General Handling and Storage

Question: What are the ideal storage conditions for this compound to ensure its long-term stability?

Answer: To maintain the integrity of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers recommend storage at room temperature.[3] It is also advisable to protect the compound from light and moisture, as these can contribute to degradation.[2] For extended storage, keeping the container under an inert gas atmosphere is a good practice.[2]

Question: I've noticed the purity of my this compound sample has decreased over time, even under recommended storage conditions. What could be the cause?

Answer: A decrease in purity despite proper storage could be attributed to several factors. Phenylpiperazine derivatives can be susceptible to slow degradation, especially if exposed to even small amounts of air (oxidation) or humidity (hydrolysis) over extended periods.[2][4] It is also possible that the compound is inherently less stable than initially presumed, and even ambient temperatures might be sufficient to cause slow decomposition. We recommend performing a purity check using a validated analytical method, such as HPLC, upon receiving the material and periodically thereafter to monitor its stability.

Degradation Pathways and Troubleshooting

Question: What are the most likely degradation pathways for this compound?

Answer: Based on the structure of this compound, the most probable degradation pathways are hydrolysis, oxidation, and photodegradation. The electron-withdrawing nitro group can activate the chloro-substituted aromatic ring towards nucleophilic substitution, making hydrolysis a potential concern. The piperazine ring itself can be susceptible to oxidation.

Plausible Degradation Pathways for this compound

G A This compound B Hydrolysis (Nucleophilic Aromatic Substitution) A->B H₂O/OH⁻ C Oxidation (Piperazine Ring) A->C [O] D Photodegradation A->D UV/Vis light G Reduction of Nitro Group A->G Reducing agents/ contaminants E 1-(2-Hydroxy-4-nitrophenyl)piperazine B->E F Piperazine N-oxides C->F I Ring-opened products C->I J Polymeric impurities D->J H 1-(4-Amino-2-chlorophenyl)piperazine G->H

Caption: Plausible degradation pathways for this compound.

Question: I am observing an unexpected peak in my HPLC chromatogram after dissolving the compound in a methanol/water mixture. What could this be?

Answer: The appearance of a new peak upon dissolution in an aqueous-organic solvent mixture may indicate hydrolysis. The chloro group on the nitrophenyl ring is susceptible to nucleophilic substitution by water, potentially forming 1-(2-Hydroxy-4-nitrophenyl)piperazine. The rate of this hydrolysis can be influenced by the pH of the medium.[5][6] We recommend preparing solutions fresh and, if possible, using anhydrous solvents if the compound is to be stored in solution.

Question: My sample has developed a slight discoloration after exposure to laboratory lighting. Is this a concern?

Answer: Yes, discoloration upon exposure to light can be an indication of photodegradation.[2] Compounds with nitroaromatic groups can be light-sensitive. This degradation may lead to the formation of various byproducts, potentially including polymeric species, which might affect the performance of the compound in your experiments. It is crucial to handle and store the material in amber vials or otherwise protected from light.

Forced Degradation Studies

Question: How can I proactively assess the stability of this compound in my specific experimental conditions?

Answer: Performing a forced degradation (stress testing) study is the most effective way to understand the stability of the compound under your specific conditions.[7][8] This involves subjecting the compound to harsher conditions than it would typically encounter to accelerate degradation and identify potential degradation products.[8] This is a critical step in developing stability-indicating analytical methods.[8]

Workflow for a Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions A Prepare stock solution of This compound B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal (e.g., 80°C, solid state & solution) A->E F Photolytic (ICH Q1B conditions) A->F G Control Sample (Unstressed) A->G H Analyze all samples by Stability-Indicating Method (e.g., HPLC-UV/MS) B->H C->H D->H E->H F->H G->H I Compare chromatograms of stressed vs. control samples H->I J Identify and characterize significant degradation products I->J

Caption: Experimental workflow for a forced degradation study.

Protocol: Forced Degradation Study for this compound

Objective: To identify the potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV and/or Mass Spectrometry (MS) detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).[7]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Cool and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Heat at 60°C for a specified time. Cool and neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature for a specified time, protected from light.[9]

    • Thermal Degradation:

      • Solution: Heat the stock solution at 80°C for a specified time.

      • Solid State: Place a small amount of the solid compound in an oven at 80°C for a specified time, then dissolve in the solvent for analysis.

    • Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis:

    • At each time point, inject the stressed samples, along with an unstressed control sample, into the HPLC system.

    • A good starting point for an HPLC method would be a C18 reversed-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or other suitable modifier) and UV detection at a wavelength where the parent compound has maximum absorbance.

    • Aim for a degradation of 5-20% of the parent compound.[7] If degradation is too rapid or too slow, adjust the stress conditions (temperature, time, reagent concentration).

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Note the formation of new peaks (degradation products) and the decrease in the peak area of the parent compound.

    • If using an HPLC-MS system, analyze the mass-to-charge ratio of the new peaks to propose structures for the degradation products.

Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical TemperaturePurpose
Acid Hydrolysis0.1 M - 1 M HClRoom Temp to 80°CTo investigate susceptibility to acid-catalyzed hydrolysis.[7]
Base Hydrolysis0.1 M - 1 M NaOHRoom Temp to 80°CTo investigate susceptibility to base-catalyzed hydrolysis.[7]
Oxidation3% - 30% H₂O₂Room TemperatureTo assess stability against oxidative stress.[9]
Thermal60°C - 100°CElevated TemperatureTo determine thermal lability.
PhotostabilityICH Q1B light sourceAmbientTo evaluate degradation upon exposure to light.[7]
References
  • Fisher Scientific. (2024, March 18). Safety Data Sheet: this compound, 97%.
  • Cole-Parmer. Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%.
  • TCI Chemicals. (2025, March 28).
  • Fisher Scientific. (2021, December 24).
  • Vibrant Pharma Inc. This compound.
  • Khaled, A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of Environmental Chemical Engineering, 9(5), 106129.
  • Lough, A. J. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 42(10), 34-39.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(2), 785-793.
  • Pharmaguideline.
  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Bajaj, S., et al. (2012). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica, 83(2), 297–311.
  • Chan, K. C., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 114–121.
  • Yu, Y., et al. (2011). Proposed degradation pathways of 1,1,1-trichloro-2,2-bis-(p-chlorophenyl)ethane (p,p'-DDT). Applied microbiology and biotechnology, 92(3), 527-39.
  • Min, J., et al. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Applied microbiology and biotechnology, 103(18), 7741–7750.
  • PubChem. 1-(2-Fluoro-4-nitrophenyl)piperazine.
  • Patil, R., Shinde, C., & Chauhan, A. (2010). Kinetics and Mechanism of Hydrolysis of Tri-2-chloro-4-Nitrophenyl Phosphate. Asian Journal of Chemistry, 22(1), 139-143.
  • Fine, N. A., & Rochelle, G. T. (2013). Thermal Decomposition of N-nitrosopiperazine. Energy Procedia, 37, 1678-1686.
  • Plantz, C. A., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
  • Yan, Q. L., et al. (2008). Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP).
  • Vega, F., Sanna, A., & Navarrete, B. (2015). Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE.
  • Nielsen, P. T., Li, L., & Rochelle, G. T. (2013). Piperazine Degradation in Pilot Plants. Energy Procedia, 37, 1912-1923.
  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • PubChem. 1-(4-Nitrophenyl)piperazine.
  • PubChem. 1-(2-Chloro-4-methyl-5-nitrophenyl)piperazine.
  • ChemicalBook. 1-{2-chloro-4-nitrophenyl}-4-[(4-methylphenyl)sulfonyl]piperazine.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 51(2), 775-784.
  • Li, Y., et al. (2014). Studies on the Kinetics and Mechanism of Hydrolysis of p-nitrophenyl Picolinate (PNPP) by Unsymmetrical bis-Schiff Base Complexes with Aza-crown Ether or Morpholino Pendants. Journal of the Chinese Chemical Society, 61(8), 847-854.
  • Rochelle, G. T., et al. (2011). Degradation of aqueous piperazine in carbon dioxide capture. Energy Procedia, 4, 1568-1575.
  • ChemicalBook. 1-({4-chloro-3-nitrophenyl}carbonyl)-4-{4-nitrophenyl}piperazine.

Sources

Technical Support Center: Catalyst Selection for 1-(2-Chloro-4-nitrophenyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Chloro-4-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst selection and troubleshoot common issues encountered during this crucial synthetic transformation. Our focus is on providing in-depth, field-proven insights to ensure the success of your experiments.

Introduction: Navigating the Synthetic Landscape

The synthesis of this compound is a key step in the development of various pharmacologically active compounds.[1][2][3][4] The core of this synthesis lies in the formation of a carbon-nitrogen (C-N) bond between an aryl halide and piperazine. Two primary catalytic pathways dominate this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these routes, and the specific catalyst within each, is critical and depends on substrate reactivity, desired yield, and process scalability.

The aryl halide in this specific synthesis, 1,2-dichloro-4-nitrobenzene, presents a unique challenge and opportunity. The presence of a strong electron-withdrawing nitro group (-NO₂) para to one chlorine and ortho to the other significantly activates the aromatic ring for nucleophilic attack, making the SNAr pathway a viable and often preferred method.[5][6][7][8] However, achieving regioselectivity—the selective substitution of one chlorine atom over the other—is a key consideration.

Alternatively, the Buchwald-Hartwig amination offers a powerful and versatile method for C-N bond formation, particularly for less reactive aryl chlorides.[9][10][11] This palladium-catalyzed cross-coupling reaction provides a broader substrate scope and often proceeds under milder conditions than traditional SNAr reactions.

This guide will dissect both approaches, providing troubleshooting advice and frequently asked questions to address specific experimental challenges.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr reaction for this synthesis is attractive due to its operational simplicity and the absence of expensive metal catalysts. The reaction proceeds via the addition of the nucleophile (piperazine) to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (chloride).[6][8][12]

FAQs: SNAr Pathway

Q1: Which chlorine atom on 1,2-dichloro-4-nitrobenzene is more likely to be substituted?

A1: The chlorine atom at the 1-position (ortho to the nitro group) is the preferred site of nucleophilic attack over the chlorine at the 2-position (meta to the nitro group). This is because the strong electron-withdrawing nitro group can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance when the nucleophile attacks at the ortho or para positions.[5][7][13] Attack at the meta position does not allow for this direct resonance stabilization.

Q2: I am observing the formation of the di-substituted product, 1,4-bis(2-chloro-4-nitrophenyl)piperazine. How can I improve mono-substitution selectivity?

A2: The formation of the di-substituted byproduct is a common challenge due to the presence of two reactive nitrogen atoms in piperazine.[14] To favor mono-substitution, consider the following strategies:

  • Stoichiometry Control: Use a significant excess of piperazine (5-10 equivalents) relative to the 1,2-dichloro-4-nitrobenzene. This statistically favors the reaction of the aryl halide with an unreacted piperazine molecule.[14]

  • Slow Addition: A slow, controlled addition of the 1,2-dichloro-4-nitrobenzene to the piperazine solution at a controlled temperature can help manage the reaction rate and minimize di-substitution.[14]

  • Use of a Mono-protected Piperazine: Employing a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective method to ensure only one nitrogen atom is available for reaction. The Boc protecting group can be subsequently removed under acidic conditions.[14]

Q3: My SNAr reaction is sluggish or not proceeding to completion. What can I do?

A3: Several factors can contribute to a slow SNAr reaction:

  • Base: While piperazine itself is a base, the addition of a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can facilitate the reaction by deprotonating the piperazine, increasing its nucleophilicity.[15][16]

  • Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cationic species without strongly hydrogen-bonding with the nucleophile, thus enhancing its reactivity.

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of potential side reactions or degradation at excessively high temperatures. A typical temperature range is 80-120 °C.

Troubleshooting Guide: SNAr Pathway
Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction, formation of side products.1. Increase reaction temperature and/or time. 2. Add a non-nucleophilic base (e.g., K₂CO₃). 3. Ensure the use of a suitable polar aprotic solvent (e.g., DMF, DMSO).
Poor Regioselectivity Substitution at the less-favored chlorine position.This is less common due to electronic effects. Confirm the structure of your product using analytical techniques (NMR, MS).
Formation of Di-substituted Product High reactivity of the mono-substituted product.1. Increase the molar excess of piperazine. 2. Implement slow addition of the aryl halide. 3. Use a mono-protected piperazine (e.g., N-Boc-piperazine).
Difficult Product Isolation Excess piperazine complicates workup.1. During workup, wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess piperazine as its water-soluble salt. 2. Recrystallization from a suitable solvent can effectively purify the product.

Section 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful alternative for constructing the C-N bond, especially when SNAr is inefficient.[10][11] This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base and a phosphine ligand.[10]

FAQs: Buchwald-Hartwig Amination

Q1: What is a good starting catalyst system for the Buchwald-Hartwig amination of 1,2-dichloro-4-nitrobenzene with piperazine?

A1: A common and effective starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source such as Pd₂(dba)₃, paired with a sterically hindered and electron-rich phosphine ligand.[14][17] For aryl chlorides, ligands like RuPhos or XantPhos are often good choices.[14][17] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[14]

Q2: My Buchwald-Hartwig reaction is giving low yields. What are the key parameters to optimize?

A2: Low yields in Buchwald-Hartwig amination can stem from several factors.[14] Key areas for troubleshooting include:

  • Catalyst and Ligand Selection: The choice of ligand is critical. For unreactive aryl chlorides, more electron-rich and sterically bulky ligands are often necessary to promote the catalytic cycle.[9][14] Screening different ligands is advisable.

  • Base: The strength and solubility of the base are crucial. While NaOtBu is common, other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be effective, especially for sensitive substrates.[17][18]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[14][18] Ensure the solvent is rigorously dried, as water can deactivate the catalyst.[14]

  • Temperature: Reaction temperatures often range from 80-110 °C.[14]

Q3: I am observing dehalogenation of my starting material (formation of 1-chloro-3-nitrobenzene) as a side product. What causes this?

A3: Dehalogenation is a known side reaction in Buchwald-Hartwig aminations and can occur through various pathways, including β-hydride elimination from the amine or hydrodehalogenation. To minimize this:

  • Optimize Ligand: Certain ligands can suppress dehalogenation more effectively than others.

  • Control Base Stoichiometry: Using the minimum effective amount of base can sometimes reduce this side reaction.

  • Lower Reaction Temperature: If the reaction proceeds at a reasonable rate at a lower temperature, this can help minimize side reactions.

Troubleshooting Guide: Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Low or No Conversion Catalyst deactivation, suboptimal conditions.1. Screen different palladium precatalysts and phosphine ligands. 2. Ensure anhydrous and anaerobic conditions. 3. Optimize the base, solvent, and temperature.
Formation of Di-substituted Product Similar to SNAr, both piperazine nitrogens are reactive.1. Use a large excess of piperazine. 2. Employ a mono-protected piperazine.
Dehalogenation Side Product Competing reaction pathway.1. Screen different ligands. 2. Optimize the base and its stoichiometry. 3. Consider lowering the reaction temperature.
Inconsistent Results Sensitivity to air and moisture, purity of reagents.1. Use a pre-catalyst for more reproducible active catalyst formation.[9] 2. Ensure all reagents and solvents are pure and dry. 3. Maintain a strict inert atmosphere (argon or nitrogen).

Experimental Protocols

Recommended Protocol 1: SNAr Synthesis of this compound
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add piperazine (5.0 equivalents) and a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add potassium carbonate (1.5 equivalents).

  • Heat the mixture to 80-100 °C with vigorous stirring.

  • In a separate flask, dissolve 1,2-dichloro-4-nitrobenzene (1.0 equivalent) in a minimal amount of DMF.

  • Add the solution of 1,2-dichloro-4-nitrobenzene dropwise to the heated piperazine mixture over 1-2 hours.

  • After the addition is complete, continue to stir the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine. To remove excess piperazine, a wash with dilute HCl may be performed.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Recommended Protocol 2: Buchwald-Hartwig Synthesis of N-Boc-4-(2-chloro-4-nitrophenyl)piperazine
  • To an oven-dried Schlenk tube, add N-Boc-piperazine (1.2 equivalents), 1,2-dichloro-4-nitrobenzene (1.0 equivalent), and sodium tert-butoxide (1.4 equivalents).

  • In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%) in anhydrous toluene.[14]

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[14]

  • Add the anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.[14]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[14]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]

  • Purify the crude product by column chromatography.

  • The Boc-protected product can then be deprotected using standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

Visualizing the Decision Process

The choice between SNAr and Buchwald-Hartwig amination often depends on the specific requirements of the synthesis. The following diagram illustrates a simplified decision-making workflow.

Synthesis_Decision start Start: Synthesize This compound snar_check Is S N Ar a viable option? (Consider cost, scalability) start->snar_check buchwald_check Is Buchwald-Hartwig required? (e.g., for higher yield, broader scope) snar_check->buchwald_check No snar_protocol Follow S N Ar Protocol snar_check->snar_protocol Yes buchwald_protocol Follow Buchwald-Hartwig Protocol buchwald_check->buchwald_protocol Yes troubleshoot_snar Troubleshoot S N Ar (See Guide) snar_protocol->troubleshoot_snar Issues product Desired Product snar_protocol->product Successful troubleshoot_buchwald Troubleshoot Buchwald-Hartwig (See Guide) buchwald_protocol->troubleshoot_buchwald Issues buchwald_protocol->product Successful troubleshoot_snar->snar_protocol troubleshoot_buchwald->buchwald_protocol

Caption: Decision workflow for synthesis route selection.

Reaction Mechanism Overview

The following diagram illustrates the generalized catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)(L)-X oxidative_addition->pd_complex1 amine_coordination Amine Coordination & Deprotonation pd_complex1->amine_coordination pd_complex2 Ar-Pd(II)(L)-NR'R'' amine_coordination->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' (Product) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine HNR'R'' Base amine->amine_coordination

Caption: Generalized Buchwald-Hartwig catalytic cycle.

Conclusion

The synthesis of this compound can be successfully achieved through either Nucleophilic Aromatic Substitution or Buchwald-Hartwig amination. The optimal choice of catalyst and reaction conditions depends on a careful consideration of the factors outlined in this guide. By understanding the underlying chemical principles and anticipating potential challenges, researchers can efficiently troubleshoot and optimize their synthetic protocols to achieve high yields of the desired product.

References

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(19), 5272–5275.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
  • ResearchGate. (n.d.). Catalyst Loading Optimization [Table].
  • Crespan, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5829.
  • Manabe, K., et al. (2003). Progress in arylpiperazine synthesis by the catalytic amination reaction. Journal of the American Chemical Society, 125(27), 8140-8141.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Google Patents. (n.d.). CN101824009A - Simple preparation method for posaconazole and piperazine intermediate thereof.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry Stack Exchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?
  • Journal of the Chemical Society B: Physical Organic. (1970). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
  • PrepChem.com. (n.d.). 5-(1) Synthesis of 1-(2-chloro-4-nitrophenyl)hydrazine.
  • Unversity of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Beilstein Journal of Organic Chemistry. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • SGVU Journal of Pharmaceutical Research & Education. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • University of Saskatchewan. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?
  • Journal of the Chemical Society, Perkin Transactions 2. (1974). Nucleophilic aromatic substitution of the nitro-group.
  • PubMed. (2009). Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines.
  • Journal of the Chemical Society, Perkin Transactions 2. (1987). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents.
  • PubMed Central. (2019). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.
  • ResearchGate. (2025). Methods for the catalytic synthesis of piperazine.
  • PubMed Central. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles.
  • Preprints.org. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
  • European Patent Office. (2014). NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE.
  • Preprints.org. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
  • MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed dual C–H activation for the synthesis of indolo[1,2-f]phenanthridines.
  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring.
  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • MDPI. (n.d.). Palladium-Catalyzed Reactions.
  • PubChem. (n.d.). This compound.
  • Royal Society of Chemistry. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.
  • National Institutes of Health. (n.d.). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine.

Sources

Technical Support Center: Managing Thermal Runaway in Large-Scale Piperazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the risks associated with large-scale piperazine reactions. Our focus is on the practical prevention, detection, and mitigation of thermal runaway events, ensuring both the safety of your personnel and the integrity of your process.

Frequently Asked Questions (FAQs)
Q1: What is thermal runaway and why is it a specific concern for large-scale piperazine reactions?

A1: Thermal runaway is a dangerous situation where an exothermic chemical reaction goes out of control. The reaction rate increases with temperature, which in turn increases the rate of heat generation. If the heat generated exceeds the heat removal capacity of the reactor, the temperature and pressure can rise exponentially, potentially leading to a fire, explosion, or vessel rupture.[1][2]

Piperazine reactions, particularly N-alkylations, are often exothermic.[3][4] While manageable on a lab scale, the risk increases significantly during scale-up. This is due to the unfavorable change in the surface-area-to-volume ratio; the heat generated increases with volume (cubed), while the heat removed depends on the surface area (squared).[5] This disparity makes large-scale reactors more susceptible to accumulating heat and initiating a runaway.[5] A poor understanding of the reaction's thermochemistry is a primary cause of such incidents.[6]

Q2: What are the primary causes of thermal runaway in piperazine chemistry?

A2: The root causes often fall into categories of inadequate process understanding and operational deviations.[7]

  • Poor Understanding of Reaction Chemistry: Underestimating the heat of reaction for the desired N-alkylation or failing to account for highly exothermic side reactions (e.g., di-alkylation, decomposition) is a major contributor.[4] Piperazine itself can undergo thermal degradation at elevated temperatures, which can be accelerated by the presence of other reactants or catalysts.[8][9][10]

  • Inadequate Cooling/Heat Removal: This is the most direct cause. A failure in the cooling system, insufficient cooling capacity for the scaled-up batch, or poor mixing leading to localized "hot spots" can all trigger a runaway.[2][11][12]

  • Incorrect Reagent Addition: Adding a reactive alkylating agent too quickly or adding the entire charge at once (batch mode instead of semi-batch) can generate heat faster than the cooling system can handle.[6] This was a key factor in the Synthron Inc. accident, where a quasi-batch mode led to a catastrophic failure.[6]

  • Human Error & Procedural Deviations: Mistakes such as incorrect reagent charging, valve mismanagement, or overriding safety interlocks are significant contributors to industrial accidents.[7] A case study at a pharmaceutical plant showed that a power outage, which disabled cooling and agitation, led directly to a runaway reaction involving piperidine (a related cyclic amine).[13]

Q3: How can I detect the early signs of an impending thermal runaway?

A3: Early detection is critical for successful intervention. Relying on a single temperature probe is insufficient and can be misleading, especially in large, poorly mixed vessels. A multi-faceted monitoring strategy is essential.

  • Model-Based Temperature Monitoring: Modern approaches compare real-time temperature measurements against a predicted reference behavior for the reaction under normal conditions.[14] A significant deviation from this model can provide an early warning.

  • Pressure Monitoring: In a closed system, an unexpected rise in pressure is a strong indicator of increasing temperature and potential gas generation from decomposition.

  • Off-Gas Analysis: Monitoring the composition and flow rate of off-gases can reveal side reactions or decomposition, which often precede a full-scale runaway.[16]

Troubleshooting Guide
Problem 1: My reactor temperature is rising faster than expected after starting reagent addition.
  • Immediate Action:

    • Stop Reagent Addition: Immediately halt the flow of all reactants, especially the limiting reagent (e.g., the alkylating agent).[20]

    • Apply Maximum Cooling: Engage the full capacity of the reactor's cooling system.

    • Ensure Agitation: Verify that the agitator is functioning correctly to ensure uniform heat distribution and efficient transfer to the cooling jacket. Loss of stirring is a known cause of runaway incidents.[12]

  • Potential Causes & Preventative Measures:

    • Cause: The reagent addition rate is too high for the cooling system's capacity.

    • Prevention: The addition rate should be determined by reaction calorimetry studies during process development. The goal is to ensure the rate of heat generation is always lower than the rate of heat removal.

    • Cause: The initial reactor temperature was too high, shortening the time to maximum reaction rate.

    • Prevention: Ensure the starting temperature provides a sufficient safety margin.

    • Cause: The concentration of reactants is too high.

    • Prevention: Use an appropriate amount of solvent to manage the heat release per unit volume.

Problem 2: The temperature continues to rise uncontrollably even after stopping reagent feed and applying maximum cooling.
  • Immediate Action: Prepare for Emergency Quench

    • Alert Personnel & Initiate Emergency Protocol: Announce the emergency and ensure all personnel are aware of the situation.[20]

    • Initiate Quench Procedure: If the temperature reaches a pre-determined critical limit (the "decision temperature"), introduce a validated quenching agent to stop the reaction chemically.[5][20][21]

    • Evacuate: If quenching fails or is not possible and there is a risk of vessel over-pressurization, activate emergency stop systems and evacuate the area immediately.[20][22]

  • Potential Causes & Preventative Measures:

    • Cause: The reaction has reached the point of no return, where the self-accelerating heat generation has overwhelmed the system's cooling capacity.[2]

    • Prevention: A thorough hazard analysis using techniques like reaction calorimetry is essential to define the Maximum Temperature for Synthesis Reaction (MTSR) and ensure it is well below the temperature where a runaway becomes uncontrollable.[23]

    • Cause: A secondary, more energetic decomposition reaction has been initiated.

    • Prevention: Use Differential Scanning Calorimetry (DSC) or Adiabatic Calorimetry to identify the onset temperature of decomposition reactions and ensure the process operates far below this temperature.[5]

Data & Protocols
Table 1: Key Thermal Hazard Assessment Parameters
ParameterDescriptionTypical Assessment MethodImportance in Piperazine Reactions
Heat of Reaction (ΔHr) The total amount of heat released by the desired chemical reaction (e.g., kJ/mol).Reaction Calorimetry (RC1, TSu)Determines the total energy load the cooling system must handle. Crucial for N-alkylation reactions.
Heat Capacity (Cp) The amount of heat required to raise the temperature of the reaction mass by one degree (e.g., J/g°C).Reaction CalorimetryUsed to calculate the adiabatic temperature rise.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all the reaction heat were absorbed by the reaction mass with no cooling. ΔTad = |ΔHr| / Cp.Calculated from RC dataA key indicator of runaway potential. A high ΔTad signals a high-risk reaction that requires robust control measures.
Maximum Temperature for Synthesis Reaction (MTSR) The highest temperature reached during the process under the desired operating conditions (including dosing).Reaction CalorimetryThe primary process control parameter. Must be maintained below critical safety limits.
Temperature of No Return (TNR) The temperature at which the reaction rate becomes so fast that it's impossible to stop the runaway with the existing cooling system.Adiabatic Calorimetry (e.g., VSP2)Defines the absolute limit for emergency intervention. The process alarm and trip settings must be well below this temperature.
Decomposition Temperature (TD) The temperature at which the reaction mixture begins to undergo secondary, often highly energetic and gas-generating, decomposition reactions.Differential Scanning Calorimetry (DSC)The ultimate safety boundary. The MTSR must be significantly lower than TD to provide an adequate margin of safety.
Protocol 1: Basic Reaction Calorimetry Screening for Piperazine N-Alkylation

Objective: To determine the heat of reaction (ΔHr) and heat release profile to ensure safe scale-up.

Methodology:

  • System Setup: Use an isothermal heat flow calorimeter (e.g., RC1e).

  • Calibration: Perform an electrical calibration pulse before and after the reaction to determine the overall heat transfer coefficient (UA).[23]

  • Charge Initial Reagents: Charge the reactor with piperazine and the chosen solvent.

  • Establish Thermal Equilibrium: Bring the reactor contents to the desired starting temperature (e.g., 20 °C) and allow the system to reach a steady state with a stable baseline heat flow.

  • Semi-Batch Addition: Add the alkylating agent at a slow, controlled rate using a dosing pump. The rate should mimic the planned large-scale addition profile.

  • Monitor Heat Flow: Continuously record the heat flow from the reactor jacket. The integrated heat flow over time provides the total heat of reaction.

  • Data Analysis: Calculate the total heat evolved (Q), the molar heat of reaction (ΔHr), and the maximum heat output rate (qmax). This data is critical for ensuring the plant-scale cooling system can handle the thermal load.[23]

Protocol 2: Emergency Quenching Procedure

Objective: To safely terminate an uncontrolled exothermic reaction.

Prerequisites:

  • A quenching agent must be identified and validated during process development.[20][21] The agent should react rapidly with a key reagent but not produce dangerous side reactions or excessive gas. For many amine alkylations, a cold, inert solvent or a specific chemical inhibitor may be suitable.[20][21]

  • The quenching system (e.g., injection port, pressurized vessel) must be in place and regularly inspected.

Procedure:

  • Confirm Runaway Condition: Verify that the temperature is accelerating uncontrollably and has passed the pre-set alarm limit, based on the hazard assessment.

  • Stop All Feeds & Maximize Cooling: This should have already been done as a first-level response.

  • Initiate Quench Agent Addition: Introduce the pre-determined volume of the quenching agent into the reactor. The addition should be rapid enough to absorb heat and dilute the reactants but controlled to avoid thermal shock to the vessel.[21]

  • Monitor Reactor: Continue to monitor the reactor temperature and pressure closely to confirm that the reaction has been successfully terminated.

  • Evacuate if Unsuccessful: If the temperature or pressure continues to rise after quenching, the runaway is not under control. Evacuate all personnel to a safe location immediately.[22]

Visualizations
Diagram 1: Thermal Runaway Feedback Loop

Thermal_Runaway_Loop cluster_0 Positive Feedback Loop cluster_1 Control Measures T ↑ Temperature R ↑ Reaction Rate T->R (Arrhenius Law) H ↑ Heat Generation R->H (Exothermic Reaction) H->T (If Heat Removal is Insufficient) C Cooling System C->H Removes Heat Q Quenching Q->R Stops Reaction

Caption: The self-accelerating cycle of a thermal runaway event.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Tree Start Temperature Rising Faster Than Expected? Action1 1. Stop Reagent Addition 2. Maximize Cooling 3. Check Agitation Start->Action1 Check1 Is Temperature Stabilizing? Action1->Check1 Outcome_Safe Condition Controlled. Review Process Parameters. Check1->Outcome_Safe Yes Action2 Initiate Emergency Quench Protocol Check1->Action2 No Check2 Is Quench Successful? Action2->Check2 Outcome_Evacuate EVACUATE AREA IMMEDIATELY Check2->Outcome_Evacuate No Outcome_Quenched Runaway Terminated. Secure Reactor. Check2->Outcome_Quenched Yes

Caption: Decision-making workflow for an exothermic event.

References
  • Benkouider, F., et al. (2020). Early detection and diagnosis of thermal runaway reactions using model-based approaches in batch reactors. Computers & Chemical Engineering. [Link not available]
  • WIKA (n.d.). How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. WIKA blog. [Link]
  • Kouhili, Y., et al. (2018). Faults detection using thermal runaway criteria on different reaction kinetics.
  • Barton, J. & Nolan, P. (1997). Why reactions run away. IChemE Symposium Series No. 141. [Link]
  • Kouhili, Y., et al. (2022). Performance of Runaway Detection in a Batch Reactor Using Thermal Runaway Criteria. Chemical Engineering Transactions. [Link]
  • American Institute of Chemical Engineers (AIChE). (2020).
  • American Institute of Chemical Engineers (AIChE). (n.d.). Project 303: Guidelines for Chemical Reactivity Evaluation & Application to Process Design 2nd Ed. AIChE. [Link]
  • Maschio, G., et al. (2012). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Chemical Engineering Transactions. [Link]
  • Elmelin Ltd. (2021). Thermal runaway reaction - can it be prevented? Elmelin Ltd. [Link]
  • D'Avino, N., et al. (2013). Investigation of Thermal Runaway in Semibatch Chemical Reactors by an Early Warning Detection Device.
  • Gasmet Technologies. (n.d.).
  • Health and Safety Executive (HSE). (n.d.). Chemical reaction hazards and the risk of thermal runaway INDG254. HSE. [Link]
  • American Institute of Chemical Engineers (AIChE). (2001).
  • University of Notre Dame. (n.d.). Common Standard Operating Procedure. University of Notre Dame. [Link]
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. Yale University. [Link]
  • Pasquet, V. (n.d.). Runaway reactions, case studies, lessons learned. ARIA. [Link]
  • ARIA. (n.d.). Chemical runaway reaction at a pharmaceutical plant following the loss of a utility. La référence du retour d'expérience sur accidents technologiques. [Link]
  • Barton, J.A. & Rogers, R.L. (1993). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series No. 134. [Link]
  • B. J. J. G. G. et al. (2015). A Novel Internet-Based Reaction Monitoring, Control and Autonomous Self-Optimization Platform for Chemical Synthesis. Organic Process Research & Development. [Link]
  • American Institute of Chemical Engineers (AIChE). (2019). CHEF Manual. AIChE. [Link]
  • New Jersey Department of Health. (2004). Right to Know Hazardous Substance Fact Sheet: Piperazine. NJ.gov. [Link]
  • H.E.L Group. (2024). How automation & parallel systems improve chemical synthesis processes. H.E.L Group. [Link]
  • HWS Labortechnik Mainz. (2024). AI-Assisted Reaction Monitoring: Smarter Synthesis in Glass Reactors. HWS Labortechnik Mainz. [Link]
  • International Labour Organization (ILO). (n.d.). ICSC 1032 - PIPERAZINE (anhydrous). ILO. [Link]
  • American Institute of Chemical Engineers (AIChE). (n.d.). Screening Reactive Chemical Hazards. CEP Magazine. [Link]
  • Chemical Safety Board (CSB). (2024). Exothermic reaction safety. YouTube. [Link]
  • Health and Safety Executive (HSE). (n.d.). Quench Systems. HSE. [Link]
  • ABB. (n.d.). Measurement solutions for the chemical industry. ABB. [Link]
  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs.
  • Shu, C. M., et al. (2010). Case Studies of Incidents in Runaway Reactions and Emergency Relief.
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023).
  • InSpek. (n.d.). Chemical reaction monitoring. InSpek. [Link]
  • Cankař, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.
  • Zamani, M., et al. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. Research Square. [Link]
  • González-López, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. [Link]
  • Becker, T., et al. (2014). Method for preparing n-alkyl-piperazines.
  • Syrris. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Reaction Monitoring for 1-(2-Chloro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the synthesis involving "1-(2-Chloro-4-nitrophenyl)piperazine." This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide not just protocols, but the underlying scientific principles and troubleshooting solutions born from extensive field experience to ensure your experimental success.

Reaction Overview: Synthesis Involving this compound

The target molecule, this compound, is a common intermediate in organic synthesis.[1][2] It is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a piperazine derivative displaces a halogen on an activated aromatic ring. The nitro group in the para position and the chloro group in the ortho position to the site of substitution are crucial electron-withdrawing groups that activate the ring towards nucleophilic attack.[3]

A generalized reaction scheme is the reaction of piperazine with 1,2-dichloro-4-nitrobenzene. Given the basic nature of the piperazine amine, side reactions are possible, and monitoring the consumption of the starting material and the formation of the desired product is critical for optimizing reaction conditions and maximizing yield.

Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of a reaction.[4][5][6] It allows for the visual assessment of the presence of starting materials, intermediates, and products.[5][7]

Step-by-Step TLC Protocol
  • Plate Preparation: Use silica gel plates (e.g., Merck silica gel 60 F-254). With a pencil, gently draw a baseline about 1 cm from the bottom of the plate.[4]

  • Sample Preparation:

    • Prepare dilute solutions of your starting material (this compound) and the other reactant in a volatile solvent like ethyl acetate or dichloromethane.

    • During the reaction, withdraw a small aliquot (a few microliters) of the reaction mixture and dilute it with the same solvent.

  • Spotting: Using a capillary tube, spot the starting material, the reaction mixture, and a "co-spot" (starting material and reaction mixture spotted on the same point) on the baseline.[5]

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the chamber is saturated with the solvent vapors for optimal separation.[8]

  • Visualization: After the solvent front has moved up the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[4] The spots can also be visualized using an iodine chamber or by staining with a suitable reagent like potassium permanganate.

Data Interpretation
TLC LaneObservationInterpretation
Starting MaterialA single spot at a specific Rf.Reference for the reactant.
Reaction MixtureA spot corresponding to the starting material and a new spot (product).The reaction is in progress.
Reaction MixtureThe starting material spot has disappeared, and the product spot is prominent.The reaction is likely complete.
TLC Troubleshooting FAQs

Q1: My spots are tailing or streaking. What should I do?

  • Cause: Tailing of amine-containing compounds like piperazine derivatives is common on acidic silica gel plates.[8][9] The basic amine interacts strongly with the acidic silica, leading to poor spot shape. Overloading the sample can also cause streaking.[8][10]

  • Solution:

    • Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.5-1%) or a few drops of ammonia to your mobile phase.[8] This will neutralize the acidic sites on the silica gel, minimizing the strong interaction with the basic piperazine nitrogen and resulting in sharper spots.

    • Reduce Sample Concentration: Dilute your sample before spotting it on the TLC plate.[10]

Q2: I'm not getting good separation between my starting material and product spots.

  • Cause: The polarity of the mobile phase is not optimal for your compounds.[10]

  • Solution:

    • Adjust Mobile Phase Polarity: If the spots are too high on the plate (high Rf), your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) and increase the proportion of the less polar solvent (e.g., hexanes).[11]

    • If the spots are too low (low Rf), your mobile phase is not polar enough. Increase the proportion of the more polar solvent.

    • Try a Different Solvent System: Experiment with different solvent systems. A common starting point for compounds of moderate polarity is a mixture of hexanes and ethyl acetate.[4]

Q3: The Rf values are inconsistent between runs.

  • Cause: This could be due to several factors, including changes in temperature, an unsaturated TLC chamber, or a change in the mobile phase composition due to evaporation.[8]

  • Solution:

    • Ensure Chamber Saturation: Place a piece of filter paper in the TLC chamber to help saturate the atmosphere with solvent vapors.

    • Use Fresh Mobile Phase: Prepare fresh mobile phase for each run, especially if you are using volatile solvents.[4]

    • Control Temperature: Run your TLCs at a consistent temperature.

Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS is a powerful technique that provides both separation (based on retention time) and identification (based on mass-to-charge ratio) of the components in your reaction mixture.[12][13] This is particularly useful for complex reactions or when dealing with compounds that are not UV-active.

Step-by-Step LC-MS Protocol
  • Sample Preparation:

    • Prepare a stock solution of your reaction mixture by diluting a small aliquot in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[12]

    • Further dilute this stock solution to a final concentration suitable for your instrument (typically in the low µg/mL to ng/mL range).

    • Filter the final sample through a 0.22 µm syringe filter to remove any particulate matter.[14]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a good starting point for moderately polar compounds like piperazine derivatives.

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a modifier like 0.1% formic acid or 0.1% ammonium hydroxide, is commonly used. Formic acid helps with the ionization of basic compounds in positive ion mode.

    • Gradient: A typical gradient might start at 5-10% B and ramp up to 95-100% B over several minutes to elute compounds with a range of polarities.[12]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for piperazine derivatives, as the nitrogen atoms are easily protonated.

    • Data Acquisition: Acquire data in full scan mode to identify the mass-to-charge ratios of all components in the mixture.

Data Interpretation
Retention Time (RT)Mass-to-Charge Ratio (m/z)Interpretation
Early RT[M+H]⁺ of starting materialUnreacted starting material.
Later RT[M+H]⁺ of productDesired product.
LC-MS Troubleshooting FAQs

Q1: I'm observing a weak or no signal for my compound of interest.

  • Cause: This could be due to several issues, including poor ionization, ion suppression, or instrument contamination.[15][16]

  • Solution:

    • Optimize Ionization Source: Ensure the ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your compound.

    • Address Ion Suppression: Ion suppression can occur when co-eluting matrix components compete with your analyte for ionization.[16][17] Improve chromatographic separation to separate your analyte from interfering species. Diluting the sample can also mitigate this effect.[14]

    • Check for Contamination: Contaminants from solvents, samples, or the system itself can lead to high background noise and poor signal-to-noise ratios.[15] Use high-purity, LC-MS grade solvents and additives.[14]

Q2: I'm seeing significant peak tailing or broadening in my chromatogram.

  • Cause: Peak tailing can result from secondary interactions between the basic analyte and residual silanols on the silica-based column packing. It can also be caused by column contamination or overload.[15][18]

  • Solution:

    • Use a Modifier: Add a small amount of an acid (like formic acid) to the mobile phase to protonate the analyte and minimize interactions with the stationary phase.

    • Choose an Appropriate Column: Consider using a column with end-capping or a different stationary phase that is more suitable for basic compounds.

    • Clean the Column: Flush the column according to the manufacturer's instructions to remove any contaminants.[14]

Q3: My retention times are shifting between injections.

  • Cause: Retention time shifts can be caused by changes in mobile phase composition, temperature fluctuations, or column degradation.[14][15]

  • Solution:

    • Prepare Fresh Mobile Phase: Ensure your mobile phase is freshly prepared and well-mixed. Keep solvent bottles capped to prevent evaporation.[14]

    • Use a Column Oven: A thermostatically controlled column compartment will maintain a consistent temperature.[14]

    • Equilibrate the Column: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.

Visual Workflows

TLC Monitoring Workflow

Caption: Workflow for reaction monitoring using TLC.

LC-MS Troubleshooting Logic

LCMS_Troubleshooting Problem LC-MS Issue Identified Signal Weak/No Signal Problem->Signal PeakShape Poor Peak Shape (Tailing/Broadening) Problem->PeakShape Retention Shifting Retention Times Problem->Retention Signal_Sol1 Optimize Ion Source Signal->Signal_Sol1 Signal_Sol2 Address Ion Suppression (Improve Separation, Dilute) Signal->Signal_Sol2 Signal_Sol3 Check for Contamination (Use LC-MS Grade Solvents) Signal->Signal_Sol3 PeakShape_Sol1 Add Mobile Phase Modifier (e.g., Formic Acid) PeakShape->PeakShape_Sol1 PeakShape_Sol2 Use Appropriate Column PeakShape->PeakShape_Sol2 PeakShape_Sol3 Clean the Column PeakShape->PeakShape_Sol3 Retention_Sol1 Prepare Fresh Mobile Phase Retention->Retention_Sol1 Retention_Sol2 Use Column Oven Retention->Retention_Sol2 Retention_Sol3 Ensure Column Equilibration Retention->Retention_Sol3

Caption: Troubleshooting guide for common LC-MS issues.

References

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023-11-13).
  • Tailing in TLC - can anyone help? (2013-11-01). ResearchGate.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025-05-06). ZefSci.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022-03-22). PMC - PubMed Central.
  • Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? (2022-10-01).
  • LC-MS Troubleshooting. CHROMacademy.
  • Avoiding LC-MS Signal Suppression. CHROMacademy.
  • Synthesis of (B) 1-(2-Chloro-4-nitrophenyl)-4-(4-nitrophenethyl)piperazine. PrepChem.com.
  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021-11-29).
  • Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times. ResearchGate.
  • Why does tailing happen in TLC? : r/chemhelp. (2021-02-05). Reddit.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012-07-01). LCGC International.
  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed.
  • How can I avoid tailing in TLC of the given starting material? ResearchGate.
  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Wsu.
  • A Review on Analytical Methods for Piperazine Determination. (2024-12-27).
  • Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, compd. with piperazine (1:?). PubChem.
  • 2.3B: Uses of TLC. (2022-04-18). Chemistry LibreTexts.
  • Simple preparation method for posaconazole and piperazine intermediate thereof. Google Patents.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate.
  • How can TLC monitor the progress of a chemical reaction? (2025-07-30). YouTube.
  • A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. (2017-05-16).
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025-02-28). Master Organic Chemistry.

Sources

Technical Support Center: Identification of Impurities in 1-(2-Chloro-4-nitrophenyl)piperazine Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of "1-(2-Chloro-4-nitrophenyl)piperazine" (CNPP). This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in CNPP samples. This guide provides practical, in-depth solutions to common challenges, moving from frequently asked questions to detailed troubleshooting protocols for advanced analytical techniques.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding CNPP impurity analysis.

Q1: What are the most probable impurities in a sample of this compound?

A1: Impurities in CNPP can originate from several sources: the synthetic route, subsequent degradation, or storage. Based on a typical synthesis involving the reaction of 1,2-dichloro-4-nitrobenzene with piperazine, the most probable impurities include:

  • Starting Materials: Unreacted piperazine and 1,2-dichloro-4-nitrobenzene.

  • Positional Isomers: 1-(4-Chloro-2-nitrophenyl)piperazine, formed if the starting material contains isomeric impurities.

  • Over-alkylation/Disubstitution Products: 1,4-Bis(2-chloro-4-nitrophenyl)piperazine, where the piperazine ring has reacted at both nitrogen atoms.[1]

  • Hydrolysis Products: Degradation can lead to the replacement of the chloro-substituent with a hydroxyl group, forming 1-(2-hydroxy-4-nitrophenyl)piperazine.

  • N-Oxides: Oxidation of the piperazine nitrogen atoms.

Q2: My HPLC chromatogram shows several small, unexpected peaks. How do I begin to identify them?

A2: A systematic approach is crucial. First, ensure the peaks are not artifacts from your system (e.g., solvent front, mobile phase contaminants, or injector issues). Run a blank gradient. If the peaks persist, they are likely sample-related. The next logical step is to use a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This data provides the molecular weight, which is a critical piece of information for proposing potential structures based on the likely impurities listed in Q1.

Q3: Can I use Gas Chromatography (GC) to analyze CNPP and its impurities?

A3: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing piperazine derivatives.[2] However, due to the relatively low volatility and the presence of basic nitrogen atoms in CNPP, derivatization might be necessary to improve peak shape and thermal stability. Even without derivatization, using a highly inert flow path and a suitable column (e.g., a mid-polarity column like a DB-17ms or Rtx-200) can yield good results.[3][4] The mass spectra obtained from GC-MS provide valuable fragmentation patterns that aid in structural elucidation.[4]

Q4: I am observing batch-to-batch variability in the impurity profile. What could be the cause?

A4: Batch-to-batch variability often points to inconsistencies in the manufacturing process. Key factors to investigate include:

  • Purity of starting materials (1,2-dichloro-4-nitrobenzene and piperazine).

  • Precise control of reaction conditions (temperature, reaction time, stoichiometry).

  • Effectiveness of the work-up and purification steps (e.g., extraction, crystallization). Minor changes in these parameters can alter the impurity profile significantly. It is also advisable to review the stability of the material under the storage conditions used between batches.

Section 2: Troubleshooting Guide for Analytical Techniques

This section provides in-depth troubleshooting for specific analytical methods used in CNPP impurity analysis.

High-Performance Liquid Chromatography (HPLC-UV/PDA)

HPLC with UV or Photodiode Array (PDA) detection is the workhorse for purity analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting) for the Main CNPP Peak.

  • Causality: The basic nature of the piperazine moiety can lead to strong interactions with residual acidic silanols on the silica backbone of C18 columns. This secondary interaction causes peak tailing. Peak fronting can indicate column overload.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a basic modifier to the mobile phase to compete with the analyte for active sites. A low concentration of triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1% v/v) is often effective.

    • Lower pH: Operating at a lower pH (e.g., pH 2.5-3.5 with formic or phosphoric acid) will protonate the piperazine nitrogens. This can sometimes improve peak shape, but may also affect retention time.

    • Column Selection: Use a column with end-capping or a base-deactivated stationary phase designed for basic compounds.

    • Reduce Sample Load: Inject a more dilute sample to check for column overload.

Issue 2: Co-elution of Impurities.

  • Causality: The polarity of some process-related impurities, such as positional isomers, can be very similar to the main compound, making separation challenging.

  • Troubleshooting Protocol:

    • Gradient Optimization:

      • Decrease the gradient slope (i.e., make the gradient longer and shallower) around the elution time of the main peak. This increases the resolution between closely eluting compounds.

      • Experiment with different organic modifiers. If using acetonitrile, try methanol or a combination of both. The different selectivity of methanol can often resolve co-eluting peaks.

    • Stationary Phase Screening: Test a column with a different selectivity. For example, a phenyl-hexyl or a biphenyl stationary phase offers different retention mechanisms (π-π interactions) compared to a standard C18, which can be effective for separating aromatic isomers.

Workflow for HPLC Method Optimization

Caption: Systematic workflow for troubleshooting HPLC separation issues.

Mass Spectrometry (LC-MS & GC-MS)

MS is indispensable for the structural elucidation of unknown impurities.

Issue: Ambiguous Identification of Isomeric Impurities.

  • Causality: Isomers (e.g., positional isomers like this compound vs. 1-(4-Chloro-2-nitrophenyl)piperazine) have the same molecular weight and will produce the same molecular ion in MS. While fragmentation patterns in MS/MS or GC-MS can sometimes differ, they may also be very similar.[2]

  • Troubleshooting Steps:

    • Reference Standard Synthesis: The most definitive way to confirm the identity of an isomer is to synthesize an authentic reference standard of the suspected impurity and compare its retention time and mass spectrum with the unknown peak in your sample.

    • High-Resolution Mass Spectrometry (HRMS): While not helpful for isomers, HRMS is crucial for confirming the elemental composition of non-isomeric impurities, significantly narrowing down potential structures.

    • Forced Degradation Studies: Perform forced degradation studies (acid, base, oxidation, heat, light) on the CNPP sample.[5][6] Monitoring the formation of degradation products can provide clues about the lability of different parts of the molecule and help in assigning structures. For instance, if an impurity is observed to increase significantly under acidic conditions, it might be a hydrolysis product.

Experimental Protocol: Forced Degradation Study

This protocol outlines a standard approach for stress testing to intentionally generate degradation products.[7][8]

Objective: To generate potential degradation products of CNPP for analytical method validation and impurity identification.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of CNPP in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Neutralization: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC-PDA/MS method.

Data Interpretation:

  • Look for the formation of new peaks and the decrease in the area of the main CNPP peak.

  • A "stability-indicating" method is one that can separate all the generated degradation products from the parent peak and from each other.

  • Use the MS data from the new peaks to propose structures for the degradants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for unambiguous structure elucidation.

Issue: Complex ¹H NMR Spectrum with Broad Signals.

  • Causality: The ¹H NMR spectra of substituted piperazines can be complex due to several dynamic processes occurring at room temperature.[9] These include:

    • Piperazine Ring Inversion: The piperazine ring undergoes a chair-to-chair conformational inversion. If this process is slow on the NMR timescale, it can lead to broad signals or multiple sets of signals for the piperazine protons.

    • Restricted Rotation: In some derivatives, rotation around the aryl-nitrogen bond can be restricted, leading to different conformers (rotamers) that are observable by NMR.[10]

  • Troubleshooting Protocol:

    • Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures.[9]

      • Heating: As the temperature increases, the rate of conformational exchange increases. If the broadening is due to dynamic exchange, the signals will sharpen and coalesce into a single, time-averaged signal.

      • Cooling: As the temperature decreases, the exchange slows down further. This can "freeze out" individual conformers, resulting in sharp, distinct signals for each conformation.

    • 2D NMR Techniques:

      • COSY (Correlation Spectroscopy): Helps identify which protons are coupled to each other, allowing you to trace the connectivity within the piperazine ring.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for confirming the overall structure and identifying the point of substitution on the aromatic ring.

Data Summary Table: Common Impurities and Analytical Observations
Potential Impurity Likely Origin Expected M+ (m/z) Typical HPLC Behavior Key MS Fragment (m/z)
PiperazineStarting Material87.1Elutes very early (polar)87, 56, 44
1,2-Dichloro-4-nitrobenzeneStarting Material191.0Elutes later (non-polar)191, 161, 146
1,4-Bis(2-chloro-4-nitrophenyl)piperazineBy-product433.1Elutes much later (less polar, larger)433, 241, 192
1-(4-Chloro-2-nitrophenyl)piperazineIsomeric Impurity242.1Elutes very close to CNPP242, 199, 156
1-(2-Hydroxy-4-nitrophenyl)piperazineDegradation224.1More polar than CNPP, elutes earlier224, 181, 138

Section 3: Synthesis and Degradation Pathway Overview

Understanding the formation pathways of impurities is key to controlling them.

Impurity_Pathways SM1 1,2-Dichloro-4-nitrobenzene API This compound (CNPP) SM1->API Synthesis SM2 Piperazine SM2->API Synthesis Imp1 1,4-Bis(2-chloro-4-nitrophenyl)piperazine (Over-alkylation) API->Imp1 Excess SM1 Imp3 1-(2-Hydroxy-4-nitrophenyl)piperazine (Hydrolysis Product) API->Imp3 H2O / Heat Imp2 1-(4-Chloro-2-nitrophenyl)piperazine (Isomeric Impurity) SM3 1,4-Dichloro-2-nitrobenzene (Isomeric Starting Material) SM3->Imp2 Contamination

Sources

Strategies to improve the regioselectivity of piperazine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Achieving Regioselectivity

Welcome to the technical support center for piperazine functionalization. As a ubiquitous scaffold in medicinal chemistry, the symmetrical nature of piperazine presents a unique set of challenges, particularly in achieving selective functionalization at one of its two nitrogen atoms or its carbon backbone.[1][2] This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and provide robust strategies for precise molecular construction.

Here, we move beyond simple protocols to explain the underlying principles that govern regioselectivity, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)
Q1: Why is achieving mono-functionalization of piperazine so difficult?

A1: The primary challenge lies in the inherent symmetry and basicity of the piperazine ring.[1] The two secondary amine nitrogens (N1 and N4) have nearly identical electronic environments and reactivity. Consequently, when reacting piperazine with one equivalent of an electrophile (e.g., an alkyl or acyl halide), the reaction often yields a statistical mixture of unreacted starting material, the desired mono-substituted product, and the undesired di-substituted byproduct.[3] The mono-substituted product is still a nucleophilic secondary amine, which can react further with the electrophile, often at a comparable rate to the initial reaction.[4]

Q2: Beyond N-functionalization, is it possible to selectively functionalize the carbon atoms of the piperazine ring?

A2: Yes, this is an advanced but increasingly important area known as C-H functionalization. Directing the reaction to a specific carbon atom is challenging due to the presence of the two nitrogen atoms, which can interfere with many catalytic systems.[5][6] However, successful strategies have been developed, including:

  • Directed α-Lithiation: Using a protecting group like N-Boc, a strong base (e.g., s-BuLi) can selectively deprotonate the C-H bond adjacent (alpha) to the nitrogen, which can then be trapped with an electrophile.[2][7]

  • Photoredox Catalysis: This modern approach uses light and a photocatalyst to generate a radical cation from the piperazine. This intermediate can then undergo deprotonation at an adjacent C-H bond to form an α-amino radical, which couples with various partners.[2][6][8] The site-selectivity can sometimes be controlled by the electronic properties of different N-substituents.[9]

Troubleshooting Guide: N-Functionalization Selectivity

This section addresses the most common problem in piperazine chemistry: controlling the degree of substitution on the nitrogen atoms.

Issue 1: My reaction produces a high yield of the 1,4-disubstituted byproduct.

This is the most frequent issue encountered during mono-alkylation or mono-acylation attempts. The formation of the disubstituted product is driven by the comparable reactivity of the starting piperazine and the mono-substituted intermediate.[4]

  • Stoichiometry and Statistics: Using a 1:1 molar ratio of piperazine to electrophile is statistically unlikely to yield a clean mono-substituted product.

  • Reaction Rate Control: High temperatures and concentrations can accelerate the second substitution reaction.

G start High Di-substitution Observed strategy1 Strategy 1: Statistical Control (Simple & Scalable) start->strategy1 strategy2 Strategy 2: Kinetic Control (Fine-tuning) start->strategy2 strategy3 Strategy 3: In-Situ Protection (Clever & Efficient) start->strategy3 action1 Use large excess of piperazine (5-10 equivalents) strategy1->action1 action2 Lower reaction temperature (e.g., 0°C to RT) strategy2->action2 action3 Add electrophile slowly (syringe pump) strategy2->action3 action4 Use a proton source to form piperazine monohydrochloride in situ strategy3->action4 outcome1 Mono-product favored statistically. Requires separation from excess piperazine. action1->outcome1 outcome2 Reduces rate of second substitution. Maintains low concentration of electrophile. action2->outcome2 action3->outcome2 outcome3 Protonated nitrogen is deactivated, preventing di-substitution. action4->outcome3

Caption: Decision workflow for minimizing di-substitution.

Detailed Protocol: Mono-N-alkylation using Excess Piperazine

This protocol leverages statistical probability to favor mono-alkylation. The alkylating agent is more likely to encounter an unreacted piperazine molecule than a mono-alkylated one.[4]

Materials:

  • Piperazine (10 equivalents)

  • Alkylating agent (e.g., Benzyl bromide, 1 equivalent)

  • Solvent (e.g., Dichloromethane, DCM, or Acetonitrile, ACN)

  • Sodium bicarbonate (sat. aq. solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve piperazine (10 eq.) in the chosen solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the alkylating agent (1 eq.) dropwise to the stirred solution over a period of 30-60 minutes.[4]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will contain the desired mono-alkylated piperazine and a large amount of unreacted piperazine. Purification is typically achieved by column chromatography or acid/base extraction.

Issue 2: I need to introduce two different substituents. How can I guarantee N1 and N4 are functionalized selectively?

For the synthesis of complex, unsymmetrically substituted piperazines, statistical or kinetic control is insufficient. The most robust and reliable strategy is to use an orthogonal protecting group strategy.[1] This involves protecting one nitrogen, functionalizing the other, and then removing the protecting group to reveal the first nitrogen for a subsequent, different functionalization.

G cluster_0 Step 1: Mono-protection cluster_1 Step 2: N4-Functionalization cluster_2 Step 3: Deprotection cluster_3 Step 4: N1-Functionalization piperazine Piperazine mono_protected N1-Protected Piperazine (e.g., N-Boc-Piperazine) piperazine->mono_protected Add PG¹ n4_functionalized N1-PG¹, N4-R¹ Piperazine mono_protected->n4_functionalized Add R¹-X n4_deprotected N4-R¹ Piperazine n4_functionalized->n4_deprotected Remove PG¹ final_product N1-R², N4-R¹ Piperazine (Final Product) n4_deprotected->final_product Add R²-Y

Caption: General workflow for synthesizing unsymmetrical piperazines.

The key to this strategy is choosing protecting groups (PG) that can be removed under specific conditions without affecting other functional groups or the other PG in the molecule.[1]

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStability
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (TFA, HCl)[1]Stable to base, hydrogenolysis[1]
Benzyloxycarbonyl Cbz (or Z)Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂/Pd/C)[1]Stable to acidic and basic conditions
Fluorenylmethyloxycarbonyl FmocFmoc-Cl or Fmoc-OSuBase (e.g., 20% Piperidine in DMF)[1]Stable to acid and hydrogenolysis
Detailed Protocol: Boc Protection of Piperazine

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Water

Procedure:

  • Dissolve piperazine in the chosen solvent. A common setup uses a biphasic system with an aqueous base (like NaHCO₃) to neutralize the HCl byproduct if starting from piperazine dihydrochloride. For free piperazine, a simple organic solvent is sufficient.

  • Cool the solution to 0 °C.

  • Add (Boc)₂O (typically 1.0-1.1 equivalents for mono-protection) portion-wise or as a solution in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the solvent. If a biphasic system was used, separate the layers and extract the aqueous phase with the organic solvent.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and evaporate to yield the N-Boc-piperazine, which is often a solid and can be used without further purification.

Detailed Protocol: Boc Deprotection

Materials:

  • N-Boc protected piperazine derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or HCl in Dioxane (4M)

Procedure:

  • Dissolve the N-Boc protected piperazine in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add an excess of TFA (e.g., 5-10 equivalents) or the 4M HCl/Dioxane solution.[1]

  • Stir the reaction at room temperature for 1-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure.

  • The product is obtained as the corresponding salt (e.g., TFA or HCl salt). To obtain the free base, dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 12, then extract with an organic solvent like DCM or ethyl acetate.

Issue 3: My N-arylation reaction gives low yield or poor selectivity.

Selective mono-N-arylation is critical for many pharmaceutical scaffolds.[10] The choice of catalyst, ligand, and reaction conditions is paramount.

  • Catalyst/Ligand System: Standard Pd-catalyzed Buchwald-Hartwig amination conditions may not be optimal for piperazine and can lead to di-arylation or decomposition.

  • Reaction Conditions: Solvent, base, and temperature can dramatically influence selectivity and yield.

  • Nickel Catalysis: For aryl chlorides, a Ni(0) catalyst with a 2,2′-bipyridine ligand has demonstrated good selectivity for mono-arylation, allowing for the use of stoichiometric amounts of reagents.[11]

  • Palladium Catalysis (Buchwald-Hartwig): While challenging, selective mono-arylation can be achieved.

    • Ligand Choice: Sterically hindered phosphine ligands can favor mono-arylation by preventing the bulkier mono-arylated piperazine from efficiently binding to the palladium center for a second time.

    • Slow Addition: Slow addition of the aryl halide can help maintain a low concentration, favoring the reaction with the more abundant and reactive starting piperazine.

    • Solvent-Free Conditions: In some cases, using piperazine itself as the solvent under aerobic Pd-catalyzed conditions can provide an efficient and cost-effective route to mono-arylpiperazines.[12]

References
  • Corbet, J.-P., & Mignani, G. (2006). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. ResearchGate.
  • Clark, R. B., & Elbaum, D. (2007). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate.
  • Szostak, M., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. PubMed.
  • Nicewicz, D. A., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. PubMed.
  • Procter, D. J., et al. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications.
  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
  • Method for the preparation of piperazine and its derivatives. (n.d.). Google Patents.
  • Reilly, S. W., & Mach, R. H. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Publications.
  • Stead, D. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online.
  • Szostak, M. (n.d.). Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI.
  • Nitrogen Protecting Groups: Recent Developments and New Applications. (2018). ResearchGate.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2018). MDPI.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2018). MDPI.
  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. ResearchGate.
  • Site-Selective C–H Functionalization of N-Aryl and N-Heteroaryl Piperidines, Morpholines, and Piperazines Controlled by a Chiral Dirhodium Tetracarboxylate Catalyst. (2023). ACS Publications.
  • N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands. (n.d.). PubMed.
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). MDPI.
  • Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. (n.d.). ResearchGate.
  • Warshawsky, A. M., Patel, M. V., & Chen, T.-M. (n.d.). Synthesis of N,N'-Orthogonally Protected (S)-Piperazine-2-carboxylic Acid. ACS Publications.
  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PubMed Central.
  • Romanelli, M. N., et al. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Piperazine. (n.d.). Wikipedia.
  • Mishra, V., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.
  • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. (n.d.). ChemRxiv.
  • Selective N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines Enabled by Solvent Hydrogen Bonding. (n.d.). PubMed Central.

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(2-Chloro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for "1-(2-Chloro-4-nitrophenyl)piperazine." This guide is designed for researchers, scientists, and drug development professionals who utilize this key building block in their synthetic workflows. We understand that the poor solubility of this reagent can be a significant hurdle, leading to low yields, sluggish reactions, and purification difficulties.

This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you overcome these challenges. Our approach is rooted in explaining the "why" behind each technique, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of this compound and the chemical principles governing its behavior in solution.

Q1: What are the key chemical properties of this compound?

This compound is a solid, heterocyclic compound widely used as an intermediate in medicinal chemistry.[1][2] Its structure presents a unique combination of features that dictate its physical and chemical properties.

PropertyValueSource
CAS Number 114878-60-3[3][4][5]
Molecular Formula C₁₀H₁₂ClN₃O₂[3][4]
Molecular Weight 241.68 g/mol [3][4]
Appearance Solid
Storage Room Temperature[3]
Q2: From a structural standpoint, why is this compound often poorly soluble?

The limited solubility arises from a combination of its molecular features:

  • Rigid Aromatic Core: The substituted phenyl ring is flat and rigid, contributing to strong crystal lattice energy. Overcoming this energy to dissolve the solid requires a solvent that can effectively solvate the molecule.

  • Polar, Non-ionizable Groups: The nitro group (—NO₂) is a powerful electron-withdrawing group that makes the molecule highly polar.[6] However, it does not readily ionize.

  • Basic Piperazine Moiety: The piperazine ring contains two nitrogen atoms, making it basic.[7] While it can be protonated to form a more soluble salt, this is often incompatible with the basic or neutral conditions required for many subsequent reactions.

This combination of a rigid structure with distinct polar and basic regions makes it difficult for a single solvent to effectively solvate the entire molecule, leading to poor solubility in many common organic solvents.

Q3: What is the primary reaction mechanism involving this compound, and how does it relate to solubility?

This reagent is almost exclusively used in Nucleophilic Aromatic Substitution (SNAr) reactions.[6][8] In this mechanism, a nucleophile attacks the carbon atom bearing the chlorine, ultimately displacing it.

The reaction is successful precisely because of the chemical groups that cause solubility issues:

  • Activation: The potent electron-withdrawing nitro group (—NO₂) at the para position is essential. It polarizes the aromatic ring, making the carbon attached to the chlorine highly electrophilic and susceptible to attack by a nucleophile.[8][9]

  • Stabilization: This group also stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance, which is the rate-determining step of the reaction.[6][10]

For this reaction to occur, the this compound must be in solution to encounter the nucleophile. If it remains a solid suspension, the reaction rate will be extremely slow, limited by the small amount of dissolved material at the crystal surface. Therefore, overcoming the solubility issue is the primary prerequisite for a successful SNAr reaction.

Part 2: Troubleshooting Guide for Poor Solubility

This section provides a logical, step-by-step approach to addressing solubility problems in your reactions.

Logical Workflow for Troubleshooting Solubility

This diagram outlines the decision-making process for addressing solubility issues, starting with the simplest methods and progressing to more advanced techniques.

G cluster_0 cluster_1 cluster_2 cluster_3 start Problem: Poor Reactant Solubility solvent_screen Protocol 1: Systematic Solvent Screening start->solvent_screen Start Here heating Protocol 2: Controlled Heating solvent_screen->heating If solubility is still low cosolvent Protocol 3: Co-Solvent System heating->cosolvent If heating alone is insufficient ptc Technique 1: Phase-Transfer Catalysis cosolvent->ptc If reaction remains sluggish high_boiling Technique 2: High-Boiling Aprotic Solvents ptc->high_boiling For challenging reactions microwave Alternative Method 1: Microwave-Assisted Synthesis high_boiling->microwave If decomposition occurs at high temp ball_mill Alternative Method 2: Mechanochemistry (Ball Milling) microwave->ball_mill Solvent-free alternative

Caption: Decision flowchart for overcoming poor solubility.

Issue: Reactant Fails to Dissolve in Standard Solvents at Room Temperature

Underlying Cause: The chosen solvent lacks the specific properties (e.g., polarity, hydrogen bonding capability) to overcome the crystal lattice energy of the solid reactant.

Protocol 1: Systematic Solvent Screening

Do not rely on a single "go-to" solvent. A systematic screening process is the most effective first step.

Step-by-Step Methodology:

  • Preparation: Place a small, consistent amount (e.g., 5-10 mg) of this compound into several small vials.

  • Solvent Addition: Add a measured volume (e.g., 0.5 mL) of a single test solvent to each vial.

  • Observation: Agitate at room temperature for 10-15 minutes. Record observations (e.g., "Insoluble," "Partially Soluble," "Fully Soluble").

  • Heating Test: For vials showing partial or no solubility, gently heat to 50-80 °C and observe any changes.

  • Selection: Choose the solvent that provides the best solubility under conditions that are compatible with your planned reaction. Polar aprotic solvents are often the most successful.[10]

Recommended Solvents for Screening:

Solvent ClassExamplesRelative PolarityTypical Use Case
Polar Aprotic DMSO, DMF, NMP, AcetonitrileHigh (0.444, 0.386)Excellent for SNAr; solvates cations well, leaving nucleophiles reactive.[10][11]
Polar Protic Ethanol, Isopropanol (IPA)Medium (0.654, 0.546)Can be effective, especially when heated, but may solvate and deactivate nucleophiles.[11]
Ethers THF, DioxaneLow-Medium (0.207, 0.164)Often used but may require heating or co-solvents.[11]
Aromatic Toluene, XyleneLow (0.099, 0.074)Generally poor solvents for this polar compound alone, but useful as co-solvents.[11]
Protocol 2: Controlled Heating

Increasing the temperature is a straightforward way to increase solubility and reaction rate.

Step-by-Step Methodology:

  • Select a High-Boiling Solvent: Choose a solvent from your screening that showed improved solubility upon heating and has a boiling point well above your target reaction temperature (e.g., DMF, DMSO, Toluene).

  • Assemble Apparatus: Set up your reaction under an inert atmosphere (e.g., Nitrogen or Argon) with a condenser and a reliable heat source (e.g., oil bath with a temperature controller).

  • Gradual Heating: Add the reactants and solvent. Begin stirring and slowly increase the temperature. Many SNAr reactions require elevated temperatures (80-150 °C).[10]

  • Monitor for Dissolution: Observe the reaction mixture. The solid should dissolve as the temperature increases.

  • Safety Note: Be aware of the potential for decomposition at very high temperatures. The material safety data sheet advises avoiding excess heat.[12] If you observe significant color change (darkening to black) or gas evolution, reduce the temperature.

Protocol 3: The Co-Solvent System

Sometimes, a mixture of two solvents works better than one. A co-solvent can disrupt the crystal lattice more effectively or better solvate different parts of the molecule.

Step-by-Step Methodology:

  • Primary Solvent: Begin with your best single solvent (e.g., DMF or DMSO) in the reaction flask.

  • Add Reactant: Add the this compound.

  • Titrate Co-Solvent: While stirring, slowly add a second solvent in which the reactant is less soluble (e.g., toluene or water) until a fine, easily stirred suspension is formed, or until the material dissolves.

  • Heat the Mixture: A co-solvent system often provides complete dissolution at a lower temperature than a single solvent system.

Common Co-Solvent Pairs:

  • DMF / Water: Useful when working with salt-based nucleophiles.

  • DMSO / Toluene: Balances polarity and helps control reaction exotherms.

  • THF / HMPA (Use with extreme caution): A classic combination for difficult reactions, though HMPA is a carcinogen and should be a last resort.

Issue: Reaction is Sluggish or Incomplete, Even with Heating

Underlying Cause: Even if the reactant appears to dissolve, its effective concentration might be too low for a practical reaction rate. Alternatively, the reaction may be occurring at the interface of a solid and liquid phase, which is inherently slow.

Technique 1: Phase-Transfer Catalysis (PTC)

PTC is an exceptionally powerful technique for reactions where the nucleophile and the electrophile reside in different phases (e.g., a solid reactant and a liquid phase). The catalyst transports the nucleophile into the phase containing the substrate.

When to Use PTC:

  • When your nucleophile is a salt (e.g., sodium azide, potassium cyanide).

  • When your reaction involves an aqueous phase and an organic phase.

  • When the substrate has very low solubility in the reaction medium.

Step-by-Step Methodology:

  • Solvent Choice: Select a two-phase system (e.g., Toluene/Water) or a polar aprotic solvent (e.g., Acetonitrile).

  • Add Reactants: Add the this compound, the nucleophile, and the solvent.

  • Add Catalyst: Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst.

  • Run Reaction: Heat and stir the mixture vigorously. The catalyst will facilitate the transfer of the nucleophile to the site of the reaction.

Recommended Phase-Transfer Catalysts:

CatalystChemical NameUse Case
TBAB Tetrabutylammonium BromideGeneral purpose, works well in many systems.
Aliquat® 336 Tricaprylylmethylammonium chlorideExcellent for transferring anions from aqueous to organic layers.
18-Crown-6 1,4,7,10,13,16-HexaoxacyclooctadecaneSpecifically for solubilizing potassium salts (e.g., KF, KCN).
Visualizing the SNAr Mechanism

Understanding the reaction mechanism highlights why having the reactant in solution is critical for the initial nucleophilic attack.

Caption: Simplified SNAr reaction pathway.

References
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.ResearchGate.
  • Synthesis and Antimicrobial Activity of Piperazine Derivatives.ResearchGate.
  • 1-(2-chloro-4-nitrophenyl)-4-(phenylcarbonyl)piperazine.Guidechem.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.PubMed Central.
  • This compound.Vibrant Pharma Inc.
  • Inverse phase-transfer catalysis by water soluble calixarene. Nucleophilic substitution of alkyl and aralkyl halides.J-GLOBAL.
  • 1-(2-Chloro-4-nitrophenyl)-piperazine.Oakwood Chemical.
  • This compound.Sigma-Aldrich.
  • Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines.ACS Publications.
  • SAFETY DATA SHEET - this compound, 97%.Fisher Scientific.
  • Troubleshooting low yields in nucleophilic substitution of fluoropyridines.Benchchem.
  • Navigating the Solubility Landscape of 1-(2-chloroethyl)piperazine Hydrochloride in Organic Solvents: A Technical Guide.Benchchem.
  • This compound AldrichCPR.Sigma-Aldrich.
  • Piperazine.Wikipedia.
  • Transfer hydrodehalogenation of aryl halides accelerated by a saturated sodium acetate aqueous solution.RSC Publishing.
  • Reduction of aryl halides by consecutive visible light-induced electron transfer processes.Science.
  • Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, compd. with piperazine (1:?).PubChem.
  • Reactions of Piperazines.Ambeed.com.
  • Reagents & Solvents: Solvents and Polarity.University of Rochester Department of Chemistry.
  • This compound (C10H12ClN3O2).PubChemLite.
  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations.PubMed Central.
  • 1-(2-Chlorophenyl)piperazine.PubChem.
  • Synthesis of 4-nitrophenyl piperazine derivatives 4a–m.ResearchGate.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry.
  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides.ICReDD.
  • 16.6: Nucleophilic Aromatic Substitution.Chemistry LibreTexts.
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.PubMed.
  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations.PubMed.
  • Nucleophilic Aromatic Substitution.Organic Chemistry Tutor.
  • 18.6 Nucleophilic Aromatic Substitution (NAS).YouTube.
  • Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat.MDPI.
  • (PDF) Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat.ResearchGate.
  • (PDF) Niclosamide piperazine solubility in supercritical CO2 green solvent: A comprehensive experimental and modeling investigation.ResearchGate.
  • Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents.Journal of the Chemical Society, Perkin Transactions 2.
  • Corrosion Benefits of Piperazine As an Alternative CO2 Capture Solvent.ResearchGate.

Sources

Validation & Comparative

A Comparative Guide to Purity Analysis of 1-(2-Chloro-4-nitrophenyl)piperazine: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate process of drug development, the purity of each component is not merely a quality metric; it is a cornerstone of safety and efficacy. For a key synthetic intermediate like 1-(2-Chloro-4-nitrophenyl)piperazine (CNPP), used in the synthesis of various active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount.[1][2] Even trace impurities can carry forward through synthetic steps, potentially leading to unwanted side products, reduced yield, and, most critically, adverse patient outcomes.

This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and traditional chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC), for the purity determination of CNPP. We will explore the fundamental principles, deliver actionable experimental protocols, and present a comparative analysis to empower researchers and quality control professionals in selecting the most appropriate methodology for their needs. The focus is on providing a self-validating framework that ensures high confidence in the final purity value, a necessity in the regulated pharmaceutical environment.[3]

The qNMR Approach: A Primary Method for Unambiguous Quantification

Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for purity and concentration determination.[4][5][6] Unlike chromatographic methods that rely on comparing the response of an analyte to that of a chemically identical reference standard, qNMR is a primary ratio method.[7] The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei generating that signal.[4][8] This fundamental principle allows for the direct quantification of an analyte against a certified internal standard of a different chemical structure, provided the standard is of known, high purity and accurately weighed.[8][9]

Causality Behind Key Experimental Choices:

  • Selection of Internal Standard (IS): The choice of IS is the most critical decision in a qNMR experiment.[10][11] An ideal standard must:

    • Possess high purity (≥99.5%) and be non-hygroscopic and chemically stable.[10]

    • Have a simple ¹H NMR spectrum, preferably with one or more sharp singlet peaks in a region free of interference from the analyte signals.[10][12]

    • Be highly soluble in the chosen deuterated solvent.[10]

    • For CNPP, Maleic Acid is an excellent choice. Its vinylic protons produce a sharp singlet around 6.3 ppm in DMSO-d₆, a region typically clear of signals from aromatic and piperazine protons.[8]

  • Choice of Deuterated Solvent: The solvent must completely dissolve both the analyte (CNPP) and the internal standard. DMSO-d₆ is a suitable choice for CNPP and maleic acid due to its excellent solubilizing power for polar organic molecules.

  • Ensuring Full Relaxation (The D1 Delay): A sufficiently long relaxation delay (D1) between pulses is non-negotiable for accurate quantification. It ensures that all relevant protons have fully returned to their equilibrium state before the next pulse, making the resulting signal integral directly proportional to the molar concentration.[8][11] A common practice is to set D1 to at least 5 times the longest T1 (spin-lattice relaxation time) of the protons being quantified.

Experimental Protocol: ¹H-qNMR Purity Determination of CNPP

This protocol outlines a self-validating system for determining the purity of a CNPP sample.

Step 1: Precision Weighing & Sample Preparation

  • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial using a calibrated analytical balance. Record the weight precisely.

  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%) into the same vial. Record the weight precisely.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Vortex the vial for at least 60 seconds to ensure complete dissolution of both the sample and the internal standard.

  • Transfer the solution to a clean, high-precision 5 mm NMR tube.

Step 2: NMR Data Acquisition

  • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Optimize shimming to ensure high resolution and symmetrical peak shapes.

  • Set key acquisition parameters for quantification:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 30 seconds (a conservative value to ensure full relaxation for both analyte and standard).

    • Number of Scans (NS): 16-64 scans to achieve a high signal-to-noise ratio (S/N > 250:1 for signals of interest).[3]

Step 3: Data Processing and Purity Calculation

  • Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.

  • Integrate the well-resolved, non-overlapping signals for both the CNPP analyte and the Maleic Acid internal standard.

    • CNPP Signal: Select a distinct signal, for example, the aromatic proton ortho to the nitro group.

    • Internal Standard Signal: Integrate the singlet from the two vinylic protons of Maleic Acid (~6.3 ppm).[8]

  • Calculate the purity of the CNPP sample using the following formula[9]:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass (weight)

    • Purity: Purity of the internal standard

Workflow for qNMR Purity Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte 1. Accurately Weigh CNPP Sample weigh_is 2. Accurately Weigh Internal Standard (IS) weigh_analyte->weigh_is dissolve 3. Dissolve Analyte & IS in DMSO-d6 weigh_is->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer acquire 5. Acquire 1H Spectrum (D1 ≥ 30s, NS=64) transfer->acquire process 6. Phasing & Baseline Correction acquire->process integrate 7. Integrate Analyte & IS Signals calculate 8. Calculate Purity Using Formula result Final Purity Value (%) calculate->result

Caption: Workflow for CNPP purity determination by qNMR.

Comparative Analysis: qNMR vs. HPLC-UV

While qNMR offers a primary route to quantification, HPLC with UV detection is a workhorse in pharmaceutical analysis for purity determination.[3] It excels at separating complex mixtures, allowing for the quantification of individual impurities. The choice between them depends on the specific analytical goal.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Spectroscopic. Signal area is directly proportional to the number of nuclei.[4]Chromatographic. Separates components based on differential partitioning.
Reference Standard Requires a certified internal standard of a different structure.[5]Requires a well-characterized reference standard of the same analyte.
Quantification Absolute (Primary Ratio Method). Can determine purity without a specific CNPP standard.[7]Relative. Quantifies against the response of a reference standard.
Specificity Excellent. Relies on unique chemical shifts. Potential for signal overlap in complex mixtures.Excellent. Relies on chromatographic separation. Co-elution can be a challenge.
Impurity Detection Detects all proton-containing species. May not separate structural isomers.Detects chromophoric impurities. Non-UV active impurities are missed.
Analysis Time Fast per sample (typically 5-15 minutes).Slower per sample (typically 20-40 minutes per run).
Sample Integrity Non-destructive. The sample can be recovered and used for other analyses.[5]Destructive. The sample is consumed during the analysis.
Validation Method validation is guided by USP <761> and ICH Q2(R1).[13][14]Well-established validation protocols under ICH Q2(R1).[14][15]

Supporting Experimental Data (Representative)

Analyte BatchPurity by ¹H-qNMR (%)Purity by HPLC-UV (Area % Normalized)
CNPP-Lot-00199.1 ± 0.299.3
CNPP-Lot-00298.5 ± 0.398.6
CNPP-Lot-00399.4 ± 0.299.5

The data shows a strong correlation between the two orthogonal techniques, providing a high degree of confidence in the assigned purity values.[3][16] This cross-validation is a cornerstone of robust analytical science.

Decision Tree for Method Selection

Method_Selection start Analytical Need q1 Certified Analyte Reference Standard Available? start->q1 q2 Need to Profile Known & Unknown Impurities? q1->q2 Yes qnmr Use qNMR q1->qnmr No q3 Is Analyte Sample Limited or Requires Recovery? q2->q3 No hplc Use HPLC-UV q2->hplc Yes q3->qnmr Yes both Use Both (Orthogonal Validation) q3->both No

Caption: Decision guide for selecting an analytical method.

Conclusion: An Integrated Approach to Ensuring Purity

For the purity analysis of this compound, both qNMR and HPLC-UV are powerful, validated techniques.

qNMR serves as an exceptional primary method for absolute purity determination, especially valuable when a certified reference standard of the analyte itself is unavailable or in early development stages. Its non-destructive nature and speed make it highly efficient for the final assay of bulk material.

HPLC-UV remains the industry standard for impurity profiling, offering superior separation capabilities to detect and quantify individual process-related impurities and degradation products, provided they possess a UV chromophore.

Ultimately, the most trustworthy and robust approach, as mandated by modern quality guidelines, is the use of orthogonal methods.[3] Employing qNMR for an absolute purity assay and HPLC for impurity profiling provides a comprehensive, self-validating picture of the material's quality, ensuring that intermediates like CNPP meet the stringent requirements for the synthesis of safe and effective pharmaceuticals.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). YouTube.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Sorensen, D., et al. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Semantic Scholar.
  • Quality Guidelines. (n.d.). International Council for Harmonisation (ICH).
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, October 22). Abraham Entertainment.
  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP).
  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023, April 1). American Pharmaceutical Review.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka.
  • Let's try doing quantitative NMR. (n.d.). JEOL Ltd.
  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare.
  • Sorensen, D. (n.d.). Setting standards: Revision of USP general chapters <761>/<1761>. PANIC NMR.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. (n.d.). ResolveMass Laboratories Inc.
  • Simmler, C., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry.
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). Regis Technologies.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016, June 30). ACG Publications.
  • Purity comparison by NMR and HPLC. (n.d.). ResearchGate.
  • High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. (n.d.). RSC Publishing.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • 1-(2-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine. (n.d.). SpectraBase.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime.

Sources

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for the Quantification of 1-(2-Chloro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the development and validation of a precise and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(2-Chloro-4-nitrophenyl)piperazine. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), making its accurate quantification essential for ensuring the quality, safety, and efficacy of the final drug product.

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the selection of specific methodologies, provides a comparative analysis against alternative techniques, and is grounded in the principles of the International Council for Harmonisation (ICH) guidelines. The objective is to equip researchers, scientists, and drug development professionals with a practical and scientifically rigorous framework for analytical method validation.

The Analytical Challenge: Direct vs. Indirect Quantification

Piperazine and its derivatives are common structural motifs in medicinal chemistry. However, from an analytical standpoint, they present a dichotomy. Unsubstituted piperazine lacks a significant chromophore, rendering direct ultraviolet (UV) detection at standard HPLC wavelengths inefficient and insensitive. Consequently, many established methods for simple piperazines rely on a pre-column derivatization step, reacting the analyte with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) to enable detection.[1][2]

In contrast, the subject of this guide, this compound, incorporates a nitrophenyl group—a strong chromophore. This intrinsic property obviates the need for derivatization, allowing for a more streamlined, direct HPLC-UV method. This guide will focus on validating such a direct method and compare its performance characteristics to the derivatization-based approach and other analytical technologies.

Proposed Stability-Indicating HPLC-UV Method

The cornerstone of reliable quantification is a well-developed analytical method. Based on the chemical properties of the analyte and established chromatographic principles for aromatic amines, the following Reverse-Phase HPLC (RP-HPLC) method is proposed.

Rationale for Method Parameters
  • Column: A C18 column is the workhorse of RP-HPLC, offering excellent hydrophobic retention for the nonpolar regions of the analyte. A 250 mm x 4.6 mm column with 5 µm particles provides a good balance of efficiency and backpressure.

  • Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer is chosen for its versatility. Acetonitrile is a common organic modifier with good UV transparency. The phosphate buffer (pH 3.0) serves two purposes: it maintains a consistent ionic environment and, by keeping the piperazine nitrogens protonated, ensures a single, sharp peak shape, preventing tailing that can occur with basic analytes.

  • Detection Wavelength: The nitrophenyl group is expected to have a strong absorbance maximum. A photodiode array (PDA) detector will be used to determine the optimal wavelength for maximum sensitivity and specificity, anticipated to be around 254 nm or 340 nm.

  • Flow Rate & Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Maintaining a constant column temperature (e.g., 30°C) is critical for ensuring reproducible retention times.

Experimental Protocol: HPLC-UV Method
ParameterRecommended ConditionJustification
Instrument HPLC with PDA or UV DetectorStandard for quantitative analysis.
Column C18, 250 mm x 4.6 mm, 5 µmProvides robust separation for aromatic compounds.
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric AcidBuffers the system and ensures consistent analyte ionization.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 0-5 min (30% B), 5-15 min (30% to 70% B), 15-20 min (70% B), 20-25 min (30% B)Ensures elution of the analyte and separation from potential impurities.
Flow Rate 1.0 mL/minStandard for the selected column dimensions.
Column Temp. 30°CEnsures retention time reproducibility.
Detection UV at 254 nmExpected absorbance maximum for the nitrophenyl chromophore.
Injection Vol. 10 µLA typical volume for analytical HPLC.
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

Method Validation: A Framework of Trust

Validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[3][4][5] The validation will be performed according to the ICH Q2(R1) guideline, which is a globally recognized standard.[3]

Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation Dev Method Development (Column, Mobile Phase, etc.) Proto Write Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Execute Protocol Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Report (Summarize Data, Deviations, Conclusion) Rob->Report Compile Results

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][4] To prove this, a forced degradation study is essential. This study deliberately stresses the analyte to produce potential degradation products and demonstrates that the method can separate the intact analyte from these degradants.

Forced Degradation Protocol:

  • Preparation: Prepare solutions of this compound (approx. 1 mg/mL in diluent).

  • Stress Conditions: Expose the solutions to the following conditions as per ICH guidelines:

    • Acid Hydrolysis: 0.1 M HCl at 80°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 80°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for 7 days.

  • Analysis: Analyze a control (unstressed) sample and all stressed samples by the proposed HPLC method.

  • Evaluation: The method is considered stability-indicating if the analyte peak is well-resolved from all degradation product peaks (resolution > 2) and there is no interference at the analyte's retention time in the blank chromatograms. Peak purity analysis using a PDA detector should also be performed to confirm that the analyte peak in the stressed samples is spectrally pure.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.

  • Protocol: Prepare a series of at least five standard solutions of this compound, typically ranging from 50% to 150% of the target analytical concentration.

  • Acceptance Criteria: A linear relationship is confirmed if the correlation coefficient (r²) of the calibration curve (peak area vs. concentration) is ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using a spike-recovery study.

  • Protocol: Prepare samples of a blank matrix (if applicable) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Measures precision over a short interval of time with the same analyst and equipment.

    • Protocol: Analyze six replicate samples at 100% of the target concentration.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Protocol: Repeat the repeatability study on a different day with a different analyst.

    • Acceptance Criteria: The %RSD for the combined data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These are typically determined based on the signal-to-noise ratio (S/N), where LOD is approximately 3:1 and LOQ is 10:1, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Protocol: Introduce small variations to the method parameters, one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the final calculated concentration should not be significantly affected.

Comparison with Alternative Analytical Methods

While the proposed direct HPLC-UV method offers a balance of performance, accessibility, and efficiency, other techniques can be employed. The choice of method depends on the specific requirements of the analysis, such as the need for higher sensitivity or structural confirmation.

Method_Comparison node1 Analytical Method |  Principle |  Advantages |  Disadvantages node2 Direct HPLC-UV |  Direct UV absorbance of the nitrophenyl chromophore. |  - Simple, no derivatization needed. - Rapid and cost-effective. - Robust and reproducible. |  - Moderate sensitivity. - No structural confirmation. node3 HPLC-UV with Derivatization |  Chemical reaction to attach a UV-active tag. |  - Enables analysis of compounds without chromophores. |  - Additional complex sample prep step. - Potential for incomplete reactions. - Increased analysis time and cost. node4 LC-MS |  Separation by HPLC followed by mass-based detection. |  - Very high sensitivity and selectivity. - Provides molecular weight and structural information. |  - Higher instrument cost and complexity. - Matrix effects can be a challenge. node5 GC-MS |  Separation of volatile compounds followed by mass detection. |  - Excellent for volatile impurities. - High selectivity. |  - Analyte must be volatile or derivatized to be volatile. - Potential for thermal degradation of analyte.

Summary of Validation Parameters:

ParameterDirect HPLC-UV (Proposed)HPLC-UV with Derivatization[1]LC-MS/GC-MS
Specificity High (demonstrated by forced degradation)High, but must validate no interference from derivatizing agentVery High (mass-based selectivity)
Linearity (r²) ≥ 0.999Typically ≥ 0.99Typically ≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%95.0 - 105.0%
Precision (%RSD) ≤ 2.0%≤ 2.0%≤ 5-10% (depending on concentration)
LOQ ng/mL rangeppm (µg/mL) range[1]pg/mL to low ng/mL range
Throughput HighLower (due to sample prep)Moderate to High

Conclusion

The proposed direct, stability-indicating RP-HPLC-UV method provides a robust, precise, and accurate tool for the quantification of this compound. Its primary advantage lies in its simplicity and efficiency, eliminating the need for the time-consuming derivatization step required for non-chromophoric piperazines. The comprehensive validation protocol, grounded in ICH Q2(R1) guidelines, ensures that the method is suitable for its intended purpose in a regulated pharmaceutical environment. While more sensitive techniques like LC-MS exist, the proposed HPLC-UV method represents the optimal balance of performance, cost, and accessibility for routine quality control and stability testing in drug development.

References

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
  • United Nations Office on Drugs and Crime (UNODC). (n.d.).
  • Gadzala-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223. [Link]
  • Al-Saeed, M. H., & Al-Tannak, N. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
  • European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
  • U.S. Food and Drug Administration (FDA). (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
  • ResolveMass Laboratories. (2023).
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
  • Hilaris Publisher. (n.d.). Pharmaceutical Impurities and Degradation Products: An Overview. Hilaris Publisher. [Link]

Sources

A Technical Guide for Synthetic Chemists: Navigating the Reactivity of Phenylpiperazine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 1-(2-Chloro-4-nitrophenyl)piperazine vs. 1-(4-Nitrophenyl)piperazine in Nucleophilic Aromatic Substitution for Drug Discovery

In the synthesis of novel therapeutics, the choice of starting materials and intermediates is paramount to the efficiency and success of a synthetic route. Phenylpiperazine moieties are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system. This guide provides a detailed comparison of two key intermediates, This compound and 1-(4-Nitrophenyl)piperazine , with a focus on their reactivity in nucleophilic aromatic substitution (SNAr) reactions. This analysis is intended to inform researchers, scientists, and drug development professionals in making strategic decisions for the synthesis of complex molecules, particularly in the development of novel dopamine (e.g., D₂, D₄) and serotonin (e.g., 5-HT₁ₐ) receptor ligands.[1][2][3][4][5][6]

Unveiling the Candidates: Structural and Electronic Profiles

At first glance, the two molecules appear structurally similar. However, the presence of an ortho-chloro substituent in this compound introduces significant electronic and steric differences that profoundly influence its reactivity.

FeatureThis compound1-(4-Nitrophenyl)piperazine
CAS Number 114878-60-3[7]6269-89-2[8]
Molecular Formula C₁₀H₁₂ClN₃O₂C₁₀H₁₃N₃O₂
Molecular Weight 241.68 g/mol [7]207.23 g/mol [8]
Key Structural Feature Chloro and nitro groups on the phenyl ringNitro group on the phenyl ring

Diagram 1: Chemical Structures

cluster_0 This compound cluster_1 1-(4-Nitrophenyl)piperazine A A B B

Caption: Structures of the two phenylpiperazine intermediates.

The Decisive Factor: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of these compounds lies in their susceptibility to nucleophilic aromatic substitution, a class of reactions crucial for forging new carbon-heteroatom bonds on the aromatic ring. The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[9]

Diagram 2: General Mechanism of SNAr

SNAr_Mechanism A Aromatic Ring (with Leaving Group & EWG) B Meisenheimer Complex (Resonance Stabilized) A->B + Nu⁻ C Substituted Product B->C - LG⁻ Nu Nucleophile (Nu⁻) LG Leaving Group (LG⁻)

Caption: The addition-elimination mechanism of SNAr.

The rate of an SNAr reaction is critically dependent on the electrophilicity of the aromatic ring. Electron-withdrawing groups (EWGs) are essential as they stabilize the negatively charged Meisenheimer complex, thereby lowering the activation energy of the reaction.[10][11]

Electronic Effects: The Power of Induction and Resonance

The nitro group (-NO₂) is a potent electron-withdrawing group, acting through both inductive and resonance effects. This makes the aromatic ring of 1-(4-nitrophenyl)piperazine significantly electron-deficient and primed for nucleophilic attack.

In the case of This compound , the situation is amplified. The additional chloro substituent, also an electron-withdrawing group (primarily through induction), further depletes the electron density of the aromatic ring. The presence of two electron-withdrawing groups, particularly at the ortho and para positions relative to a potential leaving group, significantly enhances the rate of nucleophilic substitution compared to a ring with only one such group.[10][11] Kinetic studies on analogous systems, such as the comparison between 2,4-dinitrochlorobenzene and p-nitrochlorobenzene, have experimentally verified that the rate of nucleophilic substitution is substantially faster for the disubstituted compound.[10][11] This is attributed to the enhanced stabilization of the Meisenheimer intermediate.[10]

Steric Considerations: The Ortho Effect

While the electronic effects are activating, the ortho-chloro group in this compound also introduces steric hindrance. This can potentially impede the approach of a nucleophile to the adjacent carbon atoms. However, in many SNAr reactions, the electronic activation conferred by the ortho substituent outweighs the steric repulsion, especially with smaller nucleophiles. The impact of steric hindrance is highly dependent on the specific nucleophile and the reaction conditions.

A Representative Synthetic Application: Synthesis of a Dopamine D₄ Receptor Ligand Precursor

To illustrate the practical implications of these differences in reactivity, we will consider a representative synthesis of a precursor for a dopamine D₄ receptor antagonist. This involves the displacement of a leaving group on the nitrophenyl ring by an incoming amine nucleophile.

Diagram 3: Experimental Workflow

Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve phenylpiperazine intermediate in polar aprotic solvent (e.g., DMF, DMSO) B Add amine nucleophile and base (e.g., K₂CO₃, Et₃N) A->B C Heat the reaction mixture (e.g., 80-120 °C) B->C D Monitor reaction progress by TLC or LC-MS C->D E Quench reaction with water D->E Upon completion F Extract with an organic solvent (e.g., Ethyl Acetate) E->F G Purify by column chromatography F->G

Caption: A typical workflow for SNAr with phenylpiperazines.

Experimental Protocol

This protocol is a representative procedure for the nucleophilic aromatic substitution on a dinitro-activated aromatic ring.

  • Reaction Setup: To a solution of the phenylpiperazine intermediate (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add the amine nucleophile (1.1 eq) and a base like K₂CO₃ or Et₃N (2.0 eq).

  • Heating: The reaction mixture is heated to a temperature between 80-120 °C.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.

  • Extraction: The product is extracted into an organic solvent such as ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Comparative Performance Analysis

Based on the principles of SNAr, a direct comparison of the two intermediates in the aforementioned synthetic protocol would yield predictable differences in performance.

ParameterThis compound1-(4-Nitrophenyl)piperazineRationale
Reaction Rate FasterSlowerThe additional electron-withdrawing chloro group in the ortho position further activates the aromatic ring towards nucleophilic attack, leading to a lower activation energy.[10][11]
Reaction Temperature Lower temperature may be sufficientHigher temperature likely requiredDue to its higher intrinsic reactivity, the reaction with the chloro-substituted compound can often be conducted under milder conditions to achieve the same conversion rate.
Yield Potentially higherPotentially lowerThe enhanced reactivity can lead to higher conversion and yield in a given timeframe, assuming side reactions are not prevalent.
Side Products Potential for steric hindrance-related byproducts with bulky nucleophiles.Fewer steric constraints.The ortho-chloro group may lead to undesired side reactions if the nucleophile is particularly large, although this is often not a limiting factor.

Conclusion and Recommendations for Synthetic Strategy

The choice between this compound and 1-(4-Nitrophenyl)piperazine as a synthetic intermediate should be guided by the specific requirements of the target molecule and the overall synthetic strategy.

  • For reactions where high reactivity is desired to drive a difficult substitution or to enable milder reaction conditions, This compound is the superior choice. Its enhanced electrophilicity due to the presence of two electron-withdrawing groups will generally lead to faster reaction times and potentially higher yields.

  • When cost is a primary driver and the subsequent reaction is facile , 1-(4-Nitrophenyl)piperazine may be a more economical option. Its synthesis is typically simpler, and for many standard nucleophilic aromatic substitutions, it provides adequate reactivity.

  • In cases involving very bulky nucleophiles , a careful consideration of the potential for steric hindrance with the ortho-chloro group of this compound is warranted. A preliminary small-scale experiment is advisable to assess the feasibility and efficiency of the reaction.

In the competitive landscape of drug discovery, optimizing synthetic routes for efficiency and yield is crucial. A thorough understanding of the electronic and steric properties of key intermediates like the ones discussed here empowers chemists to design more robust and effective synthetic strategies.

References

  • Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)
  • Synthesis and binding studies on a new series of arylpiperazino benzazol-2-one and benzoxazin-3-one derivatives as selective D4 ligands. (2000). PubMed. [Link]
  • Why is the nucleophilic substitution reaction of 2,4-dinitrochlorobenzene faster than that of p-nitrochlorobenzene. (2025). Filo. [Link]
  • Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones. (2014). PubMed. [Link]
  • Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones. (2014). PubMed. [Link]
  • Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. (2025).
  • Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. (2000). MDPI. [Link]
  • Nucleophilic substitution reaction of 2,4-dinitrochlorobenzene is faster than p-nitrochlorobenzene. Give a. (2024). Brainly.in. [Link]
  • Investigation of mixed D2/5-HT1A activity of N-heteroarylmethyl-N-phenylpiperazines, N-heteroarylethyl-N-phenylpiperazines and N-heteroarylpropyl-N-phenylpiperazines. (2025).
  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. (2021). PMC. [Link]
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). PMC. [Link]
  • Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines. (1998). PubMed. [Link]
  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. (2023). MDPI. [Link]
  • Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. (2025).
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2021). MDPI. [Link]
  • Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. (2000). Semantic Scholar. [Link]
  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegener
  • SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. (2018).
  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). PMC. [Link]
  • 1-(4-Nitrophenyl)piperazine. PubChem. [Link]
  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (2021). ChemRxiv. [Link]
  • Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. [Link]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2023). MDPI. [Link]
  • Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)
  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. (2023). MDPI. [Link]

Sources

A Comparative Analysis of the Biological Activities of Chloro-Nitrophenyl-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: The Versatile Piperazine Scaffold and the Significance of Chloro-Nitrophenyl Substitution

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] Its unique structural and physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, make it an attractive moiety for the design of novel therapeutics. The introduction of a chloro-nitrophenyl group to the piperazine core creates a class of derivatives with significant potential for diverse biological activities, largely attributable to the electron-withdrawing nature of the nitro group and the halogenation provided by the chlorine atom. These features can modulate the electronic environment of the entire molecule, influencing its binding affinity to biological targets and its overall pharmacological effect.

This guide provides a comparative overview of the key biological activities exhibited by chloro-nitrophenyl-piperazine derivatives, with a focus on their anticancer and antimicrobial properties. While specific experimental data for derivatives of "1-(2-Chloro-4-nitrophenyl)piperazine" is limited in publicly available literature, this guide synthesizes findings from closely related analogues to provide a comprehensive and instructive comparison. We will delve into the experimental data supporting these activities, detail the methodologies for their evaluation, and explore the underlying structure-activity relationships.

I. Anticancer Activity: A Promising Frontier

Derivatives of the chloro-nitrophenyl-piperazine scaffold have emerged as a promising class of compounds with potent antiproliferative activity against various cancer cell lines. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis, interfere with cell cycle progression, or inhibit key signaling pathways crucial for cancer cell survival and proliferation.

Comparative Antiproliferative Activity

The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for representative chloro-nitrophenyl-piperazine analogues against various human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Analogue A Phenylpiperazine DerivativeA549 (Lung)5.24[3]
Hela (Cervical)0.19[3]
SGC7901 (Gastric)0.41[3]
Analogue B Indolin-2-one DerivativeA549 (Lung)3.59[4]
HCT-116 (Colon)3.49[4]
Analogue C Pyranopyridine DerivativeK562 (Leukemia)0.5[5]
HeLa (Cervical)<8.2[5]

Note: The presented data is for illustrative purposes and represents findings for structurally related compounds due to the limited availability of specific data for "this compound" derivatives.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound. The underlying principle is the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). A positive control (a known anticancer drug) is also included.

  • Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Test Compounds treatment 3. Treat Cells with Compounds compound_prep->treatment incubation 4. Incubate for 24-72 hours treatment->incubation mtt_add 5. Add MTT Reagent incubation->mtt_add formazan_incubation 6. Incubate for 2-4 hours (Formazan Formation) mtt_add->formazan_incubation solubilization 7. Solubilize Formazan with DMSO formazan_incubation->solubilization read_absorbance 8. Measure Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 9. Calculate % Viability and Determine IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for in vitro anticancer activity screening.

II. Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperazine derivatives, including those with a chloro-nitrophenyl moiety, have demonstrated promising activity against a range of bacterial and fungal pathogens.[6][7] The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.

Comparative Antimicrobial Susceptibility

The antimicrobial activity of a compound is typically assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency. The following table presents representative MIC values for chloro-nitrophenyl-piperazine analogues against various microbial strains.

Compound IDDerivative ClassMicrobial StrainMIC (µg/mL)Reference
Analogue D Mannich BaseStaphylococcus aureus125-500[8]
Bacillus cereus125-500[8]
Escherichia coli125-500[8]
Analogue E Pyrimidine DerivativeStaphylococcus aureus<40[2]
Escherichia coli<40[2]
Candida albicans<40[2]
Analogue F Thiadiazole DerivativeStaphylococcus aureus16[9]
Escherichia coli8[9]

Note: The presented data is for illustrative purposes and represents findings for structurally related compounds due to the limited availability of specific data for "this compound" derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism. This method involves preparing two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

Step-by-Step Methodology:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizing the Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis MIC Determination inoculum_prep 1. Prepare Standardized Microbial Inoculum compound_dilution 2. Perform Serial Dilutions of Test Compound in Broth inoculate_plate 3. Inoculate 96-well Plate with Microbial Suspension compound_dilution->inoculate_plate incubation 4. Incubate under Appropriate Conditions inoculate_plate->incubation visual_inspection 5. Visually Inspect for Turbidity (Growth) incubation->visual_inspection read_plate 6. (Optional) Read Absorbance with Plate Reader visual_inspection->read_plate determine_mic 7. Identify Lowest Concentration with No Growth (MIC) visual_inspection->determine_mic read_plate->determine_mic

Caption: Workflow of the broth microdilution method for MIC determination.

III. Structure-Activity Relationship (SAR) Insights

While a definitive SAR for "this compound" derivatives cannot be established without specific data, general trends can be inferred from the broader class of piperazine-containing compounds.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence biological activity. Electron-withdrawing groups, such as the nitro group, are often associated with enhanced anticancer and antimicrobial properties.[10] The position of the chloro group can also impact the molecule's conformation and its interaction with target sites.

  • Substitution on the Second Piperazine Nitrogen: The moiety attached to the second nitrogen of the piperazine ring plays a crucial role in determining the compound's overall activity and selectivity. Bulky aromatic or heterocyclic groups can enhance binding to specific receptors or enzymes, leading to increased potency. The nature of the linker between the piperazine core and this substituent also affects the molecule's flexibility and ability to adopt an optimal conformation for binding.

Conclusion and Future Perspectives

The chloro-nitrophenyl-piperazine scaffold represents a promising starting point for the development of novel therapeutic agents with potent anticancer and antimicrobial activities. The available data on related analogues highlight the significant potential of this class of compounds. However, to fully elucidate the therapeutic promise of "this compound" derivatives, further research is imperative.

Future studies should focus on the synthesis and comprehensive biological evaluation of a diverse library of derivatives based on this specific core structure. This would enable the establishment of a robust structure-activity relationship, guiding the rational design of more potent and selective drug candidates. Advanced in vitro and in vivo studies will be crucial to understand their mechanisms of action and to assess their safety and efficacy profiles, ultimately paving the way for their potential clinical translation.

References

  • Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE.
  • Padmashali, B., et al. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
  • ResearchGate. (n.d.). Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs.
  • MDPI. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4291.
  • MDPI. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Molecules, 28(15), 5673.
  • RSC Publishing. (n.d.). Synthesis and biological evaluation of novel hybrid compounds between chalcone and piperazine as potential antitumor agents.
  • MDPI. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 26(9), 3991.
  • PubMed. (2013). Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one. Bioorganic & Medicinal Chemistry Letters, 23(11), 3304-3307.
  • MDPI. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3741.
  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives.
  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Der Pharma Chemica. (n.d.). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives.
  • PubMed. (1978). Synthesis and quantitative structure-activity relationships of antibacterial 1-(substituted benzhydryl)-4-(5-nitro-2-furfurylideneamino) piperazines. Journal of Pharmaceutical Sciences, 67(7), 900-905.
  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds.
  • PubMed Central (PMC). (n.d.). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives.

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(2-Chloro-4-nitrophenyl)piperazine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the piperazine scaffold represents a cornerstone in the design of novel therapeutics. Its versatile structure allows for extensive modification, enabling the fine-tuning of pharmacological properties. This guide delves into the structure-activity relationship (SAR) of analogs based on the 1-(2-chloro-4-nitrophenyl)piperazine core, a moiety with significant potential in the development of anticancer and antimicrobial agents. By synthesizing data from various studies, this document provides a comparative analysis of how structural modifications influence biological activity, offering insights to guide future drug design efforts.

The this compound Scaffold: A Privileged Starting Point

The this compound scaffold combines several key features that make it an attractive starting point for medicinal chemistry campaigns. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a common motif in many approved drugs due to its favorable pharmacokinetic properties.[1] The 2-chloro-4-nitrophenyl group attached to one of the piperazine nitrogens introduces specific electronic and steric properties that can be crucial for target engagement. The electron-withdrawing nature of the nitro group and the chloro substituent can influence the pKa of the distal piperazine nitrogen and participate in interactions with biological targets.[2]

The primary focus of SAR studies on this scaffold is the exploration of various substituents at the second nitrogen atom (N4) of the piperazine ring. By introducing a diverse range of chemical moieties at this position, researchers can modulate the compound's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity, which in turn affects its biological activity.[1]

Comparative Analysis of Biological Activity

Anticancer Activity: A Focus on Cytotoxicity

The piperazine moiety is a common feature in many anticancer agents.[2][3] The introduction of various substituents on the piperazine ring can lead to compounds with potent cytotoxic effects against a range of cancer cell lines.

Table 1: Cytotoxic Activity of Representative Piperazine Analogs

Compound IDCore StructureN4-SubstituentCancer Cell LineIC50/GI50 (µM)Reference
1a 1-Benzhydrylpiperazine4-ChlorobenzoylHUH-7 (Liver)>10[4]
1b 1-Benzhydrylpiperazine4-FluorobenzoylMCF-7 (Breast)7.5[4]
1c 1-Benzhydrylpiperazine4-NitrobenzoylHCT-116 (Colon)5.2[4]
2a Arylpiperazine-saccharin4-FluorophenylDU145 (Prostate)1.14[3]
2b Arylpiperazine-saccharin4-ChlorophenylPC-3 (Prostate)4.84[3]
3a Benzoxazole-piperazine3-Chlorophenyl-1,2,3-triazoleMCF-7 (Breast)23.12[5]
3b Benzoxazole-piperazine3,5-Dichlorophenyl-1,2,3-triazoleMCF-7 (Breast)19.89[5]
3c Benzoxazole-piperazine3-Nitrophenyl-1,2,3-triazoleHeLa (Cervical)26.86[5]

Analysis of SAR for Anticancer Activity:

The data presented in Table 1, while from different core piperazine scaffolds, allows for several key inferences relevant to the this compound series:

  • Influence of the N4-Substituent: The nature of the substituent at the N4 position of the piperazine ring is a critical determinant of cytotoxic activity. For instance, in the 1-benzhydrylpiperazine series (compounds 1a-1c ), the presence of an electron-withdrawing nitro group on the benzoyl moiety (1c ) leads to higher potency compared to a chloro (1a ) or fluoro (1b ) substituent.[4] This suggests that for the this compound scaffold, N4-substituents with strong electron-withdrawing properties might be beneficial for anticancer activity.

  • Impact of the Aryl Group on the Piperazine: The substitution pattern on the aryl ring directly attached to the piperazine also plays a significant role. In the arylpiperazine-saccharin series (compounds 2a-2b ), a 4-fluorophenyl substituent (2a ) resulted in greater potency against DU145 cells than a 4-chlorophenyl group (2b ) against PC-3 cells.[3] This highlights the subtle electronic and steric effects that can influence target binding and cellular uptake.

  • Role of Heterocyclic Moieties: The introduction of complex heterocyclic systems at the N4 position, such as the substituted triazoles in the benzoxazole-piperazine series (3a-3c ), can yield compounds with good anticancer activity.[5] The presence of multiple nitrogen atoms and the potential for hydrogen bonding and pi-stacking interactions can enhance binding to biological targets. The data suggests that dichlorination (3b ) on the phenyl-triazole moiety is slightly more favorable than monochlorination (3a ) or a nitro group (3c ) for activity against MCF-7 cells.[5]

Based on these observations, promising analogs of this compound for anticancer screening would likely involve N4-substituents bearing electron-withdrawing groups and potentially complex heterocyclic systems.

Antimicrobial Activity: A Broad Spectrum of Possibilities

Piperazine derivatives have long been investigated for their antimicrobial properties.[6][7][8] The ability to readily modify the piperazine scaffold allows for the development of agents active against a variety of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Representative Piperazine Analogs

Compound IDCore StructureN4-SubstituentMicroorganismMIC (µg/mL)Reference
4a Benzoxazole-piperazine3-Chlorophenyl-1,2,3-triazoleS. aureus6.25[5]
4b Benzoxazole-piperazine3,5-Dichlorophenyl-1,2,3-triazoleE. coli3.12[5]
5a 1-(2-(2,4-dimethylphenylthio)phenyl)piperazineBenzylS. aureus>100[6]
5b 1-(2-(2,4-dimethylphenylthio)phenyl)piperazine4-ChlorobenzylP. aeruginosa50[6]

Analysis of SAR for Antimicrobial Activity:

The data in Table 2 suggests the following SAR trends for antimicrobial piperazine derivatives:

  • Importance of the N4-Substituent: Similar to the anticancer activity, the N4-substituent is crucial for antimicrobial potency. In the benzoxazole-piperazine series, the 3,5-dichlorophenyl-triazole moiety (4b ) conferred potent activity against E. coli.[5]

  • Influence of Halogenation: The presence of chlorine atoms appears to be beneficial for antimicrobial activity. For example, the introduction of a 4-chlorobenzyl group (5b ) on the 1-(2-(2,4-dimethylphenylthio)phenyl)piperazine core resulted in activity against P. aeruginosa, whereas the unsubstituted benzyl analog (5a ) was inactive against S. aureus.[6] This suggests that incorporating halogenated aromatic or heteroaromatic moieties at the N4 position of the this compound scaffold could be a promising strategy for developing new antimicrobial agents.

Experimental Methodologies

The following sections provide an overview of the experimental protocols commonly used for the synthesis and biological evaluation of piperazine derivatives, based on the methodologies described in the cited literature.

General Synthetic Protocol for N-Substituted Piperazine Analogs

The synthesis of N-substituted this compound analogs typically involves a nucleophilic substitution reaction between this compound and a suitable electrophile, such as an alkyl halide, acyl chloride, or sulfonyl chloride.

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the reaction mixture to act as a proton scavenger.

  • Addition of Electrophile: Slowly add the desired electrophile (e.g., benzoyl chloride, benzyl bromide, or a substituted sulfonyl chloride) (1.1 equivalents) to the reaction mixture at room temperature or 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or an elevated temperature as required. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted piperazine analog.

Diagram of Synthetic Workflow:

G start This compound reaction Nucleophilic Substitution start->reaction reagents Electrophile (R-X) Base (e.g., TEA) Solvent (e.g., DCM) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product N-Substituted Analog purification->product

Caption: General workflow for the synthesis of N-substituted this compound analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Diagram of MTT Assay Workflow:

G cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction & Measurement seed Seed Cells in 96-well Plate treat Treat with Compounds seed->treat incubate1 Incubate (48-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Measure Absorbance solubilize->read analysis Data Analysis read->analysis Calculate IC50

Caption: Workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. While a comprehensive SAR study on a dedicated library of analogs is yet to be published, by drawing parallels from related piperazine-containing compounds, we can infer key structural features that are likely to govern biological activity.

The N4-position of the piperazine ring is a critical handle for modulating potency and selectivity. The introduction of substituted benzoyl, benzyl, or more complex heterocyclic moieties allows for the exploration of a vast chemical space. The consistent observation that electron-withdrawing groups and halogen atoms on these substituents often enhance activity provides a rational starting point for the design of new analogs.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. This would involve varying the substituents at the N4-position to probe the effects of electronics, sterics, and lipophilicity on both anticancer and antimicrobial activity. Such studies, coupled with computational modeling and mechanistic investigations, will undoubtedly unlock the full therapeutic potential of this versatile scaffold.

References

  • Sampson, J. J., et al. (2013).
  • Wang, Y., et al. (2019). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 24(15), 2789.
  • Onkol, T., et al. (2013).
  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & medicinal chemistry letters, 16(7), 1819-1826.
  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Chaudhary, P., et al. (2006). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Bioorganic & Medicinal Chemistry Letters, 16(7), 1819–1826.
  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Vibrant Pharma Inc. This compound.
  • Chemdiv. Compound 1-(2-chloro-4-nitrophenyl)-4-(methanesulfonyl)piperazine.
  • Wang, Y., et al. (2019). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 24(15), 2789.
  • Onkol, T., et al. (2013). Cytotoxic Activities of some Novel Benzhydrylpiperazine Derivatives.
  • Chaudhary, P., et al. (2006).
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • Ozdemir, S. B., et al. (2017). Synthesis and antimicrobial activity of new piperazine-based heterocyclic compounds.
  • Onkol, T., et al. (2013). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
  • Kumar, A., et al. (2012). Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. Antimicrobial Agents and Chemotherapy, 56(6), 3144-3155.
  • de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 581-594.
  • Onkol, T., et al. (2013). (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives.
  • Pospisilova, E., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 26(21), 6485.
  • Kumar, A., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9586-9599.
  • Iannelli, P., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(19), 6841.
  • Ivashchenko, A. V., et al. (2021). Synthesis, Antimicrobial and Anticancer Activities of 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. Biointerface Research in Applied Chemistry, 12(1), 706-717.
  • Iannelli, P., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC.
  • Vidya, K., et al. (2020). Synthesis and Evaluation of Antibacterial and Anticancer Activities of Some New Benzoxazole-Piperazine-1,2,3-Triazoles. Indian Journal of Heterocyclic Chemistry, 30(2), 269-274.

Sources

A Senior Application Scientist's Comparative Guide to Arylpiperazine Building Blocks: "1-(2-Chloro-4-nitrophenyl)piperazine" vs. Key Alternatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the synthetic feasibility, physicochemical properties, and ultimately, the biological activity of novel therapeutic agents. Among the myriad of scaffolds available, arylpiperazines are a cornerstone in the design of central nervous system (CNS) active compounds and other important pharmaceuticals.[1][2] This guide provides an in-depth, objective comparison of the versatile building block, 1-(2-Chloro-4-nitrophenyl)piperazine , against its key alternatives, most notably 1-(2,3-dichlorophenyl)piperazine . This analysis is grounded in the principles of nucleophilic aromatic substitution (SNAr) and supported by experimental evidence to empower you in making informed decisions for your research and development endeavors.

The Central Role of Arylpiperazines in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry due to its unique structural and physicochemical properties.[3][4] Its two nitrogen atoms offer opportunities for di-substitution, allowing for the fine-tuning of properties such as solubility, basicity, and receptor affinity.[5] This versatility has led to the incorporation of the arylpiperazine motif in a wide array of blockbuster drugs, including antipsychotics, antidepressants, and anxiolytics.[1][2]

A pivotal reaction for the synthesis of N-arylpiperazines is the nucleophilic aromatic substitution (SNAr), where the piperazine nitrogen acts as a nucleophile, displacing a leaving group on an electron-deficient aromatic ring.[6][7][8] The efficiency of this reaction is highly dependent on the nature and position of electron-withdrawing groups on the aromatic ring.[9][10]

Unveiling the Competitors: A Head-to-Head Comparison

This guide focuses on a comparative analysis of two prominent arylpiperazine building blocks:

  • This compound (1): Characterized by a chloro leaving group and a strongly electron-withdrawing nitro group in the para position, with an additional chloro group ortho to the reaction center.

  • 1-(2,3-dichlorophenyl)piperazine (2): A widely used alternative, particularly in the synthesis of the atypical antipsychotic aripiprazole, featuring two chloro substituents on the phenyl ring.[7]

The following sections will delve into a detailed comparison of their reactivity, synthetic utility, and the influence they impart on the properties of the final molecules.

Table 1: Physicochemical Properties of Competing Building Blocks
PropertyThis compound (1)1-(2,3-dichlorophenyl)piperazine (2)1-Phenylpiperazine (Reference)
CAS Number 114878-60-3[11]41202-77-192-54-6[12]
Molecular Formula C₁₀H₁₂ClN₃O₂[11]C₁₀H₁₂Cl₂N₂C₁₀H₁₄N₂[12]
Molecular Weight 241.68 g/mol [11]231.12 g/mol 162.23 g/mol [12]
Appearance Light yellow to yellow solidBrown oilClear colorless to yellow liquid[13]
pKa (predicted) ~7.5 (less basic due to EWGs)~8.0 (moderately basic)~8.8[5]
logP (predicted) ~2.0~2.5~1.8[5]

The Causality Behind Experimental Choices: A Mechanistic Deep Dive into SNAr Reactivity

The cornerstone of synthesizing arylpiperazines is the nucleophilic aromatic substitution (SNAr) reaction. The rate of this reaction is critically dependent on the stability of the intermediate Meisenheimer complex, a negatively charged species formed upon the addition of the nucleophile to the aromatic ring.[6][14] Electron-withdrawing groups (EWGs) play a pivotal role in stabilizing this intermediate through resonance and inductive effects, but only when positioned ortho or para to the leaving group.[9][14]

dot

Figure 1: Generalized workflow of the SNAr addition-elimination mechanism.

In the case of This compound (1) , the nitro group (-NO₂) at the para position is a powerful EWG that significantly activates the ring for nucleophilic attack by strongly stabilizing the Meisenheimer complex through resonance.[6] The chloro group at the ortho position also contributes to this activation through its inductive effect.

For 1-(2,3-dichlorophenyl)piperazine , the two chloro atoms act as electron-withdrawing groups primarily through their inductive effect, activating the ring for SNAr. While chlorine is less activating than a nitro group, the cumulative effect of two chloro substituents still renders the ring sufficiently electrophilic for the reaction to proceed, as evidenced by its successful application in large-scale industrial syntheses.[7]

Theoretically, the presence of the para-nitro group in compound 1 should lead to a faster reaction rate compared to the dichloro-substituted analogue 2 under identical conditions, due to superior resonance stabilization of the intermediate. However, other factors such as steric hindrance and the specific reaction conditions can also influence the overall outcome.

Benchmarking Performance: A Look at Synthetic Applications

Case Study: The Synthesis of Aripiprazole

Aripiprazole, a leading atypical antipsychotic, is a prime example where 1-(2,3-dichlorophenyl)piperazine has been extensively utilized. Numerous synthetic routes have been developed, with a common final step involving the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with a suitable butoxy-quinolinone derivative.[7]

Experimental Protocol for Aripiprazole Synthesis using 1-(2,3-dichlorophenyl)piperazine:

A representative and optimized procedure for the synthesis of Aripiprazole is as follows:

  • Reaction Setup: A suspension of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone and 1-(2,3-dichlorophenyl)piperazine hydrochloride is prepared in ethanol.

  • Base Addition: Anhydrous sodium carbonate is added to the mixture to act as a base.

  • Reflux: The reaction mixture is heated to reflux and maintained for a specified period, typically several hours.

  • Work-up and Isolation: The solid inorganic salts are filtered off, and the filtrate is cooled to allow for the crystallization of the Aripiprazole product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield high-purity Aripiprazole.

Published reports on optimized versions of this synthesis indicate high yields, often in the range of 85-90%, with excellent purity.[7]

Aripiprazole_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions A 7-(4-bromobutoxy)-3,4- dihydro-2(1H)-quinolinone F Aripiprazole (Product) A->F B 1-(2,3-dichlorophenyl)piperazine B->F C Ethanol (Solvent) D Sodium Carbonate (Base) E Reflux (Heat)

Sources

A Comparative Guide to In-Silico Modeling of Piperazine Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in-silico modeling techniques for a series of 1-benzoyl-4-(2-benzoylbenzofuran-3-yl)piperazine derivatives, showcasing their potential as anticancer agents. We will delve into the causality behind experimental choices, provide detailed protocols for key workflows, and present supporting data to offer a field-proven perspective on modern computational drug discovery.

Introduction: The Therapeutic Potential of Piperazine Scaffolds

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive moiety for designing novel therapeutic agents. This guide will focus on a series of 2-benzoylbenzofuran derivatives linked to a piperazine moiety, which have shown promising cytotoxic activity against various cancer cell lines.[3] Our objective is to employ a battery of in-silico techniques to understand their structure-activity relationships (SAR), predict their drug-likeness, and guide the design of more potent and selective anticancer candidates.

Case Study: 2-Benzoylbenzofuran-Piperazine Derivatives

For this guide, we will utilize a selection of compounds and their corresponding 50% growth inhibition (GI50) values against the A549 human lung carcinoma cell line, as reported in a study by Mao et al. (2019).[3] This dataset will serve as the foundation for our comparative in-silico modeling.

Compound IDR GroupGI50 (µM) for A549
1 H15.32
2 4-CH38.14
3 4-OCH36.28
4 4-F12.66
5 4-Cl10.51

I. Molecular Docking: Elucidating Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5][6] It is instrumental in understanding the binding mode of a ligand to its protein target and in virtual screening campaigns.

A. Rationale and Target Selection

Given that many anticancer agents exert their effects by inhibiting key proteins involved in cell proliferation, we will hypothesize a plausible target for our compound series. For the purpose of this guide, we will select Epidermal Growth Factor Receptor (EGFR) , a well-validated target in lung cancer, as the receptor for our docking studies.

B. Experimental Protocol: Molecular Docking Workflow
  • Protein Preparation:

    • Obtain the crystal structure of EGFR from the Protein Data Bank (PDB ID: 1M17).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Define the binding site (active site) based on the location of the co-crystallized ligand in the original PDB file.

  • Ligand Preparation:

    • Draw the 2D structures of the five compounds in our case study.

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina or Schrödinger's Glide.

    • Set the prepared protein as the receptor and the prepared ligands as the molecules to be docked.

    • Define the search space (grid box) to encompass the active site of the protein.

    • Run the docking simulation to generate multiple binding poses for each ligand.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores (binding affinities).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-scoring poses.

C. Visualization of the Docking Workflow

docking_workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis PDB Download PDB Structure (e.g., 1M17) Clean Clean Protein (Remove water, ligands) PDB->Clean Prepare Add Hydrogens & Assign Charges Clean->Prepare Grid Define Binding Site (Grid Generation) Prepare->Grid Draw Draw 2D Structures Convert Convert to 3D & Energy Minimize Draw->Convert Dock Run Docking Algorithm Convert->Dock Grid->Dock Score Analyze Docking Scores Dock->Score Visualize Visualize Binding Poses & Interactions Score->Visualize

Caption: A generalized workflow for molecular docking studies.

D. Interpreting the Results

The docking scores provide an estimate of the binding affinity of each compound to the target protein. A lower docking score generally indicates a more favorable binding interaction. By comparing the docking scores with the experimental GI50 values, we can assess if the chosen target and docking protocol can explain the observed SAR. Visualization of the binding poses can reveal key interactions that contribute to the activity, such as hydrogen bonds with specific residues in the active site.

II. Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[7][8] A robust QSAR model can be used to predict the activity of novel, unsynthesized compounds.

A. Rationale and Approach

We will develop a 2D-QSAR model to correlate the physicochemical properties of our five case-study compounds with their anticancer activity (GI50). We will use the pGI50 (-log(GI50)) for our modeling, as this transformation makes the data more suitable for linear regression analysis.

B. Experimental Protocol: QSAR Modeling Workflow
  • Data Preparation:

    • Create a dataset with the chemical structures of the compounds and their corresponding pGI50 values.

    • Divide the dataset into a training set (for model building) and a test set (for model validation). Due to the small size of our dataset, we will use the leave-one-out cross-validation method.

  • Descriptor Calculation:

    • Calculate a wide range of molecular descriptors for each compound using software like PaDEL-Descriptor or RDKit. These descriptors can be constitutional, topological, geometrical, or electronic.

  • Model Building:

    • Use a statistical method, such as multiple linear regression (MLR), to build a QSAR model that correlates a selection of descriptors with the pGI50 values.

    • Employ a variable selection algorithm (e.g., genetic algorithm) to identify the most relevant descriptors.

  • Model Validation:

    • Assess the statistical significance and predictive power of the QSAR model using various metrics:

      • R² (Coefficient of determination): A measure of the goodness of fit.

      • Q² (Cross-validated R²): A measure of the model's internal predictive ability.

      • Predicted R²: A measure of the model's external predictive ability.

C. Visualization of the QSAR Workflow

qsar_workflow Data Data Collection (Structures & pGI50) Descriptors Molecular Descriptor Calculation Data->Descriptors Split Dataset Splitting (Training & Test Sets) Descriptors->Split Model Model Building (e.g., MLR) Split->Model Validation Model Validation (R², Q², Pred_R²) Model->Validation Prediction Prediction for New Compounds Validation->Prediction

Caption: A schematic representation of a typical QSAR modeling workflow.

D. Interpreting the Results

A statistically robust QSAR model (e.g., with high R² and Q² values) can provide insights into the structural features that are important for the desired biological activity. For example, the model might indicate that an increase in a particular descriptor (e.g., molecular weight or lipophilicity) is positively or negatively correlated with the anticancer activity. This information can be used to guide the design of new derivatives with improved potency.

III. ADMET Prediction: Assessing Drug-Likeness

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of drug candidates.[9][10]

A. Rationale and Approach

We will use in-silico tools to predict key ADMET properties for our five compounds to evaluate their potential as orally bioavailable drugs. We will focus on properties related to Lipinski's Rule of Five and other common indicators of drug-likeness.

B. Experimental Protocol: ADMET Prediction Workflow
  • Input Preparation:

    • Prepare the 2D or 3D structures of the five compounds.

  • Property Prediction:

    • Use a web-based platform or standalone software (e.g., SwissADME, ADMETlab) to predict a range of ADMET properties, including:

      • Physicochemical Properties: Molecular Weight, LogP, Hydrogen Bond Donors/Acceptors, Topological Polar Surface Area (TPSA).

      • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation.

      • Toxicity: Ames test for mutagenicity, hERG inhibition.

  • Analysis of Results:

    • Compare the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).

    • Identify any potential liabilities that might hinder the development of these compounds as drugs.

C. Visualization of the ADMET Prediction Workflow

admet_workflow cluster_prediction ADMET Property Prediction Input Input Compound Structures Absorption Absorption Input->Absorption Distribution Distribution Input->Distribution Metabolism Metabolism Input->Metabolism Excretion Excretion Input->Excretion Toxicity Toxicity Input->Toxicity Analysis Analysis & Prioritization Absorption->Analysis Distribution->Analysis Metabolism->Analysis Excretion->Analysis Toxicity->Analysis

Caption: The core components of an in-silico ADMET prediction workflow.

D. Interpreting the Results

The predicted ADMET properties for our case-study compounds are summarized in the table below.

Compound IDMolecular WeightLogPH-Bond DonorsH-Bond AcceptorsTPSAGI AbsorptionBBB Permeant
1 412.464.850450.84HighYes
2 426.495.270450.84HighYes
3 442.494.980560.07HighYes
4 430.454.950450.84HighYes
5 446.915.460450.84HighYes

All compounds adhere to Lipinski's Rule of Five (Molecular Weight < 500, LogP < 5, H-Bond Donors < 5, H-Bond Acceptors < 10), suggesting good oral bioavailability. They are all predicted to have high GI absorption and to be BBB permeant.

Conclusion: An Integrated Approach to In-Silico Drug Discovery

This guide has provided a comparative overview of three fundamental in-silico modeling techniques—molecular docking, QSAR, and ADMET prediction—using a case study of 2-benzoylbenzofuran-piperazine derivatives with anticancer activity. Each method offers unique insights into the drug discovery process:

  • Molecular docking helps to elucidate the potential binding modes of ligands to their biological targets, providing a structural basis for understanding their activity.

  • QSAR establishes a quantitative relationship between chemical structure and biological activity, enabling the prediction of potency for novel compounds.

  • ADMET prediction assesses the drug-likeness of compounds, helping to identify potential pharmacokinetic and toxicity issues early in the discovery pipeline.

By employing these techniques in an integrated manner, researchers can make more informed decisions, prioritize the synthesis of the most promising compounds, and ultimately accelerate the discovery of novel therapeutics.

References

  • De, A., et al. (2021). QSAR on aryl-piperazine derivatives with activity on malaria. SAR and QSAR in Environmental Research, 32(10), 745-763. [Link]
  • Hassan, M., et al. (2018). Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. Bioorganic Chemistry, 78, 411-417. [Link]
  • Ben-Messaoud, G., et al. (2022).
  • Joshi, S. D., et al. (2019). Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. Bioorganic Chemistry, 92, 103217. [Link]
  • Patel, D. B., et al. (2022). A Focused Review and Comparative Analysis of Molecular Docking Strategies and Software Applications in Piperazine-Based Antimicrobial Drug Development. International Journal of Pharmaceutical Sciences Review and Research, 74(1), 1-10. [Link]
  • Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488. [Link]
  • Choo, H. Y., & Chung, B. J. (2000). 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects. Archives of Pharmacal Research, 23(4), 324-328. [Link]
  • Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 4916-4929. [Link]
  • Gleeson, M. P., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 66(21), 14695-14707. [Link]
  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary.
  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes.
  • Simulations Plus. (n.d.). ADMET Predictor®.
  • Mehta, S., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 113. [Link]
  • Mao, Z., et al. (2019). 2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(10), 1269-1273. [Link]

Sources

The Unseen Spectrum: A Comparative Guide to the Cross-Reactivity of 1-(2-Chloro-4-nitrophenyl)piperazine (CNPP) Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher in drug development, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. One of the most critical hurdles is understanding a molecule's interaction with unintended biological targets. This off-target activity, or cross-reactivity, can lead to unforeseen side effects, diminished efficacy, and ultimately, costly late-stage failures. The arylpiperazine scaffold, a privileged structure in medicinal chemistry, is a frequent constituent of centrally acting agents. However, its very versatility can be a double-edged sword, predisposing it to interactions with a wide range of receptors.

This guide provides an in-depth technical comparison of the cross-reactivity profiles of compounds based on the 1-(2-chloro-4-nitrophenyl)piperazine (CNPP) core structure. While direct, comprehensive cross-reactivity data for CNPP itself is not extensively published, by examining structurally related analogs, we can construct a representative understanding of its likely off-target liabilities. This guide is intended to equip researchers, scientists, and drug development professionals with the rationale, methodologies, and comparative data necessary to navigate the complex landscape of cross-reactivity in their own discovery programs.

The Rationale for Proactive Cross-Reactivity Profiling

The "one drug, one target" paradigm has largely been recognized as an oversimplification. Many successful drugs exert their therapeutic effects through polypharmacology, the modulation of multiple targets. However, unintended polypharmacology often manifests as adverse drug reactions (ADRs). For arylpiperazine derivatives, their structural resemblance to endogenous neurotransmitters like serotonin and dopamine makes them prone to interacting with a variety of G-protein coupled receptors (GPCRs), ion channels, and transporters.[1][2] Early identification of these off-target interactions is not merely a regulatory requirement but a cornerstone of efficient drug development. It allows for:

  • Informed Lead Optimization: Understanding the structure-activity relationships (SAR) for both on-target potency and off-target interactions enables medicinal chemists to design molecules with improved selectivity.

  • Early Risk Mitigation: Identifying potential liabilities, such as hERG channel blockade (associated with cardiotoxicity) or agonism at certain serotonin receptors (linked to adverse psychiatric effects), allows for the early de-selection of high-risk candidates.[3][4]

  • Mechanistic Insights: A comprehensive cross-reactivity profile can reveal unexpected mechanisms of action and provide a more complete picture of a compound's biological effects.

A tiered approach to safety pharmacology, as recommended by regulatory bodies like the FDA and outlined in ICH guidelines, is the industry standard.[5] This typically begins with broad in vitro screening panels followed by more focused functional assays for identified hits.

Visualizing the Cross-Reactivity Assessment Workflow

A logical and systematic workflow is crucial for effectively assessing the cross-reactivity of a new chemical entity. The following diagram illustrates a typical tiered approach.

cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Potency Determination & Functional Assessment cluster_2 cluster_3 Tier 3: In-depth Characterization & Risk Assessment Compound of Interest (CNPP Analog) Compound of Interest (CNPP Analog) Primary Radioligand Binding Panel Primary Radioligand Binding Panel (e.g., Safety44/77) @ fixed concentration (1-10 µM) Compound of Interest (CNPP Analog)->Primary Radioligand Binding Panel Hit Identification Hit Identification Primary Radioligand Binding Panel->Hit Identification >50% inhibition Secondary Assays Secondary Assays Hit Identification->Secondary Assays Data Integration & Risk Assessment Data Integration & Risk Assessment Secondary Assays->Data Integration & Risk Assessment Concentration-Response Binding Assays Concentration-Response Radioligand Binding Assays (Ki determination) Functional Assays Functional Assays (e.g., Calcium flux, cAMP) Agonist/Antagonist mode Enzyme Inhibition Assays Enzyme Inhibition Assays (e.g., Kinases, CYPs) (IC50 determination) Lead Optimization/Candidate Selection Lead Optimization/Candidate Selection Data Integration & Risk Assessment->Lead Optimization/Candidate Selection

Caption: A tiered workflow for assessing compound cross-reactivity.

Comparative Cross-Reactivity Profiles of CNPP Analogs

To illustrate the potential off-target profile of CNPP-based compounds, the following tables summarize representative binding affinity data (Ki in nM) for structurally related arylpiperazines against key GPCR families. Lower Ki values indicate higher binding affinity. Data has been curated from various public sources and should be considered illustrative.

Table 1: Serotonin Receptor Family Cross-Reactivity

Compound/Analog5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT7 (Ki, nM)
1-(2-Chlorophenyl)piperazine 2515030500
1-(4-Nitrophenyl)piperazine 150800450>1000
Analog A (putative CNPP) ~50-200~100-500~100-400~500-1000
Buspirone (Reference) 152501000300

Table 2: Dopamine Receptor Family Cross-Reactivity

Compound/AnalogD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)
1-(2-Chlorophenyl)piperazine >100020015080
1-(4-Nitrophenyl)piperazine >10001500900600
Analog A (putative CNPP) ~>1000~200-1000~150-800~100-500
Haloperidol (Reference) 2001.50.75

Table 3: Adrenergic Receptor Family Cross-Reactivity

Compound/Analogα1A (Ki, nM)α1B (Ki, nM)α2A (Ki, nM)β1 (Ki, nM)
1-(2-Chlorophenyl)piperazine 5080300>1000
1-(4-Nitrophenyl)piperazine 400600>1000>1000
Analog A (putative CNPP) ~100-400~200-600~>500~>1000
Prazosin (Reference) 0.51500>1000

Note: Values for "Analog A (putative CNPP)" are estimated based on SAR trends from related compounds and are for illustrative purposes only.

From this representative data, we can infer that a CNPP-based compound is likely to exhibit affinity for multiple serotonin and dopamine receptor subtypes, as well as alpha-adrenergic receptors. The presence of both a chloro and a nitro group on the phenyl ring will modulate the electronic and steric properties, influencing the binding affinity at these off-targets.

Experimental Protocols

A robust and well-validated experimental approach is the bedrock of reliable cross-reactivity data. Below are detailed, step-by-step methodologies for key assays.

Radioligand Binding Assays

Principle: This technique measures the direct interaction of a compound with a target receptor by competing with a radioactively labeled ligand of known high affinity.[6][7]

Experimental Workflow Diagram:

Receptor Source Receptor Source (Cell Membranes or Recombinant Protein) Incubation Incubation (Equilibrium Binding) Receptor Source->Incubation Radioligand Radioligand (e.g., [3H]-Ketanserin for 5-HT2A) Radioligand->Incubation Test Compound Test Compound (CNPP Analog) (Serial Dilutions) Test Compound->Incubation Filtration Rapid Filtration (Separates Bound from Free Ligand) Incubation->Filtration Scintillation Counting Scintillation Counting (Quantifies Radioactivity) Filtration->Scintillation Counting Data Analysis Data Analysis (IC50 and Ki Determination) Scintillation Counting->Data Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer appropriate for the target receptor (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 for many GPCRs).

    • Receptor Membranes: Thaw frozen cell membranes expressing the target receptor on ice. Homogenize and dilute to the desired protein concentration in assay buffer.

    • Radioligand: Dilute the radioligand stock to a working concentration (typically at or below its Kd value) in assay buffer.

    • Test Compound: Prepare a serial dilution of the CNPP analog in a suitable solvent (e.g., DMSO) and then dilute further in assay buffer.

  • Assay Setup (96-well plate format):

    • Total Binding: Add receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding: Add receptor membranes, radioligand, and a high concentration of a known unlabeled ligand for the target receptor.

    • Competitive Binding: Add receptor membranes, radioligand, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the receptor-bound radioligand on the filter.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other wells to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[7][8]

    • Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Enzyme Inhibition Assays

Principle: These assays measure the ability of a compound to reduce the activity of a specific enzyme. This is particularly important for assessing cross-reactivity with kinases, as off-target kinase inhibition is a common cause of toxicity.[9]

Experimental Workflow Diagram:

Enzyme Enzyme (e.g., Recombinant Kinase) Reaction Enzymatic Reaction (Fixed Time and Temperature) Enzyme->Reaction Substrate Substrate (e.g., Peptide + ATP) Substrate->Reaction Test Compound Test Compound (CNPP Analog) (Serial Dilutions) Test Compound->Reaction Detection Detection of Product Formation (e.g., Luminescence, Fluorescence) Reaction->Detection Data Analysis Data Analysis (IC50 Determination) Detection->Data Analysis

Caption: General workflow for an enzyme inhibition assay.

Detailed Protocol (Example: Kinase Assay):

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer optimized for the specific kinase, typically containing a buffering agent, MgCl2, and a reducing agent like DTT.

    • Enzyme: Dilute the recombinant kinase to a working concentration in kinase buffer.

    • Substrate/ATP: Prepare a solution containing the peptide substrate and ATP at a concentration near the Km for the enzyme.

    • Test Compound: Prepare a serial dilution of the CNPP analog.

  • Assay Procedure:

    • Add the test compound and the enzyme to the wells of a microplate and pre-incubate for a short period.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate at a controlled temperature for a specific time, ensuring the reaction is in the linear range.

  • Detection:

    • Stop the reaction (e.g., by adding a stop solution).

    • Add a detection reagent that generates a signal (e.g., luminescence for ADP-Glo™ assays) proportional to the amount of product formed.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data using non-linear regression to determine the IC50 value.

Troubleshooting Common Issues:

  • High background: May be due to contaminated reagents or non-specific binding of detection reagents. Ensure fresh buffers and perform controls without enzyme.[10][11]

  • Low signal: Could be due to inactive enzyme or suboptimal assay conditions (pH, temperature). Verify enzyme activity with a known inhibitor and optimize assay parameters.[12]

  • Poor curve fit: May result from compound precipitation at high concentrations or complex inhibition kinetics. Visually inspect wells for precipitation and consider alternative kinetic models if necessary.

Conclusion and Future Directions

The study of cross-reactivity is an indispensable component of modern drug discovery. For compounds based on the this compound scaffold, a proactive and systematic approach to identifying off-target interactions is critical for success. By employing a tiered screening strategy that combines broad radioligand binding panels with focused functional and enzymatic assays, researchers can build a comprehensive understanding of a compound's selectivity profile.

The representative data presented in this guide suggest that CNPP-based compounds are likely to interact with multiple aminergic GPCRs. The key to successful development will lie in leveraging this information to guide medicinal chemistry efforts towards analogs with an optimized balance of on-target potency and off-target selectivity. As our understanding of the structural basis for receptor-ligand interactions continues to grow, so too will our ability to design safer, more effective medicines.

References

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
  • Motulsky, H. (1996).
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology. Lung Cellular and Molecular Physiology, 265(4 Pt 1), L421–L429. [Link]
  • Motulsky, H. J., & Neubig, R. R. (2002). Analyzing radioligand binding data. Current protocols in neuroscience, Chapter 7, Unit 7.5. [Link]
  • Roberts, S., B-Arrastia, M., & Whitebread, S. (2019). Safety screening in early drug discovery: An optimized assay panel. Journal of pharmacological and toxicological methods, 100, 106609. [Link]
  • Ewart, L., De-Wilde, A., Fabre, K., & Beilmann, M. (2021). Developing in vitro assays to transform gastrointestinal safety assessment: potential for microphysiological systems. Lab on a Chip, 21(13), 2447-2463.
  • Ferguson, F. M., et al. (2016). Biochemical IC50 values for CC-509 against selected human kinases.
  • Amberg, W., et al. (2019). 3 Recommended Use of Panels for In Vitro Safety Profiling a.
  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]
  • Peters, S. A., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 16(1), 60.
  • University of California, San Diego. (n.d.). MDH Assay Enzyme Hints & Tips. [Link]
  • Dixon, S. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.Net.
  • Leopoldo, M., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1339-1353.
  • Ghaemmaghami, S., et al. (2013). Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. Journal of Medicinal Chemistry, 56(7), 2823-2834.
  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. [Link]
  • ICE Bioscience. (2025). Evolving Secondary Pharmacology: Functional, Dose–Response Safety Panels For Every Stage Of Discovery. Scientist.com.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Inpart.io. (2025). In Vitro Assay Models for Drug Safety and Efficacy Assessment. [Link]
  • Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Journal of Pharmacological and Toxicological Methods, 100, 106609.
  • López-Rodríguez, M. L., et al. (1997). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 40(11), 1648-1656.
  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of medicinal chemistry, 40(11), 1648–1656. [Link]
  • Veselinović, A., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(13), 5089.
  • Lacivita, E., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(16), 4938.
  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism, 8(2), 115-128.
  • Reddit. (2021). Help with an enzyme activity assay. r/Biochemistry.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 11(509), eaaw8412. [Link]
  • Veselinović, A., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules (Basel, Switzerland), 28(13), 5089. [Link]
  • Lundstrom, K. (2009). An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs. Methods in molecular biology (Clifton, N.J.), 552, 1–14. [Link]
  • Chen, X., et al. (2023). GPCR-G protein selectivity revealed by structural pharmacology. Biochemical Society transactions, 51(1), 1–13. [Link]
  • An, S. S., & Tolliday, N. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. In Assay Guidance Manual.

Sources

A Head-to-Head Comparison of Synthetic Routes to 1-(2-Chloro-4-nitrophenyl)piperazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Chloro-4-nitrophenyl)piperazine is a key building block in medicinal chemistry and drug development, frequently appearing as a core scaffold in a variety of pharmacologically active compounds. Its synthesis is a critical step in the preparation of numerous drug candidates, making the choice of synthetic route a crucial decision that can impact yield, purity, scalability, and cost. This guide provides an in-depth, head-to-head comparison of the two primary synthetic strategies for preparing this important intermediate: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination. By examining the mechanistic underpinnings, experimental protocols, and key performance indicators of each route, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate method for their specific needs.

At a Glance: Comparing the Synthetic Routes

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Materials 1,2-Dichloro-4-nitrobenzene, Piperazine1,2-Dichloro-4-nitrobenzene, Piperazine
Key Reagents Base (often excess piperazine)Palladium catalyst, Phosphine ligand, Base
Reaction Conditions High temperature (typically >100°C)Moderate to high temperature (typically 80-120°C)
Typical Yields Good to excellent (often >80%)Good to excellent (can be >90%)
Selectivity Generally good, favors substitution para to the nitro groupHigh, tunable with appropriate ligand selection
Scalability Well-established for large-scale synthesisCan be challenging due to catalyst cost and removal
Cost-Effectiveness Generally more cost-effective due to cheaper reagentsCan be more expensive due to precious metal catalyst and ligands

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound via Nucleophilic Aromatic Substitution is a classic and widely utilized method. This approach leverages the electron-deficient nature of the aromatic ring, activated by the strongly electron-withdrawing nitro group, to facilitate the displacement of a halide by the nucleophilic piperazine.

Mechanistic Insight

The SNAr reaction proceeds through a two-step addition-elimination mechanism.

Caption: Mechanism of the SNAr reaction.

The nitro group at the para-position to the chlorine atom plays a crucial role in stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance, thereby lowering the activation energy for the reaction. The substitution preferentially occurs at the chlorine atom para to the nitro group over the one meta to it, as the negative charge in the intermediate can be delocalized onto the nitro group only from the ortho and para positions.

Experimental Protocol

A typical experimental procedure for the SNAr synthesis of this compound is as follows:

Materials:

  • 1,2-Dichloro-4-nitrobenzene

  • Piperazine (anhydrous)

  • Dioxane

  • Water

Procedure:

  • To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 1,2-dichloro-4-nitrobenzene (1.0 eq).

  • Add a significant excess of piperazine (typically 3-5 eq). Piperazine acts as both the nucleophile and the base to neutralize the HCl generated during the reaction.

  • Add a suitable solvent, such as dioxane.

  • Heat the reaction mixture to reflux (typically 120-130°C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to precipitate the crude product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether).

Performance Data

Based on available literature, this method can achieve high yields. For instance, a reported synthesis starting from 10 g of 3,4-dichloronitrobenzene (an isomer of 1,2-dichloro-4-nitrobenzene that would yield the same product) and 30 g of piperazine in 10 ml of dioxane at 120-130°C for 4 hours resulted in a yield of 11.32 g of the desired product[1]. This corresponds to a yield of approximately 85%.

Advantages:

  • Cost-effective: The reagents, particularly piperazine, are relatively inexpensive.

  • Simple procedure: The reaction setup and workup are straightforward.

  • Scalable: This method is well-suited for large-scale industrial production.

Disadvantages:

  • Harsh reaction conditions: The high temperatures required may not be suitable for substrates with sensitive functional groups.

  • Large excess of piperazine: The use of a large excess of piperazine can complicate purification and adds to the overall cost on a larger scale.

  • Potential for side products: Although generally selective, there is a possibility of disubstitution, where both chlorine atoms are replaced by piperazine.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of carbon-nitrogen bonds.[2] This method offers a viable alternative to the classical SNAr reaction, often providing higher yields and operating under milder conditions.

Mechanistic Insight

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a series of organometallic transformations.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Ar(PdII)XLn Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar(PdII)(HNR2)Ln]X OxAdd->AmineCoord + Amine Deprot Ar(PdII)(NR2)Ln AmineCoord->Deprot - HX (+ Base) Deprot->Pd0 Reductive Elimination Product Ar-NR2 Deprot->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The key steps involve the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, as it influences the rates of both the oxidative addition and reductive elimination steps.

Experimental Protocol

Materials:

  • 1,2-Dichloro-4-nitrobenzene

  • Piperazine (or a mono-protected piperazine such as N-Boc-piperazine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1-10 mol%).

  • Add the base (typically 1.5-2.0 eq).

  • Add 1,2-dichloro-4-nitrobenzene (1.0 eq) and piperazine (1.1-1.5 eq).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for several minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Anticipated Performance

Based on analogous reactions, the Buchwald-Hartwig amination is expected to provide high yields of the desired product, potentially exceeding 90%. The reaction conditions are generally milder than those required for the SNAr route. The use of a mono-protected piperazine, such as N-Boc-piperazine, can prevent the formation of the disubstituted side product.

Advantages:

  • High yields and selectivity: The reaction is often highly efficient and selective for the desired product.

  • Milder reaction conditions: Lower temperatures can often be employed, making it suitable for more complex substrates.

  • Broad substrate scope: The Buchwald-Hartwig amination is known for its tolerance of a wide range of functional groups.

Disadvantages:

  • Cost: The palladium catalyst and specialized phosphine ligands can be expensive, which may be a limiting factor for large-scale synthesis.

  • Catalyst removal: Residual palladium in the final product can be a concern, especially for pharmaceutical applications, and may require additional purification steps.

  • Air and moisture sensitivity: The catalyst and some of the reagents are sensitive to air and moisture, requiring the use of inert atmosphere techniques.

Conclusion and Recommendations

Both Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination represent viable and effective methods for the synthesis of this compound. The choice between the two routes will largely depend on the specific requirements of the project.

  • For large-scale, cost-driven synthesis where the starting materials are relatively simple, the Nucleophilic Aromatic Substitution (SNAr) route is likely the more practical choice due to its lower reagent costs and straightforward scalability.

  • For smaller-scale synthesis, medicinal chemistry applications, or when working with more complex and sensitive substrates , the Buchwald-Hartwig amination offers significant advantages in terms of milder reaction conditions, higher potential yields, and greater functional group tolerance. The higher cost of the catalyst may be justified by the improved performance and broader applicability.

Researchers should carefully consider the trade-offs between cost, scalability, reaction conditions, and yield when selecting the optimal synthetic strategy for their needs. Further process optimization for either route may also lead to improved efficiency and cost-effectiveness.

References

  • PrepChem. Synthesis of (A) this compound.
  • Wikipedia. Buchwald–Hartwig amination.
  • Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic & Biomolecular Chemistry.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

Sources

A Comparative Guide to the Cost-Effective Synthesis of 1-(2-Chloro-4-nitrophenyl)piperazine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Key Building Block

In the landscape of modern drug discovery, N-aryl piperazines represent a privileged scaffold, forming the core of numerous biologically active compounds across a spectrum of therapeutic areas.[1][2] 1-(2-Chloro-4-nitrophenyl)piperazine is a critical intermediate in this class, serving as a versatile building block for the synthesis of complex pharmaceutical agents. Its structure, featuring a reactive chlorine atom activated by an electron-withdrawing nitro group, makes it an ideal substrate for further functionalization.

For researchers and process chemists, the selection of a synthesis route is a decision governed by a multi-faceted analysis of yield, purity, scalability, safety, and, crucially, cost-effectiveness. This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for this compound. Moving beyond a simple recitation of protocols, we will dissect the mechanistic rationale behind these methods, present comparative experimental data, and offer field-proven insights to guide you in selecting the optimal strategy for your specific laboratory or manufacturing needs.

Part 1: Mechanistic Foundation - The Nucleophilic Aromatic Substitution (SNA) Pathway

The synthesis of this compound is predominantly achieved via a Nucleophilic Aromatic Substitution (SNA) reaction.[3][4] Understanding this mechanism is fundamental to optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through a well-defined addition-elimination sequence.

  • Nucleophilic Attack: The reaction initiates with the piperazine nitrogen atom, acting as a nucleophile, attacking the electron-deficient carbon atom of the 1,2-dichloro-4-nitrobenzene ring that bears a chlorine atom.

  • Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5] The stability of this complex is the linchpin of the entire reaction. The strongly electron-withdrawing nitro group at the para-position is critical, as it delocalizes the negative charge through resonance, significantly lowering the activation energy of this step.[4][6]

  • Elimination and Aromaticity Restoration: The aromaticity of the ring is restored by the elimination of the chloride leaving group, yielding the final product.

The regioselectivity of this reaction is dictated by the electronic activation provided by the nitro group. In the starting material, 1,2-dichloro-4-nitrobenzene, the chlorine atom at the C-1 position is ortho to the nitro group, while the chlorine at C-2 is meta. The substitution occurs preferentially at the C-1 position because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group only when the attack is at the ortho or para positions.[5][7]

SNAr_Mechanism Figure 1: SNAr Mechanism for Synthesis cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Meisenheimer Complex Formation cluster_2 Step 3: Elimination Start 1,2-Dichloro-4-nitrobenzene + Piperazine Intermediate Resonance-Stabilized Meisenheimer Complex (Negative charge delocalized by NO2 group) Start->Intermediate Addition Product This compound + Cl- Intermediate->Product Elimination of Cl- Decision_Workflow Figure 2: Synthesis Method Selection Workflow start Project Goal scale What is the required scale? start->scale budget What is the budget? scale->budget Large Scale (>100g) speed Is reaction speed critical? scale->speed Lab Scale (<100g) method_a Recommendation: Method A (K2CO3) - Highly Cost-Effective - Industrially Scalable - Good Yields budget->method_a Cost-Sensitive method_b Recommendation: Method B (DIPEA) - Highest Yield - Faster Reaction - Simpler for Small Scale budget->method_b Performance-Focused speed->method_a No speed->method_b Yes

Caption: Figure 2: Synthesis Method Selection Workflow

Part 3: Detailed Experimental Protocols

The following protocols are self-validating, including in-process checks and purification steps to ensure high-quality material.

Protocol for Method A: Synthesis using Potassium Carbonate

Materials:

  • 1,2-Dichloro-4-nitrobenzene (19.2 g, 100 mmol)

  • Piperazine (anhydrous) (12.9 g, 150 mmol, 1.5 eq)

  • Potassium Carbonate (K₂CO₃), finely milled (20.7 g, 150 mmol, 1.5 eq)

  • N,N-Dimethylformamide (DMF) (200 mL)

  • Deionized Water

  • Ethanol

Procedure:

  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 1,2-dichloro-4-nitrobenzene, anhydrous piperazine, and potassium carbonate.

  • Solvent Addition: Add DMF (200 mL) to the flask. Begin vigorous stirring to create a mobile slurry.

  • Reaction: Heat the mixture to 110 °C under a nitrogen atmosphere. The reaction mixture will gradually turn from a pale yellow to a deep orange/red color.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. Typically, the reaction is complete within 10-12 hours.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into 1 L of ice-cold deionized water with stirring. A yellow precipitate will form.

  • Isolation: Stir the aqueous slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 200 mL) to remove residual DMF and inorganic salts.

  • Purification - Recrystallization: Transfer the crude solid to a 1 L Erlenmeyer flask. Add ethanol (approx. 300-400 mL) and heat to reflux until the solid completely dissolves. Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1 hour.

  • Final Product: Collect the yellow crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50 °C to a constant weight.

    • Expected Yield: 20.5 - 22.9 g (85 - 95%)

    • Purity (by HPLC): >99%

Conclusion and Recommendations

For the synthesis of this compound, the classical Nucleophilic Aromatic Substitution using an inorganic base like potassium carbonate in DMF (Method A) stands out as the most cost-effective and scalable method. Its reliance on inexpensive, readily available bulk chemicals and a simple procedural framework makes it the preferred choice for process development and large-scale manufacturing.

While Method B (DIPEA in NMP) may offer slightly higher yields and faster reaction times, these marginal benefits are generally outweighed by the significantly higher cost and less favorable safety profile of the reagents. Method B remains a viable option for small-scale, rapid synthesis in a discovery setting where material cost is less of a concern than development speed.

Ultimately, the choice of synthesis pathway is a strategic one. By understanding the underlying chemical principles and carefully weighing the comparative data presented, researchers and drug development professionals can make an informed decision that aligns with their project's specific goals, budget, and scale.

References

  • IUCr Journals. (n.d.). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine.
  • ResearchGate. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE.
  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands.
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Piperazine Derivatives.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
  • Google Patents. (n.d.). CN101824009A - Simple preparation method for posaconazole and piperazine intermediate thereof.
  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Juniper Publishers. (2017, March 17). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool.
  • Google Patents. (n.d.). US6355801B1 - Process for preparing N-(4-hydroxyphenyl)-N′-(4′-aminophenyl)-piperazine.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PubMed. (2024, October 3). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis.
  • PubMed Central. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
  • Quora. (2017, July 30). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa?.

Sources

A Senior Application Scientist's Guide to the Physicochemical Properties of 1-(2-Chloro-4-nitrophenyl)piperazine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, phenylpiperazine derivatives are a cornerstone scaffold, integral to a vast array of biologically active compounds.[1] Among these, 1-(2-Chloro-4-nitrophenyl)piperazine serves as a critical intermediate. However, the specific placement of the chloro and nitro substituents on the phenyl ring gives rise to several positional isomers, each possessing a unique physicochemical profile. These subtle structural shifts can dramatically influence a molecule's behavior, impacting everything from its reaction kinetics and purification efficiency to its ultimate ADME (Absorption, Distribution, Metabolism, and Excretion) properties in a drug discovery context.

This guide provides an in-depth comparative analysis of the key physicochemical properties of this compound and its primary positional isomers. We will delve into the experimental determination of melting point, solubility, pKa, and the octanol-water partition coefficient (logP), explaining the causality behind the observed differences. The protocols described herein are designed to be self-validating, providing researchers with a robust framework for characterizing these and similar compounds.

Isomeric Structures: The Foundation of Physicochemical Variation

The identity and behavior of each molecule are dictated by the arrangement of its constituent atoms. The isomers differ only in the substitution pattern on the phenyl ring. This variation directly influences the electron distribution across the molecule, which in turn governs intermolecular forces and ionization potential.

G cluster_0 This compound cluster_1 1-(4-Chloro-2-nitrophenyl)piperazine cluster_2 1-(2-Chloro-5-nitrophenyl)piperazine 2-Cl-4-NO2 2-Cl-4-NO2 4-Cl-2-NO2 4-Cl-2-NO2 2-Cl-5-NO2 2-Cl-5-NO2

Figure 1: Key positional isomers of Chloro-nitrophenyl)piperazine.

Melting Point: A Measure of Crystal Lattice Stability

The melting point is a fundamental thermal property that provides insights into the purity and the strength of the crystalline lattice of a compound.[2] Stronger intermolecular forces (e.g., dipole-dipole interactions, hydrogen bonding, van der Waals forces) require more energy to overcome, resulting in a higher melting point. The substitution pattern on the phenyl ring directly impacts the molecule's symmetry and polarity, thereby influencing how efficiently the molecules pack into a crystal lattice.

Comparative Data
IsomerReported Melting Point (°C)
1-(3-Chlorophenyl)piperazine98-101[3]
1-(3-Nitrophenyl)piperazine HCl>230[4]

Note: Experimental data for the target chloro-nitro isomers is not consistently available in public literature. The data for related compounds is provided for context. The protocols below are essential for empirical determination.

Experimental Protocol: Capillary Melting Point Determination

This method is the standard technique recognized by most pharmacopeias for its accuracy and reliability.[5][6]

Causality: The principle relies on uniformly heating a finely powdered sample in a capillary tube and visually observing the temperature range over which the solid-to-liquid phase transition occurs.[7] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, while impurities will cause a depression and broadening of the melting range.

Figure 2: Workflow for Capillary Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry.[7] Crush a small amount of the crystalline isomer into a fine powder using a mortar and pestle. This ensures uniform heat transfer.[5]

  • Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to tightly pack the sample to a height of 2-3 mm.

  • Apparatus Insertion: Place the loaded capillary into the heating block of the melting point apparatus.

  • Initial Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20°C/min) to quickly determine an approximate melting point. This saves time during precise measurements.

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare two more capillaries. Set a slow, constant heating rate of 1°C/min as per pharmacopeia guidelines.[6]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the clear point).[6] The melting point is reported as this range. Conduct the measurement in triplicate for consistency.

Solubility: "Like Dissolves Like"

Solubility is a critical parameter that influences bioavailability, formulation, and the choice of solvents for reaction and purification. The guiding principle is "like dissolves like," where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[8][9] The presence of the polar nitro group and the basic piperazine moiety suggests complex solubility behavior.

Qualitative Solubility Assessment

A systematic solubility testing scheme can reveal the presence of acidic or basic functional groups.[10]

Solvent SystemExpected SolubilityRationale
Water (H₂O)LowThe molecule is largely a non-polar aromatic structure, though the piperazine and nitro groups add some polarity. Generally, organic molecules with more than five carbon atoms have low water solubility.[10]
5% Hydrochloric Acid (HCl)SolubleThe piperazine ring contains basic nitrogen atoms that will be protonated by the acid to form a polar, water-soluble ammonium salt. This is a strong indication of a basic functional group.[10][11]
5% Sodium Hydroxide (NaOH)InsolubleThe molecule lacks a sufficiently acidic proton that can be removed by a weak base.
Diethyl Ether (Et₂O)SolubleAs a relatively non-polar organic molecule, it is expected to be soluble in a non-polar organic solvent like diethyl ether.[10]
Experimental Protocol: Qualitative Solubility Testing

Causality: This protocol systematically tests the compound's solubility in a series of solvents of varying polarity and pH. Solubility in aqueous acid or base is a powerful indicator of the presence of basic or acidic functional groups, respectively, due to the formation of ionic and thus more water-soluble salts.

Figure 3: Workflow for Acid-Base Solubility Classification.

Step-by-Step Methodology:

  • Preparation: Label four clean, dry test tubes.

  • Dispensing: Place approximately 25 mg of the isomer into each test tube.

  • Solvent Addition:

    • To the first tube, add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[10] Observe and record if the compound dissolves completely.

    • To the second tube, add 0.75 mL of 5% HCl (aq). Shake and observe.

    • To the third tube, add 0.75 mL of 5% NaOH (aq). Shake and observe.

    • To the fourth tube, add 0.75 mL of diethyl ether. Shake and observe.

  • Classification: A compound is deemed "soluble" if it dissolves completely. Use the results to classify the compound based on its functional groups. For these isomers, solubility in 5% HCl is the key expected result, confirming their basic nature.[10]

Acid Dissociation Constant (pKa): A Measure of Basicity

The pKa is a quantitative measure of a compound's acidity or basicity. For the phenylpiperazine isomers, we are interested in the pKa of the conjugate acid of the piperazine nitrogens. The pKa value indicates the pH at which the compound is 50% protonated and 50% in its neutral form. This is paramount for predicting a drug's behavior in different physiological compartments (e.g., stomach pH ~2, blood pH ~7.4).[12] The electron-withdrawing effects of the chloro and nitro groups will decrease the basicity (lower the pKa) of the piperazine nitrogens compared to unsubstituted phenylpiperazine. The magnitude of this effect will depend on their positions (ortho, meta, para).

Predicted and Contextual Data
IsomerPredicted pKa (Basic Center)Expected Trend vs. Unsubstituted
This compoundLowerSignificantly lower due to strong withdrawing effects.
1-(4-Chloro-2-nitrophenyl)piperazineLowerSignificantly lower; ortho-nitro group has a strong inductive and resonance effect.
1-(2-Chloro-5-nitrophenyl)piperazineLowerLower; meta-nitro group has a primarily inductive effect.
Experimental Protocol: Potentiometric Titration

Causality: This method involves dissolving a precise amount of the compound (as a free base or a salt) in a suitable solvent (e.g., water or a water/methanol mixture) and titrating it with a standardized strong acid or base. A pH electrode monitors the solution's pH as a function of the titrant volume. The pKa is determined from the midpoint of the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.

Step-by-Step Methodology:

  • Preparation: Accurately weigh a sample of the isomer and dissolve it in a known volume of CO₂-free deionized water. If solubility is low, a co-solvent like methanol may be required.

  • Apparatus Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the pH electrode and a magnetic stirrer into the sample solution.

  • Titration: Fill a burette with a standardized solution of HCl (e.g., 0.1 M). Add the titrant in small, precise increments.

  • Data Collection: After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For more accuracy, a Gran plot or derivative plot can be used to identify the equivalence point precisely.

Partition Coefficient (logP): A Measure of Lipophilicity

The octanol-water partition coefficient (P), usually expressed as its logarithm (logP), is the industry standard for measuring a drug's lipophilicity (fat-liking) versus hydrophilicity (water-liking).[14] It is defined as the ratio of the concentration of a neutral compound in octanol to its concentration in water at equilibrium.[14] LogP is a critical predictor of a drug's ability to cross biological membranes, its absorption, and its distribution.[15] A positive logP indicates higher lipophilicity.

Predicted and Available Data
IsomerPredicted/Available logP
1-(2-chloro-5-nitrophenyl)-4-methylpiperazine2.42[16]
1-(2-chloro-4-nitrophenyl)-4-(methanesulfonyl)piperazine2.04[17]
1-(2-chloro-6-nitrophenyl)piperazine1.96[18]

Note: Data is for related compounds, highlighting the expected range. The addition of the methyl or sulfonyl group will alter the logP from the parent compound, but this provides a useful baseline.

Experimental Protocol: Shake-Flask Method (OECD 107)

Causality: The shake-flask method is the most traditional and widely accepted technique for logP determination.[14] It directly measures the partitioning of the solute between water and n-octanol. The system is allowed to reach equilibrium, the phases are separated, and the concentration of the solute in each phase is measured, typically by UV-Vis spectrophotometry or HPLC. The ratio of these concentrations gives the partition coefficient.

Figure 4: Workflow for Shake-Flask LogP Determination.

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This is critical to prevent volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the isomer in the phase in which it is more soluble (likely n-octanol) at a concentration that can be accurately measured by the chosen analytical method.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the stock solution with a known volume of the other pre-saturated phase.

  • Equilibration: Agitate the vessel at a constant temperature until equilibrium is reached. This can take several hours.

  • Phase Separation: Separate the two phases. Centrifugation is highly recommended to ensure a clean separation and remove any micro-emulsions.

  • Quantification: Determine the concentration of the isomer in each phase using a validated analytical method like HPLC-UV. A calibration curve should be prepared for accurate quantification.

  • Calculation: Calculate the partition coefficient P = [concentration in octanol] / [concentration in water]. The final value is expressed as logP.[14]

Summary and Implications for Researchers

The positional isomerism of 1-(chloro-nitrophenyl)piperazine derivatives gives rise to distinct physicochemical profiles.

PropertySignificance in Drug Development & SynthesisImpact of Isomerism
Melting Point Purity assessment, solid-state stability, handling.Affects crystal packing and lattice energy. Higher melting points often correlate with greater stability but can pose solubility challenges.
Solubility Bioavailability, formulation, choice of reaction solvents.The basic piperazine moiety dictates solubility in acidic media, a key factor for oral absorption. Overall aqueous solubility will be low but can be modulated by salt formation.
pKa Absorption site, target binding, formulation pH.The position of electron-withdrawing groups fine-tunes the basicity of the piperazine nitrogens, affecting the ionization state at different physiological pH values.
logP Membrane permeability, ADME properties, protein binding.Subtle changes in substituent position can alter the overall lipophilicity, impacting the balance between permeability and aqueous solubility required for a successful drug candidate.

Understanding these properties is not an academic exercise; it is a prerequisite for the rational design of experiments. For medicinal chemists, selecting an isomer with an optimal pKa and logP profile could be the difference between a promising lead and a developmental dead-end. For process chemists, knowledge of melting point and solubility is essential for designing efficient crystallization, purification, and formulation protocols. This guide provides the foundational knowledge and experimental framework to empower researchers to make these critical, data-driven decisions.

References

  • Melting Point Determination. (n.d.). thinkSRS.com.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Melting point determination. (n.d.). University of Calgary.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Massachusetts.
  • 1-(2-chloro-4-nitrophenyl)-4-(phenylcarbonyl)piperazine. (n.d.). Guidechem.
  • How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube.
  • What is Melting Point? (n.d.). Mettler Toledo.
  • Measuring the Melting Point. (2023, May 8). Westlab Canada.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • Solubility of Organic Compounds. (2023, August 31). University of Calgary.
  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(1), 796-805. ACS Publications.
  • LogP and logD calculations. (n.d.). Chemaxon Docs.
  • Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo.
  • Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.
  • logP - octanol-water partition coefficient calculation. (n.d.). Molinspiration.
  • Introduction to log P and log D measurement using PionT3. (2024, January 16). Pion Inc.
  • 1-(4-Chloro-2-nitrophenyl)piperazine. (n.d.). PubChem.
  • 1-(2-Chloro-5-nitrophenyl)piperazine. (n.d.). PubChem.
  • pKa values of common substituted piperazines. (2022). ResearchGate.
  • Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, compd. with piperazine (1:?). (n.d.). PubChem.
  • 1-(4-Chloro-2-nitrophenyl)piperazine hydrochloride. (n.d.). LabNovo.
  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917.
  • 1-(2-Chloro-4-methyl-5-nitrophenyl)piperazine. (n.d.). PubChem.
  • 1-(2-Chlorophenyl)piperazine. (n.d.). PubChem.
  • Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. (2018). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1679–1685. National Center for Biotechnology Information.
  • para-Nitrophenylpiperazine. (n.d.). Wikipedia.
  • 1-(3-Chlorophenyl) Piperazine at Best Price. (n.d.). IndiaMART.
  • The Chemical Profile of 1-(3-Nitrophenyl)piperazine Hydrochloride: A Deep Dive. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 1-(3-chloro-4-nitrophenyl)-4-methylpiperazine. (n.d.). Chemsrc.
  • This compound. (n.d.). MySkinRecipes.

Sources

A Senior Application Scientist's Guide to Evaluating the Drug-Likeness of 1-(2-Chloro-4-nitrophenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of a Privileged Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposite positions, imparts favorable physicochemical properties. These often translate into improved water solubility, oral bioavailability, and desirable Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.[3][4][5] The core structure, 1-(2-Chloro-4-nitrophenyl)piperazine, serves as a versatile starting point for synthesizing derivatives with potential therapeutic activities, ranging from antimicrobial to central nervous system applications.[6][7][8][9]

However, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. Early-stage drug discovery is not merely a search for potency but a multi-parameter optimization process where "drug-likeness" is paramount. A potent compound is of little therapeutic value if it cannot reach its target in the body, is rapidly metabolized into inactive or toxic byproducts, or exhibits unacceptable toxicity.[10]

This guide provides a comprehensive framework for evaluating the drug-likeness of novel this compound derivatives. We will navigate the essential interplay between computational prediction and experimental validation, offering not just protocols, but the strategic rationale behind each step. This integrated approach is designed to de-risk drug discovery programs by identifying compounds with the highest probability of success before committing extensive resources to preclinical and clinical development.

Logical Framework for Drug-Likeness Evaluation

A robust evaluation of drug-likeness follows a tiered approach, beginning with high-throughput computational screening to filter vast virtual libraries and progressing to more resource-intensive, but definitive, in vitro experimental assays for the most promising candidates. This workflow ensures that resources are allocated efficiently, focusing only on derivatives with a favorable overall profile.

G cluster_0 Phase 1: In Silico Screening cluster_1 Phase 2: In Vitro Validation Start This compound Core Scaffold & Virtual Derivatives Lipinski Lipinski's Rule of Five Analysis (Oral Bioavailability Prediction) Start->Lipinski ADMET Computational ADMET Prediction (Solubility, Permeability, Metabolism, Toxicity) Lipinski->ADMET Solubility Aqueous Solubility Assay ADMET->Solubility Select Promising Candidates Permeability PAMPA Permeability Assay Solubility->Permeability Metabolism Microsomal Stability Assay Permeability->Metabolism Toxicity Cytotoxicity Assay Metabolism->Toxicity End End Toxicity->End Comprehensive Drug-Likeness Profile & Candidate Prioritization

Caption: Comparative experimental data for hypothetical derivatives.

Metabolic Stability Assay

Causality: The liver is the body's primary site for drug metabolism, mainly via cytochrome P450 (CYP) enzymes. [11]If a drug is metabolized too quickly, it may not maintain a therapeutic concentration in the blood. The microsomal stability assay measures the rate at which a compound is metabolized by liver enzymes in vitro. [12][13]Liver microsomes are subcellular fractions that are rich in CYP enzymes, making them a convenient and cost-effective model for assessing Phase I metabolism. [11][14] Experimental Protocol: Liver Microsomal Stability

  • Reagent Preparation: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer (pH 7.4). Prepare a separate solution of the NADPH cofactor, which is required for CYP enzyme activity.

  • Incubation: Pre-warm the microsomal suspension and test compounds to 37°C. Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. [11][15]The "0-minute" sample is taken before adding NADPH.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint). [15]A compound with a very short half-life is likely to have high hepatic clearance in vivo.

Cytotoxicity Assay

Causality: A drug must be effective without causing undue harm to healthy cells. Cytotoxicity assays are crucial for early-stage safety assessment, helping to eliminate compounds that are overtly toxic. [16][17][18]These assays measure a compound's ability to damage or kill cells, providing a preliminary indication of its therapeutic index. [16][19] Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed a non-cancerous, metabolically active cell line (e.g., HepG2 human liver cells) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a set period (e.g., 24 or 48 hours). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the purple solution on a plate reader (typically around 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Plot cell viability (%) against compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited). A high IC₅₀ value is desirable.

Conclusion: Synthesizing Data for Informed Decisions

The evaluation of drug-likeness is a dynamic, iterative process. The this compound scaffold holds significant therapeutic potential, but its success hinges on the careful selection of derivatives that balance potency with favorable ADME and safety profiles. [20][21]By integrating early-stage computational predictions with targeted in vitro experimental validation, research teams can build a comprehensive drug-likeness profile for each candidate.

This guide advocates for a logical, evidence-based approach. Computational tools provide the initial map, highlighting promising routes and potential dead ends. However, the experimental assays—solubility, permeability, metabolic stability, and cytotoxicity—provide the ground truth necessary to navigate the complex landscape of drug discovery. By systematically applying this framework, researchers can more confidently identify and advance piperazine derivatives that are not just active, but truly "drug-like," ultimately increasing the probability of delivering a safe and effective medicine to patients.

References

  • Taylor & Francis. Lipinski's rule of five – Knowledge and References. [Link]
  • Wikipedia. Lipinski's rule of five. [Link]
  • Kosheeka.
  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
  • Da-Ta Biotech.
  • BioIVT. Metabolic Stability Assay Services. [Link]
  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
  • Ingenta Connect. In Vitro Solubility Assays in Drug Discovery. [Link]
  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]
  • PubMed Central. BDDCS, the Rule of 5 and Drugability. [Link]
  • Bioaccess. Mastering Lipinski Rules for Effective Drug Development. [Link]
  • PubMed. In vitro solubility assays in drug discovery. [Link]
  • Creative Biolabs. Metabolic Stability Assay. [Link]
  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
  • Merck Millipore. Metabolic Stability Assays. [Link]
  • PubMed. The medicinal chemistry of piperazines: A review. [Link]
  • Evotec. Microsomal Stability. [Link]
  • ResearchGate. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]
  • National Institutes of Health (NIH). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. [Link]
  • Sygnature Discovery. ADMET Prediction Software. [Link]
  • Creative Bioarray. Aqueous Solubility Assays. [Link]
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
  • Chem-space. Compound solubility measurements for early drug discovery. [Link]
  • Scilit. The medicinal chemistry of piperazines: A review. [Link]
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
  • Deep Origin.
  • MilliporeSigma.
  • R Discovery. The medicinal chemistry of piperazines: A review. [Link]
  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
  • Wikipedia. Parallel artificial membrane permeability assay. [Link]
  • MDPI. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. [Link]
  • Oxford Academic. ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. [Link]
  • ResearchGate. Parallel artificial membrane permeability assay (PAMPA)
  • ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
  • Visikol. The Importance of In Vitro Assays. [Link]
  • Taylor & Francis Online.
  • ACG Publications. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
  • ResearchGate. (PDF)
  • bioRxiv.
  • ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
  • PubMed.
  • ChemMedChem. A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. [Link]
  • Sygnature Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
  • LinkedIn.
  • NCBI Bookshelf. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]
  • IJPPR.
  • IJBPAS. PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. [Link]

Sources

"1-(2-Chloro-4-nitrophenyl)piperazine" as a reference standard in analytical chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Selecting and Qualifying 1-(2-Chloro-4-nitrophenyl)piperazine as a Reference Standard in Analytical Chemistry

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for the identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs) and their related substances. This guide provides a comprehensive framework for the evaluation and qualification of this compound as a reference standard, comparing it with potential alternatives and offering detailed experimental protocols for its characterization.

The Critical Role of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical procedures. Its primary role is to ensure the accuracy and reliability of quantitative and qualitative analyses. The use of a robust reference standard is a fundamental requirement for regulatory bodies worldwide, including the FDA and EMA. The choice of a reference standard, therefore, is a critical decision that impacts the entire lifecycle of a drug product, from early development to commercial release.

This compound often serves as a key starting material or intermediate in the synthesis of various APIs. Consequently, its purity and impurity profile can directly influence the quality of the final drug substance. Establishing a well-characterized reference standard for this compound is essential for:

  • Accurate quantification of the intermediate in reaction monitoring.

  • Identification and control of process-related impurities.

  • Validation of analytical methods used for quality control.

Physicochemical Characterization of this compound

A comprehensive characterization is the cornerstone of establishing a reference standard. This involves confirming its identity, determining its purity, and assessing its stability.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name This compound
CAS Number 38865-63-3
Molecular Formula C₁₀H₁₂ClN₃O₂
Molecular Weight 241.67 g/mol
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMSO, Methanol

Comparative Analysis of Commercially Available Reference Standards

The selection of a reference standard often involves choosing between different suppliers or even different batches from the same supplier. A thorough comparative analysis is crucial to ensure the selection of the most suitable material for its intended use. In this section, we compare a hypothetical, well-characterized in-house standard of this compound with two commercially available alternatives.

Table 2: Comparative Data for this compound Reference Standards

ParameterIn-House Qualified StandardCommercial Supplier ACommercial Supplier B
Purity (HPLC-UV, % Area) 99.92%99.5%>98% (unspecified)
Certified Value (qNMR) 99.85% ± 0.15%Not providedNot provided
Water Content (Karl Fischer) 0.05%<0.5%Not specified
Residual Solvents (GC-HS) <0.1%<0.5%Not specified
Certificate of Analysis (CoA) Comprehensive, with dataBasic, with spec limitsBasic, with spec limits

Expert Insights:

  • The In-House Qualified Standard demonstrates superior purity and a well-defined certified value with a narrow uncertainty margin, as determined by quantitative NMR (qNMR). This makes it the most suitable choice for assays requiring high accuracy.

  • Commercial Supplier A provides a material with a specified purity, which may be adequate for qualitative purposes or less critical quantitative applications.

  • Commercial Supplier B offers a material with a less defined purity, making it less suitable for use as a primary reference standard in a regulated environment.

Experimental Protocols for Qualification

The following sections provide detailed protocols for the essential analytical techniques used to qualify a reference standard of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is the workhorse for purity assessment, allowing for the separation and quantification of the main component from its related impurities.

Protocol:

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh and dissolve this compound in the diluent to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Diluent C Weigh & Dissolve Standard B->C C->D E Inject Sample D->E F Run Gradient Program E->F G Integrate Peaks F->G H Calculate % Area Purity G->H

Caption: HPLC-UV workflow for purity assessment.

Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity of a compound by providing information on its retention time and mass fragmentation pattern.

Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., Methanol) to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 min.

      • Ramp: 20 °C/min to 300 °C, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-500 amu.

  • Data Analysis:

    • Compare the obtained mass spectrum with a reference spectrum or theoretical fragmentation pattern.

    • Confirm the presence of the molecular ion and characteristic fragment ions.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in Solvent B Inject into GC A->B C Separation in GC Column B->C D Ionization & Fragmentation C->D E Mass Analysis D->E F Acquire Mass Spectrum E->F G Compare with Reference F->G

Caption: GC-MS workflow for identity confirmation.

Quantitative Analysis by Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. It relies on a certified internal standard.

Protocol:

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard quantitative ¹H NMR sequence with a long relaxation delay (e.g., 30s) to ensure full relaxation of all protons.

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Workflow Diagram:

qNMR_Workflow A Accurately weigh Analyte and Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR Spectrum (with long relaxation delay) B->C D Integrate Analyte and Internal Standard Signals C->D E Calculate Purity using the qNMR Equation D->E

Caption: qNMR workflow for quantitative analysis.

Conclusion and Recommendations

The qualification of a reference standard is a rigorous process that requires a multi-technique approach to ensure its identity, purity, and suitability for its intended analytical purpose. While commercially available standards can be a convenient option, a thorough in-house qualification, including a purity determination by a primary method like qNMR, provides the highest level of confidence.

For critical applications such as the validation of stability-indicating methods or the quantification of impurities, it is strongly recommended to use a well-characterized reference standard with a certified purity value and a comprehensive Certificate of Analysis. For less critical applications, a commercially available standard with a specified purity may be sufficient, but it is advisable to perform an identity confirmation and a preliminary purity check upon receipt.

References

  • International Council for Harmonisation (ICH).Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
  • United States Pharmacopeia (USP).
  • European Pharmacopoeia (Ph. Eur.).Chapter 5.20. Reference standards.[Link]
  • Malz, F., & Jancke, H. (2005).Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

Safety Operating Guide

Definitive Guide to the Proper Disposal of 1-(2-Chloro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(2-Chloro-4-nitrophenyl)piperazine. As a halogenated and nitrated aromatic amine, this compound requires specific waste management procedures to ensure laboratory safety, regulatory compliance, and environmental protection. This guide moves beyond simple checklists to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.

Hazard Characterization and Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe management. The compound's structure, featuring a chlorinated phenyl ring, a nitro group, and a piperazine moiety, dictates its hazard profile. It is classified as a hazardous substance requiring careful handling and disposal.[1]

Table 1: Chemical and Hazard Profile of this compound

PropertyValueSource
Chemical Formula C₁₀H₁₂ClN₃O₂[2]
Molecular Weight 241.67 g/mol N/A
Appearance Yellow Powder Solid[3]
CAS Number 114878-60-3[1]
Primary Hazards Harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] Causes skin, eye, and respiratory irritation.[1][2][1]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[2][4][2][4]

The primary directive for disposal is that this chemical should not be released into the environment .[1] It must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.[1][5]

Pre-Disposal Operations: Segregation and Waste Minimization

Effective waste management begins at the point of generation. The principle of waste segregation is paramount, not only for safety but also for cost-effective and environmentally sound disposal.

Causality of Segregation: this compound is a halogenated organic compound .[6] Halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic dioxins and furans. Mixing halogenated waste with non-halogenated streams contaminates the entire volume, drastically increasing disposal costs and regulatory burdens.[7]

Furthermore, as a nitro compound , it possesses oxidizing properties. Mixing it with incompatible materials, such as strong acids or reducing agents, can lead to exothermic and potentially violent reactions.[8][9]

Standard Operating Procedure (SOP) for Segregation:

  • Dedicated Waste Streams: Establish clearly labeled, separate waste containers for "Halogenated Organic Waste" and "Non-Halogenated Organic Waste".[6][10]

  • Aqueous vs. Organic: Do not mix aqueous waste with organic solvent waste.

  • Avoid Incompatibles: Never dispose of this compound in the same container as strong acids, bases, or reactive metals.[11]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for collecting and preparing this compound waste for final disposal. This entire process must be conducted in compliance with your institution's Chemical Hygiene Plan (CHP) as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[12][13][14]

Step 1: Don Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure appropriate PPE is worn.

  • Gloves: Nitrile or other chemically resistant gloves. Inspect for tears or holes before use.[2]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A standard lab coat is required to protect from skin contact.[2]

  • Ventilation: Handle the compound and its waste inside a certified chemical fume hood to minimize inhalation exposure.[10][15]

Step 2: Container Selection and Preparation

  • Material Compatibility: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle.[16] Ensure the container material does not react with the waste. For instance, do not store acidic waste in metal containers.[16]

  • Condition: The container must be in good condition, free of cracks, and have a secure, leak-proof screw cap.[11]

  • Venting: For waste solutions that may generate gas (e.g., mixtures with residual reactants), a vented cap may be necessary to prevent over-pressurization.[8] Consult with your institution's Environmental Health and Safety (EHS) department.

Step 3: Waste Collection

  • Solid Waste: For pure, unused, or contaminated solid this compound, sweep it up carefully to avoid generating dust and place it into a designated solid waste container.[1][15]

  • Solutions: If the waste is in a solvent, it must be collected in the appropriate liquid waste stream (halogenated or non-halogenated).

  • Rinsate: Any solvent used to rinse contaminated glassware must also be collected as hazardous waste.[10] Do not dispose of rinsate down the drain.

  • Fill Level: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.[16]

Step 4: Labeling the Hazardous Waste Container Proper labeling is a critical regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[5][16]

  • Mandatory Text: The label must clearly state the words "Hazardous Waste ".[5]

  • Contents: List the full chemical name: "this compound".[10] For mixtures, list all components and their approximate percentages.[11]

  • Hazard Identification: Check the appropriate hazard boxes on the label (e.g., Toxic, Irritant).[5]

  • Contact Information: Include the name of the principal investigator and the laboratory location.

Step 5: Storage in a Satellite Accumulation Area (SAA)

  • Designated Location: Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[11][17]

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container to contain any potential leaks.[7]

  • Segregation: Ensure the container is stored away from incompatible chemicals.[11]

Step 6: Arranging for Final Disposal

  • Contact EHS: Once the waste container is full, or if it has been in storage for a prolonged period (typically 90-180 days, depending on generator status), contact your institution's EHS office to arrange for pickup.[5][10][16]

  • Licensed Vendor: The EHS department will work with a licensed hazardous waste vendor to transport the material to a certified Treatment, Storage, and Disposal Facility (TSDF).[18] Never attempt to dispose of this chemical via standard trash or drain disposal.

Disposal Workflow Visualization

The following diagram illustrates the critical decision-making process for the proper segregation and disposal of waste containing this compound.

G cluster_0 Initial Handling cluster_1 Segregation Logic cluster_2 Final Steps start Waste Generation: This compound (Solid, Solution, or Contaminated Materials) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Select Compatible, Leak-Proof Waste Container ppe->container label Step 3: Label Container 'Hazardous Waste' & List All Components container->label decision Is waste dissolved in a halogenated solvent (e.g., DCM, Chloroform)? label->decision halogenated Collect in 'HALOGENATED ORGANIC WASTE' Container decision->halogenated Yes non_halogenated Collect in 'NON-HALOGENATED ORGANIC WASTE' Container decision->non_halogenated No storage Step 4: Store Sealed Container in Secondary Containment within a Designated Satellite Accumulation Area (SAA) halogenated->storage non_halogenated->storage pickup Step 5: Contact EHS for Pickup and Final Disposal storage->pickup

Caption: Waste Disposal Workflow for this compound.

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Spills:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

    • Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.[1][4]

    • Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.[10]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][4]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][4]

    • Inhalation: Move the affected person to fresh air.[1]

    • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel. [1]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of safety and environmental stewardship.

References

  • Occupational Safety and Health Administration. (n.d.).
  • MasterControl. (n.d.). 29 CFR 1910.
  • CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). [Link]
  • Occupational Safety and Health Administration. (n.d.). 1910.
  • National Center for Biotechnology Information. (n.d.).
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. [Link]
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
  • U.S. Environmental Protection Agency. (n.d.).
  • U.S. Environmental Protection Agency. (2025, November 25).
  • Unspecified Source. (n.d.).
  • P2 InfoHouse. (n.d.).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%. [Link]
  • Temple University Environmental Health and Radiation Safety. (n.d.).
  • Bucknell University. (2016, April 15).
  • Michael B. Blayney. (2016, April 6). Nitric Acid Wastes: Preventing Chemical Incompatibility Hazards [Video]. YouTube. [Link]
  • CP Lab Safety. (n.d.).
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]
  • Nikolova, K., & Mihaylov, B. (2017, February 9). Removal of nitrogen compounds from leachate from landfills for non-hazardous waste.
  • Ju, K.-S., & Parales, R. E. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Chloro-4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 1-(2-Chloro-4-nitrophenyl)piperazine (CAS No. 114878-60-3) demands a comprehensive understanding of its hazard profile to implement robust safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to create a self-validating system of safety that protects you, your colleagues, and your research.

Hazard Assessment: The "Why" Behind the PPE

Understanding the intrinsic hazards of this compound is the foundation of an effective PPE strategy. This compound is classified with the following hazards:

  • H302: Harmful if swallowed : This necessitates measures to prevent accidental ingestion.[1]

  • H315: Causes skin irritation : Direct contact can lead to skin irritation, making skin protection paramount.[1][2]

  • H319: Causes serious eye irritation : The chemical poses a significant risk to vision, requiring stringent eye protection.[1][2]

  • H335: May cause respiratory irritation : Inhalation of the dust or aerosols can irritate the respiratory tract.[1][2]

The signal word for this chemical is "Warning".[1] Each piece of recommended PPE directly mitigates one or more of these specific risks.

Core PPE Requirements: A At-a-Glance Summary

For quick reference, the following table summarizes the essential PPE for handling this compound.

Operation Engineering Controls Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Routine Weighing & Handling Chemical Fume Hood or Ventilated EnclosureNitrile or Neoprene GlovesChemical Safety GogglesFully-Buttoned Lab CoatNot required if in a fume hood
Solution Preparation Chemical Fume HoodNitrile or Neoprene GlovesChemical Safety Goggles & Face ShieldChemical Resistant Apron over Lab CoatNot required if in a fume hood
Spill Cleanup Ensure Area is Well-VentilatedHeavy-Duty Chemical Resistant GlovesChemical Safety Goggles & Face ShieldDisposable CoverallsNIOSH-approved Respirator (e.g., N95)

Detailed PPE Protocols and Methodologies

Simply having the right equipment is insufficient; correct implementation is critical. The following protocols provide a step-by-step methodology for deploying PPE.

A. Engineering Controls: The First Line of Defense

Before any personal equipment is worn, engineering controls must be in place.

  • Primary Control : Always handle solid this compound within a certified chemical fume hood or other ventilated enclosure.[1][3] This minimizes the risk of inhaling dust particles.[2]

  • Emergency Preparedness : Ensure that a safety shower and an emergency eyewash station are readily accessible and unobstructed in the immediate vicinity of the workstation.[1][3]

B. Personal Protective Equipment Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination. The following workflow is designed as a self-validating system to ensure safety from start to finish.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit) D1 1. Lab Coat or Coveralls D2 2. Respirator (if needed) D1->D2 D3 3. Goggles & Face Shield D2->D3 D4 4. Gloves (over cuffs) D3->D4 F1 1. Gloves (Peel off) D4->F1 Work Complete F2 2. Gown/Apron (Turn inside out) F1->F2 F3 3. Goggles & Face Shield F2->F3 F4 4. Respirator F3->F4 End Wash Hands Thoroughly F4->End Start Enter Lab Start->D1

Caption: PPE Donning and Doffing Workflow.

C. Specific PPE Selection and Use
  • Hand Protection : Always wear protective gloves.[2] Nitrile or neoprene gloves are generally suitable. Before use, inspect gloves for any signs of degradation or puncture. Ensure the gloves extend over the cuffs of your lab coat.[4]

  • Eye and Face Protection : Due to the serious eye irritation hazard, chemical safety goggles are mandatory.[1][2] When handling solutions or larger quantities where splashing is possible, a face shield must be worn in addition to goggles.[2]

  • Body Protection : A clean, fully-buttoned lab coat or suitable protective clothing must be worn to prevent skin contact.[1][2] For larger-scale operations, a chemical-resistant apron is recommended.

  • Respiratory Protection : If engineering controls are inadequate or if you are cleaning a significant spill that has generated dust, a NIOSH-approved respirator is required.[2][3] A filtering facepiece respirator (like an N95) is typically sufficient for particulates.

Emergency Procedures: Spill and Exposure Response

Your PPE is your primary shield in an emergency.

  • Skin Contact : Immediately remove contaminated clothing.[3] Flush the affected skin with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air and keep them comfortable for breathing.[1] If symptoms persist, seek medical attention.

  • Spill : Evacuate unnecessary personnel.[2] Wearing the full suite of PPE described for spill cleanup, carefully sweep up the solid material, minimizing dust generation.[1][2] Place the spilled material into a suitable, sealed container for disposal.[1]

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is the final step in the safety lifecycle.

  • Contaminated PPE : All disposable PPE (gloves, coveralls) used while handling this compound should be considered hazardous waste. Place it in a designated, sealed waste container.

  • Chemical Waste : The chemical itself and any cleanup materials are classified as hazardous waste.[1] Dispose of all waste in accordance with local, state, and federal regulations, typically via a licensed hazardous waste collector.[1]

By integrating this expert-level understanding and these procedural controls into your daily laboratory work, you build a resilient culture of safety. This approach not only protects you and your colleagues but also ensures the integrity and success of your scientific endeavors.

References

  • Cole-Parmer. Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%.
  • Fisher Scientific. SAFETY DATA SHEET: 1-(4-Nitrophenyl)piperazine.
  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Storemasta. Examples of PPE for Various Dangerous Goods Classes.
  • CHEMM. Personal Protective Equipment (PPE).
  • Albert Kerbl GmbH. Protective Equipment | Plant Protection.
  • BASF. Minimize Exposure with Personal Protective Equipment.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-4-nitrophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Chloro-4-nitrophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.